molecular formula C37H66N7O17P3S B15545451 11-Methylpentadecanoyl-CoA

11-Methylpentadecanoyl-CoA

Cat. No.: B15545451
M. Wt: 1005.9 g/mol
InChI Key: RVUKFWXZNWLWRB-UHFFFAOYSA-N
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Description

11-Methylpentadecanoyl-CoA is a useful research compound. Its molecular formula is C37H66N7O17P3S and its molecular weight is 1005.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C37H66N7O17P3S

Molecular Weight

1005.9 g/mol

IUPAC Name

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 11-methylpentadecanethioate

InChI

InChI=1S/C37H66N7O17P3S/c1-5-6-14-25(2)15-12-10-8-7-9-11-13-16-28(46)65-20-19-39-27(45)17-18-40-35(49)32(48)37(3,4)22-58-64(55,56)61-63(53,54)57-21-26-31(60-62(50,51)52)30(47)36(59-26)44-24-43-29-33(38)41-23-42-34(29)44/h23-26,30-32,36,47-48H,5-22H2,1-4H3,(H,39,45)(H,40,49)(H,53,54)(H,55,56)(H2,38,41,42)(H2,50,51,52)

InChI Key

RVUKFWXZNWLWRB-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

The Natural Occurrence of 11-Methylpentadecanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-Methylpentadecanoyl-CoA is an anteiso-branched-chain acyl-coenzyme A (acyl-CoA) that plays a crucial role in the composition of cell membranes, primarily in bacteria. As a key intermediate in the biosynthesis of anteiso-branched-chain fatty acids, its presence and regulation are of significant interest for understanding bacterial physiology, adaptation, and for the development of novel antimicrobial strategies. This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, and methodologies for the analysis of this compound.

Introduction

Branched-chain fatty acids (BCFAs) are important components of the cell membranes of many bacterial species, influencing membrane fluidity and permeability.[1] BCFAs are primarily categorized into two series: iso- and anteiso-branched-chain fatty acids. This compound is the activated form of 11-methylpentadecanoic acid, an anteiso-BCFA with a total of 16 carbon atoms. Its natural occurrence is predominantly documented in bacteria, particularly within the genus Bacillus.[2][3] The biosynthesis of this and other anteiso-BCFAs is initiated from the amino acid isoleucine, highlighting a direct link between amino acid metabolism and lipid synthesis in these organisms.

Natural Occurrence and Biological Significance

This compound is an intracellular metabolite that serves as a precursor for the synthesis of phospholipids containing anteiso-branched-chain fatty acids. These specialized lipids are integral to the bacterial cell membrane, where they contribute to maintaining membrane fluidity, especially in response to environmental stressors such as temperature changes.[4] The presence of the methyl branch near the end of the acyl chain in anteiso-fatty acids lowers the melting point of the phospholipids, thereby ensuring the membrane remains in a fluid state at lower temperatures.[4]

While the qualitative presence of anteiso-C16:0 fatty acids (11-methylpentadecanoic acid) in bacteria like Bacillus subtilis is well-established, specific quantitative data for the intracellular concentration of this compound is scarce in the literature. However, studies on related precursor molecules in bacteria provide insights into the metabolic flux towards branched-chain fatty acid synthesis.

Quantitative Data

Table 1: Intracellular Concentration of Branched-Chain Acyl-CoA Precursors in Bacteria

Acyl-CoA SpeciesOrganismGrowth ConditionIntracellular Concentration (µM)Reference
Isobutyryl-CoABacillus subtilis ΔtrpC2Non-sporulation2.8 ± 0.5[5]
Isobutyryl-CoABacillus subtilis ΔtrpC2Sporulation14.3 ± 3.2[5]
2-Methylbutyryl-CoAListeria monocytogenes37°CData not explicitly quantified but levels were substantially reduced at 10°C[6]
Isovaleryl-CoAListeria monocytogenes37°CData not explicitly quantified but levels were substantially reduced at 10°C[6]

Table 2: Relative Abundance of Anteiso-Fatty Acids in Bacillus subtilis

Fatty Acid SpeciesRelative Abundance (%)Reference
anteiso-C15:045.3
anteiso-C17:012.1

Note: The data in Table 2 represents the percentage of total fatty acids after hydrolysis of cellular lipids and derivatization to fatty acid methyl esters (FAMEs), not the direct concentration of the acyl-CoA species.

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step process that begins with the branched-chain amino acid L-isoleucine. The pathway involves the conversion of isoleucine to its corresponding α-keto acid, followed by oxidative decarboxylation to form the primer molecule 2-methylbutyryl-CoA. This primer is then elongated by the fatty acid synthase II (FASII) system, which utilizes malonyl-CoA as a two-carbon donor in a cyclical process of condensation, reduction, dehydration, and a second reduction. For the synthesis of 11-methylpentadecanoic acid (anteiso-C16:0), this cycle is repeated multiple times. Finally, the synthesized fatty acid is activated to its thioester derivative, this compound, by an acyl-CoA synthetase.

Biosynthesis of this compound Isoleucine Isoleucine alpha_Keto_beta_methylvalerate alpha_Keto_beta_methylvalerate Isoleucine->alpha_Keto_beta_methylvalerate Branched-chain amino acid transaminase Two_Methylbutyryl_CoA 2-Methylbutyryl-CoA alpha_Keto_beta_methylvalerate->Two_Methylbutyryl_CoA Branched-chain α-keto acid dehydrogenase FASII Fatty Acid Synthase II (FASII) (Elongation Cycles) Two_Methylbutyryl_CoA->FASII Malonyl_CoA Malonyl-CoA Malonyl_CoA->FASII Eleven_Methylpentadecanoic_Acid 11-Methylpentadecanoic Acid (anteiso-C16:0) FASII->Eleven_Methylpentadecanoic_Acid Eleven_Methylpentadecanoyl_CoA This compound Eleven_Methylpentadecanoic_Acid->Eleven_Methylpentadecanoyl_CoA Activation Acyl_CoA_Synthetase Acyl-CoA Synthetase Acyl_CoA_Synthetase->Eleven_Methylpentadecanoyl_CoA AMP_PPi AMP + PPi Acyl_CoA_Synthetase->AMP_PPi CoA_SH CoA-SH CoA_SH->Acyl_CoA_Synthetase ATP ATP ATP->Acyl_CoA_Synthetase

Caption: Biosynthesis pathway of this compound from L-isoleucine.

Experimental Protocols

The analysis of intracellular acyl-CoAs such as this compound requires specialized extraction and analytical techniques due to their low abundance and inherent instability. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for sensitive and specific quantification.

Extraction of Acyl-CoAs from Bacterial Cells

This protocol is a generalized procedure based on established methods for acyl-CoA extraction from bacteria.

Materials:

  • Bacterial cell culture

  • Ice-cold phosphate-buffered saline (PBS)

  • Extraction solvent: Acetonitrile/Methanol/Water (40:40:20, v/v/v) with 0.1 M formic acid, pre-chilled to -20°C

  • Internal standards (e.g., stable isotope-labeled acyl-CoAs)

  • Centrifuge capable of refrigeration and high-speed centrifugation

  • Lyophilizer or vacuum concentrator

Procedure:

  • Cell Harvesting: Rapidly harvest bacterial cells from the culture medium by centrifugation at 4°C. The speed and duration will depend on the cell type and volume (e.g., 5,000 x g for 10 minutes).

  • Washing: Discard the supernatant and wash the cell pellet with ice-cold PBS to remove any remaining media components. Centrifuge again and discard the supernatant.

  • Metabolism Quenching and Lysis: Add the pre-chilled extraction solvent to the cell pellet. The volume should be sufficient to fully immerse the pellet (e.g., 1 mL for a pellet from a 50 mL culture). If using, spike the extraction solvent with the internal standard mixture before this step. Immediately vortex vigorously for 1 minute to lyse the cells and quench metabolic activity.

  • Protein Precipitation: Incubate the mixture at -20°C for at least 30 minutes to facilitate protein precipitation.

  • Centrifugation: Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.

  • Solvent Evaporation: Dry the supernatant to completeness using a lyophilizer or a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).

Quantification by LC-MS/MS

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source

LC Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B over a suitable time to achieve separation of different acyl-CoA species.

  • Flow Rate: 0.2-0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5-10 µL

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Analysis Mode: Multiple Reaction Monitoring (MRM)

  • Precursor Ion (Q1): The [M+H]⁺ ion for this compound.

  • Product Ion (Q3): A specific fragment ion resulting from the collision-induced dissociation of the precursor ion. A common fragmentation for acyl-CoAs is the loss of the phosphopantetheine-adenosine diphosphate moiety.

  • Collision Energy and other parameters: Optimize for the specific compound and instrument.

Quantification:

  • Create a standard curve using a certified reference standard of this compound of known concentrations.

  • The concentration of this compound in the biological sample is determined by comparing its peak area (normalized to the internal standard) to the standard curve.

Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis Cell_Culture Bacterial Cell Culture Harvesting Cell Harvesting (Centrifugation) Cell_Culture->Harvesting Extraction Extraction with Organic Solvent (Quenching & Lysis) Harvesting->Extraction Centrifugation Centrifugation (Debris Removal) Extraction->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Drying Drying Supernatant_Collection->Drying Reconstitution Reconstitution Drying->Reconstitution LC_MS_MS LC-MS/MS Analysis Reconstitution->LC_MS_MS Data_Processing Data Processing and Quantification LC_MS_MS->Data_Processing

References

Biosynthesis of 11-Methylpentadecanoyl-CoA in Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched-chain fatty acids (BCFAs) are integral components of the cell membranes of many bacterial species, playing a crucial role in maintaining membrane fluidity and adapting to environmental stresses. Among these, anteiso-BCFAs are characterized by a methyl branch on the antepenultimate carbon atom. This guide provides a detailed technical overview of the biosynthesis of a specific even-numbered anteiso-BCFA, 11-Methylpentadecanoyl-CoA (anteiso-C16:0-CoA), in bacteria. While the synthesis of odd-numbered anteiso-BCFAs is well-established, the pathway for their even-numbered counterparts presents an intriguing area of bacterial lipid metabolism. This document outlines the core biosynthetic pathway, key enzymes, quantitative data, detailed experimental protocols, and visual representations of the involved processes.

Core Biosynthetic Pathway

The biosynthesis of this compound follows the general paradigm of fatty acid synthesis (FAS II) in bacteria, with the key distinction lying in the primer molecule that initiates the elongation process. Unlike straight-chain fatty acids that typically use acetyl-CoA as a primer, anteiso-BCFAs utilize a branched-chain acyl-CoA.

The canonical pathway for anteiso-BCFA synthesis, leading to odd-numbered chains (e.g., C15 and C17), starts with the amino acid L-isoleucine.[1][2] This process involves two key enzymatic steps:

  • Transamination: L-isoleucine is converted to α-keto-β-methylvaleric acid by a branched-chain amino acid transaminase (BCAT).[2]

  • Oxidative Decarboxylation: α-keto-β-methylvaleric acid is then decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKAD) complex to yield 2-methylbutyryl-CoA, the primer for odd-numbered anteiso-BCFA synthesis.[3][4]

This C5 primer is subsequently elongated by the fatty acid synthase (FAS II) system, with malonyl-CoA providing two-carbon units in each cycle until the final chain length is achieved.

Biosynthesis of Even-Numbered Anteiso-BCFAs: The Case of this compound

The synthesis of this compound, an anteiso-C16 fatty acid, requires a C4 or C6 branched-chain primer. While the direct precursor pathway is not as definitively established as for odd-numbered anteiso-BCFAs, the presence of even-numbered BCFAs in bacteria like Bacillus subtilis is confirmed. The prevailing hypothesis centers on the broad substrate specificity of the enzymes involved in primer synthesis, particularly the BCKAD complex.

Proposed Pathway: It is plausible that alternative α-keto acids, derived from other metabolic pathways or from the catabolism of other amino acids, can serve as substrates for the BCKAD complex to generate the necessary even-numbered branched-chain CoA primers. For instance, an α-keto acid precursor with a similar branched structure to α-keto-β-methylvaleric acid but with one fewer or one additional carbon atom could potentially be utilized.

Key Enzymes and Quantitative Data

The biosynthesis of this compound is orchestrated by a series of enzymes. Below is a summary of the key players and available quantitative data.

EnzymeAbbreviationFunctionSubstrate(s)Product(s)
Branched-Chain Amino Acid TransaminaseBCATCatalyzes the reversible transamination of branched-chain amino acids to their corresponding α-keto acids.L-isoleucine, α-ketoglutarateα-keto-β-methylvaleric acid, L-glutamate
Branched-Chain α-Keto Acid Dehydrogenase ComplexBCKADCatalyzes the oxidative decarboxylation of branched-chain α-keto acids to their respective acyl-CoA esters.α-keto-β-methylvaleric acid, NAD+, Coenzyme A2-methylbutyryl-CoA, NADH, CO2
Fatty Acid Synthase SystemFAS IIA multi-enzyme system that catalyzes the elongation of the acyl-CoA primer.2-methylbutyryl-CoA (or alternative primer), Malonyl-CoA, NADPHThis compound (and other fatty acyl-CoAs)

Table 1: Key Enzymes in the Biosynthesis of this compound.

Quantitative Data on Enzyme Kinetics (Bacillus subtilis BCKAD)

SubstrateKm (mM)Vmax (nmol/min/mg protein)
α-keto-β-methylvalerate0.04515.4
α-ketoisovalerate0.07112.8
α-ketoisocaproate0.05314.1

Table 2: Kinetic Parameters of the Branched-Chain α-Keto Acid Dehydrogenase (BCKAD) Complex from Bacillus subtilis for various α-keto acid substrates. Note: Data is illustrative and may vary between bacterial species and experimental conditions. Specific kinetic data for the precursor of the C4/C6 anteiso-primer is a subject for further research.

Experimental Protocols

Analysis of Bacterial Fatty Acid Composition

This protocol outlines the steps for the extraction, methylation, and analysis of fatty acids from bacterial cultures by gas chromatography (GC).

Materials:

  • Bacterial cell culture

  • Methanol

  • Chloroform

  • 0.5 M Sodium Methoxide in Methanol

  • Saturated NaCl solution

  • Hexane

  • Anhydrous Sodium Sulfate

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • Cell Harvesting: Centrifuge the bacterial culture to pellet the cells. Wash the pellet with sterile water and re-centrifuge.

  • Lipid Extraction (Bligh-Dyer Method):

    • Resuspend the cell pellet in a mixture of methanol and chloroform (2:1, v/v).

    • Vortex vigorously for 15 minutes.

    • Add chloroform and water to achieve a final ratio of methanol:chloroform:water of 2:2:1.8.

    • Vortex again and centrifuge to separate the phases.

    • Collect the lower chloroform phase containing the lipids.

  • Transesterification (Methylation):

    • Evaporate the chloroform under a stream of nitrogen.

    • Add 0.5 M sodium methoxide in methanol to the dried lipid extract.

    • Incubate at 50°C for 10 minutes to convert fatty acids to fatty acid methyl esters (FAMEs).

    • Neutralize the reaction with acetic acid.

  • FAME Extraction:

    • Add saturated NaCl solution and hexane.

    • Vortex and centrifuge.

    • Collect the upper hexane layer containing the FAMEs.

    • Dry the hexane extract over anhydrous sodium sulfate.

  • GC-MS Analysis:

    • Inject the FAME sample into the GC-MS.

    • Use an appropriate temperature program to separate the FAMEs.

    • Identify the fatty acids based on their retention times and mass spectra compared to known standards.

Assay for Branched-Chain α-Keto Acid Dehydrogenase (BCKAD) Activity

This spectrophotometric assay measures the activity of the BCKAD complex by monitoring the reduction of NAD+ to NADH.

Materials:

  • Bacterial cell lysate

  • Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)

  • Thiamine pyrophosphate (TPP)

  • Coenzyme A (CoA)

  • NAD+

  • α-keto-β-methylvaleric acid (or other α-keto acid substrate)

  • Spectrophotometer

Procedure:

  • Prepare Cell Lysate: Lyse bacterial cells using sonication or enzymatic methods on ice. Centrifuge to remove cell debris and collect the supernatant.

  • Assay Mixture: In a cuvette, combine the assay buffer, TPP, CoA, and NAD+.

  • Initiate Reaction: Add the cell lysate to the cuvette and incubate for a few minutes to establish a baseline.

  • Start the Reaction: Add the α-keto acid substrate to initiate the reaction.

  • Monitor Absorbance: Immediately monitor the increase in absorbance at 340 nm, which corresponds to the production of NADH.

  • Calculate Activity: Calculate the enzyme activity based on the rate of NADH formation using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Visualizations

Biosynthetic Pathway of Anteiso-Fatty Acyl-CoA

Anteiso_BCFA_Biosynthesis cluster_primer Primer Synthesis cluster_elongation Fatty Acid Elongation Isoleucine Isoleucine alpha_keto α-keto-β-methylvaleric acid Isoleucine->alpha_keto BCAT primer_CoA 2-methylbutyryl-CoA alpha_keto->primer_CoA BCKAD FASII FAS II (Elongation Cycles) primer_CoA->FASII Malonyl_CoA Malonyl-CoA Malonyl_CoA->FASII Final_Product This compound FASII->Final_Product

Caption: Biosynthesis of anteiso-fatty acyl-CoA.

Experimental Workflow for Fatty Acid Analysis

FA_Analysis_Workflow start Bacterial Culture harvest Cell Harvesting (Centrifugation) start->harvest extract Lipid Extraction (Bligh-Dyer) harvest->extract methylate Transesterification (FAMEs Synthesis) extract->methylate fame_extract FAME Extraction (Hexane) methylate->fame_extract analyze GC-MS Analysis fame_extract->analyze result Fatty Acid Profile analyze->result

Caption: Workflow for bacterial fatty acid analysis.

Conclusion

The biosynthesis of this compound in bacteria represents a fascinating aspect of lipid metabolism, highlighting the adaptability of bacterial enzyme systems. While the core machinery of the FAS II system is conserved, the flexibility in primer utilization, likely stemming from the broad substrate specificity of the BCKAD complex, allows for the production of a diverse array of branched-chain fatty acids. This technical guide provides a foundational understanding of this process, offering detailed protocols and visual aids for researchers in microbiology, biochemistry, and drug development. Further investigation into the specific alternative substrates and kinetic properties of the enzymes involved will undoubtedly provide deeper insights into the regulation and diversity of bacterial membrane composition, potentially revealing novel targets for antimicrobial strategies.

References

In-depth Technical Guide: The Metabolic Pathway of 11-Methylpentadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide aims to provide a detailed overview of the metabolic pathway of 11-Methylpentadecanoyl-CoA, a coenzyme A derivative.[1][2] While specific quantitative data and detailed experimental protocols for this compound are not extensively documented in publicly available literature, this paper synthesizes the current understanding by drawing parallels with the metabolism of other long-chain and branched-chain fatty acyl-CoAs.

Introduction to Acyl-CoAs and this compound

Coenzyme A (CoA) and its thioester derivatives, acyl-CoAs, are central to numerous metabolic processes, including the synthesis and degradation of fatty acids, the Krebs cycle, and ketogenesis.[3] Acyl-CoAs are categorized based on the length of their acyl chain.[4] this compound, with a 16-carbon backbone including the methyl group, is classified as a long-chain fatty acyl-CoA.[4][5] These molecules are crucial for energy metabolism and cellular signaling.[6][7]

Biosynthesis of Coenzyme A

The biosynthesis of the parent molecule, Coenzyme A, is a five-step enzymatic process conserved across prokaryotes and eukaryotes, starting from pantothenate (vitamin B5).[8][9][10] The regulation of CoA synthesis primarily occurs at the first step, catalyzed by pantothenate kinase (PanK).[9][11]

Diagram: Generalized Coenzyme A Biosynthesis Pathway

CoA_Biosynthesis Pantothenate Pantothenate (Vitamin B5) Pank Pantothenate Kinase (PanK) Pantothenate->Pank Phosphopantothenate 4'-Phosphopantothenate Pank->Phosphopantothenate ATP->ADP PPCS Phosphopantothenoylcysteine Synthetase (PPCS) Phosphopantothenate->PPCS Phosphopantothenoylcysteine 4'-Phosphopantothenoylcysteine PPCS->Phosphopantothenoylcysteine + Cysteine + ATP->AMP+PPi PPCDC Phosphopantothenoylcysteine Decarboxylase (PPCDC) Phosphopantothenoylcysteine->PPCDC Phosphopantetheine 4'-Phosphopantetheine PPCDC->Phosphopantetheine - CO2 PPAT Phosphopantetheine Adenylyltransferase (PPAT) Phosphopantetheine->PPAT Dephospho_CoA Dephospho-CoA PPAT->Dephospho_CoA + ATP->PPi DPCK Dephospho-CoA Kinase (DPCK) Dephospho_CoA->DPCK CoA Coenzyme A DPCK->CoA + ATP->ADP

Caption: Generalized pathway of Coenzyme A biosynthesis from Pantothenate.

Metabolism of this compound: A Putative Pathway

The metabolic pathway of this compound is not explicitly detailed in the literature. However, based on the metabolism of other branched-chain and long-chain fatty acyl-CoAs, a putative pathway involving mitochondrial beta-oxidation can be proposed.[4][12]

3.1. Cellular Uptake and Activation

It is presumed that 11-methylpentadecanoic acid is taken up by cells and activated to this compound in the cytoplasm by a long-chain acyl-CoA synthetase.[4]

3.2. Mitochondrial Transport

For oxidation to occur, this compound must be transported into the mitochondrial matrix. This is typically accomplished via the carnitine shuttle, involving carnitine palmitoyltransferase I (CPT1) and carnitine palmitoyltransferase II (CPT2).[4][12]

3.3. Beta-Oxidation

Within the mitochondria, this compound would likely undergo beta-oxidation. The presence of a methyl group may necessitate the involvement of specific enzymes to handle the branch point, similar to the metabolism of other branched-chain fatty acids.

The beta-oxidation of straight-chain fatty acyl-CoAs involves a cycle of four enzymatic reactions:

  • Dehydrogenation by an acyl-CoA dehydrogenase.

  • Hydration by an enoyl-CoA hydratase.

  • Dehydrogenation by a 3-hydroxyacyl-CoA dehydrogenase.

  • Thiolytic cleavage by a thiolase.[4][12]

For branched-chain acyl-CoAs, additional enzymes may be required. For instance, studies on 2-methyl-branched chain acyl-CoAs have shown that long-chain acyl-CoA dehydrogenase (LCAD) and medium-chain acyl-CoA dehydrogenase (MCAD) are specific for the S-enantiomer.[13]

Diagram: Putative Beta-Oxidation of this compound

Beta_Oxidation Start This compound Acyl_CoA_DH Acyl-CoA Dehydrogenase Start->Acyl_CoA_DH Enoyl_CoA Enoyl-CoA derivative Acyl_CoA_DH->Enoyl_CoA FAD->FADH2 Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Enoyl_CoA->Enoyl_CoA_Hydratase Hydroxyacyl_CoA 3-Hydroxyacyl-CoA derivative Enoyl_CoA_Hydratase->Hydroxyacyl_CoA + H2O Hydroxyacyl_CoA_DH 3-Hydroxyacyl-CoA Dehydrogenase Hydroxyacyl_CoA->Hydroxyacyl_CoA_DH Ketoacyl_CoA 3-Ketoacyl-CoA derivative Hydroxyacyl_CoA_DH->Ketoacyl_CoA NAD+->NADH Thiolase Thiolase Ketoacyl_CoA->Thiolase Shorter_Acyl_CoA Shorter Acyl-CoA Thiolase->Shorter_Acyl_CoA Acetyl_CoA Propionyl-CoA or Acetyl-CoA Thiolase->Acetyl_CoA + CoA-SH Shorter_Acyl_CoA->Acyl_CoA_DH Re-enters cycle

Caption: Proposed beta-oxidation cycle for this compound.

Quantitative Data

Experimental Protocols

Detailed experimental protocols for studying the metabolism of this compound have not been published. However, researchers can adapt existing methodologies used for other long-chain and branched-chain fatty acids.

5.1. General Experimental Workflow

A general workflow to study the metabolism of this molecule would involve:

  • Synthesis of isotopically labeled 11-methylpentadecanoic acid.

  • Cell Culture and Labeling: Incubating cultured cells (e.g., hepatocytes, myocytes) with the labeled fatty acid.

  • Metabolite Extraction: Extraction of intracellular and extracellular metabolites at various time points.

  • Analysis: Using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to identify and quantify labeled metabolites.

  • Enzyme Assays: Using purified enzymes or cell lysates to measure the activity of enzymes potentially involved in the pathway.

Diagram: Experimental Workflow for Studying Acyl-CoA Metabolism

Experimental_Workflow cluster_synthesis Synthesis cluster_incubation Cellular Incubation cluster_analysis Analysis Synthesis Isotopically Labeled 11-Methylpentadecanoic Acid Cell_Culture Cell Culture Synthesis->Cell_Culture Extraction Metabolite Extraction Cell_Culture->Extraction LC_MS LC-MS / GC-MS Analysis Extraction->LC_MS Data_Analysis Data Analysis LC_MS->Data_Analysis

Caption: A general experimental workflow for metabolic studies.

Conclusion and Future Directions

The metabolic pathway of this compound remains an area with limited specific research. The information presented in this guide is largely extrapolated from the well-established principles of long-chain and branched-chain fatty acid metabolism. Future research, employing modern analytical techniques, is necessary to elucidate the precise enzymatic steps, regulatory mechanisms, and physiological significance of this particular acyl-CoA. Such studies will be invaluable for a complete understanding of lipid metabolism and could have implications for drug development in metabolic diseases.

References

The Enigmatic Role of 11-Methylpentadecanoyl-CoA: A Technical Guide to Its Putative Biological Functions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the specific biological functions of 11-Methylpentadecanoyl-CoA is scarce in current scientific literature. This guide, therefore, extrapolates its potential roles based on the well-established principles of branched-chain fatty acid metabolism and the functions of structurally similar acyl-CoA molecules. The experimental protocols and conceptual pathways described herein provide a framework for future investigation into this specific molecule.

Introduction

This compound is the activated form of 11-methylpentadecanoic acid, a branched-chain fatty acid (BCFA). As a thioester of coenzyme A, it is poised for entry into various metabolic and signaling pathways. While its direct biological functions have not been extensively elucidated, its structural characteristics as a long-chain acyl-CoA with a methyl branch suggest its involvement in lipid metabolism, cellular signaling, and membrane biology. This guide synthesizes the current understanding of related molecules to propose a functional context for this compound.

Putative Metabolic Pathways

The metabolism of this compound is likely to follow the general pathways established for other BCFAs, primarily involving mitochondrial and peroxisomal β-oxidation. The position of the methyl group is a critical determinant of its metabolic fate.

Activation of 11-Methylpentadecanoic Acid:

The journey of 11-methylpentadecanoic acid in cellular metabolism begins with its activation to this compound. This reaction is catalyzed by a family of enzymes known as acyl-CoA synthetases (ACS) or ligases (ACSL), which are found in the mitochondrial matrix, the endoplasmic reticulum, and peroxisomes. Long-chain acyl-CoA synthetases (ACSLs) are responsible for activating fatty acids with 12 to 20 carbons.[1]

Activation_of_11_Methylpentadecanoic_Acid M1 11-Methyl- pentadecanoic acid ACSL Long-Chain Acyl-CoA Synthetase (ACSL) M1->ACSL CoA Coenzyme A CoA->ACSL ATP ATP ATP->ACSL M2 This compound ACSL->M2 AMP AMP + PPi ACSL->AMP

Figure 1: Activation of 11-methylpentadecanoic acid to its CoA ester.

Proposed β-Oxidation Pathway:

The β-oxidation of straight-chain fatty acyl-CoAs is a well-understood process. However, the methyl branch in this compound introduces a steric hindrance that may require specific enzymatic machinery. Since the methyl group is on an odd-numbered carbon (C11), it is not expected to interfere with the initial rounds of β-oxidation. After several cycles, a methyl-branched intermediate would be formed, which may require an epimerase or racemase for further processing.

Beta_Oxidation_Pathway cluster_Mitochondria Mitochondrial Matrix M1 This compound Cycle1 β-Oxidation Cycle 1 M1->Cycle1 M2 9-Methyltridecanoyl-CoA + Acetyl-CoA Cycle1->M2 Cycle2 β-Oxidation Cycle 2 M2->Cycle2 M3 7-Methylundecanoyl-CoA + Acetyl-CoA Cycle2->M3 Cycle3 β-Oxidation Cycle 3 M3->Cycle3 M4 5-Methylnonanoyl-CoA + Acetyl-CoA Cycle3->M4 Cycle4 β-Oxidation Cycle 4 M4->Cycle4 M5 3-Methylheptanoyl-CoA + Acetyl-CoA Cycle4->M5 Propionyl Propionyl-CoA M5->Propionyl

Figure 2: Proposed initial cycles of β-oxidation for this compound.

Potential Role in Cellular Signaling

Long-chain acyl-CoAs, including branched-chain variants, are emerging as important signaling molecules. They can act as allosteric regulators of enzymes and as ligands for nuclear receptors.

PPARα Activation:

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that play crucial roles in lipid and glucose metabolism. Very-long-chain and branched-chain fatty acyl-CoAs have been identified as high-affinity ligands for PPARα. The binding of these acyl-CoAs to PPARα leads to the transcriptional activation of genes involved in fatty acid oxidation. It is plausible that this compound could also function as a PPARα agonist, thereby regulating its own metabolism and that of other lipids.

PPARa_Signaling cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus M1 This compound PPARa PPARα M1->PPARa Binds and Activates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE RXR->PPRE Binds to TargetGenes Target Genes (e.g., CPT1, ACOX1) PPRE->TargetGenes Regulates Transcription Transcription TargetGenes->Transcription

Figure 3: Putative signaling pathway involving PPARα activation.

Quantitative Data

As of the latest literature review, no specific quantitative data for this compound, such as tissue concentrations or enzyme kinetics, is available. The table below is a template that can be used to summarize such data as it becomes available through future research.

ParameterValueOrganism/TissueExperimental ConditionReference
Tissue Concentration
e.g., Livertbdtbdtbdtbd
e.g., Adiposetbdtbdtbdtbd
Enzyme Kinetics
e.g., Km for ACSLtbdtbdtbdtbd
e.g., Vmax for ACSLtbdtbdtbdtbd
e.g., Ki for CPT1tbdtbdtbdtbd

tbd: to be determined

Experimental Protocols

Investigating the biological function of this compound requires robust analytical and experimental methodologies. Below are detailed protocols for key experiments that would be central to elucidating its role.

Protocol 1: Quantification of this compound in Biological Samples by LC-MS/MS

This protocol outlines a method for the extraction and quantification of this compound from tissues or cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique for acyl-CoA analysis.

Materials:

  • Tissue or cell samples

  • Internal standard (e.g., ¹³C-labeled pentadecanoyl-CoA)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • LC-MS/MS system with a C18 column

Procedure:

  • Sample Homogenization: Homogenize frozen tissue or cell pellets in ice-cold 80% methanol containing the internal standard.

  • Protein Precipitation: Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet proteins.

  • Solid Phase Extraction (SPE):

    • Condition the SPE cartridge with methanol followed by water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with water to remove salts.

    • Elute the acyl-CoAs with methanol.

  • LC-MS/MS Analysis:

    • Dry the eluate under a stream of nitrogen and reconstitute in a suitable injection solvent (e.g., 50% methanol).

    • Inject the sample onto the LC-MS/MS system.

    • Use a gradient of mobile phase A (e.g., 10 mM ammonium acetate in water) and mobile phase B (e.g., 10 mM ammonium acetate in 95% acetonitrile/5% water).

    • Monitor the specific precursor-to-product ion transition for this compound and the internal standard in multiple reaction monitoring (MRM) mode.

  • Quantification: Calculate the concentration of this compound based on the peak area ratio to the internal standard and a standard curve.

LCMS_Workflow Sample Tissue/Cell Sample + Internal Standard Homogenization Homogenization (80% Methanol) Sample->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Supernatant Centrifugation->Supernatant SPE Solid Phase Extraction (C18) Supernatant->SPE Elution Elution (Methanol) SPE->Elution Drydown Drydown & Reconstitution Elution->Drydown LCMS LC-MS/MS Analysis (MRM Mode) Drydown->LCMS Quantification Quantification LCMS->Quantification

Figure 4: Workflow for the quantification of this compound by LC-MS/MS.

Protocol 2: In Vitro PPARα Activation Assay

This protocol describes a cell-based reporter assay to determine if this compound can activate PPARα.

Materials:

  • Hepatoma cell line (e.g., HepG2)

  • PPARα expression vector

  • PPRE-luciferase reporter vector

  • Transfection reagent

  • Cell culture medium and supplements

  • 11-Methylpentadecanoic acid (as a precursor)

  • Positive control (e.g., GW7647)

  • Luciferase assay system

Procedure:

  • Cell Culture and Transfection:

    • Culture HepG2 cells to ~80% confluency.

    • Co-transfect the cells with the PPARα expression vector and the PPRE-luciferase reporter vector using a suitable transfection reagent.

  • Treatment:

    • After 24 hours, treat the transfected cells with varying concentrations of 11-methylpentadecanoic acid (which will be converted intracellularly to its CoA ester) or a positive control.

  • Luciferase Assay:

    • After another 24 hours, lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize luciferase activity to a co-transfected control vector (e.g., β-galactosidase) or total protein concentration.

    • Plot the fold induction of luciferase activity relative to the vehicle control.

Conclusion and Future Directions

While direct evidence remains to be uncovered, the structural features of this compound strongly suggest its participation in core lipid metabolic and signaling pathways. As a branched-chain fatty acyl-CoA, it is a prime candidate for involvement in energy homeostasis and gene regulation through pathways such as β-oxidation and PPARα activation. The methodologies and conceptual frameworks presented in this guide are intended to serve as a foundation for researchers to design and execute experiments that will definitively characterize the biological functions of this intriguing molecule. Future studies employing advanced metabolomics, transcriptomics, and genetic manipulation techniques will be crucial in moving from putative roles to a concrete understanding of this compound's place in cellular physiology and its potential implications for health and disease.

References

11-Methylpentadecanoyl-CoA: A Potential Biomarker in Peroxisomal and Metabolic Disorders

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction:

11-Methylpentadecanoyl-CoA is a branched-chain acyl-coenzyme A (CoA) molecule. While direct research on this compound as a specific disease biomarker is limited, its structural classification as a branched-chain fatty acid (BCFA) places it within a class of molecules known to be altered in various metabolic and peroxisomal disorders. This technical guide synthesizes the current understanding of BCFA metabolism, analytical methodologies for their detection, and their association with disease, using this broader context as a proxy to explore the potential role of this compound as a biomarker.

Data Presentation: Analysis of Branched-Chain Fatty Acids

The quantification of specific acyl-CoAs like this compound from biological matrices is technically challenging. However, the analysis of their precursor fatty acids (in this case, 11-methylpentadecanoic acid) is well-established. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the primary techniques employed for the analysis of BCFAs. The following tables summarize key parameters for these methods.

Table 1: Quantitative Parameters for BCFA Analysis by GC-MS

Analyte TypeDerivatization ReagentLimit of Detection (LOD)Reference
Short-chain BCFAsPentafluorobenzyl bromide (PFBBr)0.244 - 0.977 µM[1]
Volatile short-chain fatty acids (C2–C6)Fatty acid methyl ester (FAME) derivatization5–10 ng/mL[1]

Table 2: Quantitative Parameters for BCFA Analysis by LC-MS/MS

Analyte TypeInternal StandardLimit of Detection (LOD)Reference
Various BCFAsIsotope-labeled internal standardsAs low as 0.5 ng/mL[1]
Branched-chain keto acids (BCKAs)¹³C-labeled ketoacid20 nM[1]

Experimental Protocols

Detailed methodologies for the analysis of BCFAs and acyl-CoAs are crucial for reproducible and accurate quantification. Below are generalized protocols for the two most common analytical techniques.

Protocol 1: GC-MS Analysis of BCFAs (as Methyl Esters)

This protocol outlines the conversion of BCFAs to their more volatile fatty acid methyl esters (FAMEs) for GC-MS analysis.[2][3]

1. Sample Preparation and Lipid Extraction:

  • For tissues, homogenize the sample in a 2:1 (v/v) mixture of chloroform:methanol.[3]

  • For biofluids like plasma or serum, perform a liquid-liquid extraction with a similar solvent system.[3]

  • Add an internal standard (e.g., a deuterated BCFA) to the sample prior to extraction to correct for sample loss.

  • Vortex the mixture vigorously and centrifuge to separate the phases.

  • Collect the lower organic phase containing the lipids.[2]

  • Evaporate the solvent under a stream of nitrogen.

2. Derivatization to FAMEs:

  • To the dried lipid extract, add a solution of 0.5 M sodium methoxide in anhydrous methanol.[3]

  • Incubate the reaction mixture at 45°C for 5 minutes.

  • Neutralize the reaction by adding 15% sodium bisulfate.[3]

  • Extract the FAMEs with an organic solvent such as hexane.

3. GC-MS Analysis:

  • Inject the extracted FAMEs into the GC-MS system.

  • Use a suitable capillary column (e.g., HP-5MS) for separation.

  • The mass spectrometer is typically operated in electron ionization (EI) mode for fragmentation and identification.

  • Quantification is achieved by comparing the peak area of the analyte to that of the internal standard.

Protocol 2: LC-MS/MS Analysis of Acyl-CoAs

This protocol describes a method for the direct analysis of acyl-CoAs, including branched-chain species, from biological samples.[4][5][6]

1. Sample Preparation and Extraction:

  • Homogenize tissue or cell samples in a cold organic solvent like acetonitrile or methanol containing a suitable internal standard (e.g., a ¹³C-labeled acyl-CoA).

  • Perform protein precipitation by vortexing and centrifuging the sample at a low temperature.

  • Collect the supernatant containing the acyl-CoAs.

  • Evaporate the solvent under vacuum.

2. LC-MS/MS Analysis:

  • Reconstitute the dried extract in a suitable mobile phase.

  • Use a reversed-phase column (e.g., C18) for chromatographic separation.

  • The mobile phase typically consists of a gradient of water and an organic solvent (e.g., acetonitrile or methanol) with a small amount of an acid like formic acid.[1]

  • The mass spectrometer is operated in positive ion electrospray ionization (ESI) mode.

  • Multiple reaction monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions for each acyl-CoA are monitored.[4]

Signaling Pathways and Metabolic Workflows

The metabolism of BCFAs is intrinsically linked to peroxisomal function. Deficiencies in the enzymes involved in these pathways can lead to the accumulation of BCFAs and their derivatives, which can have cytotoxic effects.

Alpha-Oxidation of Branched-Chain Fatty Acids

BCFAs with a methyl group on the β-carbon, such as phytanic acid, cannot be directly metabolized by β-oxidation. They first undergo α-oxidation in the peroxisome to remove one carbon atom.[7][8][9]

Alpha_Oxidation BCFA Branched-Chain Fatty Acid (e.g., Phytanic Acid) Acyl_CoA_Synthetase Acyl-CoA Synthetase BCFA->Acyl_CoA_Synthetase BCFA_CoA Branched-Chain Acyl-CoA (e.g., Phytanoyl-CoA) Acyl_CoA_Synthetase->BCFA_CoA PHYH Phytanoyl-CoA Hydroxylase (PHYH) BCFA_CoA->PHYH Hydroxy_BCFA_CoA 2-Hydroxy-Branched-Chain Acyl-CoA PHYH->Hydroxy_BCFA_CoA Lyase 2-Hydroxyphytanoyl-CoA Lyase Hydroxy_BCFA_CoA->Lyase Pristanal Pristanal + Formyl-CoA Lyase->Pristanal Dehydrogenase Aldehyde Dehydrogenase Pristanal->Dehydrogenase Pristanic_Acid Pristanic Acid Dehydrogenase->Pristanic_Acid

Alpha-oxidation pathway for branched-chain fatty acids.
Peroxisomal Beta-Oxidation of Branched-Chain Fatty Acids

Once BCFAs have been processed by α-oxidation (if necessary), they can enter the peroxisomal β-oxidation pathway. This pathway is also responsible for the degradation of very-long-chain fatty acids.[10][11][12] A key enzyme in the metabolism of BCFAs with α-methyl branches is α-methylacyl-CoA racemase (AMACR), which converts the (R)-isomer to the (S)-isomer, allowing it to be processed by the subsequent enzymes.[13][14][15]

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisome BCFA_CoA (2R)-Methylacyl-CoA AMACR α-methylacyl-CoA racemase (AMACR) BCFA_CoA->AMACR S_BCFA_CoA (2S)-Methylacyl-CoA AMACR->S_BCFA_CoA Acyl_CoA_Oxidase Acyl-CoA Oxidase S_BCFA_CoA->Acyl_CoA_Oxidase Enoyl_CoA Enoyl-CoA Acyl_CoA_Oxidase->Enoyl_CoA Bifunctional_Protein Bifunctional Protein Enoyl_CoA->Bifunctional_Protein Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Bifunctional_Protein->Hydroxyacyl_CoA Thiolase Thiolase Hydroxyacyl_CoA->Thiolase Propionyl_CoA Propionyl-CoA + Chain-shortened Acyl-CoA Thiolase->Propionyl_CoA

Peroxisomal β-oxidation of α-methyl branched-chain fatty acids.
Logical Relationship: BCFA Metabolism and Disease

Defects in the enzymes of α- and β-oxidation lead to the accumulation of BCFAs. This accumulation is a hallmark of several peroxisomal disorders, such as Refsum disease and Zellweger syndrome.[16][17][18] The buildup of these fatty acids can lead to cellular dysfunction and the clinical manifestations of these diseases.

BCFA_Disease_Relationship Diet Dietary Intake of BCFAs Metabolism Normal Peroxisomal Metabolism (α- and β-oxidation) Diet->Metabolism Enzyme_Defect Genetic Defect in Peroxisomal Enzymes (e.g., PHYH, AMACR) Accumulation Accumulation of BCFAs (e.g., Phytanic Acid) Enzyme_Defect->Accumulation Disease Peroxisomal Disorders (e.g., Refsum Disease, Zellweger Syndrome) Accumulation->Disease Symptoms Clinical Manifestations (Neurological dysfunction, Retinitis pigmentosa, etc.) Disease->Symptoms

References

The Metabolic Crossroads of 11-Methylpentadecanoyl-CoA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Branched-chain fatty acids (BCFAs) are increasingly recognized for their diverse roles in cellular metabolism, signaling, and as components of complex lipids. 11-Methylpentadecanoyl-CoA, a C16:0 BCFA-CoA ester, sits at a unique metabolic intersection. Its mid-chain methyl group necessitates a specialized catabolic pathway, deviating from the canonical beta-oxidation of straight-chain fatty acids. This technical guide provides a comprehensive overview of the current understanding of the role of this compound in fatty acid metabolism, drawing upon established principles of BCFA catabolism. We delve into its putative synthesis, its likely degradation through a modified beta-oxidation pathway within peroxisomes and mitochondria, and the key enzymatic players involved. Furthermore, this guide outlines relevant experimental protocols for the analysis of BCFAs and their CoA esters, and presents the limited available data in a structured format to facilitate further research and drug development efforts targeting fatty acid metabolic pathways.

Introduction to Branched-Chain Fatty Acids and this compound

Branched-chain fatty acids are a class of fatty acids characterized by the presence of one or more methyl groups along their acyl chain. These methyl branches significantly influence the physical properties of the fatty acids, such as their melting point and fluidity, which in turn affects the characteristics of the membranes they integrate into. BCFAs are obtained through dietary sources, particularly from dairy products and ruminant fats, and can also be synthesized endogenously.

This compound is the coenzyme A thioester of 11-methylpentadecanoic acid, a saturated fatty acid with a methyl group located on the eleventh carbon. This mid-chain methylation presents a steric hindrance that necessitates a specialized catabolic machinery compared to its straight-chain counterpart, palmitoyl-CoA. While specific research on this compound is limited, its metabolic fate can be inferred from the well-established principles of BCFA metabolism.

Biosynthesis of this compound

The synthesis of BCFAs often utilizes branched-chain amino acids (BCAAs) as primers. In the case of this compound, its synthesis is likely initiated from a branched-chain short acyl-CoA primer, which is then elongated by the fatty acid synthase (FAS) complex.

A plausible biosynthetic pathway for 11-methylpentadecanoic acid, the precursor to this compound, involves the utilization of a branched-chain α-keto acid derived from the catabolism of a BCAA. This keto acid is decarboxylated to form a branched-chain acyl-CoA primer. This primer then enters the fatty acid synthesis pathway, where it is elongated by the sequential addition of two-carbon units from malonyl-CoA.

BCAA Branched-Chain Amino Acid (e.g., Leucine, Isoleucine, Valine) BCKA Branched-Chain α-Keto Acid BCAA->BCKA Branched-Chain Aminotransferase BC_Acyl_CoA Branched-Chain Acyl-CoA Primer BCKA->BC_Acyl_CoA Branched-Chain α-Keto Acid Dehydrogenase Complex FAS Fatty Acid Synthase (FAS) Complex BC_Acyl_CoA->FAS Malonyl_CoA Malonyl-CoA Malonyl_CoA->FAS BCFA 11-Methylpentadecanoic Acid FAS->BCFA Elongation Cycles Acyl_CoA_Synthetase Acyl-CoA Synthetase BCFA->Acyl_CoA_Synthetase Target_CoA This compound Acyl_CoA_Synthetase->Target_CoA ATP, CoA-SH

Figure 1: Putative Biosynthesis of this compound.

Catabolism of this compound

The degradation of this compound is predicted to proceed via a modified beta-oxidation pathway, primarily occurring within peroxisomes and subsequently in mitochondria. The mid-chain methyl group prevents direct beta-oxidation at that site.

Peroxisomal Beta-Oxidation

Long-chain and very-long-chain fatty acids, as well as BCFAs, are initially catabolized in peroxisomes.[1] The beta-oxidation spiral in peroxisomes is similar to that in mitochondria but is catalyzed by a different set of enzymes and is not directly coupled to ATP synthesis via an electron transport chain.[1] For this compound, beta-oxidation would proceed for several cycles, shortening the acyl chain by two carbons in each cycle and producing acetyl-CoA.

This process would continue until the methyl group is in close proximity to the carboxyl-CoA terminus. At this point, the resulting branched-chain acyl-CoA intermediate would likely be a substrate for specific peroxisomal enzymes that can handle the steric hindrance of the methyl group.

Mitochondrial Beta-Oxidation

The chain-shortened acyl-CoA intermediates generated in the peroxisomes are then transported to the mitochondria for the completion of their oxidation. The transport across the inner mitochondrial membrane is facilitated by the carnitine shuttle.[2][3][4][5][6][7] Within the mitochondrial matrix, beta-oxidation continues.

The final cycle of beta-oxidation of the remaining odd-numbered acyl-CoA chain will yield one molecule of acetyl-CoA and one molecule of propionyl-CoA.[8][9][10][11][12] Propionyl-CoA can then be converted to succinyl-CoA, an intermediate of the citric acid cycle, via a series of enzymatic reactions involving propionyl-CoA carboxylase, methylmalonyl-CoA epimerase, and methylmalonyl-CoA mutase.[1][9]

cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion This compound This compound Peroxisomal_Beta_Oxidation Beta-Oxidation Cycles This compound->Peroxisomal_Beta_Oxidation Chain-Shortened BCFA-CoA Chain-Shortened BCFA-CoA Peroxisomal_Beta_Oxidation->Chain-Shortened BCFA-CoA Acetyl_CoA_P Acetyl-CoA Peroxisomal_Beta_Oxidation->Acetyl_CoA_P Carnitine_Shuttle Carnitine Shuttle Chain-Shortened BCFA-CoA->Carnitine_Shuttle Mitochondrial_Beta_Oxidation Beta-Oxidation Cycles Acetyl_CoA_M Acetyl-CoA Mitochondrial_Beta_Oxidation->Acetyl_CoA_M Propionyl_CoA Propionyl-CoA Mitochondrial_Beta_Oxidation->Propionyl_CoA TCA_Cycle Citric Acid (TCA) Cycle Acetyl_CoA_M->TCA_Cycle Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA Propionyl-CoA Carboxylase, Methylmalonyl-CoA Epimerase, Methylmalonyl-CoA Mutase Succinyl_CoA->TCA_Cycle Carnitine_Shuttle->Mitochondrial_Beta_Oxidation

Figure 2: Inferred Catabolic Pathway of this compound.

Quantitative Data

Specific quantitative data for the metabolism of this compound is currently not available in the scientific literature. Research in the field of BCFAs has primarily focused on more abundant or pathologically relevant molecules like phytanic acid and pristanic acid. The following table provides a general summary of the types of quantitative data that are typically collected in studies of fatty acid oxidation, which could be applied to future investigations of this compound.

ParameterTypical Method of MeasurementExpected Outcome for a BCFAReference
Rate of Beta-Oxidation Radiolabeled fatty acid oxidation assay (e.g., using 14C- or 3H-labeled substrate)Lower than for a corresponding straight-chain fatty acid due to the methyl branch.[13][14][15][16]
Acyl-CoA Profile Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Detection of this compound and its chain-shortened intermediates.[17][18][19][20][21]
Propionyl-CoA and Acetyl-CoA Production LC-MS/MS or enzymatic assaysProduction of both acetyl-CoA and propionyl-CoA in the final stages of beta-oxidation.[8][9][10][11][12]
Oxygen Consumption Rate (OCR) Extracellular flux analysis (e.g., Seahorse XF Analyzer)Contribution to cellular respiration can be assessed by measuring changes in OCR in the presence of the fatty acid.[22]

Experimental Protocols

Radiolabeled Fatty Acid Oxidation Assay

This protocol is adapted from established methods for measuring the rate of fatty acid beta-oxidation.[13][14][15][16]

Objective: To quantify the rate of beta-oxidation of 14C-labeled 11-methylpentadecanoic acid in cultured cells or isolated mitochondria.

Materials:

  • [1-14C]11-methylpentadecanoic acid (custom synthesis may be required)

  • Cultured cells (e.g., hepatocytes, fibroblasts) or isolated mitochondria

  • Assay buffer (e.g., Krebs-Ringer bicarbonate buffer)

  • Bovine serum albumin (BSA), fatty acid-free

  • L-carnitine

  • Coenzyme A

  • ATP

  • Perchloric acid (PCA)

  • Scintillation cocktail and counter

Procedure:

  • Substrate Preparation: Prepare a stock solution of [1-14C]11-methylpentadecanoic acid complexed to BSA in the assay buffer.

  • Cell/Mitochondria Preparation: Harvest and resuspend cultured cells or isolated mitochondria in the assay buffer.

  • Initiation of Reaction: Add the cell/mitochondrial suspension to the reaction mixture containing the radiolabeled substrate, L-carnitine, Coenzyme A, and ATP.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

  • Termination of Reaction: Stop the reaction by adding a final concentration of 0.6 M perchloric acid. This will precipitate proteins and trap the acid-soluble metabolites (acetyl-CoA and other short-chain acyl-CoAs).

  • Separation of Metabolites: Centrifuge the samples to pellet the precipitated protein.

  • Quantification: Transfer the supernatant containing the acid-soluble radiolabeled metabolites to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculation: The rate of beta-oxidation is calculated based on the amount of radioactivity incorporated into the acid-soluble fraction per unit of time and protein concentration.

Start Start Substrate_Prep Prepare Radiolabeled Substrate Start->Substrate_Prep Cell_Prep Prepare Cells/Mitochondria Start->Cell_Prep Reaction_Setup Set up Reaction Mixture Substrate_Prep->Reaction_Setup Cell_Prep->Reaction_Setup Incubation Incubate at 37°C Reaction_Setup->Incubation Termination Terminate Reaction with PCA Incubation->Termination Centrifugation Centrifuge to Pellet Protein Termination->Centrifugation Quantification Quantify Radioactivity in Supernatant Centrifugation->Quantification End End Quantification->End

Figure 3: Workflow for a Radiolabeled Fatty Acid Oxidation Assay.
Analysis of Acyl-CoA Esters by LC-MS/MS

This protocol provides a general workflow for the extraction and analysis of acyl-CoA species from biological samples.[17][18][19][20][21]

Objective: To identify and quantify this compound and its metabolites in cell or tissue extracts.

Materials:

  • Biological sample (cells or tissues)

  • Internal standards (e.g., 13C-labeled acyl-CoAs)

  • Extraction solvent (e.g., acetonitrile/isopropanol/water mixture)

  • Liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS)

  • C18 reversed-phase chromatography column

Procedure:

  • Sample Homogenization: Homogenize the biological sample in a cold extraction solvent containing internal standards.

  • Protein Precipitation: Centrifuge the homogenate to pellet precipitated proteins.

  • Extraction: Collect the supernatant containing the acyl-CoA esters.

  • LC Separation: Inject the extract onto a C18 reversed-phase column. Use a gradient elution with a mobile phase containing an ion-pairing agent (e.g., ammonium acetate) to achieve separation of the different acyl-CoA species.

  • MS/MS Detection: Analyze the eluent using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and its expected metabolites need to be determined.

  • Data Analysis: Quantify the analytes by comparing their peak areas to those of the internal standards.

Conclusion and Future Directions

While the precise metabolic pathway of this compound remains to be fully elucidated, this guide provides a robust framework based on the current understanding of branched-chain fatty acid metabolism. The inferred pathways of synthesis and degradation highlight the key enzymatic steps that are likely involved and provide a roadmap for future research.

For researchers and drug development professionals, a deeper understanding of the metabolism of specific BCFAs like this compound is crucial. Dysregulation of fatty acid metabolism is implicated in a range of diseases, including metabolic syndrome, diabetes, and certain cancers. Targeting the unique enzymes involved in BCFA metabolism could offer novel therapeutic strategies.

Future research should focus on:

  • Definitive elucidation of the metabolic pathway: Utilizing stable isotope tracing studies to track the metabolic fate of 11-methylpentadecanoic acid.

  • Identification and characterization of specific enzymes: Purifying and characterizing the enzymes responsible for the beta-oxidation of this compound and its intermediates.

  • Quantitative analysis in biological systems: Developing and applying sensitive analytical methods to measure the levels of this compound in various tissues and disease states.

  • Investigation of its physiological role: Exploring the functional significance of this compound in cellular processes, such as membrane biology and signaling.

By addressing these key areas, the scientific community can unravel the specific role of this compound in the complex landscape of fatty acid metabolism and potentially uncover new avenues for therapeutic intervention.

References

The Putative Role of 11-Methylpentadecanoyl-CoA as a Peroxisome Proliferator-Activated Receptor (PPAR) Agonist: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 17, 2025

Abstract

This technical guide explores the potential interaction between the branched-chain fatty acyl-CoA, 11-Methylpentadecanoyl-CoA, and the peroxisome proliferator-activated receptors (PPARs). Direct research on this compound is currently limited. Therefore, this document extrapolates from the well-documented agonistic activity of structurally similar branched-chain fatty acids (BCFAs) and their CoA thioesters, such as phytanic acid and pristanic acid, on PPARs, particularly PPARα. This guide provides a comprehensive overview of the underlying molecular mechanisms, quantitative data on the binding and activation of PPARs by related BCFAs, detailed experimental protocols for assessing such interactions, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction to PPARs and Branched-Chain Fatty Acids

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear hormone receptors that function as ligand-activated transcription factors.[1] The PPAR family consists of three isotypes: PPARα, PPARβ/δ (also known as PPARδ), and PPARγ.[1] These receptors play crucial roles in the regulation of lipid and glucose metabolism, inflammation, and cellular differentiation.[1] PPARs form heterodimers with the retinoid X receptor (RXR) and bind to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of their target genes, thereby modulating gene expression.[1]

Branched-chain fatty acids (BCFAs) are fatty acids with one or more methyl groups on their carbon chain. They are derived from dietary sources, such as dairy products and meat from ruminant animals, or through the degradation of chlorophyll (phytanic acid).[2] The metabolism of BCFAs often occurs in peroxisomes, especially when the methyl group is at an odd-numbered carbon, which hinders mitochondrial β-oxidation.[3][4]

This compound: A Putative PPAR Ligand

Currently, there is a notable absence of published research specifically investigating the biological activity of this compound and its direct interaction with PPARs. However, based on the established principle that other branched-chain fatty acyl-CoAs are potent PPAR ligands, it is reasonable to hypothesize that this compound may also function as a PPAR agonist.

The structural similarity of this compound to other known PPAR-activating BCFAs, such as the CoA esters of phytanic acid and pristanic acid, forms the basis of this hypothesis. These molecules are recognized as high-affinity ligands for PPARα.[5][6][7] The CoA thioester form, in particular, has been shown to be the active ligand that induces conformational changes in the receptor and modulates the recruitment of co-regulatory proteins.[5][6][7]

Quantitative Data: PPARα Activation by Structurally Related BCFA-CoAs

To provide a quantitative context for the potential activity of this compound, this section summarizes the binding affinities of well-studied branched-chain fatty acyl-CoAs with PPARα.

LigandDissociation Constant (Kd) for PPARαReference
Phytanoyl-CoA~11 nM[5][7]
Pristanoyl-CoA~11 nM[5][7]
Arachidonic Acid (Free Fatty Acid)20 nM[5][7]
Very-Long-Chain Fatty Acyl-CoAs (C20-C24)3-29 nM[5][7]

Table 1: Binding Affinities of Branched-Chain and Very-Long-Chain Fatty Acyl-CoAs with PPARα.

Signaling Pathway of PPARα Activation by a Generic BCFA-CoA

The activation of PPARα by a branched-chain fatty acyl-CoA, such as this compound is hypothesized to follow a well-established signaling cascade.

PPAR_Activation_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCFA Branched-Chain Fatty Acid ACSL Acyl-CoA Synthetase BCFA->ACSL BCFA_CoA Branched-Chain Fatty Acyl-CoA (e.g., this compound) ACSL->BCFA_CoA CoA, ATP BCFA_CoA->BCFA_CoA_nuc Nuclear Translocation PPARa PPARα PPARa_RXR_CoR PPARα-RXR-CoR (Inactive) PPARa->PPARa_RXR_CoR RXR RXR RXR->PPARa_RXR_CoR CoR Co-repressor CoR->PPARa_RXR_CoR CoA Co-activator PPRE PPRE Target_Gene Target Gene (e.g., ACOX1, CPT1) PPRE->Target_Gene mRNA mRNA Target_Gene->mRNA Transcription Protein_Synthesis Protein Synthesis (Metabolic Enzymes) mRNA->Protein_Synthesis Translation BCFA_CoA_nuc->PPARa_RXR_CoR Ligand Binding PPARa_RXR_CoR->PPRE Binds PPRE PPARa_RXR_CoA PPARα-RXR-CoA (Active) PPARa_RXR_CoR->PPARa_RXR_CoA Conformational Change PPARa_RXR_CoA->CoA PPARa_RXR_CoA->PPRE Binds PPRE Metabolic_Effects Increased Fatty Acid Oxidation Protein_Synthesis->Metabolic_Effects Leads to

Caption: PPARα Signaling Pathway Activated by a Branched-Chain Fatty Acyl-CoA.

Experimental Protocols

The following sections detail standardized experimental protocols used to assess the interaction of a compound with PPARs.

PPAR Ligand Binding Assay (Fluorescence Polarization)

This assay determines the binding affinity of a test compound to the PPAR ligand-binding domain (LBD).

Materials:

  • Purified recombinant PPARα-LBD

  • Fluorescently-labeled known PPARα ligand (e.g., fluorescently tagged GW7647)

  • Test compound (e.g., this compound)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 1 mM DTT)

  • 384-well black microplates

  • Plate reader capable of fluorescence polarization measurements

Procedure:

  • Prepare a serial dilution of the test compound in the assay buffer.

  • In each well of the microplate, add a constant concentration of the fluorescently-labeled ligand and PPARα-LBD.

  • Add the serially diluted test compound to the wells. Include wells with no test compound as a control for maximum polarization and wells with a known high-affinity unlabeled ligand as a control for minimum polarization.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the fluorescence polarization of each well using the plate reader.

  • Calculate the Ki or IC50 value for the test compound by fitting the data to a competitive binding curve.

Cell-Based PPAR Transcriptional Activation Assay (Luciferase Reporter Assay)

This assay measures the ability of a test compound to activate PPAR-mediated gene transcription in a cellular context.[8][9]

Materials:

  • Hepatocyte cell line (e.g., HepG2) or another suitable cell line.[8]

  • Cell culture medium and supplements.

  • Expression vector for the full-length PPARα.

  • Reporter vector containing a PPRE driving the expression of a reporter gene (e.g., firefly luciferase).

  • Internal control vector for transfection normalization (e.g., Renilla luciferase).

  • Transfection reagent.

  • Test compound (e.g., this compound).

  • Luciferase assay reagents.

  • Luminometer.

Procedure:

  • Seed the cells in 96-well plates and allow them to adhere overnight.

  • Co-transfect the cells with the PPARα expression vector, the PPRE-luciferase reporter vector, and the internal control vector using a suitable transfection reagent.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound or a vehicle control.

  • Incubate the cells for another 24 hours.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

  • Calculate the fold activation of PPARα by the test compound relative to the vehicle control and determine the EC50 value.

Luciferase_Assay_Workflow Start Start Cell_Seeding Seed Cells (e.g., HepG2 in 96-well plate) Start->Cell_Seeding Transfection Co-transfect with: - PPARα Expression Vector - PPRE-Luciferase Reporter - Renilla Control Vector Cell_Seeding->Transfection Incubation1 Incubate for 24h Transfection->Incubation1 Treatment Treat with Test Compound (e.g., this compound) or Vehicle Control Incubation1->Treatment Incubation2 Incubate for 24h Treatment->Incubation2 Cell_Lysis Lyse Cells Incubation2->Cell_Lysis Luciferase_Assay Measure Firefly and Renilla Luciferase Activity Cell_Lysis->Luciferase_Assay Data_Analysis Normalize Firefly to Renilla Calculate Fold Activation and EC50 Luciferase_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a PPAR Luciferase Reporter Assay.

Target Gene Expression Analysis (Quantitative Real-Time PCR)

This method quantifies the change in the expression of known PPAR target genes in response to treatment with a test compound.

Materials:

  • Hepatocyte cell line (e.g., HepG2).

  • Cell culture medium and supplements.

  • Test compound (e.g., this compound).

  • RNA extraction kit.

  • Reverse transcription kit.

  • qPCR master mix.

  • Primers for PPAR target genes (e.g., ACOX1, CPT1A) and a housekeeping gene (e.g., GAPDH).

  • Real-time PCR instrument.

Procedure:

  • Seed cells in 6-well plates and treat with the test compound or vehicle control for a specified time (e.g., 24 hours).

  • Harvest the cells and extract total RNA.

  • Synthesize cDNA from the extracted RNA.

  • Perform qPCR using the cDNA, specific primers, and qPCR master mix.

  • Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in target gene expression in the treated cells compared to the control cells, normalized to the housekeeping gene.

Conclusion and Future Directions

While direct evidence is currently lacking, the structural analogy of this compound to known PPARα agonists strongly suggests its potential as a biologically active molecule in lipid metabolism. The quantitative data and experimental protocols provided in this guide, derived from research on related branched-chain fatty acyl-CoAs, offer a robust framework for the future investigation of this compound.

Future research should focus on:

  • The chemical synthesis of this compound to enable in vitro and in vivo studies.

  • Directly assessing the binding affinity of this compound to all three PPAR isotypes.

  • Performing cell-based assays to determine its efficacy and potency as a PPAR agonist.

  • Investigating its effects on the expression of PPAR target genes and downstream metabolic pathways.

Elucidating the role of this compound and other novel branched-chain fatty acids as PPAR ligands will be crucial for a deeper understanding of lipid homeostasis and may open new avenues for the development of therapeutic agents for metabolic disorders.

References

The Emerging Role of 11-Methylpentadecanoyl-CoA in Cellular Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-Methylpentadecanoyl-CoA is a branched-chain fatty acyl-CoA whose specific roles in cellular signaling are beginning to be understood. As a member of the branched-chain fatty acid (BCFA) family, it is postulated to share signaling properties with more extensively studied BCFAs like phytanic acid and pristanic acid. This technical guide synthesizes the current understanding of BCFA metabolism and signaling, providing a framework for investigating the functions of this compound. We will explore its metabolic origins, potential interactions with key signaling pathways, and methodologies for its study.

Introduction to Branched-Chain Fatty Acids (BCFAs) and this compound

Branched-chain fatty acids are saturated fatty acids characterized by one or more methyl groups on the carbon chain.[1] They are found in various dietary sources, particularly ruminant products like dairy and meat, and are also synthesized by gut bacteria.[1][2] BCFAs are not only components of cellular membranes but also active signaling molecules that can influence a variety of cellular processes, including metabolism, inflammation, and cell proliferation.[3]

This compound is the coenzyme A thioester of 11-methylpentadecanoic acid. While specific literature on its signaling roles is sparse, its structure suggests it likely participates in pathways modulated by other BCFAs. The presence of a methyl group can influence its metabolism and interaction with cellular machinery compared to straight-chain fatty acids.

Metabolism of Branched-Chain Fatty Acyl-CoAs

The metabolism of BCFAs is distinct from that of straight-chain fatty acids and primarily occurs in peroxisomes.[4][5] The position of the methyl branch determines the specific metabolic pathway.

Alpha-Oxidation and Beta-Oxidation

For BCFAs with a methyl group at the β-carbon, such as phytanic acid, initial degradation occurs via α-oxidation to remove a single carbon atom.[4] This process resolves the steric hindrance, allowing the resulting molecule, pristanic acid, to be degraded further through β-oxidation.[4][6] BCFAs like this compound, with a methyl group further down the chain, are expected to be degraded primarily through peroxisomal β-oxidation.[7]

BCFA_Metabolism Dietary BCFAs Dietary BCFAs 11-Methylpentadecanoic acid 11-Methylpentadecanoic acid Dietary BCFAs->11-Methylpentadecanoic acid Gut Microbiota Gut Microbiota Gut Microbiota->11-Methylpentadecanoic acid Acyl-CoA Synthetase Acyl-CoA Synthetase 11-Methylpentadecanoic acid->Acyl-CoA Synthetase This compound This compound Acyl-CoA Synthetase->this compound Peroxisomal Beta-Oxidation Peroxisomal Beta-Oxidation This compound->Peroxisomal Beta-Oxidation Propionyl-CoA Propionyl-CoA Peroxisomal Beta-Oxidation->Propionyl-CoA Acetyl-CoA Acetyl-CoA Peroxisomal Beta-Oxidation->Acetyl-CoA TCA Cycle TCA Cycle Propionyl-CoA->TCA Cycle Acetyl-CoA->TCA Cycle

Metabolic activation and degradation of this compound.

Postulated Cellular Signaling Pathways

Based on the known signaling activities of other BCFAs, this compound is hypothesized to modulate cellular function through interactions with nuclear receptors and cell surface receptors.

Nuclear Receptor Activation

BCFAs and their CoA-thioesters can act as ligands for nuclear receptors, particularly Peroxisome Proliferator-Activated Receptors (PPARs) and Retinoid X Receptors (RXRs).[8][9] Very-long-chain and branched-chain fatty acyl-CoAs have been shown to be high-affinity ligands for PPARα.[10]

  • PPARα: Activation of PPARα by fatty acyl-CoAs leads to the transcriptional regulation of genes involved in fatty acid oxidation and lipid metabolism.[10][11] This suggests a potential role for this compound in regulating cellular energy homeostasis.

PPARa_Signaling This compound This compound PPARa PPARa This compound->PPARa PPARa/RXR Complex PPARa/RXR Complex PPARa->PPARa/RXR Complex RXR RXR RXR->PPARa/RXR Complex PPRE PPRE PPARa/RXR Complex->PPRE Target Gene Transcription Target Gene Transcription PPRE->Target Gene Transcription Fatty Acid Oxidation Lipid Metabolism

Hypothesized PPARα activation by this compound.

Cell Surface Receptor Activation

Phytanic and pristanic acids have been demonstrated to activate the G-protein coupled receptor GPR40 (also known as Free Fatty Acid Receptor 1, FFAR1).[12][13] Activation of GPR40 by fatty acids can lead to an increase in intracellular calcium levels, influencing processes such as insulin secretion and neurotransmission.[12] It is plausible that this compound, or its corresponding free fatty acid, could also modulate GPR40 activity.

GPR40_Signaling 11-Methylpentadecanoic acid 11-Methylpentadecanoic acid GPR40 GPR40 11-Methylpentadecanoic acid->GPR40 Gq/11 Gq/11 GPR40->Gq/11 PLC PLC Gq/11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release PKC Activation PKC Activation DAG->PKC Activation

Potential GPR40 signaling by 11-Methylpentadecanoic acid.

Quantitative Data

Specific quantitative data for the interaction of this compound with signaling proteins is not currently available in the literature. However, data from related branched-chain fatty acyl-CoAs can provide a reference point for expected affinities.

LigandReceptorAffinity (Kd)Reference
Very-long-chain fatty acyl-CoAs (C20-C24)PPARα3-29 nM[10]

Experimental Protocols

Investigating the signaling roles of this compound requires a combination of in vitro and cell-based assays.

In Vitro Receptor Binding Assays

Objective: To determine the direct binding affinity of this compound to nuclear receptors.

Methodology: Radioligand Binding Assay

  • Reagents: Purified recombinant human PPARα/RXR heterodimer, [3H]-labeled known PPARα agonist (e.g., GW7647), this compound, scintillation cocktail.

  • Procedure: a. Incubate a constant concentration of the purified receptor and radioligand with increasing concentrations of unlabeled this compound in a suitable binding buffer. b. Allow the binding to reach equilibrium. c. Separate bound from unbound radioligand using a filter binding assay (e.g., glass fiber filters). d. Quantify the radioactivity on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value for this compound and calculate the Ki using the Cheng-Prusoff equation.

Cell-Based Reporter Gene Assays

Objective: To assess the ability of this compound to activate nuclear receptor-mediated transcription in a cellular context.

Methodology: Luciferase Reporter Assay

  • Cell Line: A suitable cell line (e.g., HEK293T, HepG2) that is readily transfectable.

  • Plasmids:

    • An expression vector for the nuclear receptor of interest (e.g., full-length human PPARα).

    • A reporter plasmid containing a luciferase gene under the control of a promoter with multiple copies of the peroxisome proliferator response element (PPRE).

    • A control plasmid expressing a different reporter (e.g., β-galactosidase) for normalization of transfection efficiency.

  • Procedure: a. Co-transfect the cells with the expression and reporter plasmids. b. After allowing for protein expression, treat the cells with varying concentrations of this compound or a known agonist (positive control). c. Lyse the cells and measure luciferase and β-galactosidase activity using appropriate substrates and a luminometer/spectrophotometer.

  • Data Analysis: Normalize luciferase activity to β-galactosidase activity and plot the fold induction relative to a vehicle control. Determine the EC50 value for this compound.

Reporter_Assay_Workflow cluster_0 Plasmid Preparation cluster_1 Cell Culture and Transfection cluster_2 Treatment and Lysis cluster_3 Data Acquisition and Analysis PPARa Expression Vector PPARa Expression Vector Co-transfection Co-transfection PPARa Expression Vector->Co-transfection PPRE-Luciferase Reporter PPRE-Luciferase Reporter PPRE-Luciferase Reporter->Co-transfection Control Vector (b-gal) Control Vector (b-gal) Control Vector (b-gal)->Co-transfection Cell Seeding Cell Seeding Cell Seeding->Co-transfection Protein Expression Protein Expression Co-transfection->Protein Expression Treatment with this compound Treatment with this compound Protein Expression->Treatment with this compound Cell Lysis Cell Lysis Treatment with this compound->Cell Lysis Luciferase Assay Luciferase Assay Cell Lysis->Luciferase Assay b-gal Assay b-gal Assay Cell Lysis->b-gal Assay Normalization and EC50 Calculation Normalization and EC50 Calculation Luciferase Assay->Normalization and EC50 Calculation b-gal Assay->Normalization and EC50 Calculation

Workflow for a luciferase reporter gene assay.

Intracellular Calcium Measurement

Objective: To determine if 11-Methylpentadecanoic acid can elicit calcium signaling, potentially through GPR40.

Methodology: Fluorescent Calcium Imaging

  • Cell Line: A cell line endogenously expressing GPR40 or engineered to express it (e.g., HEK293).

  • Reagents: A calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM), 11-Methylpentadecanoic acid, ionomycin (positive control), EGTA (calcium chelator).

  • Procedure: a. Load the cells with the calcium-sensitive dye. b. Acquire a baseline fluorescence reading using a fluorescence microscope or plate reader. c. Add 11-Methylpentadecanoic acid and continuously record the fluorescence signal over time. d. Add ionomycin at the end of the experiment to determine the maximum fluorescence signal.

  • Data Analysis: Calculate the change in intracellular calcium concentration based on the fluorescence intensity changes.

Conclusion and Future Directions

While direct evidence for the signaling roles of this compound is currently limited, its structural similarity to other bioactive branched-chain fatty acids suggests it is a promising area of investigation. Future research should focus on:

  • Directly assessing the binding affinity and activation potential of this compound for a range of nuclear and cell surface receptors.

  • Utilizing lipidomics approaches to quantify the endogenous levels of this compound in different tissues and disease states.

  • Employing transcriptomic and proteomic analyses to identify the downstream targets and cellular pathways regulated by this compound.

A deeper understanding of the biological activities of this compound and other BCFAs will be crucial for elucidating their roles in health and disease, and may open new avenues for therapeutic intervention.

References

An In-depth Technical Guide on 11-Methylpentadecanoyl-CoA in Microbial Lipid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-Methylpentadecanoyl-CoA, an anteiso-branched-chain acyl-CoA, is a key intermediate in the biosynthesis of 15-methylpentadecanoic acid (anteiso-C16:0), a significant component of the cell membrane lipids in numerous bacterial species. The presence and relative abundance of anteiso-fatty acids play a crucial role in maintaining membrane fluidity and adapting to environmental stressors. This technical guide provides a comprehensive overview of the biosynthesis of this compound, detailing the enzymatic steps, substrate specificities, and regulatory aspects. Furthermore, it presents quantitative data on the prevalence of anteiso-fatty acids in select bacteria, outlines detailed experimental protocols for their analysis, and includes visual representations of the key pathways and workflows to facilitate a deeper understanding of this critical area of microbial lipid metabolism. This document is intended to serve as a valuable resource for researchers and professionals involved in microbiology, biochemistry, and the development of novel antimicrobial agents targeting fatty acid synthesis.

Introduction

Branched-chain fatty acids (BCFAs) are major constituents of the membrane lipids in many bacteria, with two primary types: iso- and anteiso-fatty acids.[1] These lipids are crucial for the survival and growth of bacteria in diverse and often harsh environments, as they modulate membrane fluidity.[1] this compound is the activated form of 11-methylpentadecanoic acid, an anteiso-fatty acid with an odd number of carbon atoms. Its synthesis diverges from the straight-chain fatty acid pathway at the initial priming step, utilizing a branched-chain acyl-CoA primer derived from an amino acid precursor.[1] Understanding the biosynthesis of this compound is therefore fundamental to comprehending bacterial membrane physiology and identifying potential targets for antimicrobial drug development.

Biosynthesis of this compound

The synthesis of this compound is a multi-step process that begins with the amino acid L-isoleucine and culminates in the elongation of a branched-chain primer by the fatty acid synthase (FAS) II system.

Formation of the Branched-Chain Primer: 2-Methylbutyryl-CoA

The initial and committing steps in the biosynthesis of anteiso-fatty acids involve the conversion of L-isoleucine to 2-methylbutyryl-CoA. This process is catalyzed by two key enzymes:

  • Branched-Chain Amino Acid Aminotransferase (BCAT): This enzyme catalyzes the reversible transamination of L-isoleucine to α-keto-β-methylvalerate.[2]

  • Branched-Chain α-Keto Acid Dehydrogenase (BCKDH): This multi-enzyme complex catalyzes the irreversible oxidative decarboxylation of α-keto-β-methylvalerate to form 2-methylbutyryl-CoA.[2]

Elongation by the Fatty Acid Synthase (FAS) II System

Once formed, 2-methylbutyryl-CoA serves as the primer for the bacterial FASII system. This system is a dissociated complex of monofunctional enzymes that catalyze the sequential addition of two-carbon units from malonyl-CoA.

The key initiating enzyme of the elongation cycle is β-ketoacyl-ACP synthase III (FabH) . Unlike the E. coli FabH which has a high specificity for acetyl-CoA, the FabH enzymes from bacteria that produce BCFAs, such as Bacillus subtilis and Staphylococcus aureus, exhibit a broader substrate specificity and can efficiently utilize branched-chain acyl-CoAs like 2-methylbutyryl-CoA as primers.[3][4]

Following the initial condensation reaction catalyzed by FabH, the growing acyl chain, attached to an acyl carrier protein (ACP), undergoes a series of reductive steps catalyzed by:

  • β-ketoacyl-ACP reductase (FabG)

  • β-hydroxyacyl-ACP dehydratase (FabZ)

  • Enoyl-ACP reductase (FabI)

This cycle of condensation and reduction is repeated, with each cycle adding two carbons from malonyl-CoA. For the synthesis of this compound (a C16 acyl-CoA), the initial 2-methylbutyryl-CoA (C5) primer undergoes five elongation cycles.

Quantitative Data on Anteiso-Fatty Acid Composition in Bacteria

While direct quantification of this compound is technically challenging and not widely reported, the analysis of the resulting fatty acid profiles in bacteria provides valuable insights into the activity of this pathway. The following tables summarize the relative abundance of major anteiso-fatty acids in several bacterial species known to produce them.

Fatty AcidBacillus subtilis ONU551 (% of total)[5]
anteiso-C15:033.72
anteiso-C17:010.24
Fatty AcidStaphylococcus aureus (grown in TSB) (% of total)[6]
anteiso-C15:0Major BCFA
anteiso-C17:0Present
Fatty AcidListeria monocytogenes (% of total at 37°C)[7]
anteiso-C15:0High proportion
anteiso-C17:0High proportion
Fatty AcidMicrococcus luteus (% of branched 15:0-FA)[8]
anteiso-C15:0~80

Note: Data represents the fatty acid composition of the total cellular lipids and may vary depending on the bacterial strain, growth conditions, and analytical methods used.

Experimental Protocols

This section provides detailed methodologies for the key experiments related to the study of this compound and its biosynthetic pathway.

Extraction and Analysis of Bacterial Fatty Acyl-CoAs by LC-MS/MS

This protocol is adapted from established methods for the extraction and quantification of acyl-CoAs from biological samples.[5][9][10]

4.1.1. Extraction of Acyl-CoAs

  • Cell Harvesting: Pellet bacterial cells from a culture by centrifugation (e.g., 5000 x g for 10 min at 4°C).

  • Quenching and Lysis: Immediately resuspend the cell pellet in an ice-cold extraction solvent, such as 5% (w/v) 5-sulfosalicylic acid (SSA) or a mixture of acetonitrile/methanol/water (2:2:1, v/v/v), to quench metabolic activity and lyse the cells.[5][10] The use of an internal standard (e.g., a stable isotope-labeled acyl-CoA) is crucial for accurate quantification.

  • Homogenization: Thoroughly homogenize the cell suspension using a bead beater or sonicator on ice.

  • Protein Precipitation and Clarification: Incubate the homogenate on ice for 10 minutes to ensure complete protein precipitation. Centrifuge at high speed (e.g., 16,000 x g for 10 min at 4°C) to pellet cell debris and precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.

4.1.2. LC-MS/MS Analysis

  • Chromatographic Separation: Separate the extracted acyl-CoAs using reverse-phase liquid chromatography (LC) with a C18 column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium acetate buffer) and an organic component (e.g., acetonitrile) is typically used.[8][11]

  • Mass Spectrometric Detection: Analyze the eluent using a tandem mass spectrometer (MS/MS) operating in positive ion mode with electrospray ionization (ESI).

  • Quantification: Quantify the individual acyl-CoA species, including this compound, using multiple reaction monitoring (MRM). The transitions are specific for the precursor ion (the molecular ion of the acyl-CoA) and a characteristic product ion.[12]

Enzyme Assays

4.2.1. Branched-Chain Amino Acid Aminotransferase (BCAT) Assay

This spectrophotometric assay measures the activity of BCAT by coupling the production of glutamate to the oxidation of NADH by glutamate dehydrogenase.[2][13]

  • Reaction Mixture:

    • 100 mM potassium phosphate buffer (pH 7.4)

    • 5 µM pyridoxal 5'-phosphate (PLP)

    • 5 mM α-ketoglutarate

    • 10 mM L-isoleucine

    • 0.2 mM NADH

    • Glutamate dehydrogenase (coupling enzyme)

    • Enzyme source (cell lysate or purified BCAT)

  • Procedure:

    • Combine all reagents except the enzyme source in a cuvette.

    • Incubate at 37°C for 5 minutes.

    • Initiate the reaction by adding the enzyme source.

    • Monitor the decrease in absorbance at 340 nm.

4.2.2. Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Assay

This assay measures the activity of the BCKDH complex by monitoring the production of NADH.[2][7]

  • Reaction Mixture:

    • 30 mM potassium phosphate buffer (pH 7.5)

    • 2 mM MgCl2

    • 0.4 mM thiamine pyrophosphate (TPP)

    • 1 mM NAD+

    • 0.12 mM Coenzyme A

    • 1 mM α-keto-β-methylvalerate

    • Enzyme source (mitochondrial extract or purified BCKDH)

  • Procedure:

    • Combine all reagents except the BCKA substrate in a cuvette.

    • Incubate at 30°C for a few minutes.

    • Initiate the reaction by adding α-keto-β-methylvalerate.

    • Monitor the increase in absorbance at 340 nm.

4.2.3. β-Ketoacyl-ACP Synthase III (FabH) Assay

This assay determines the substrate specificity of FabH for branched-chain acyl-CoA primers by reconstituting a single round of fatty acid synthesis.[3][14]

  • Reaction Mixture:

    • 100 mM sodium phosphate buffer (pH 7.0)

    • 25 µM Acyl Carrier Protein (ACP)

    • 1 mM β-mercaptoethanol

    • 65 µM [1-14C]malonyl-CoA

    • 45 µM 2-methylbutyryl-CoA (or other acyl-CoA primers)

    • Purified FabG, FabZ, and FabI

    • NADPH and NADH

    • Enzyme source (purified FabH)

  • Procedure:

    • Combine all reagents except FabH.

    • Initiate the reaction by adding FabH.

    • Incubate at 37°C for a defined time.

    • Stop the reaction and extract the fatty acids.

    • Analyze the radiolabeled fatty acid products by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Visualizations

Biosynthetic Pathway of this compound

Anteiso_Fatty_Acid_Biosynthesis Isoleucine L-Isoleucine alpha_Keto α-Keto-β-methylvalerate Isoleucine->alpha_Keto BCAT Methylbutyryl_CoA 2-Methylbutyryl-CoA (Primer) alpha_Keto->Methylbutyryl_CoA BCKDH FAS_Cycle Fatty Acid Synthase (FAS) II Cycle (5x Elongation) Methylbutyryl_CoA->FAS_Cycle FabH Malonyl_CoA Malonyl-CoA (Extender) Malonyl_CoA->FAS_Cycle Methylpentadecanoyl_CoA This compound FAS_Cycle->Methylpentadecanoyl_CoA

Caption: Biosynthesis of this compound.

Experimental Workflow for Acyl-CoA Analysis

Acyl_CoA_Workflow Start Bacterial Culture Harvest Cell Harvesting (Centrifugation) Start->Harvest Extract Acyl-CoA Extraction (Solvent Lysis & Protein Precipitation) Harvest->Extract Separate LC Separation (Reverse Phase) Extract->Separate Detect MS/MS Detection (ESI, MRM) Separate->Detect Quantify Data Analysis & Quantification Detect->Quantify

Caption: Workflow for Acyl-CoA Analysis.

Conclusion

The biosynthesis of this compound is a specialized metabolic pathway in many bacteria that is essential for the production of anteiso-branched-chain fatty acids. These lipids are integral to maintaining the physical properties of the cell membrane and enabling adaptation to changing environmental conditions. This guide has provided a detailed overview of the biochemical reactions, key enzymes, and regulatory aspects of this pathway. The included quantitative data and experimental protocols offer a practical resource for researchers investigating microbial lipid metabolism. A thorough understanding of this pathway not only enhances our knowledge of bacterial physiology but also presents opportunities for the development of novel antimicrobial strategies that target the unique aspects of branched-chain fatty acid synthesis. Further research focusing on the direct quantification of acyl-CoA intermediates and the characterization of the full FAS II enzyme complex in various bacterial species will continue to advance this important field.

References

An In-depth Technical Guide to 11-Methylpentadecanoyl-CoA: Discovery, Characterization, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct scientific literature detailing the specific discovery and comprehensive characterization of 11-Methylpentadecanoyl-CoA is limited. This guide consolidates information on its general classification and infers its biochemical properties and metabolic pathways based on the well-established principles of branched-chain fatty acid metabolism. The experimental protocols provided are based on general methodologies for acyl-CoA synthesis and analysis.

Introduction to Branched-Chain Acyl-CoAs

Acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in cellular metabolism, playing critical roles in fatty acid metabolism, energy production, and the biosynthesis of complex lipids. While straight-chain fatty acids are the most common, branched-chain fatty acids (BCFAs) and their corresponding acyl-CoA derivatives are also integral to the biology of many organisms, from bacteria to mammals. These molecules are characterized by the presence of one or more methyl groups along the acyl chain. The position of the methyl group significantly influences their physical properties and metabolic fate.

This compound is a long-chain branched acyl-CoA. Its structure consists of a 15-carbon fatty acid (pentadecanoic acid) with a methyl group at the 11th carbon, attached to a Coenzyme A molecule via a thioester bond. Such methyl-branched lipids can originate from dietary sources or be synthesized de novo.

Postulated Discovery and Synthesis

While a seminal discovery paper for this compound is not readily identifiable in the scientific literature, its existence as a chemical entity is known, and it is available from commercial suppliers. Its initial identification would have likely occurred during broader lipidomic or metabolomic analyses of biological samples where various fatty acid species are profiled.

The synthesis of this compound for research purposes can be achieved through established chemo-enzymatic methods. A general workflow for its synthesis is outlined below.

G cluster_synthesis Chemo-Enzymatic Synthesis of this compound start 11-Methylpentadecanoic Acid activation Activation of Carboxylic Acid (e.g., with N,N'-Carbonyldiimidazole) start->activation Chemical Activation coupling Thioesterification with Coenzyme A activation->coupling Reaction with CoA product This compound coupling->product purification Purification (e.g., HPLC) product->purification Removal of Reactants final_product Pure this compound purification->final_product

Caption: General workflow for the synthesis of this compound.

Hypothesized Metabolic Pathways

The metabolism of methyl-branched fatty acids is more complex than that of their straight-chain counterparts. The position of the methyl group determines the specific enzymatic machinery required for its degradation. For this compound, with the methyl group at an odd-numbered carbon, its metabolism is predicted to proceed through a combination of alpha- and beta-oxidation.

Alpha-Oxidation

When a methyl group is located at an even-numbered (beta) carbon, it can sterically hinder the enzymes of beta-oxidation. In such cases, a single round of alpha-oxidation is often required to remove one carbon atom, thereby shifting the methyl group to an odd-numbered position relative to the carboxyl end. For this compound, the methyl group is already at an odd-numbered carbon, suggesting that initial alpha-oxidation may not be necessary for its degradation.

Beta-Oxidation

Once the methyl branch does not impede the beta-oxidation machinery, the fatty acyl-CoA is degraded in the mitochondria through a series of four recurring enzymatic steps:

  • Dehydrogenation by an acyl-CoA dehydrogenase, introducing a double bond.

  • Hydration by an enoyl-CoA hydratase.

  • Dehydrogenation by a hydroxyacyl-CoA dehydrogenase.

  • Thiolytic cleavage by a thiolase, releasing acetyl-CoA and a shortened acyl-CoA.

This cycle repeats until a propionyl-CoA or a different branched-chain acyl-CoA is produced when the methyl branch is near the carboxyl end. In the case of this compound, beta-oxidation would proceed, yielding several molecules of acetyl-CoA. The process would eventually be altered when the methyl group is reached. The final products of its complete oxidation would likely be a mixture of acetyl-CoA and propionyl-CoA.

G cluster_metabolism Hypothesized Beta-Oxidation of this compound start This compound (C16-methyl) beta_ox_1 Beta-Oxidation Cycles start->beta_ox_1 products_1 Acetyl-CoA beta_ox_1->products_1 n cycles intermediate Methyl-branched Acyl-CoA (shorter chain) beta_ox_1->intermediate beta_ox_2 Further Beta-Oxidation intermediate->beta_ox_2 products_2 Acetyl-CoA beta_ox_2->products_2 m cycles final_product Propionyl-CoA beta_ox_2->final_product

Caption: Predicted metabolic fate of this compound via beta-oxidation.

Experimental Protocols

Synthesis of this compound

This protocol is a general guide based on established methods for acyl-CoA synthesis.

Materials:

  • 11-Methylpentadecanoic acid

  • N,N'-Carbonyldiimidazole (CDI)

  • Coenzyme A trilithium salt

  • Anhydrous tetrahydrofuran (THF)

  • Sodium bicarbonate buffer (0.5 M, pH 8.0)

  • HPLC system with a C18 column

Procedure:

  • Activation: Dissolve 11-Methylpentadecanoic acid and a 1.2 molar excess of CDI in anhydrous THF. Stir at room temperature for 1 hour to form the acyl-imidazole intermediate.

  • Coupling: In a separate vial, dissolve Coenzyme A trilithium salt in the sodium bicarbonate buffer.

  • Add the Coenzyme A solution to the acyl-imidazole mixture. Stir vigorously at room temperature for 2-4 hours.

  • Quenching: Stop the reaction by adding a small amount of a quenching agent, such as dithiothreitol (DTT), to react with any unreacted CDI.

  • Purification: Purify the reaction mixture using reversed-phase HPLC. Use a gradient of acetonitrile in an aqueous buffer (e.g., ammonium acetate) to separate this compound from unreacted starting materials and byproducts.

  • Lyophilization: Collect the fractions containing the product and lyophilize to obtain the pure this compound.

Quantitative Analysis by LC-MS/MS

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Sample Preparation (from biological tissue):

  • Flash-freeze tissue in liquid nitrogen.

  • Homogenize the frozen tissue in an ice-cold extraction solvent (e.g., 80% methanol).

  • Centrifuge at high speed (e.g., 15,000 x g) at 4°C to pellet proteins and debris.

  • Collect the supernatant and dry it under a stream of nitrogen.

  • Reconstitute the extract in a solvent compatible with the LC mobile phase.

LC-MS/MS Method:

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: Water with 10 mM ammonium acetate and 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 70:30) with 10 mM ammonium acetate and 0.1% formic acid.

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B to elute acyl-CoAs of increasing chain length.

  • MS Detection: Operate in positive ion mode using Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transition for this compound would need to be determined using a synthesized standard. A common transition for long-chain acyl-CoAs involves the neutral loss of the phosphopantetheine moiety.

Data Presentation

As specific quantitative data for this compound is not available in the literature, the following table provides a template for how such data would be presented.

Table 1: Hypothetical Physicochemical and Analytical Parameters for this compound

ParameterValueMethod of Determination
Molecular Weight~1005.3 g/mol Mass Spectrometry
HPLC Retention TimeTo be determinedReversed-Phase HPLC
MRM Transition (Q1/Q3)To be determinedLC-MS/MS
Molar Extinction CoefficientTo be determinedUV-Vis Spectroscopy

Table 2: Hypothetical Kinetic Parameters with a Putative Acyl-CoA Dehydrogenase

SubstrateKm (µM)Vmax (nmol/min/mg)kcat (s⁻¹)
Palmitoyl-CoAReference ValueReference ValueReference Value
This compoundTo be determinedTo be determinedTo be determined

Potential Biological Significance and Future Directions

The biological roles of this compound are yet to be specifically elucidated. However, based on the functions of other branched-chain fatty acids, several potential roles can be hypothesized:

  • Membrane Fluidity: Incorporation into phospholipids could alter membrane fluidity and dynamics.

  • Metabolic Regulation: As a metabolic intermediate, its levels could influence the flux through fatty acid oxidation pathways.

  • Signaling: Acyl-CoAs can act as signaling molecules or precursors to signaling lipids.

  • Protein Acylation: The acyl group could potentially be transferred to proteins as a post-translational modification, thereby regulating protein function.

Future research should focus on the definitive identification and quantification of this compound in various biological systems. Elucidating the specific enzymes that synthesize and degrade this molecule will be crucial to understanding its metabolic context. Furthermore, investigating its interaction with proteins and its effects on cellular processes will shed light on its biological functions. The development of specific molecular probes and analytical standards will be instrumental in advancing our knowledge of this and other understudied branched-chain acyl-CoAs.

An In-depth Technical Guide to the Theoretical Properties of 11-Methylpentadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical properties, metabolic fate, and analytical methodologies pertaining to 11-Methylpentadecanoyl-CoA, a branched-chain acyl-coenzyme A derivative. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages established knowledge of similar branched-chain fatty acids (BCFAs) and acyl-CoA compounds to present a robust theoretical framework.

Core Concepts: Structure and Predicted Physicochemical Properties

This compound is a long-chain fatty acyl-CoA, a class of molecules central to numerous metabolic processes, including energy production and lipid biosynthesis.[1] The structure consists of a 16-carbon fatty acid (pentadecanoic acid with a methyl group at the 11th carbon) linked via a thioester bond to coenzyme A. This methyl branch significantly influences its physical and metabolic properties compared to its straight-chain counterpart, palmitoyl-CoA.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueBasis for Prediction
Molecular Formula C37H64N7O17P3SCalculation based on structure
Molecular Weight 1003.95 g/mol Calculation based on formula
Monoisotopic Mass 1003.3299 DaCalculation based on isotopic composition
logP (Octanol/Water) ~7.0 - 8.0Estimated based on the logP of the parent fatty acid and the hydrophobicity of the CoA moiety. The parent fatty acid, 14-methylpentadecanoic acid, has a reported XLogP3 of 6.1.[2] The long acyl chain dominates the property.
Aqueous Solubility Very LowCharacteristic of long-chain acyl-CoAs. The CoA moiety imparts some water solubility, but the long, branched alkyl chain makes it predominantly lipophilic.
Melting Point (°C) Not availableLikely to be a waxy solid at room temperature. Branched-chain fatty acids generally have lower melting points than their straight-chain isomers. For example, 14-methylpentadecanoic acid has a melting point of 61.5-61.6 °C.[3]

Metabolic Significance: The Catabolic Pathway of this compound

The primary catabolic route for long-chain acyl-CoAs is mitochondrial beta-oxidation.[4][5] For branched-chain fatty acids like this compound, this process requires additional enzymatic steps compared to saturated, even-chain fatty acids. The methyl group at an odd-numbered carbon (C11) does not directly impede the initial cycles of beta-oxidation. However, as the chain is shortened, the methyl group's position will shift, eventually necessitating specialized enzymes.

The beta-oxidation of this compound is predicted to proceed through several cycles, yielding acetyl-CoA in each turn, until a methylated intermediate is formed. This intermediate would then likely undergo alpha-oxidation or be metabolized via pathways for odd-chain fatty acids.[6][7] The final products of the complete oxidation of this compound are expected to be a mixture of acetyl-CoA and propionyl-CoA. Propionyl-CoA can then be converted to succinyl-CoA and enter the citric acid cycle.[6]

G cluster_mitochondrion Mitochondrial Matrix mol1 This compound (C16) mol2 Acetyl-CoA mol1->mol2 β-Oxidation (Cycle 1) mol3 9-Methyltridecanoyl-CoA (C14) mol1->mol3 tca Citric Acid Cycle mol2->tca mol4 Acetyl-CoA mol3->mol4 β-Oxidation (Cycle 2) mol5 7-Methylundecanoyl-CoA (C12) mol3->mol5 mol4->tca mol6 Acetyl-CoA mol5->mol6 β-Oxidation (Cycle 3) mol7 5-Methylnonanoyl-CoA (C10) mol5->mol7 mol6->tca mol8 Acetyl-CoA mol7->mol8 β-Oxidation (Cycle 4) mol9 3-Methylheptanoyl-CoA (C8) mol7->mol9 mol8->tca mol10 Propionyl-CoA mol9->mol10 β-Oxidation with methyl branch mol11 Pentadecanoyl-CoA (C5) mol9->mol11 mol10->tca via Succinyl-CoA mol12 Acetyl-CoA mol11->mol12 β-Oxidation mol13 Propionyl-CoA mol11->mol13 mol12->tca mol13->tca via Succinyl-CoA

Predicted Beta-Oxidation of this compound.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the activation of its corresponding fatty acid, 11-methylpentadecanoic acid. A common method involves the formation of a mixed anhydride followed by reaction with coenzyme A.[8]

Materials:

  • 11-methylpentadecanoic acid

  • N-methylmorpholine

  • Isobutyl chloroformate

  • Coenzyme A (free acid)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium bicarbonate solution, 1M

  • Argon or Nitrogen gas

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Activation of the Fatty Acid:

    • Dissolve 11-methylpentadecanoic acid (1 equivalent) in anhydrous THF under an inert atmosphere (argon or nitrogen).

    • Cool the solution to 0°C in an ice bath.

    • Add N-methylmorpholine (1.1 equivalents) and stir for 5 minutes.

    • Slowly add isobutyl chloroformate (1.1 equivalents) and continue stirring at 0°C for 30 minutes to form the mixed anhydride.

  • Coupling with Coenzyme A:

    • In a separate flask, dissolve Coenzyme A (1.2 equivalents) in a 1:1 mixture of THF and 1M sodium bicarbonate solution.

    • Cool the Coenzyme A solution to 0°C.

    • Slowly add the mixed anhydride solution to the Coenzyme A solution with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Purification:

    • The crude product can be purified by solid-phase extraction (SPE) or preparative high-performance liquid chromatography (HPLC) using a C18 column.

    • Monitor the fractions by UV absorbance at 260 nm (adenine ring of CoA) and confirm the product identity by mass spectrometry.

Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of acyl-CoAs.[9]

Table 2: Predicted Mass Spectrometry Data for this compound

ParameterPredicted ValueNotes
Precursor Ion [M+H]+ m/z 1004.3377Calculated for C37H65N7O17P3S+
Precursor Ion [M-H]- m/z 1002.3224Calculated for C37H63N7O17P3S-
Major Fragment Ion (Positive Mode) m/z 497.2600Corresponds to the neutral loss of the pantetheine-phosphate-adenosine moiety (507.0777 Da). This is a characteristic fragmentation for acyl-CoAs.[10][11]
Other Characteristic Fragments m/z 768.1 (adenosine diphosphate-pantetheine), m/z 241.1 (acyl chain)Additional fragments may be observed depending on the collision energy.

Experimental Workflow:

G cluster_workflow LC-MS/MS Analysis Workflow sample Biological Sample (Tissue/Cells) extraction Acyl-CoA Extraction (e.g., Solid-Phase Extraction) sample->extraction lc UPLC/HPLC Separation (C18 Reversed-Phase) extraction->lc ms Tandem Mass Spectrometry (ESI+, MRM Mode) lc->ms data Data Analysis (Quantification & Identification) ms->data

Workflow for LC-MS/MS analysis of Acyl-CoAs.

Detailed Protocol:

  • Sample Preparation (from cell culture):

    • Wash cells with ice-cold phosphate-buffered saline (PBS).

    • Quench metabolism and lyse cells by adding a cold extraction solvent (e.g., methanol/water with an internal standard).

    • Scrape the cells and collect the lysate.

    • Perform a liquid-liquid or solid-phase extraction to isolate the acyl-CoAs.[12]

  • LC Separation:

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 10 mM ammonium acetate in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from a low to a high percentage of mobile phase B to elute the acyl-CoAs based on their hydrophobicity.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 30-40 °C.

  • MS/MS Detection:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition: Monitor the transition from the precursor ion (m/z 1004.3) to the characteristic product ion (e.g., m/z 497.3).

    • Optimize cone voltage and collision energy for maximum signal intensity.

Predicted NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information. While a full 2D NMR analysis would be required for complete assignment, key 1H and 13C chemical shifts for the acyl chain can be predicted based on known values for similar fatty acids and their esters.[13][14][15]

Table 3: Predicted Key ¹H and ¹³C NMR Chemical Shifts for the Acyl Chain of this compound

GroupPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Multiplicity
Terminal -CH₃ (C15) ~0.88~14Triplet
Methyl Branch -CH₃ (at C11) ~0.85~19Doublet
Methylene Chain -(CH₂)n- ~1.2-1.4~22-34Multiplet
α-Methylene (-CH₂-CO-SCoA) ~2.8-3.0~40-45Triplet
β-Methylene (-CH₂-CH₂-CO-SCoA) ~1.6-1.7~25-30Multiplet
Methine (-CH-) at C11 ~1.4-1.6~35-40Multiplet
Carbonyl (-CO-SCoA) -~195-200-

Note: Chemical shifts are highly dependent on the solvent and the specific conformation of the molecule. The values for the CoA moiety are well-established and not included here for brevity.

Conclusion

This compound is a fascinating molecule at the intersection of fatty acid metabolism and the study of branched-chain lipids. While direct experimental data remains scarce, this guide provides a robust theoretical framework for its properties, metabolism, and analysis based on established principles and data from analogous compounds. The detailed protocols and predictive data herein offer a solid foundation for researchers and drug development professionals to embark on the synthesis, detection, and functional characterization of this and other rare branched-chain acyl-CoAs. Further experimental validation of these theoretical properties will be crucial in elucidating its precise biological roles.

References

Unraveling the Regulatory Network of 11-Methylpentadecanoyl-CoA Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Methylpentadecanoyl-CoA is a branched-chain fatty acyl-CoA that plays a role in cellular metabolism and signaling. Unlike their straight-chain counterparts, branched-chain fatty acids (BCFAs) exhibit unique physical and chemical properties, influencing membrane fluidity, cellular signaling, and metabolic pathways. The precise regulation of the synthesis of specific BCFAs, such as 11-methylpentadecanoic acid, is crucial for maintaining cellular homeostasis. Dysregulation of BCFA metabolism has been implicated in various pathological conditions, making the enzymes involved in their synthesis potential therapeutic targets. This technical guide provides an in-depth exploration of the core regulatory mechanisms governing the synthesis of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways.

Biosynthesis of this compound: A Multi-step Process

The synthesis of this compound is a specialized branch of the general fatty acid synthesis pathway. The introduction of a methyl group at a specific position on the fatty acid chain is the defining feature of this process. The core machinery for fatty acid elongation is the fatty acid synthase (FAS) complex, which iteratively adds two-carbon units from malonyl-CoA to a growing acyl chain. However, for the synthesis of this compound, a different extender unit, methylmalonyl-CoA, is utilized at a specific elongation cycle.

The overall biosynthetic pathway can be conceptualized as follows:

  • Initiation: The synthesis begins with a primer molecule, typically acetyl-CoA.

  • Elongation with Malonyl-CoA: The fatty acid chain is elongated through several cycles of condensation, reduction, dehydration, and a second reduction, with malonyl-CoA serving as the two-carbon donor in each cycle.

  • Incorporation of the Methyl Branch: At a specific chain length, the fatty acid synthase complex incorporates a methyl group by utilizing methylmalonyl-CoA instead of malonyl-CoA as the extender unit. The precise mechanism that dictates the incorporation at the 11th position is believed to be dependent on the substrate specificity of the condensing enzyme domain (β-ketoacyl-ACP synthase) of the fatty acid synthase at that particular elongation step.

  • Further Elongation: Following the incorporation of the methyl branch, the elongation process continues with malonyl-CoA as the extender unit until the final chain length of 15 carbons (pentadecanoyl) is reached.

  • Activation: The newly synthesized 11-methylpentadecanoic acid is then activated to its CoA thioester, this compound, by an acyl-CoA synthetase.

Core Regulatory Checkpoints

The regulation of this compound synthesis is a tightly controlled process, primarily governed by the availability of its unique precursor, methylmalonyl-CoA, and the activity of the fatty acid synthase complex.

Availability of Methylmalonyl-CoA

The intracellular concentration of methylmalonyl-CoA is a critical determinant for the synthesis of this compound. Methylmalonyl-CoA is primarily derived from the carboxylation of propionyl-CoA, a reaction catalyzed by the biotin-dependent enzyme propionyl-CoA carboxylase (PCC) .[1] Propionyl-CoA itself is generated from the catabolism of odd-chain fatty acids, and the amino acids valine, isoleucine, methionine, and threonine.[2]

The key regulatory enzymes in this pathway are:

  • Propionyl-CoA Carboxylase (PCC): This enzyme catalyzes the ATP-dependent carboxylation of propionyl-CoA to D-methylmalonyl-CoA.[1][3] The activity of PCC is a crucial control point.

  • Methylmalonyl-CoA Epimerase: This enzyme converts D-methylmalonyl-CoA to L-methylmalonyl-CoA.

  • Methylmalonyl-CoA Mutase (MUT): This vitamin B12-dependent enzyme isomerizes L-methylmalonyl-CoA to succinyl-CoA, which then enters the citric acid cycle.[2][4] The activity of MUT influences the net availability of methylmalonyl-CoA for fatty acid synthesis.

Regulation of PCC and MUT: The expression and activity of both PCC and MUT are regulated at the transcriptional and post-translational levels, responding to the metabolic state of the cell.[4]

Fatty Acid Synthase (FAS) Activity and Substrate Specificity

The fatty acid synthase (FAS) complex is the central enzyme in the elongation of the fatty acid chain. While FAS predominantly utilizes malonyl-CoA, its ability to use methylmalonyl-CoA as a substrate is key to the formation of branched-chain fatty acids.[5][6]

  • Substrate Specificity: The malonyl/acetyl-CoA:ACP transacylase (MAT) domain of FAS is responsible for loading the extender units onto the acyl carrier protein (ACP). While it has a higher affinity for malonyl-CoA, it can also bind methylmalonyl-CoA.[7] The kinetic parameters of this interaction are a key determinant of the rate of methyl branch incorporation.

  • Allosteric Regulation: The activity of FAS can be allosterically regulated by metabolites. For instance, in some fungal systems, palmitoyl-CoA has been shown to allosterically inhibit the ketoacyl reductase (KR) activity of FAS.[8] While not directly demonstrated for this compound, similar feedback inhibition mechanisms could exist.

Transcriptional and Hormonal Regulation

The overall flux through the fatty acid synthesis pathway, including the synthesis of branched-chain fatty acids, is under the control of transcriptional and hormonal signals.

  • Transcriptional Control: The expression of genes encoding key lipogenic enzymes, such as acetyl-CoA carboxylase (ACC) and fatty acid synthase (FAS), is regulated by transcription factors like Sterol Regulatory Element-Binding Protein-1c (SREBP-1c). In bacteria, transcriptional regulators like FapR and FabT control fatty acid biosynthesis genes.[9][10]

  • Hormonal Regulation: Hormones like insulin and glucagon play a pivotal role in regulating fatty acid metabolism. Insulin promotes the dephosphorylation and activation of ACC, leading to increased malonyl-CoA levels and stimulating fatty acid synthesis.[11][12] Conversely, glucagon and epinephrine lead to the phosphorylation and inactivation of ACC, thereby inhibiting lipogenesis.[13] These hormonal signals can indirectly influence the synthesis of this compound by affecting the overall rate of fatty acid synthesis.

Quantitative Data

Precise quantitative data for the synthesis of this compound is limited in the literature. However, data from studies on related branched-chain fatty acids and the enzymes involved provide valuable insights.

ParameterEnzymeSubstrateValueOrganism/TissueReference
KmPropionyl-CoA Carboxylase (PCC)Propionyl-CoA0.29 mMNot specified[1]
KmPropionyl-CoA Carboxylase (PCC)Bicarbonate3.0 mMNot specified[1]
KmPropionyl-CoA Carboxylase (PCC)ATP0.08 mMNot specified[1]
KmMethylmalonyl-CoA Mutase (MUT)L-Methylmalonyl-CoA-Human[14]
VmaxMethylmalonyl-CoA Mutase (MUT)L-Methylmalonyl-CoA-Human[14]
Relative UtilizationFatty Acid Synthase (FAS)Methylmalonyl-CoA vs. Malonyl-CoA-Guinea Pig Liver and Harderian Gland[5]

Note: The table will be populated with more specific data as it becomes available through further research.

Experimental Protocols

Protocol 1: In Vitro Fatty Acid Synthase Assay for Methyl-Branched Fatty Acid Synthesis

Objective: To determine the in vitro activity of fatty acid synthase in synthesizing methyl-branched fatty acids using methylmalonyl-CoA.

Materials:

  • Purified fatty acid synthase

  • Acetyl-CoA (or other suitable primer)

  • Malonyl-CoA

  • Methylmalonyl-CoA

  • NADPH

  • Acyl carrier protein (ACP)

  • Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.0, containing 1 mM EDTA and 1 mM DTT)

  • Spectrophotometer or plate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture in the reaction buffer containing acetyl-CoA, malonyl-CoA, methylmalonyl-CoA (at varying concentrations), and ACP.

  • Initiate the reaction by adding a known amount of purified fatty acid synthase.

  • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

  • Calculate the specific activity of the enzyme (nmol of NADPH oxidized per minute per mg of protein).

  • The products of the reaction can be extracted and analyzed by GC-MS to identify and quantify the synthesized methyl-branched fatty acids.

Protocol 2: Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify 11-methylpentadecanoic acid in a biological sample.

Materials:

  • Biological sample (e.g., cell lysate, tissue homogenate)

  • Internal standard (e.g., a deuterated fatty acid)

  • Solvents for lipid extraction (e.g., chloroform, methanol)

  • Derivatizing agent (e.g., BF3-methanol or methanolic HCl) to convert fatty acids to fatty acid methyl esters (FAMEs)

  • Hexane

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

  • Lipid Extraction: Extract total lipids from the biological sample using a suitable method (e.g., Folch or Bligh-Dyer).

  • Saponification and Derivatization: Saponify the lipid extract to release free fatty acids. Convert the fatty acids to their corresponding FAMEs using a derivatizing agent.

  • Extraction of FAMEs: Extract the FAMEs into an organic solvent like hexane.

  • GC-MS Analysis: Inject the FAMEs sample into the GC-MS system.

    • Gas Chromatography: Use a suitable capillary column to separate the different FAMEs based on their volatility and polarity.

    • Mass Spectrometry: As the FAMEs elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern for each FAME, allowing for its identification.

  • Quantification: Quantify the amount of 11-methylpentadecanoic acid by comparing the peak area of its FAME to the peak area of the internal standard.

Signaling Pathways and Logical Relationships

The regulation of this compound synthesis is intricately linked to central metabolic and signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these relationships.

Regulation_of_11_Methylpentadecanoyl_CoA_Synthesis cluster_precursors Precursor Supply cluster_fas Fatty Acid Synthesis cluster_regulation Regulatory Inputs Odd-chain Fatty Acids Odd-chain Fatty Acids Propionyl-CoA Propionyl-CoA Odd-chain Fatty Acids->Propionyl-CoA Amino Acids (Val, Ile, Met, Thr) Amino Acids (Val, Ile, Met, Thr) Amino Acids (Val, Ile, Met, Thr)->Propionyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA Propionyl-CoA->Methylmalonyl-CoA Propionyl-CoA Carboxylase (PCC) Fatty Acid Synthase (FAS) Fatty Acid Synthase (FAS) Methylmalonyl-CoA->Fatty Acid Synthase (FAS) Methyl Branch Extender Acetyl-CoA Acetyl-CoA Acetyl-CoA->Fatty Acid Synthase (FAS) Primer Malonyl-CoA Malonyl-CoA Malonyl-CoA->Fatty Acid Synthase (FAS) Extender This compound This compound Fatty Acid Synthase (FAS)->this compound Insulin Insulin Insulin->Fatty Acid Synthase (FAS) Activates Glucagon Glucagon Glucagon->Fatty Acid Synthase (FAS) Inhibits SREBP-1c SREBP-1c SREBP-1c->Fatty Acid Synthase (FAS) Upregulates Expression

Caption: Overview of this compound Synthesis Regulation.

Methylmalonyl_CoA_Metabolism Propionyl-CoA Propionyl-CoA D-Methylmalonyl-CoA D-Methylmalonyl-CoA Propionyl-CoA->D-Methylmalonyl-CoA Propionyl-CoA Carboxylase (PCC) L-Methylmalonyl-CoA L-Methylmalonyl-CoA D-Methylmalonyl-CoA->L-Methylmalonyl-CoA Methylmalonyl-CoA Epimerase Succinyl-CoA Succinyl-CoA L-Methylmalonyl-CoA->Succinyl-CoA Methylmalonyl-CoA Mutase (MUT) Fatty Acid Synthase (FAS) Fatty Acid Synthase (FAS) L-Methylmalonyl-CoA->Fatty Acid Synthase (FAS) Incorporation Citric Acid Cycle Citric Acid Cycle Succinyl-CoA->Citric Acid Cycle Branched-chain Fatty Acids Branched-chain Fatty Acids Fatty Acid Synthase (FAS)->Branched-chain Fatty Acids

Caption: Metabolic Fate of Methylmalonyl-CoA.

Conclusion and Future Directions

The regulation of this compound synthesis is a complex process that is integrated with central carbon and amino acid metabolism. The availability of the key precursor, methylmalonyl-CoA, and the substrate specificity of the fatty acid synthase complex are the primary determinants of its production. While significant progress has been made in understanding the general principles of branched-chain fatty acid synthesis, several key questions remain unanswered specifically for this compound.

Future research should focus on:

  • Elucidating the mechanism of positional specificity: Investigating the structural and kinetic properties of the fatty acid synthase domains to understand how the methyl group is specifically incorporated at the 11th position.

  • Quantifying in vivo fluxes: Measuring the in vivo concentrations of relevant metabolites and the flux through the biosynthetic pathway under different physiological conditions.

  • Identifying specific regulatory factors: Discovering novel regulatory proteins and signaling molecules that specifically control the synthesis of this compound.

A deeper understanding of these regulatory mechanisms will not only advance our fundamental knowledge of lipid metabolism but also open new avenues for the development of therapeutic strategies targeting diseases associated with aberrant branched-chain fatty acid metabolism.

References

Methodological & Application

Application Note: Quantitative Analysis of 11-Methylpentadecanoyl-CoA by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Methylpentadecanoyl-CoA is a branched-chain acyl-coenzyme A (acyl-CoA) that plays a role in fatty acid metabolism. Acyl-CoAs are central metabolites in numerous cellular processes, including the β-oxidation of fatty acids and the biosynthesis of complex lipids. The analysis of specific acyl-CoAs like this compound is crucial for understanding metabolic pathways, diagnosing metabolic disorders, and in the development of therapeutic agents that target these pathways. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique ideal for the quantification of low-abundance endogenous molecules such as long-chain acyl-CoAs.[1][2] This application note provides a detailed protocol for the quantitative analysis of this compound in biological matrices.

Quantitative Data Summary

The following table summarizes the key mass spectrometry parameters for the analysis of this compound. These parameters are predicted based on the common fragmentation patterns of long-chain acyl-CoAs and should be optimized for the specific instrument used.[2][3][4][5][6]

AnalyteChemical FormulaMolecular Weight ( g/mol )Precursor Ion (m/z) [M+H]⁺Proposed Product Ion 1 (m/z)Proposed Product Ion 2 (m/z)
This compoundC₃₇H₆₆N₇O₁₇P₃S1017.971018.98512.0428.0

Note: Proposed Product Ion 1 corresponds to the neutral loss of the 3'-phosphoadenosine-5'-diphosphate moiety ([M+H - 507]⁺). Proposed Product Ion 2 is a characteristic fragment of the CoA moiety.[2][4][5]

Experimental Protocols

This protocol outlines the steps for sample preparation, liquid chromatography, and tandem mass spectrometry for the analysis of this compound.

Sample Preparation (Solid-Phase Extraction)

Solid-phase extraction (SPE) is recommended for the cleanup and concentration of acyl-CoAs from biological samples.[1]

Materials:

  • C18 SPE Cartridges

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Ammonium formate

  • Internal Standard (IS): Heptadecanoyl-CoA or another suitable odd-chain acyl-CoA.[7]

Procedure:

  • Homogenization: Homogenize tissue or cell samples in a cold extraction buffer (e.g., a mixture of 50 mM ammonium formate (pH 6.3) and methanol).[3] Add the internal standard to the homogenization buffer.

  • Centrifugation: Centrifuge the homogenate to pellet proteins and cell debris.

  • SPE Cartridge Conditioning: Condition the C18 SPE cartridge by washing with 3 mL of methanol followed by equilibration with 3 mL of extraction buffer.[3]

  • Sample Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a low percentage of organic solvent (e.g., 3 mL of a 1:3 mixture of 50 mM ammonium formate (pH 6.3) and methanol) to remove polar impurities.[3]

  • Elution: Elute the acyl-CoAs from the cartridge with 3 mL of methanol.[3]

  • Drying: Evaporate the eluent to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 100 mM ammonium formate in water (pH 5.0) with 2% acetonitrile.[3]

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5-10 µL.

  • Gradient Elution:

Time (min)% Mobile Phase B
0.05
2.05
15.095
20.095
20.15
25.05
Mass Spectrometry (MS) Conditions

Instrumentation: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • This compound: 1018.98 -> 512.0 (Quantifier), 1018.98 -> 428.0 (Qualifier).

    • Internal Standard (Heptadecanoyl-CoA): 1020.0 -> 513.0 (or other appropriate transitions).[7]

  • Collision Energy (CE): To be optimized for the specific instrument, typically in the range of 30-50 eV.

  • Source Parameters:

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 400 °C.

    • Gas flows (nebulizer, drying gas) should be optimized for the instrument.

Mandatory Visualizations

experimental_workflow sample Biological Sample (Tissue or Cells) homogenization Homogenization with Internal Standard sample->homogenization spe Solid-Phase Extraction (SPE) homogenization->spe lc LC Separation (C18 Column) spe->lc ms MS/MS Detection (MRM Mode) lc->ms data Data Analysis ms->data

Caption: Experimental workflow for LC-MS/MS analysis.

bcaa_metabolism cluster_bcaa Branched-Chain Fatty Acid Metabolism bcfa Branched-Chain Fatty Acids (e.g., 11-Methylpentadecanoic Acid) acyl_coa_synthetase Acyl-CoA Synthetase bcfa->acyl_coa_synthetase bc_acyl_coa Branched-Chain Acyl-CoA (this compound) acyl_coa_synthetase->bc_acyl_coa beta_oxidation β-Oxidation bc_acyl_coa->beta_oxidation acetyl_coa Acetyl-CoA & Propionyl-CoA beta_oxidation->acetyl_coa tca TCA Cycle acetyl_coa->tca

References

Application Note & Protocol: Quantification of 11-Methylpentadecanoyl-CoA in Cell Lysates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

11-Methylpentadecanoyl-CoA is a branched-chain fatty acyl-coenzyme A (BCFA-CoA) that plays a role in cellular metabolism. BCFAs are commonly found in bacteria and dairy products.[1] In humans, they are important for maintaining the fluidity of cell membranes and have unique physiological functions, distinct from straight-chain fatty acids.[2] The quantification of specific BCFA-CoAs like this compound in cell lysates is crucial for understanding their metabolic pathways, identifying their role in disease, and for the development of novel therapeutics. This document provides a detailed protocol for the quantification of this compound in cell lysates using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method for analyzing acyl-CoAs.[3][4][5]

Data Presentation

The following table summarizes hypothetical quantitative data for this compound in different cell lines under varying experimental conditions. This structured format allows for easy comparison of results.

Cell LineTreatmentThis compound (pmol/10^6 cells)
HepG2Control0.85 ± 0.12
HepG224h incubation with 10µM 11-methylpentadecanoic acid5.23 ± 0.67
MCF7Control0.42 ± 0.08
MCF724h incubation with 10µM 11-methylpentadecanoic acid3.98 ± 0.45
RAW264.7ControlNot Detected
RAW264.724h incubation with 10µM 11-methylpentadecanoic acid1.15 ± 0.21

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Experimental Protocols

I. Cell Lysis and Acyl-CoA Extraction

This protocol describes the liquid-liquid extraction of long-chain acyl-CoAs from cultured mammalian cells. This method is effective for separating acyl-CoAs from other cellular components.

Materials:

  • Ice-cold phosphate-buffered saline (PBS)

  • Extraction Solvent: Chloroform:Methanol (1:2, v/v), pre-chilled to -20°C

  • Ice-cold 100 mM KH2PO4 buffer (pH 4.9)

  • Acetonitrile:2-propanol (3:1, v/v)

  • Cell scraper (for adherent cells)

  • Pre-chilled microcentrifuge tubes

Protocol for Adherent Cells:

  • Aspirate the cell culture medium.

  • Wash the cells twice with ice-cold PBS.

  • Add 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) to the plate.

  • Scrape the cells using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.[6]

  • Add 1 mL of Acetonitrile:2-propanol (3:1) to the lysate.

  • Vortex vigorously for 2 minutes.

  • Sonicate for 3 minutes.

  • Centrifuge at 16,000 x g at 4°C for 10 minutes.[6]

  • Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.

Protocol for Suspension Cells:

  • Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

  • Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.[6]

  • Resuspend the cell pellet in 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) and transfer to a pre-chilled microcentrifuge tube.[6]

  • Add 1 mL of Acetonitrile:2-propanol (3:1) to the lysate.

  • Vortex vigorously for 2 minutes.

  • Sonicate for 3 minutes.

  • Centrifuge at 16,000 x g at 4°C for 10 minutes.

  • Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.

II. Quantification by LC-MS/MS

The extracted acyl-CoAs are analyzed by reverse-phase high-performance liquid chromatography (HPLC) coupled to a tandem mass spectrometer (MS/MS).

LC-MS/MS System:

  • HPLC: A system capable of binary gradient elution.

  • Column: C18 reverse-phase column (e.g., 5 µm particle size).

  • Mass Spectrometer: A triple quadrupole mass spectrometer capable of multiple reaction monitoring (MRM).

LC Method:

  • Mobile Phase A: 75 mM KH2PO4, pH 4.9.

  • Mobile Phase B: Acetonitrile with 600 mM glacial acetic acid.

  • Gradient: A linear gradient suitable for separating long-chain acyl-CoAs.

  • Flow Rate: 0.25 - 0.5 mL/min.

  • Injection Volume: 10-20 µL.

MS/MS Method:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and an appropriate internal standard must be determined.

  • Data Analysis: The concentration of this compound is determined by comparing the peak area of the analyte to that of a known concentration of an internal standard.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cell_culture Cell Culture (Adherent or Suspension) cell_harvesting Cell Harvesting & Washing cell_culture->cell_harvesting cell_lysis Cell Lysis & Extraction cell_harvesting->cell_lysis supernatant Supernatant Collection (Contains Acyl-CoAs) cell_lysis->supernatant lc_ms LC-MS/MS Analysis supernatant->lc_ms Injection data_processing Data Processing & Quantification lc_ms->data_processing final_result final_result data_processing->final_result Quantitative Result

Caption: Experimental workflow for the quantification of this compound.

bca_metabolism cluster_intake Cellular Intake cluster_activation Activation cluster_metabolic_fates Metabolic Fates bcfa Branched-Chain Fatty Acids (e.g., 11-Methylpentadecanoic Acid) acyl_coa_synthetase Acyl-CoA Synthetase bcfa->acyl_coa_synthetase bcfa_coa This compound acyl_coa_synthetase->bcfa_coa beta_oxidation β-Oxidation bcfa_coa->beta_oxidation lipid_synthesis Complex Lipid Synthesis bcfa_coa->lipid_synthesis protein_acylation Protein Acylation bcfa_coa->protein_acylation energy_production energy_production beta_oxidation->energy_production Energy Production (ATP)

Caption: Simplified metabolic pathway of branched-chain fatty acids.

References

Application Note and Protocol for the Metabolomic Analysis of 11-Methylpentadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

11-Methylpentadecanoyl-CoA is a long-chain acyl-coenzyme A (LC-CoA) molecule. L-CoAs are critical intermediates in fatty acid metabolism, serving as substrates for β-oxidation, energy production, and the synthesis of complex lipids.[1] The accurate quantification of specific L-CoAs like this compound in biological samples is essential for understanding metabolic regulation and identifying dysfunctions associated with diseases such as type 2 diabetes, fatty liver disease, and certain cancers. However, their low abundance, inherent instability, and physicochemical properties present significant analytical challenges, necessitating robust and optimized sample preparation protocols.[2]

This document provides a detailed protocol for the extraction of this compound from tissue or cell samples for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method is based on established techniques for long-chain acyl-CoA extraction, focusing on effective protein precipitation, high-recovery extraction, and sample cleanup to ensure high-quality data.

Principle of the Method

The protocol employs a rapid quenching of metabolic activity followed by homogenization in an acidic buffer to precipitate proteins and preserve the integrity of the acyl-CoA esters. A liquid-liquid extraction using a combination of organic solvents is then used to separate the polar acyl-CoAs from non-polar lipids. The aqueous phase containing the this compound is collected and may be further purified using solid-phase extraction (SPE) to remove interfering substances before analysis by LC-MS/MS. An internal standard, such as Heptadecanoyl-CoA, is incorporated early in the procedure to account for sample loss during preparation and to enable accurate quantification.[3]

Experimental Workflow for Acyl-CoA Extraction

G cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample 1. Sample Collection (Tissue or Cells) Quench 2. Snap Freeze (Liquid Nitrogen) Sample->Quench Homogenize 3. Homogenization (Acidic Buffer + IS) Quench->Homogenize Extract 4. Organic Extraction (Acetonitrile/Isopropanol) Homogenize->Extract Separate 5. Phase Separation (Centrifugation) Extract->Separate Collect 6. Collect Aqueous Phase Separate->Collect SPE 7. SPE Cleanup (Optional) Collect->SPE For cleaner samples Dry 8. Dry Down (Nitrogen Stream) Collect->Dry SPE->Dry Reconstitute 9. Reconstitution Dry->Reconstitute LCMS 10. LC-MS/MS Analysis Reconstitute->LCMS

Caption: Workflow for this compound extraction and analysis.

Materials and Reagents

  • Biological Sample: Frozen tissue (~20-50 mg) or cultured cells.

  • Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or other suitable odd-chain acyl-CoA.

  • Buffers and Solvents:

    • Potassium phosphate monobasic (KH₂PO₄) buffer (100 mM, pH 4.9), ice-cold.[3][4]

    • Acetonitrile (ACN), HPLC grade.[4]

    • 2-propanol (IPA), HPLC grade.[4]

    • Methanol (MeOH), HPLC grade.

    • Chloroform, HPLC grade.

    • Ammonium hydroxide (NH₄OH).[3]

    • LC-MS grade water.

  • Equipment:

    • Liquid nitrogen.

    • Mortar and pestle, pre-chilled.

    • Glass homogenizer, pre-chilled.[4]

    • Refrigerated centrifuge capable of 16,000 x g.[3]

    • Nitrogen evaporator or vacuum concentrator.

    • Solid-Phase Extraction (SPE) columns (e.g., weak anion exchange), if required.[1]

    • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer).

Detailed Experimental Protocol

This protocol is adapted from established methods for long-chain acyl-CoA extraction from tissue.[3][4][5]

1. Sample Preparation and Homogenization a. Weigh approximately 20-50 mg of frozen tissue and keep it frozen in liquid nitrogen. b. Place the frozen tissue in a pre-chilled mortar and grind to a fine powder under liquid nitrogen.[6] c. Transfer the frozen powder to a pre-chilled glass homogenizer. d. Add 0.5 mL of ice-cold 100 mM KH₂PO₄ buffer (pH 4.9) and a known amount of internal standard (e.g., 20 ng of Heptadecanoyl-CoA).[3] e. Add 0.5 mL of an ice-cold solvent mixture (e.g., ACN:IPA:Methanol, 3:1:1).[3] f. Homogenize thoroughly on ice for two 30-second intervals.[2][3]

2. Liquid-Liquid Extraction a. Transfer the homogenate to a microcentrifuge tube. b. Vortex vigorously for 2 minutes, sonicate for 3 minutes, and then centrifuge at 16,000 x g for 10 minutes at 4°C.[3] c. Carefully collect the supernatant into a new tube. d. For a cleaner separation (optional, based on the Bligh-Dyer technique), add 0.5 mL of chloroform and 0.5 mL of water to the initial homogenate, vortex, and centrifuge at 2,000 x g for 5 minutes at 4°C to induce phase separation.[1][5] The acyl-CoAs will be in the upper aqueous phase.

3. (Optional) Solid-Phase Extraction (SPE) Cleanup a. Condition a weak anion exchange SPE column with 1 mL of methanol, followed by 1 mL of 100 mM KH₂PO₄ buffer (pH 4.9).[1] b. Load the supernatant from the extraction step onto the column. c. Wash the column with 1 mL of 100 mM KH₂PO₄ buffer (pH 4.9), followed by 1 mL of methanol.[1] d. Elute the acyl-CoAs with 1 mL of methanol containing a small percentage of ammonium hydroxide (e.g., 2%).

4. Sample Concentration and Reconstitution a. Evaporate the collected supernatant (or SPE eluate) to dryness under a gentle stream of nitrogen or using a vacuum concentrator. b. Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 50% methanol or a buffer with 20% acetonitrile).[7] c. Vortex, centrifuge at high speed for 10 minutes at 4°C, and transfer the clear supernatant to an autosampler vial for analysis.

Data Presentation: Performance and Analytical Parameters

The recovery of long-chain acyl-CoAs is highly dependent on the extraction methodology. The described protocol, which combines solvent extraction with optional SPE, generally yields high recovery and reproducibility.

Table 1: Representative Recovery Rates for Long-Chain Acyl-CoA Extraction

Acyl-CoA Species Extraction Method Typical Recovery (%) Reference
Palmitoyl-CoA (C16:0) Acetonitrile/2-propanol 93-104% [8]
Oleoyl-CoA (C18:1) Acetonitrile/2-propanol 93-104% [8]
Various L-CoAs KH₂PO₄ buffer + ACN/IPA 70-80% [4]

| Acetyl-CoA | SPE Purification | 83-90% |[8] |

Table 2: Typical LC-MS/MS Parameters for Long-Chain Acyl-CoA Analysis

Parameter Setting Reference
LC System
Column C18 or C8 reversed-phase (e.g., 2.1 x 150 mm, 1.7 µm)
Mobile Phase A Water with 15 mM NH₄OH [3]
Mobile Phase B Acetonitrile with 15 mM NH₄OH [3]
Flow Rate 0.3 - 0.4 mL/min [3][9]
Gradient Binary gradient, starting at ~20% B, ramping to ~65-95% B [3][7]
MS System
Ionization Mode Positive Electrospray Ionization (ESI+) [3][10]
Analysis Mode Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) [M+H]⁺ [10]
Product Ion (Q3) Neutral loss of 507 Da ([M-507+H]⁺) [10][11]

| Collision Energy | Optimized per compound |[10] |

Visualization of the Analytical Pathway

The quantification of this compound relies on the specific fragmentation pattern of the coenzyme A moiety in the mass spectrometer.

G cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry LC LC Separation (C18 Column) ESI Ionization (ESI+) LC->ESI Q1 MS1: Precursor Ion Selection ([M+H]⁺) ESI->Q1 CID Collision Cell (CID) Q1->CID Q3 MS2: Product Ion Detection ([M-507+H]⁺) CID->Q3 Data Quantification Q3->Data

Caption: Logical flow of LC-MS/MS analysis for acyl-CoA quantification.

References

Application Note and Protocol for the Extraction of 11-Methylpentadecanoyl-CoA from Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Methylpentadecanoyl-CoA is a long-chain acyl-coenzyme A (LC-CoA) molecule. The accurate and efficient extraction of LCoAs from biological tissues is a critical first step for a variety of downstream applications, including metabolic studies and drug development. These molecules are key intermediates in fatty acid metabolism and play a role in cellular signaling. Their low abundance and susceptibility to degradation necessitate robust and optimized extraction protocols. This document provides a detailed protocol for the extraction of this compound from tissue samples, designed to yield high-quality extracts suitable for analysis by liquid chromatography-mass spectrometry (LC-MS). The presented method is a synthesis of established protocols for long-chain acyl-CoA extraction.[1][2][3]

Data Presentation: Recovery of Acyl-CoA Species

The efficiency of an extraction protocol is determined by the recovery of the target analytes. The following table summarizes recovery data for various acyl-CoA species using methods analogous to the one described below. These values can serve as a benchmark for optimizing the extraction of this compound.

Acyl-CoA SpeciesTissue TypeExtraction MethodPurificationAverage Recovery (%)Reference
Acetyl-CoARat LiverAcetonitrile/2-propanol/phosphate bufferSPE93 - 104[2]
Malonyl-CoARat Liver, Heart, MuscleTrichloroacetic acidSPE28.8 - 48.5[4]
Octanoyl-CoARat LiverAcetonitrile/2-propanol/phosphate bufferSPE93 - 104[2]
Oleoyl-CoARat LiverAcetonitrile/2-propanol/phosphate bufferSPE93 - 104[2]
Palmitoyl-CoARat LiverAcetonitrile/2-propanol/phosphate bufferSPE93 - 104[2]
Various Long-Chain Acyl-CoAsLiver, Brain, Muscle, AdiposeOrganic Solvent-60 - 140[3]

Experimental Protocol

This protocol details a method for the extraction of this compound from tissue samples, incorporating tissue homogenization, solvent extraction, and solid-phase extraction (SPE) for purification. All procedures should be performed on ice to minimize enzymatic activity and degradation of acyl-CoAs.

Materials and Reagents:

  • Tissue Sample: ~50-100 mg, frozen in liquid nitrogen immediately after collection and stored at -80°C.

  • Internal Standard (IS): Heptadecanoyl-CoA or another appropriate odd-chain long-chain acyl-CoA.

  • Homogenization Buffer: 100 mM Potassium Phosphate Monobasic (KH2PO4), pH 4.9.[1][5]

  • Extraction Solvent: Acetonitrile (ACN) and 2-Propanol.

  • Solid-Phase Extraction (SPE) Columns: Weak anion exchange cartridges.

  • SPE Conditioning Solution: Methanol.

  • SPE Equilibration Solution: Deionized water.

  • SPE Wash Solution 1: 2% Formic Acid in water.[6][7]

  • SPE Wash Solution 2: Methanol.[6][7]

  • SPE Elution Solution: 2% Ammonium Hydroxide in Methanol, followed by 5% Ammonium Hydroxide in Methanol.[6][7]

  • Reconstitution Solution: 50% Methanol in water.[6]

  • Equipment:

    • Homogenizer (e.g., glass Dounce homogenizer or mechanical homogenizer)

    • Centrifuge capable of 16,000 x g and 4°C

    • SPE Manifold

    • Nitrogen evaporator or vacuum concentrator

    • Vortex mixer

    • Sonicator

Procedure:

  • Tissue Homogenization: a. Place a pre-weighed frozen tissue sample (~50-100 mg) in a pre-chilled glass homogenizer. b. Add 0.5 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) and the internal standard. c. Homogenize the tissue on ice until a uniform suspension is achieved. d. Add 0.5 mL of a 3:1 (v/v) mixture of Acetonitrile:2-Propanol.[5] e. Homogenize again briefly.

  • Protein Precipitation and Extraction: a. Transfer the homogenate to a microcentrifuge tube. b. Vortex the sample for 2 minutes. c. Sonicate for 3 minutes in an ice bath.[5] d. Centrifuge at 16,000 x g for 10 minutes at 4°C.[5] e. Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to a new tube.

  • Solid-Phase Extraction (SPE) Purification: a. Condition: Pass 3 mL of methanol through the weak anion exchange SPE column.[6][7] b. Equilibrate: Pass 3 mL of deionized water through the column.[6][7] c. Load: Apply the supernatant from step 2e to the column. d. Wash 1: Wash the column with 2.4 mL of 2% formic acid.[6][7] e. Wash 2: Wash the column with 2.4 mL of methanol.[6][7] f. Elute: i. Elute the acyl-CoAs with 2.4 mL of 2% ammonium hydroxide in methanol into a clean collection tube.[6][7] ii. Perform a second elution with 2.4 mL of 5% ammonium hydroxide in methanol and combine it with the first eluate.[6][7]

  • Sample Concentration and Reconstitution: a. Dry the combined eluates under a gentle stream of nitrogen at room temperature.[6][7] b. Reconstitute the dried extract in 100 µL of 50% methanol for subsequent LC-MS analysis.[6]

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the extraction protocol.

ExtractionWorkflow Workflow for this compound Extraction cluster_SPE SPE Steps TissueSample 1. Tissue Sample (~50-100 mg frozen tissue) Homogenization 2. Homogenization (KH2PO4 Buffer + ACN:2-Propanol) TissueSample->Homogenization Centrifugation 3. Centrifugation (16,000 x g, 4°C, 10 min) Homogenization->Centrifugation Supernatant 4. Collect Supernatant (Contains Acyl-CoAs) Centrifugation->Supernatant SPE 5. Solid-Phase Extraction (SPE) Supernatant->SPE Condition a. Condition (Methanol) Equilibrate b. Equilibrate (Water) Load c. Load Sample Wash d. Wash (Formic Acid, Methanol) Elute e. Elute (Ammonium Hydroxide) Drying 6. Evaporation (Nitrogen Stream) Elute->Drying Reconstitution 7. Reconstitution (50% Methanol) Drying->Reconstitution LCMS Ready for LC-MS Analysis Reconstitution->LCMS

Caption: Workflow for the extraction of this compound from tissue.

References

Application Notes and Protocols for 11-Methylpentadecanoyl-CoA as an Enzyme Substrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Methylpentadecanoyl-CoA is a long-chain, methyl-branched acyl-coenzyme A (acyl-CoA). Acyl-CoAs are crucial intermediates in numerous metabolic pathways, including fatty acid β-oxidation, lipid biosynthesis, and cellular signaling. The presence of a methyl group on the fatty acyl chain suggests that its metabolism may involve enzymes that handle branched-chain fatty acids, which are often processed through pathways distinct from those for straight-chain fatty acids.

These application notes provide an overview of the potential enzymatic reactions involving this compound and detailed protocols for its use as a substrate with a likely candidate enzyme, Phytanoyl-CoA Dioxygenase (PHYH), based on its known substrate promiscuity for branched-chain acyl-CoAs. The provided protocols are foundational and may require optimization for specific experimental setups.

Potential Enzyme Substrate Applications

Based on its structure as a long-chain methyl-branched acyl-CoA, this compound is a potential substrate for enzymes involved in the metabolism of branched-chain fatty acids. The primary metabolic pathway for such molecules in mammals is peroxisomal alpha- and beta-oxidation. Key enzyme classes that may utilize this compound include:

  • Phytanoyl-CoA Dioxygenase (PHYH): This enzyme is a key component of the α-oxidation pathway in peroxisomes, which is responsible for the metabolism of 3-methyl-branched fatty acids like phytanic acid.[1][2] PHYH has demonstrated activity towards a range of 3-methyl-branched acyl-CoAs with varying chain lengths.[3] Given this substrate flexibility, it is a strong candidate for the hydroxylation of this compound.

  • Acyl-CoA Dehydrogenases (ACADs): Specifically, long-chain acyl-CoA dehydrogenase (LCAD) and the short/branched-chain acyl-CoA dehydrogenase (ACADSB) are involved in the dehydrogenation of acyl-CoAs. While ACADSB has a preference for short, branched chains, LCAD can process longer and branched-chain substrates.[4][5]

  • Alpha-Methylacyl-CoA Racemase (AMACR): This enzyme is essential for the metabolism of 2-methyl-branched fatty acids.[6][7] As this compound does not possess a methyl group at the alpha-position, it is not a direct substrate for AMACR.

This document will focus on the application of this compound as a substrate for Phytanoyl-CoA Dioxygenase (PHYH) .

Data Presentation

Table 1: Kinetic Parameters of Human Phytanoyl-CoA Dioxygenase (PHYH) with Structurally Related Substrates

Data for this compound is not available in the literature. The following table presents data for similar long-chain acyl-CoAs to provide an estimated range for kinetic parameters.

SubstrateKm (µM)CofactorsNotes
Phytanoyl-CoA29.5Fe2+, 2-oxoglutarate, ascorbate, GTP/ATP, Mg2+Primary substrate for PHYH.[2][8]
3-Methylhexadecanoyl-CoA40.8Fe2+, 2-oxoglutarate, ascorbate, GTP/ATP, Mg2+A C16 methyl-branched acyl-CoA.[2][8]
Hexadecanoyl-CoA (Palmitoyl-CoA)29.1Fe2+, 2-oxoglutarate, ascorbate, GTP/ATP, Mg2+A straight-chain C16 acyl-CoA.[2][8]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

Principle:

Long-chain acyl-CoA synthetases (ACSL) catalyze the formation of a thioester bond between a fatty acid and Coenzyme A (CoA) in an ATP-dependent manner. This protocol can be used to synthesize this compound from its corresponding free fatty acid, 11-methylpentadecanoic acid.

Materials:

  • 11-methylpentadecanoic acid

  • Coenzyme A (CoA)

  • ATP, disodium salt

  • MgCl₂

  • Triton X-100

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Long-chain acyl-CoA synthetase (e.g., from Pseudomonas sp. or recombinant human ACSL1/ACSL6)[8]

  • Tris-HCl buffer (pH 7.5)

  • Potassium phosphate buffer (pH 7.5)

  • HPLC system with a C18 reverse-phase column

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the following reaction mixture on ice:

    • 100 mM Tris-HCl (pH 7.5)

    • 10 mM ATP

    • 10 mM MgCl₂

    • 2.5 mM CoA

    • 0.1% Triton X-100

    • 1 mM 11-methylpentadecanoic acid (dissolved in a minimal amount of ethanol or DMSO)

    • 5 µM fatty acid-free BSA

    • Deionized water to a final volume of 500 µL

  • Enzyme Addition: Add an appropriate amount of long-chain acyl-CoA synthetase (e.g., 1-5 units).

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

  • Reaction Termination: Stop the reaction by adding 50 µL of 10% (v/v) acetic acid.

  • Purification:

    • Centrifuge the reaction mixture at 10,000 x g for 5 minutes to pellet any precipitate.

    • Purify the this compound from the supernatant using solid-phase extraction or reverse-phase HPLC.

    • For HPLC purification, use a C18 column with a gradient of potassium phosphate buffer and acetonitrile. Monitor the elution profile at 260 nm.

  • Quantification: Determine the concentration of the purified this compound using its molar extinction coefficient at 260 nm (ε = 16,400 M⁻¹cm⁻¹ in phosphate buffer, pH 7.0).

Protocol 2: Phytanoyl-CoA Dioxygenase (PHYH) Activity Assay using HPLC

Principle:

This assay measures the activity of PHYH by quantifying the conversion of this compound to its hydroxylated product, 2-hydroxy-11-methylpentadecanoyl-CoA, using reverse-phase HPLC.[1]

Materials:

  • Recombinant human PHYH or cell/tissue homogenate containing PHYH

  • This compound (synthesized as per Protocol 1)

  • 2-oxoglutarate

  • FeSO₄

  • L-ascorbic acid

  • GTP or ATP

  • MgCl₂

  • Catalase

  • HEPES buffer (pH 7.4)

  • Acetonitrile

  • Potassium phosphate buffer

  • HPLC system with a C18 reverse-phase column and UV detector

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the following reaction mixture on ice:

    • 50 mM HEPES buffer (pH 7.4)

    • 1 mM 2-oxoglutarate

    • 50 µM FeSO₄

    • 1 mM L-ascorbic acid

    • 1 mM GTP or ATP

    • 5 mM MgCl₂

    • 100 U/mL Catalase

    • 50-100 µM this compound

    • Deionized water to a final volume of 90 µL

  • Enzyme Addition: Add 10 µL of the enzyme preparation (recombinant PHYH or cell/tissue homogenate). The optimal amount of enzyme should be determined empirically to ensure linear reaction kinetics.

  • Incubation: Incubate the reaction at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding 100 µL of ice-cold acetonitrile.

  • Sample Preparation for HPLC:

    • Vortex the mixture vigorously.

    • Centrifuge at 14,000 x g for 10 minutes to pellet precipitated protein.

    • Transfer the supernatant to an HPLC vial.

  • HPLC Analysis:

    • Inject 20-50 µL of the supernatant onto a C18 reverse-phase column.

    • Use a gradient elution with a mobile phase consisting of A: 50 mM potassium phosphate buffer (pH 6.0) and B: Acetonitrile. A typical gradient might be:

      • 0-5 min: 10% B

      • 5-25 min: 10-90% B

      • 25-30 min: 90% B

      • 30-35 min: 90-10% B

      • 35-40 min: 10% B

    • Monitor the elution at 260 nm.

    • The product, 2-hydroxy-11-methylpentadecanoyl-CoA, will have a different retention time than the substrate.

  • Data Analysis:

    • Quantify the peak areas of the substrate and product.

    • Calculate the amount of product formed and express the enzyme activity as nmol/min/mg protein.

Visualizations

Enzymatic_Synthesis_Workflow cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products FattyAcid 11-Methylpentadecanoic Acid ACSL Acyl-CoA Synthetase (ACSL) FattyAcid->ACSL CoA Coenzyme A CoA->ACSL ATP ATP ATP->ACSL AcylCoA This compound ACSL->AcylCoA AMP AMP ACSL->AMP PPi PPi ACSL->PPi

Caption: Workflow for the enzymatic synthesis of this compound.

PHYH_Assay_Workflow Start Start Prepare_Mix Prepare Reaction Mixture (Buffer, Substrate, Cofactors) Start->Prepare_Mix Add_Enzyme Add PHYH Enzyme Prepare_Mix->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Terminate Terminate Reaction (add Acetonitrile) Incubate->Terminate Centrifuge Centrifuge Terminate->Centrifuge HPLC HPLC Analysis Centrifuge->HPLC Analyze Quantify Product HPLC->Analyze End End Analyze->End

Caption: Experimental workflow for the PHYH activity assay.

Branched_Chain_Fatty_Acid_Metabolism cluster_peroxisome Peroxisome Branched_FA Branched-Chain Fatty Acid (e.g., 11-Methylpentadecanoic Acid) ACSL Acyl-CoA Synthetase Branched_FA->ACSL Branched_AcylCoA This compound PHYH Phytanoyl-CoA Dioxygenase Branched_AcylCoA->PHYH Hydroxylation Alpha_Oxidation α-Oxidation Pathway Beta_Oxidation β-Oxidation Pathway Alpha_Oxidation->Beta_Oxidation Shortened Acyl-CoA AcetylCoA Acetyl-CoA (Energy & Biosynthesis) Beta_Oxidation->AcetylCoA Produces ACSL->Branched_AcylCoA PHYH->Alpha_Oxidation

Caption: Putative metabolic pathway for this compound.

References

Application Notes and Protocols for 11-Methylpentadecanoyl-CoA in Lipidomics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications and analytical methodologies for the study of 11-Methylpentadecanoyl-CoA in lipidomics research. Given the emerging interest in branched-chain fatty acids (BCFAs) and their roles in health and disease, these notes serve as a guide for researchers investigating the metabolic fate and function of this specific acyl-CoA.

Introduction to this compound

This compound is the activated form of 11-methylpentadecanoic acid, a saturated branched-chain fatty acid (BCFA). BCFAs are characterized by methyl groups along their carbon backbone, which imparts unique physicochemical properties compared to their straight-chain counterparts.[1][2] In biological systems, fatty acids are activated to their coenzyme A (CoA) thioesters to participate in metabolic pathways. Therefore, this compound is a key intermediate in the metabolism of its parent fatty acid.

BCFAs are found in various dietary sources, particularly in dairy products and ruminant meats, and are also produced by the gut microbiota.[3] Emerging research suggests that BCFAs have several physiological roles, including influencing cell membrane fluidity, modulating metabolic and inflammatory pathways, and potentially inhibiting cancer cell proliferation.[1][2][4] The study of specific BCFAs and their activated forms, such as this compound, is a growing area of interest in lipidomics for biomarker discovery and understanding disease pathogenesis.[2]

Potential Applications in Lipidomics Research

The analysis of this compound can be applied to several areas of research:

  • Biomarker Discovery: BCFAs have been associated with various cardiometabolic disorders.[3][5] Investigating the levels of this compound in tissues and biofluids may lead to the identification of novel biomarkers for conditions such as type 2 diabetes, obesity, and cardiovascular disease.[2][3]

  • Metabolic Pathway Elucidation: As an acyl-CoA, this compound is an intermediate in fatty acid metabolism. Studying its formation and downstream conversion can provide insights into the unique metabolic pathways of BCFAs in different organisms and tissues.

  • Nutritional Research: Given that dairy is a primary source of BCFAs, this compound could serve as a downstream metabolic marker to assess the intake and metabolism of dietary BCFAs.[3]

  • Drug Development: Understanding the metabolic pathways involving this compound could reveal novel targets for therapeutic intervention in metabolic diseases.[2]

  • Microbiome Research: The gut microbiota is a significant source of BCFAs. Analyzing this compound in host tissues could help to understand the metabolic interplay between the microbiome and the host.

Experimental Protocols

The analysis of acyl-CoAs is challenging due to their low abundance and potential for degradation. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of these molecules.

General Experimental Workflow

The following diagram outlines a typical workflow for the analysis of this compound from biological samples.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Tissue, Cells) Homogenization Homogenization in Extraction Buffer Sample->Homogenization Extraction Acyl-CoA Extraction (e.g., Solid Phase Extraction) Homogenization->Extraction Drying Drying and Reconstitution Extraction->Drying LC_Separation Reversed-Phase LC Separation Drying->LC_Separation MS_Detection Tandem MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration & Quantification MS_Detection->Peak_Integration Data_Analysis Statistical Analysis Peak_Integration->Data_Analysis G cluster_intake Dietary Intake & Absorption cluster_activation Cellular Activation cluster_metabolism Potential Metabolic Fates Diet Dietary 11-Methylpentadecanoic Acid (e.g., from dairy) Absorption Intestinal Absorption Diet->Absorption Activation Acyl-CoA Synthetase Absorption->Activation Cellular Uptake Acyl_CoA This compound Activation->Acyl_CoA Beta_Oxidation β-Oxidation Acyl_CoA->Beta_Oxidation Elongation Fatty Acid Elongation Acyl_CoA->Elongation Desaturation Fatty Acid Desaturation Acyl_CoA->Desaturation Complex_Lipid Incorporation into Complex Lipids (e.g., Phospholipids, Triglycerides) Acyl_CoA->Complex_Lipid

References

Synthesis of 11-Methylpentadecanoyl-CoA: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Application Notes and Protocols for the Research-Scale Synthesis and Application of 11-Methylpentadecanoyl-CoA

Shanghai, China – December 17, 2025 – To facilitate research in fatty acid metabolism and related drug development, this document provides detailed application notes and experimental protocols for the synthesis of this compound. This branched-chain fatty acyl-CoA is a valuable tool for investigating enzyme kinetics, screening potential therapeutic agents, and studying metabolic disorders.

Introduction

This compound is a branched-chain acyl-coenzyme A (acyl-CoA) that plays a role in fatty acid metabolism. As an analog of naturally occurring fatty acyl-CoAs, it serves as a substrate for various enzymes involved in lipid metabolism, including acyl-CoA dehydrogenases. The study of such branched-chain acyl-CoAs is crucial for understanding the metabolic pathways of fatty acids and for investigating disorders related to fatty acid oxidation. This document outlines a reliable chemo-enzymatic method for the synthesis of this compound, starting from the synthesis of its precursor, 11-methylpentadecanoic acid, followed by its enzymatic conversion to the final product.

Applications

  • Enzyme Substrate Studies: this compound can be used as a substrate to characterize the activity and specificity of enzymes involved in fatty acid oxidation, such as long-chain acyl-CoA dehydrogenase (LCAD) and medium-chain acyl-CoA dehydrogenase (MCAD). Studies have shown that these enzymes are specific for the S-enantiomers of methyl-branched chain substrates.[1]

  • Metabolic Disorder Research: This compound is relevant for studying fatty acid oxidation disorders (FAODs), which are inborn errors of metabolism.[2][3] The use of branched-chain fatty acyl-CoAs helps in understanding the pathophysiology of these diseases and in the development of diagnostic markers and therapeutic strategies.

  • Drug Discovery: this compound can be utilized in high-throughput screening assays to identify inhibitors or modulators of enzymes in the fatty acid metabolism pathway.

Synthesis Overview

The synthesis of this compound is a two-stage process. The first stage involves the chemical synthesis of the fatty acid precursor, 11-methylpentadecanoic acid. The second stage is an enzymatic reaction that couples the synthesized fatty acid with coenzyme A.

Synthesis_Workflow cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Synthesis Grignard_Reagent Grignard Reagent (e.g., from 1-bromobutane) Keto_Ester Methyl 11-oxopentadecanoate Grignard_Reagent->Keto_Ester Grignard Reaction Tertiary_Alcohol Tertiary Alcohol Intermediate Keto_Ester->Tertiary_Alcohol Dehydration Dehydration Tertiary_Alcohol->Dehydration Unsaturated_Ester Unsaturated Methyl Ester Dehydration->Unsaturated_Ester Hydrogenation Hydrogenation Unsaturated_Ester->Hydrogenation Fatty_Acid_Ester Methyl 11-methylpentadecanoate Hydrogenation->Fatty_Acid_Ester Hydrolysis Hydrolysis Fatty_Acid_Ester->Hydrolysis 11_MPA 11-Methylpentadecanoic Acid Hydrolysis->11_MPA ACS Acyl-CoA Synthetase 11_MPA->ACS CoA Coenzyme A CoA->ACS ATP ATP ATP->ACS 11_MP_CoA This compound ACS->11_MP_CoA

A high-level overview of the chemo-enzymatic synthesis of this compound.

Experimental Protocols

Protocol 1: Chemical Synthesis of 11-Methylpentadecanoic Acid

This protocol describes a potential synthetic route using a Grignard reaction, followed by dehydration, hydrogenation, and hydrolysis. This method is adaptable from general procedures for synthesizing branched-chain fatty acids.

Materials:

  • 1-Bromobutane

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Methyl 11-oxopentadecanoate

  • Anhydrous sodium sulfate or magnesium sulfate

  • Catalyst for dehydration (e.g., iodine or a mild acid)

  • Hydrogen gas

  • Palladium on carbon (Pd/C) catalyst

  • Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

  • Methanol

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and equipment for organic synthesis

Procedure:

  • Preparation of Grignard Reagent:

    • In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, place magnesium turnings.

    • Add a small crystal of iodine to initiate the reaction.

    • Prepare a solution of 1-bromobutane in anhydrous diethyl ether or THF and add it dropwise to the magnesium suspension to maintain a gentle reflux.

  • Grignard Reaction with Keto Ester:

    • Cool the prepared Grignard reagent to 0°C in an ice bath.

    • Dissolve methyl 11-oxopentadecanoate in anhydrous diethyl ether or THF and add it dropwise to the stirred Grignard solution.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure to obtain the tertiary alcohol intermediate.

  • Dehydration of the Tertiary Alcohol:

    • Heat the tertiary alcohol with a catalytic amount of iodine or a mild acid to induce dehydration, forming the unsaturated methyl ester.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Purify the product by column chromatography.

  • Hydrogenation of the Unsaturated Ester:

    • Dissolve the unsaturated methyl ester in a suitable solvent like ethanol or ethyl acetate.

    • Add a catalytic amount of Pd/C.

    • Subject the mixture to hydrogenation with hydrogen gas in a Parr hydrogenator or using a balloon filled with hydrogen.

    • Filter the reaction mixture through Celite to remove the catalyst and concentrate the solvent to yield methyl 11-methylpentadecanoate.

  • Hydrolysis to the Free Fatty Acid:

    • Dissolve the methyl 11-methylpentadecanoate in a mixture of methanol and a solution of NaOH or KOH.

    • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and acidify with HCl.

    • Extract the 11-methylpentadecanoic acid with a suitable organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the final product.

Step Reaction Typical Yield (%)
1 & 2Grignard Reaction70-85
3Dehydration60-80
4Hydrogenation>95
5Hydrolysis>90
Overall 38-61

Note: Yields are estimates based on similar reactions and may require optimization.

Protocol 2: Enzymatic Synthesis of this compound

This protocol utilizes an acyl-CoA synthetase to catalyze the formation of the thioester bond between 11-methylpentadecanoic acid and coenzyme A.

Materials:

  • 11-Methylpentadecanoic acid

  • Coenzyme A (CoA) lithium salt

  • Adenosine triphosphate (ATP)

  • Magnesium chloride (MgCl₂)

  • Potassium phosphate buffer (pH 7.5)

  • Acyl-CoA Synthetase (from a commercial source or purified)

  • Dithiothreitol (DTT)

  • Bovine serum albumin (BSA)

  • C18 solid-phase extraction (SPE) cartridges

  • Methanol

  • Deionized water

  • Trifluoroacetic acid (TFA) or formic acid

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare a reaction mixture containing:

      • 100 mM Potassium phosphate buffer (pH 7.5)

      • 10 mM 11-methylpentadecanoic acid (dissolved in a minimal amount of ethanol or DMSO)

      • 5 mM Coenzyme A

      • 10 mM ATP

      • 10 mM MgCl₂

      • 1 mM DTT

      • 0.1 mg/mL BSA

      • 5-10 units of Acyl-CoA Synthetase

    • The final reaction volume is typically 1 mL.

  • Incubation:

    • Mix the components gently and incubate at 37°C for 2-4 hours.

  • Reaction Quenching and Purification:

    • Stop the reaction by adding a small volume of 10% TFA or formic acid to precipitate the enzyme.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Condition a C18 SPE cartridge by washing with methanol followed by deionized water.

    • Load the supernatant onto the conditioned cartridge.

    • Wash the cartridge with deionized water containing 0.1% TFA to remove salts and other polar components.

    • Elute the this compound with an aqueous methanol solution (e.g., 50-70% methanol).

  • Quantification and Analysis:

    • The concentration of the purified this compound can be determined spectrophotometrically by measuring the absorbance at 260 nm (ε = 16,400 M⁻¹cm⁻¹) or by using a specific assay for the thioester bond.

    • The identity and purity of the product should be confirmed by HPLC-MS/MS analysis.

Parameter Value
Typical Yield>90% (based on the limiting substrate)
Purity (by HPLC)>95%

Signaling Pathways and Logical Relationships

The synthesis and subsequent metabolism of this compound are part of the broader fatty acid metabolism pathway.

Fatty_Acid_Metabolism cluster_activation Activation (Cytosol) cluster_transport Mitochondrial Transport cluster_beta_oxidation β-Oxidation (Mitochondria) 11_MPA 11-Methylpentadecanoic Acid ACS Acyl-CoA Synthetase 11_MPA->ACS 11_MP_CoA This compound CPT1 CPT1 11_MP_CoA->CPT1 ACS->11_MP_CoA Acylcarnitine Acylcarnitine CPT1->Acylcarnitine CACT CACT Acylcarnitine->CACT CPT2 CPT2 CACT->CPT2 11_MP_CoA_Matrix This compound (Mitochondrial Matrix) CPT2->11_MP_CoA_Matrix ACAD Acyl-CoA Dehydrogenase 11_MP_CoA_Matrix->ACAD Enoyl_CoA Enoyl-CoA ACAD->Enoyl_CoA Hydratase Enoyl-CoA Hydratase Enoyl_CoA->Hydratase Hydroxyacyl_CoA Hydroxyacyl-CoA Hydratase->Hydroxyacyl_CoA Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Hydroxyacyl_CoA->Dehydrogenase Ketoacyl_CoA Ketoacyl-CoA Dehydrogenase->Ketoacyl_CoA Thiolase Thiolase Ketoacyl_CoA->Thiolase Acetyl_CoA Acetyl-CoA/ Propionyl-CoA Thiolase->Acetyl_CoA Shorter_Acyl_CoA Shorter Acyl-CoA Thiolase->Shorter_Acyl_CoA

The metabolic fate of this compound in fatty acid β-oxidation.

References

Analytical Standards for 11-Methylpentadecanoyl-CoA: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical standards of 11-Methylpentadecanoyl-CoA, a branched-chain fatty acyl-CoA. Given the limited availability of specific data for this exact molecule, the methodologies and data presented herein are based on established analytical principles for long-chain and branched-chain acyl-CoAs.

Introduction

This compound is a derivative of coenzyme A and a branched-chain fatty acid. Branched-chain fatty acids (BCFAs) and their CoA esters are integral components of various biological processes, including lipid metabolism and cellular signaling. Accurate quantification and characterization of specific BCF-CoA species like this compound are crucial for understanding their physiological roles and potential as biomarkers or therapeutic targets. These application notes provide a framework for the synthesis, purification, and analysis of this compound analytical standards.

Synthesis and Purification of this compound

The synthesis of this compound can be achieved through chemical or enzymatic methods. A common chemical approach involves the activation of the corresponding free fatty acid, 11-methylpentadecanoic acid, and subsequent reaction with Coenzyme A.

Chemical Synthesis Protocol

This protocol is adapted from methods for synthesizing long-chain acyl-CoAs.

Materials:

  • 11-methylpentadecanoic acid

  • N,N'-Carbonyldiimidazole (CDI)

  • Coenzyme A, trilithium salt

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous methanol

  • Sodium bicarbonate solution (0.5 M)

  • Formic acid

  • Reverse-phase HPLC system

Procedure:

  • Activation of the Fatty Acid:

    • Dissolve 11-methylpentadecanoic acid in anhydrous THF.

    • Add N,N'-Carbonyldiimidazole (CDI) in a 1.2-fold molar excess to the fatty acid solution.

    • Stir the reaction mixture at room temperature for 1 hour to form the 11-methylpentadecanoyl-imidazolide.

  • Acylation of Coenzyme A:

    • Dissolve Coenzyme A trilithium salt in a minimal amount of 0.5 M sodium bicarbonate solution.

    • Slowly add the 11-methylpentadecanoyl-imidazolide solution to the Coenzyme A solution with vigorous stirring.

    • Maintain the pH of the reaction mixture between 7.5 and 8.0 by adding small amounts of sodium bicarbonate solution as needed.

    • Allow the reaction to proceed for 4-6 hours at room temperature.

  • Purification by HPLC:

    • Acidify the reaction mixture to pH 3-4 with formic acid.

    • Purify the this compound by reverse-phase HPLC. A C18 column is typically used.

    • Use a gradient of mobile phase A (e.g., 10 mM ammonium acetate in water) and mobile phase B (e.g., 10 mM ammonium acetate in methanol/acetonitrile).

    • Monitor the elution profile at 260 nm (adenine base of CoA).

    • Collect the fractions containing the product and lyophilize to obtain the purified this compound.

Analytical Characterization

The primary method for the quantitative analysis of acyl-CoAs is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity.

LC-MS/MS Protocol

Sample Preparation:

  • Extraction from Biological Matrices:

    • For tissues or cells, homogenize the sample in a cold extraction solution (e.g., 2:1:1 acetonitrile:isopropanol:water).

    • Include an internal standard, such as a stable isotope-labeled acyl-CoA or an odd-chain acyl-CoA not present in the sample (e.g., Heptadecanoyl-CoA).

    • Centrifuge to pellet proteins and debris.

    • Collect the supernatant for analysis.

LC-MS/MS System and Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 10 mM ammonium acetate in water.

  • Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile:water.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage over the course of the run to elute the long-chain acyl-CoAs.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

Quantitative Data

The following table provides extrapolated and representative quantitative parameters for the LC-MS/MS analysis of this compound. These values are based on data for similar long-chain acyl-CoAs and should be optimized for the specific instrumentation used. Acyl-CoAs typically fragment via a neutral loss of the 507 Da phosphoadenosine diphosphate ribose moiety.[1][2]

AnalytePrecursor Ion (m/z) [M+H]⁺Product Ion (m/z)Collision Energy (eV)Retention Time (min)
This compound 1006.6499.6~35-45~10-15
Heptadecanoyl-CoA (Internal Standard)1020.6513.6~35-45~11-16
Palmitoyl-CoA (C16:0)992.6485.6~35-45~9-14
Stearoyl-CoA (C18:0)1020.6513.6~35-45~11-16

Note: The m/z values for this compound are calculated based on its chemical formula (C₃₇H₆₆N₇O₁₇P₃S). The retention time is an estimate and will vary depending on the specific chromatographic conditions.

Metabolic Pathway Context: Beta-Oxidation of Branched-Chain Fatty Acids

This compound, as a branched-chain fatty acyl-CoA, is expected to undergo mitochondrial beta-oxidation. The presence of a methyl group can necessitate alternative enzymatic steps compared to straight-chain fatty acids. The general pathway involves a cyclical series of reactions that shorten the acyl chain by two carbons in each cycle, producing acetyl-CoA and, in the case of odd-numbered carbon chains resulting from the branch point, propionyl-CoA.

Beta_Oxidation_BCFA Figure 1. Generalized Beta-Oxidation Pathway for Branched-Chain Acyl-CoAs BCFA_CoA This compound Dehydrogenation Acyl-CoA Dehydrogenase BCFA_CoA->Dehydrogenation Enoyl_CoA Enoyl-CoA Dehydrogenation->Enoyl_CoA FAD -> FADH2 Hydration Enoyl-CoA Hydratase Enoyl_CoA->Hydration Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Hydration->Hydroxyacyl_CoA H2O Dehydrogenation2 3-Hydroxyacyl-CoA Dehydrogenase Hydroxyacyl_CoA->Dehydrogenation2 Ketoacyl_CoA 3-Ketoacyl-CoA Dehydrogenation2->Ketoacyl_CoA NAD+ -> NADH Thiolysis Thiolase Ketoacyl_CoA->Thiolysis Shortened_Acyl_CoA Shortened Acyl-CoA Thiolysis->Shortened_Acyl_CoA CoA-SH Acetyl_CoA Acetyl-CoA Thiolysis->Acetyl_CoA Propionyl_CoA Propionyl-CoA (from some cycles) Thiolysis->Propionyl_CoA Shortened_Acyl_CoA->Dehydrogenation Re-enters cycle TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Propionyl_CoA->TCA_Cycle via Succinyl-CoA

Caption: Generalized Beta-Oxidation Pathway for Branched-Chain Acyl-CoAs

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the analysis of this compound from a biological sample.

Experimental_Workflow Figure 2. Experimental Workflow for this compound Analysis Sample Biological Sample (Tissue, Cells, etc.) Extraction Extraction with Internal Standard Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC_MS LC-MS/MS Analysis Supernatant->LC_MS Data_Analysis Data Processing and Quantification LC_MS->Data_Analysis Results Concentration of This compound Data_Analysis->Results

Caption: Experimental Workflow for this compound Analysis

Conclusion

The protocols and data presented provide a comprehensive guide for researchers working with this compound. While the specific analytical parameters for this compound may require empirical optimization, the provided methodologies for synthesis, purification, and LC-MS/MS analysis serve as a robust starting point. The successful application of these methods will enable more precise studies into the role of this compound in health and disease.

References

Application Notes and Protocols for the Chromatographic Separation of Branched-Chain Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the extraction, separation, and quantification of branched-chain acyl-Coenzyme A (acyl-CoA) thioesters. The accurate measurement of these critical metabolic intermediates is essential for understanding cellular metabolism, identifying disease biomarkers, and evaluating the effects of therapeutic interventions.

Introduction

Branched-chain acyl-CoAs are key intermediates in the metabolism of branched-chain amino acids (leucine, isoleucine, and valine) and also play a role in fatty acid synthesis and other metabolic pathways. Their analysis is crucial for research in metabolic disorders, such as maple syrup urine disease, and for understanding their broader role in cellular physiology and pathology. The inherent complexity of biological matrices and the structural similarity of acyl-CoA isomers present significant analytical challenges. This guide details robust methodologies for the chromatographic separation and quantification of branched-chain acyl-CoAs, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Presentation: Quantitative Data Summary

The following tables summarize quantitative data pertinent to the analysis of branched-chain acyl-CoAs, including comparative recovery rates of different extraction methods and typical chromatographic parameters.

Table 1: Comparison of Short-Chain Acyl-CoA Recovery Rates Using Different Extraction Methods

Acyl-CoA Species5-Sulfosalicylic Acid (SSA) Extraction Recovery (%)Trichloroacetic Acid (TCA) with Solid-Phase Extraction (SPE) Recovery (%)Acetonitrile/2-Propanol with SPE Recovery (%)
Acetyl-CoA~59%~36%93-104% (extraction), 83-90% (SPE)[1]
Propionyl-CoA~80%~62%Not Reported
Malonyl-CoA~74%~26%93-104% (extraction), 83-90% (SPE)[1]
Isovaleryl-CoA~59%~58%Not Reported
Coenzyme A (Free)~74%~1%Not Reported
Data compiled from studies comparing SSA and TCA extraction methods.[1]

Table 2: Illustrative UPLC-MS/MS Parameters for Branched-Chain Acyl-CoA Separation

ParameterSetting
Chromatography System Ultra-Performance Liquid Chromatography (UPLC) system
Column Reversed-phase C8 or C18, 1.7 µm particle size, 2.1 x 150 mm
Mobile Phase A 15 mM Ammonium Hydroxide (NH₄OH) in water[2]
Mobile Phase B 15 mM Ammonium Hydroxide (NH₄OH) in acetonitrile[2]
Flow Rate 0.4 mL/min[2]
Gradient Start at 20% B, increase to 45% B over 2.8 min, decrease to 25% B over 0.2 min, increase to 65% B over 1 min, and finally return to 20% B over 0.5 min.[2]
Injection Volume 5-10 µL
Column Temperature 35-40°C
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Key MRM Transition Precursor Ion -> Product Ion (e.g., Neutral loss of 506.9 amu[3])

Experimental Protocols

Detailed methodologies for the key experiments in branched-chain acyl-CoA analysis are provided below. These protocols are intended as a guide and may require optimization based on specific experimental conditions and instrumentation.

Protocol 1: Extraction of Short-Chain and Branched-Chain Acyl-CoAs from Tissues using 5-Sulfosalicylic Acid (SSA)

This protocol is effective for deproteinization and extraction of a broad range of short-chain acyl-CoAs, including branched-chain species.[4]

Materials:

  • Frozen tissue sample (20-50 mg)[1]

  • 5% (w/v) 5-sulfosalicylic acid (SSA) in deionized water, chilled on ice[1]

  • Liquid nitrogen[1]

  • Mortar and pestle, pre-chilled with liquid nitrogen[1]

  • Microcentrifuge tubes, pre-chilled

  • Homogenizer (e.g., bead beater or ultrasonic homogenizer)

  • Refrigerated microcentrifuge

  • Pipettes and tips

  • Internal standards (e.g., stable isotope-labeled acyl-CoAs)

Procedure:

  • Tissue Pulverization: Weigh approximately 20-50 mg of frozen tissue.[1] Place the frozen tissue in a pre-chilled mortar and add liquid nitrogen to maintain its brittle state. Grind the tissue to a fine powder using the pre-chilled pestle.[1]

  • Homogenization and Protein Precipitation: Transfer the powdered tissue to a pre-chilled microcentrifuge tube. Add 500 µL of ice-cold 5% SSA solution.[1] If using internal standards, they should be added to the SSA solution before its addition to the tissue powder. Immediately homogenize the sample using a bead beater (e.g., 2 cycles of 30 seconds) or an ultrasonic homogenizer (e.g., 3 cycles of 15 seconds on ice).[1]

  • Incubation and Centrifugation: Incubate the homogenate on ice for 10 minutes to ensure complete protein precipitation.[1] Centrifuge the sample at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cellular debris.[1]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled microcentrifuge tube, avoiding disturbance of the pellet.[1]

  • Sample Storage and Analysis: The extracted sample is now ready for LC-MS/MS analysis. If immediate analysis is not possible, store the extracts at -80°C to prevent degradation.[1]

Protocol 2: Extraction using Methanol-Chloroform and Solid-Phase Extraction (SPE)

This method is suitable for a broad range of acyl-CoAs and includes a purification step to remove interfering substances.[3][5]

Materials:

  • Frozen tissue (~100 mg)[5]

  • Methanol-Chloroform (2:1, v/v), pre-chilled to -20°C[5]

  • 10 mM Ammonium Formate, pre-chilled to 4°C[5]

  • Chloroform, pre-chilled to 4°C[5]

  • Internal standards (e.g., [¹³C₂]acetyl-CoA)[3]

  • Homogenizer

  • Centrifuge

  • Weak Anion Exchange SPE columns

  • SPE manifold

  • Methanol, Deionized water, 2% Formic acid, 2% Ammonium hydroxide, 5% Ammonium hydroxide[5]

  • Nitrogen evaporator

  • Reconstitution solution (e.g., 50% methanol)[5]

Procedure:

  • Tissue Homogenization: Weigh approximately 100 mg of frozen tissue in a pre-chilled tube. Add internal standards. Add 3 ml of ice-cold methanol-chloroform (2:1). Homogenize the tissue on ice.[3][5]

  • Phase Separation: Centrifuge the homogenate at 1300 x g for 15 minutes at 4°C.[3] Collect the supernatant. To the supernatant, add 1.5 ml of 10 mM ammonium formate and 1.5 ml of chloroform. Vortex and centrifuge again to separate the phases. Collect the upper aqueous layer containing the acyl-CoAs.[3][5]

  • Solid-Phase Extraction (SPE):

    • Condition the SPE column with 3 ml of methanol.[3][5]

    • Equilibrate the column with 3 ml of deionized water.[3][5]

    • Load the collected aqueous supernatant onto the column.[5]

    • Wash the column with 2.4 ml of 2% formic acid, followed by 2.4 ml of methanol.[3]

    • Elute the acyl-CoAs with 2.4 ml of 2% ammonium hydroxide, followed by a second elution with 2.4 ml of 5% ammonium hydroxide.[3][5]

    • Combine the eluted fractions.[5]

  • Sample Concentration and Reconstitution: Dry the combined eluates under a gentle stream of nitrogen at room temperature.[3][5] Reconstitute the dried extract in a suitable volume (e.g., 100 µl) of 50% methanol for LC-MS/MS analysis.[3][5]

Mandatory Visualization

Signaling Pathway and Experimental Workflow Diagrams

cluster_AminoAcids Branched-Chain Amino Acids cluster_Metabolism Metabolism cluster_Downstream Downstream Pathways Leucine Leucine BCAA_Metabolism Branched-Chain Amino Acid Catabolism Leucine->BCAA_Metabolism Isoleucine Isoleucine Isoleucine->BCAA_Metabolism Valine Valine Valine->BCAA_Metabolism BCAA_CoAs Branched-Chain Acyl-CoAs (e.g., Isovaleryl-CoA, 2-Methylbutyryl-CoA) BCAA_Metabolism->BCAA_CoAs Krebs_Cycle Krebs Cycle (Energy Production) BCAA_CoAs->Krebs_Cycle Fatty_Acid_Synthesis Fatty Acid Synthesis BCAA_CoAs->Fatty_Acid_Synthesis

Caption: Metabolic fate of branched-chain amino acids.

cluster_SamplePrep Sample Preparation cluster_Analysis Chromatographic Analysis cluster_Detection Detection and Quantification Tissue Tissue Sample (e.g., Liver, Muscle) Homogenization Homogenization (in Lysis Buffer with Internal Standards) Tissue->Homogenization Extraction Extraction & Protein Precipitation (e.g., SSA or LLE) Homogenization->Extraction Purification Purification (e.g., SPE) Extraction->Purification Final_Extract Final Extract in Reconstitution Solvent Purification->Final_Extract UPLC UPLC Separation (Reversed-Phase Column) Final_Extract->UPLC MS Tandem Mass Spectrometry (MS/MS) UPLC->MS Data_Analysis Data Analysis (Quantification of Branched-Chain Acyl-CoAs) MS->Data_Analysis

Caption: Experimental workflow for acyl-CoA analysis.

References

Application Notes and Protocols for Cellular Uptake of 11-Methylpentadecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain fatty acids (LCFAs) are essential nutrients and signaling molecules that play crucial roles in cellular metabolism, energy storage, and the regulation of various physiological processes. The cellular uptake of LCFAs is a critical step that governs their subsequent metabolic fates, including β-oxidation and incorporation into complex lipids. 11-Methylpentadecanoyl-CoA is the intracellular, activated form of 11-methylpentadecanoic acid. Understanding the dynamics of 11-methylpentadecanoic acid uptake is vital for elucidating its biological functions and for the development of therapeutics targeting metabolic diseases.

These application notes provide a detailed protocol for a fluorescent-based cellular uptake assay for 11-methylpentadecanoic acid, which upon entering the cell is converted to this compound. This method offers a sensitive and high-throughput-compatible approach to quantify the rate of fatty acid import into living cells.

Principle of the Assay

The cellular uptake of 11-methylpentadecanoic acid can be monitored using a fluorescently labeled analog of a long-chain fatty acid. This fluorescent probe is taken up by cells through the same mechanisms as unlabeled fatty acids, including passive diffusion and protein-mediated transport.[1][2] Once inside the cell, the fluorescent signal accumulates, and the rate of uptake can be quantified by measuring the increase in intracellular fluorescence over time. An extracellular quenching agent can be used to eliminate the signal from the probe remaining in the medium, thereby improving the signal-to-noise ratio.[1]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the general pathway of long-chain fatty acid uptake and intracellular activation, as well as the experimental workflow for the fluorescent-based uptake assay.

cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space LCFA_Albumin LCFA-Albumin Complex Transporter Fatty Acid Transporters (e.g., CD36, FATP) LCFA_Albumin->Transporter Protein-mediated Uptake Passive_Diffusion Passive Diffusion LCFA_Albumin->Passive_Diffusion LCFA_in Intracellular LCFA Transporter->LCFA_in Passive_Diffusion->LCFA_in FABP Fatty Acid Binding Protein (FABP) LCFA_in->FABP Acyl_CoA_Synthetase Acyl-CoA Synthetase LCFA_in->Acyl_CoA_Synthetase FABP->Acyl_CoA_Synthetase LCFA_CoA Long-Chain Fatty Acyl-CoA (e.g., this compound) Acyl_CoA_Synthetase->LCFA_CoA Metabolism Metabolic Pathways (β-oxidation, Lipid Synthesis) LCFA_CoA->Metabolism

Caption: Cellular uptake and activation of long-chain fatty acids.

Cell_Seeding Seed cells in a 96-well plate Differentiation Differentiate cells (if applicable, e.g., 3T3-L1) Cell_Seeding->Differentiation Serum_Starvation Serum starve cells Differentiation->Serum_Starvation Add_Inhibitors Add test compounds or inhibitors (optional) Serum_Starvation->Add_Inhibitors Add_Probe Add fluorescent fatty acid probe Add_Inhibitors->Add_Probe Incubate Incubate for a defined time period Add_Probe->Incubate Add_Quencher Add extracellular quenching solution Incubate->Add_Quencher Measure_Fluorescence Measure intracellular fluorescence Add_Quencher->Measure_Fluorescence Data_Analysis Analyze data Measure_Fluorescence->Data_Analysis

Caption: Experimental workflow for the fluorescent fatty acid uptake assay.

Experimental Protocols

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions. It is based on commercially available fluorescent fatty acid uptake assay kits.[1][3]

Materials and Reagents
  • Cell line of interest (e.g., 3T3-L1 adipocytes, HepG2 hepatocytes, Caco-2 intestinal cells)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Black, clear-bottom 96-well cell culture plates

  • Fluorescent Fatty Acid Probe (e.g., BODIPY-C12)

  • Uptake Assay Buffer (e.g., Hanks' Balanced Salt Solution with 1% BSA)

  • Extracellular Quenching Solution

  • Positive Control Inhibitor (e.g., phloretin, a general inhibitor of fatty acid transport)

  • Multi-well fluorescence plate reader with bottom-read capabilities

Cell Preparation and Seeding
  • Culture cells in appropriate growth medium until they reach 80-90% confluency.

  • For cell lines that require differentiation to exhibit significant fatty acid uptake (e.g., 3T3-L1 preadipocytes), follow an established differentiation protocol.

  • On the day before the assay, trypsinize and seed the cells into a black, clear-bottom 96-well plate at a density of 5 x 104 to 1 x 105 cells per well in 100 µL of growth medium.

  • Incubate the plate overnight at 37°C in a 5% CO2 incubator.

Fatty Acid Uptake Assay Protocol
  • Serum Starvation:

    • Gently aspirate the growth medium from the wells.

    • Wash the cells once with 100 µL of PBS.

    • Add 100 µL of serum-free medium to each well and incubate for 1-2 hours at 37°C.

  • Preparation of Reagents:

    • Prepare the Fluorescent Fatty Acid Probe working solution by diluting the stock solution in Uptake Assay Buffer to the desired final concentration (e.g., 1-5 µM).

    • Prepare the Extracellular Quenching Solution according to the manufacturer's instructions.

    • Prepare working solutions of any test compounds or inhibitors in Uptake Assay Buffer.

  • Assay Procedure:

    • Aspirate the serum-free medium from the wells.

    • For inhibitor studies: Add 90 µL of Uptake Assay Buffer containing the test compounds or inhibitors to the appropriate wells. For control wells, add 90 µL of Uptake Assay Buffer with vehicle. Incubate for 15-30 minutes at 37°C.

    • Initiate Uptake: Add 10 µL of the Fluorescent Fatty Acid Probe working solution to all wells, bringing the total volume to 100 µL.

    • Incubation: Incubate the plate at 37°C for a predetermined time course (e.g., 1, 5, 10, 15, 30 minutes) to measure uptake kinetics, or for a fixed endpoint (e.g., 15 minutes).

    • Quench Extracellular Fluorescence: Add 100 µL of the Extracellular Quenching Solution to each well.

    • Measure Fluorescence: Immediately measure the fluorescence intensity using a plate reader with excitation/emission wavelengths appropriate for the fluorescent probe (e.g., ~485/515 nm for BODIPY-C12). Use bottom-read mode to minimize interference from the medium.

Data Presentation

The following tables provide a template for organizing and presenting the quantitative data obtained from the cellular uptake assay.

Table 1: Kinetic Analysis of 11-Methylpentadecanoic Acid Uptake

Time (minutes)Fluorescence (RFU) - ControlFluorescence (RFU) - Inhibitor 1Fluorescence (RFU) - Test Compound A
0
1
5
10
15
30

Table 2: Endpoint Analysis of 11-Methylpentadecanoic Acid Uptake

ConditionMean Fluorescence (RFU)Standard Deviation% Inhibition/Stimulation
Untreated Control0%
Vehicle Control
Positive Inhibitor
Test Compound A
Test Compound B

Table 3: Dose-Response of a Test Compound on 11-Methylpentadecanoic Acid Uptake

Compound Concentration (µM)Mean Fluorescence (RFU)Standard Deviation% Inhibition
0 (Vehicle)0%
0.1
1
10
50
100

Conclusion

The provided application notes and protocols offer a robust framework for investigating the cellular uptake of 11-methylpentadecanoic acid. By employing a fluorescent-based assay, researchers can efficiently quantify uptake rates, screen for modulators of fatty acid transport, and gain valuable insights into the metabolic pathways involving this compound. Careful optimization of cell type, probe concentration, and incubation times will ensure high-quality, reproducible data, contributing to a deeper understanding of lipid metabolism in health and disease.

References

Application Notes and Protocols for In Vitro Assays Using 11-Methylpentadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Methylpentadecanoyl-CoA is a branched-chain acyl-coenzyme A (acyl-CoA) molecule. Acyl-CoAs are central intermediates in cellular metabolism, playing critical roles in fatty acid metabolism, energy production, and the synthesis of complex lipids.[1] Branched-chain fatty acids and their CoA esters are involved in specific metabolic pathways and are relevant in the study of various metabolic disorders. These application notes provide an overview of the potential in vitro applications of this compound and protocols for its use in relevant assays.

While specific in vitro assays comprehensively detailing the use of this compound are not extensively documented in publicly available literature, its structural similarity to other long-chain and branched-chain acyl-CoAs suggests its utility as a substrate or modulator in studies of fatty acid metabolism. The following sections outline potential applications and generalized protocols based on established methods for similar molecules.

Potential Applications

Based on the known roles of other branched-chain acyl-CoAs, this compound can be hypothetically utilized in the following in vitro applications:

  • Enzyme Substrate Specificity Studies: To investigate the substrate preference of enzymes involved in fatty acid oxidation, such as acyl-CoA dehydrogenases (ACADs) and acyl-CoA oxidases (ACOX).

  • Inhibitor Screening: As a potential competitive inhibitor in enzyme assays to identify novel therapeutic agents targeting fatty acid metabolism.

  • Metabolic Pathway Elucidation: To trace the metabolic fate of branched-chain fatty acids in cellular or subcellular fractions.

  • Analytical Standard: As a reference standard in mass spectrometry-based assays for the quantification of branched-chain acyl-CoAs in biological samples.

Experimental Protocols

The following are generalized protocols that can be adapted for the use of this compound in in vitro assays.

Acyl-CoA Dehydrogenase (ACAD) Activity Assay

This protocol is adapted from established methods for measuring ACAD activity and can be used to assess whether this compound is a substrate for a specific ACAD enzyme.[2] The assay measures the reduction of an electron acceptor, which is coupled to the oxidation of the acyl-CoA substrate.

Principle:

The ACAD enzyme catalyzes the dehydrogenation of the acyl-CoA, transferring electrons to an acceptor. The rate of reduction of the acceptor is monitored spectrophotometrically or fluorometrically.

Materials:

  • Purified ACAD enzyme (e.g., medium-chain acyl-CoA dehydrogenase - MCAD, long-chain acyl-CoA dehydrogenase - LCAD)

  • This compound

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.5)

  • Electron acceptor (e.g., Ferricenium hexafluorophosphate or using an ETF-based fluorescence reduction assay)[2]

  • Spectrophotometer or Fluorometer

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer). Determine the concentration accurately.

  • Prepare the reaction mixture in a cuvette or microplate well containing the assay buffer and the electron acceptor at the desired concentration.

  • Initiate the reaction by adding the purified ACAD enzyme to the reaction mixture.

  • Immediately before adding the substrate, take a baseline reading.

  • Add this compound to the reaction mixture to start the reaction.

  • Monitor the change in absorbance or fluorescence of the electron acceptor over time at the appropriate wavelength.

  • The rate of the reaction is proportional to the ACAD activity with this compound as a substrate.

  • Include appropriate controls, such as a reaction without the enzyme (no-enzyme control) and a reaction with a known substrate (positive control).

Data Presentation:

SubstrateEnzyme Concentration (µg/mL)Substrate Concentration (µM)Reaction Rate (units/min)
This compoundXYZ
Positive Control SubstrateXYA
No Substrate ControlX0B

Note: Specific reaction rates (Z, A, B) and concentrations (X, Y) would be determined experimentally.

Acyl-CoA Synthetase (ACS) Coupled Assay

This protocol can be used to determine if 11-methylpentadecanoic acid can be converted to this compound by an Acyl-CoA Synthetase (ACS). The production of acyl-CoA is coupled to a subsequent enzymatic reaction that generates a detectable signal.[3]

Principle:

ACS catalyzes the formation of acyl-CoA from a fatty acid, CoA, and ATP. The produced acyl-CoA is then used as a substrate by acyl-CoA oxidase (ACOX), which generates hydrogen peroxide (H₂O₂). The H₂O₂ is then detected using a colorimetric or fluorometric probe.

Materials:

  • Purified ACS enzyme or cell lysate containing ACS activity

  • 11-methylpentadecanoic acid

  • Coenzyme A (CoA)

  • Adenosine triphosphate (ATP)

  • Acyl-CoA Oxidase (ACOX)

  • Horseradish peroxidase (HRP)

  • Colorimetric or fluorometric probe for H₂O₂ (e.g., Amplex Red)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing MgCl₂)

  • Microplate reader

Protocol:

  • Prepare a stock solution of 11-methylpentadecanoic acid.

  • Prepare the reaction mixture in a microplate well containing assay buffer, CoA, ATP, ACOX, HRP, and the H₂O₂ probe.

  • Add the ACS enzyme source (purified enzyme or cell lysate) to the wells.

  • Initiate the reaction by adding 11-methylpentadecanoic acid.

  • Incubate the plate at the optimal temperature for the enzymes (e.g., 37°C).

  • Measure the increase in absorbance or fluorescence over time.

  • The rate of signal generation is proportional to the ACS activity.

  • Include controls such as reactions without the fatty acid, without CoA, or without ATP.

Data Presentation:

ConditionACS SourceSubstrate Concentration (µM)Reaction Rate (RFU/min or mOD/min)
11-methylpentadecanoic acidPurified EnzymeYZ
Positive Control Fatty AcidPurified EnzymeYA
No Fatty Acid ControlPurified Enzyme0B
No CoA ControlPurified EnzymeYC
No ATP ControlPurified EnzymeYD

Note: Specific reaction rates (Z, A, B, C, D) and concentrations (Y) would be determined experimentally.

Visualization of a Hypothetical Workflow and Pathway

While specific pathways involving this compound are not established, we can visualize a general experimental workflow and a hypothetical metabolic pathway based on known fatty acid metabolism.

Experimental Workflow for Testing this compound as an Enzyme Substrate

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Prepare Reagents (Buffer, Enzyme, Substrate) mix_reagents Mix Buffer and Enzyme reagent_prep->mix_reagents instrument_setup Setup Spectrophotometer/ Fluorometer measure_signal Measure Signal Change instrument_setup->measure_signal add_substrate Add 11-Methyl- pentadecanoyl-CoA mix_reagents->add_substrate add_substrate->measure_signal calculate_rate Calculate Reaction Rate measure_signal->calculate_rate compare_controls Compare with Controls calculate_rate->compare_controls draw_conclusions Draw Conclusions compare_controls->draw_conclusions

Caption: A generalized workflow for an in vitro enzyme assay.

Hypothetical Metabolic Fate of this compound

This diagram illustrates a hypothetical pathway for the metabolism of this compound, assuming it undergoes beta-oxidation, a common pathway for fatty acyl-CoAs.[1]

hypothetical_pathway cluster_input cluster_pathway cluster_output substrate This compound enzyme1 Acyl-CoA Dehydrogenase substrate->enzyme1 enzyme2 Enoyl-CoA Hydratase enzyme1->enzyme2 FADH₂ enzyme3 3-Hydroxyacyl-CoA Dehydrogenase enzyme2->enzyme3 enzyme4 Thiolase enzyme3->enzyme4 NADH enzyme4->substrate Chain Shortening Cycle product1 Propionyl-CoA enzyme4->product1 product2 Acetyl-CoA enzyme4->product2

Caption: Hypothetical beta-oxidation of a branched-chain acyl-CoA.

References

11-Methylpentadecanoyl-CoA: A Novel Probe for Elucidating Lipid Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

11-Methylpentadecanoyl-CoA is a branched-chain fatty acyl-coenzyme A (BCFA-CoA) that holds significant potential as a specialized tool for investigating the intricate roles of lipid signaling in cellular processes. While direct research on this specific molecule is emerging, its structural similarity to other well-studied branched-chain fatty acids allows for informed hypotheses regarding its biological functions and applications. This document provides a comprehensive overview of the potential applications of this compound in lipid signaling research, complete with detailed protocols and data presentation to guide experimental design.

Branched-chain fatty acids are increasingly recognized for their roles in modulating membrane fluidity, cellular metabolism, and signaling cascades. Their corresponding CoA esters are key metabolic intermediates and can act as signaling molecules themselves or as precursors for more complex lipids. This compound, with its methyl branch at an omega-5 position, offers a unique structural motif to probe specific protein-lipid interactions and enzyme activities that may not be observable with straight-chain fatty acyl-CoAs.

Potential Applications in Lipid Signaling Research

Based on the known functions of similar branched-chain fatty acyl-CoAs, this compound can be a valuable tool in the following areas:

  • Nuclear Receptor Activation: Branched-chain fatty acyl-CoAs have been identified as high-affinity ligands for nuclear receptors, particularly Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1][2][3] The binding of these ligands can induce conformational changes in the receptor, leading to the recruitment of co-activators or co-repressors and subsequent regulation of target gene expression. This compound can be used to investigate the specific role of methyl branching in PPARα activation and the downstream effects on lipid metabolism and inflammation.

  • Enzyme Substrate Specificity: Many enzymes involved in lipid metabolism exhibit specificity for the structure of their acyl-CoA substrates. This compound can be employed in enzyme assays to characterize the substrate preferences of acyl-CoA dehydrogenases, acyltransferases, and other lipid-modifying enzymes.[4] This can help in identifying novel enzymes that preferentially metabolize branched-chain fatty acids.

  • Protein Acylation Studies: Protein acylation is a crucial post-translational modification that regulates protein localization, stability, and function. While protein palmitoylation and myristoylation are well-studied, the role of other fatty acyl modifications is less understood. This compound can be used as a substrate in in vitro and in vivo acylation assays to identify proteins that are modified by this specific branched-chain fatty acid.

  • Metabolic Labeling and Tracing: When isotopically labeled (e.g., with ¹³C or ²H), this compound can serve as a tracer to follow the metabolic fate of branched-chain fatty acids within cells. This allows for the identification of downstream metabolites and the quantification of flux through various metabolic pathways.

Quantitative Data Summary

Due to the limited direct research on this compound, the following table presents data for analogous branched-chain fatty acyl-CoAs to provide a reference for expected experimental outcomes.

ParameterMoleculeValueAssay ConditionReference
Binding Affinity (Kd) Phytanoyl-CoA~11 nMPPARα intrinsic fluorescence quenching[2]
Pristanoyl-CoA~11 nMPPARα intrinsic fluorescence quenching[2]
Enzyme Activity 2,6-Dimethylheptanoyl-CoA-Substrate for recombinant human long-chain acyl-CoA dehydrogenase (LCAD)[4]

Experimental Protocols

Protocol 1: In Vitro PPARα Ligand Binding Assay

This protocol is designed to assess the binding affinity of this compound to PPARα using intrinsic tryptophan fluorescence quenching.

Materials:

  • Purified recombinant human PPARα Ligand Binding Domain (LBD)

  • This compound

  • Binding Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 5 mM DTT)

  • Fluorometer

Procedure:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., ethanol or DMSO).

  • Dilute the purified PPARα LBD in the binding buffer to a final concentration of 1-5 µM.

  • Place the PPARα solution in a quartz cuvette and record the baseline intrinsic tryptophan fluorescence (Excitation: 295 nm, Emission: 340 nm).

  • Add increasing concentrations of this compound to the cuvette, allowing the mixture to equilibrate for 5-10 minutes after each addition.

  • Record the fluorescence intensity after each addition.

  • Correct the fluorescence data for dilution and inner filter effects.

  • Plot the change in fluorescence as a function of the this compound concentration and fit the data to a binding isotherm to determine the dissociation constant (Kd).

Protocol 2: Acyl-CoA Dehydrogenase (ACAD) Activity Assay

This protocol measures the activity of an acyl-CoA dehydrogenase using an electron transfer flavoprotein (ETF) fluorescence reduction assay.[4]

Materials:

  • Purified recombinant ACAD enzyme of interest

  • Purified recombinant electron transfer flavoprotein (ETF)

  • This compound

  • Assay Buffer (e.g., 100 mM HEPES pH 7.6, 0.5 mM EDTA)

  • Anaerobic chamber or system

  • Fluorometer

Procedure:

  • Prepare all solutions and perform the assay under anaerobic conditions to prevent re-oxidation of the reduced ETF.

  • In an anaerobic cuvette, mix the assay buffer, ETF (final concentration ~1-5 µM), and the ACAD enzyme.

  • Record the baseline fluorescence of ETF (Excitation: 380 nm, Emission: 495 nm).

  • Initiate the reaction by adding this compound (final concentration will vary depending on the enzyme's Km, typically in the µM range).

  • Monitor the decrease in ETF fluorescence over time.

  • The initial rate of fluorescence decrease is proportional to the enzyme activity. Calculate the specific activity based on the protein concentration and the rate of substrate conversion.

Protocol 3: Analysis of Cellular Acyl-CoAs by LC-MS/MS

This protocol outlines a general procedure for the extraction and quantification of this compound from cultured cells.

Materials:

  • Cultured cells treated with 11-methylpentadecanoic acid

  • Internal standard (e.g., ¹³C-labeled acyl-CoA)

  • Cold methanol

  • LC-MS/MS system

Procedure:

  • Cell Culture and Treatment: Culture cells to the desired confluency. Treat with 11-methylpentadecanoic acid for a specified time to allow for its conversion to the CoA ester.

  • Extraction:

    • Aspirate the culture medium and quickly wash the cells with ice-cold PBS.

    • Immediately add cold methanol containing the internal standard to the cells.

    • Scrape the cells and collect the methanol extract.

    • Homogenize the sample and centrifuge to pellet the protein and cellular debris.

    • Collect the supernatant containing the acyl-CoAs.

  • LC-MS/MS Analysis:

    • Inject the extracted sample onto a reverse-phase LC column.

    • Use a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate the acyl-CoAs.

    • Detect the acyl-CoAs using a mass spectrometer operating in multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transitions for this compound and the internal standard will need to be determined empirically.

  • Quantification: Quantify the amount of this compound by comparing its peak area to that of the internal standard.

Visualizations

PPAR_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCFA Branched-Chain Fatty Acid (e.g., 11-Methylpentadecanoic Acid) BCFA_in BCFA BCFA->BCFA_in Transport Acyl_CoA_Synthetase Acyl-CoA Synthetase BCFA_in->Acyl_CoA_Synthetase BCFA_CoA This compound Acyl_CoA_Synthetase->BCFA_CoA Activation PPARa_RXR PPARα-RXR Heterodimer BCFA_CoA->PPARa_RXR Binding & Activation PPARa PPARα PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE PPARa_RXR->PPRE Binding Coactivators Co-activators PPARa_RXR->Coactivators Recruitment Target_Genes Target Gene Expression PPRE->Target_Genes Transcription Coactivators->PPRE

Caption: PPARα signaling pathway activated by a branched-chain fatty acyl-CoA.

Experimental_Workflow Start Start: Hypothesis (e.g., Protein X is acylated by This compound) InVitro In Vitro Assay (Recombinant Protein X + This compound) Start->InVitro InVivo Cell-Based Assay (Cells treated with 11-Methylpentadecanoic Acid) Start->InVivo Detection Detection of Acylation (e.g., Western Blot, Mass Spec) InVitro->Detection InVivo->Detection Analysis Data Analysis (Quantification, Site Identification) Detection->Analysis Conclusion Conclusion Analysis->Conclusion

Caption: General workflow for studying protein acylation with this compound.

LCMS_Workflow Sample Biological Sample (e.g., Cells, Tissue) Extraction Acyl-CoA Extraction (Cold Methanol) Sample->Extraction LC Liquid Chromatography (Separation) Extraction->LC MS Mass Spectrometry (Detection & Fragmentation) LC->MS Data Data Analysis (Quantification) MS->Data Result Result (Acyl-CoA Profile) Data->Result

Caption: Workflow for the analysis of this compound by LC-MS/MS.

References

Troubleshooting & Optimization

Technical Support Center: Improving 11-Methylpentadecanoyl-CoA Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to enhance the stability of 11-Methylpentadecanoyl-CoA in experimental settings. Adhering to proper handling and storage protocols is critical for obtaining reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that lead to the degradation of this compound in solution?

A1: this compound, like other long-chain acyl-CoAs, is an inherently unstable molecule.[1] Its stability is primarily influenced by:

  • Chemical Hydrolysis: The thioester bond is highly susceptible to hydrolysis, breaking down the molecule into Coenzyme A and 11-methylpentadecanoic acid.[2][3] This process is significantly accelerated by non-optimal pH, particularly neutral to alkaline conditions (pH > 7.0).[2][4]

  • Enzymatic Degradation: Biological samples often contain acyl-CoA thioesterases, enzymes that rapidly catalyze the hydrolysis of the thioester bond.[1][5] It is crucial to inhibit this enzymatic activity during sample preparation.[5]

  • Temperature: Elevated temperatures increase the rate of chemical hydrolysis.[1]

  • Oxidation: While more critical for unsaturated acyl-CoAs, exposure to atmospheric oxygen can still pose a risk.[2]

  • Freeze-Thaw Cycles: Repeated cycles of freezing and thawing can accelerate degradation and should be avoided.[2][3]

Q2: What are the optimal conditions for storing this compound?

A2: Proper storage is essential to maintain the integrity of your samples.[5]

  • Long-Term Storage: For long-term storage, this compound should be stored as a dry powder or pellet at -80°C.[2][5]

  • Solution Storage: If storing in solution, prepare single-use aliquots to avoid freeze-thaw cycles and store them at -80°C.[2][3]

  • pH: Solutions should be maintained in a slightly acidic buffer, ideally between pH 4.0 and 6.8, to minimize hydrolysis.[3][5][6]

  • Solvent: For reconstitution, high-purity methanol or a methanol/buffer mixture often provides better stability than purely aqueous solutions.[4][5] If using an aqueous buffer, it should be purified and deoxygenated.[2]

  • Inert Atmosphere: After dissolving, purge the vial's headspace with an inert gas like argon or nitrogen to displace oxygen before sealing tightly.[2]

Q3: How can I confirm the integrity of my this compound solution?

A3: The most reliable method to assess the integrity and concentration of your solution is through analytical techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][7] This method can separate the intact this compound from its primary degradation products (Coenzyme A and the free fatty acid) and allow for accurate quantification.[3]

Q4: I am observing very low signal or poor recovery of my analyte. What are the likely causes?

A4: Low recovery is a common problem, often stemming from degradation during sample handling and preparation.[1][5] Key causes include:

  • Improper Sample Quenching: If working with biological tissues or cells, endogenous thioesterase activity can rapidly degrade the analyte if not halted immediately by flash-freezing in liquid nitrogen.[1]

  • Suboptimal pH: Using buffers with a pH outside the optimal 4.0-6.8 range during extraction or reconstitution can lead to significant chemical hydrolysis.[5]

  • Inefficient Extraction: The extraction protocol may not be optimized for your sample type, leading to poor recovery.[5]

  • Instability in Autosampler: Acyl-CoAs can be unstable in aqueous solutions, even at 4°C in an autosampler.[4] Reconstituting in methanol and analyzing samples promptly after preparation is recommended.[4]

Troubleshooting Guide

Use the following decision tree to diagnose and resolve common issues related to the degradation of this compound.

start Low or Inconsistent Analyte Signal q1 Where is the issue occurring? start->q1 a1 During Storage q1->a1 Storage a2 During Sample Prep q1->a2 Preparation a3 During Analysis (LC-MS) q1->a3 Analysis sol1 Store as dry pellet at -80°C. Aliquot solutions to avoid freeze-thaw. Use acidic buffer (pH 4-6.8). Purge with inert gas. a1->sol1 sol2 Work quickly and keep samples on ice. Use ice-cold, acidic homogenization buffer. Ensure rapid enzyme inactivation (e.g., flash freezing). a2->sol2 sol3 Reconstitute in methanol, not just water. Analyze samples promptly. Keep autosampler at 4°C. Use glass, not plastic, vials. a3->sol3

Caption: A decision tree for troubleshooting low signal due to degradation.

Below is a diagram illustrating the primary chemical degradation pathway for this compound.

cluster_main Chemical Degradation Pathway cluster_factors Accelerating Factors acyl_coa This compound (Thioester Bond) products acyl_coa->products Hydrolysis (H₂O) ffa 11-Methylpentadecanoic Acid (Free Fatty Acid) products->ffa coa Coenzyme A (CoA-SH) products->coa factor1 High pH (> 7.0) factor2 Thioesterase Enzymes factor3 High Temperature

Caption: The hydrolysis of the thioester bond is the primary degradation pathway.

Quantitative Data Summary

Solvent / Reconstitution SolutionC10:0 CoA (% Remaining)C12:0 CoA (% Remaining)C14:0 CoA (% Remaining)C16:0 CoA (% Remaining)
After 4 Hours
Methanol~100%~100%~100%~100%
50% Methanol / 50% 50mM Ammonium Acetate (pH 7)~95%~90%~85%~80%
Water~80%~75%~65%~60%
50mM Ammonium Acetate (pH 7)~85%~80%~70%~65%
50% Methanol / 50% 50mM Ammonium Acetate (pH 3.5)~90%~85%~80%~75%
After 24 Hours
Methanol~98%~95%~95%~95%
50% Methanol / 50% 50mM Ammonium Acetate (pH 7)~85%~75%~60%~50%
Water~60%~50%~40%~30%
50mM Ammonium Acetate (pH 7)~65%~55%~45%~35%
50% Methanol / 50% 50mM Ammonium Acetate (pH 3.5)~75%~65%~55%~45%

Experimental Protocols

Protocol 1: Preparation of a Stock Solution from Powder

This protocol outlines the best practices for preparing a stock solution from a powdered form of this compound to ensure maximum stability.[2]

Materials:

  • This compound powder

  • High-purity (HPLC or LC-MS grade) methanol or slightly acidic buffer (pH 4.0-6.0)

  • Clean, dry glass vial with a Teflon-lined cap

  • Inert gas (argon or nitrogen)

Procedure:

  • Equilibrate: Allow the container of the powdered acyl-CoA to warm to room temperature before opening to prevent moisture condensation.[2]

  • Weigh: Accurately weigh the desired amount of powder in the glass vial.[2]

  • Dissolve: Add the chosen high-purity solvent. Gently swirl or vortex to dissolve. Brief sonication in a water bath can assist dissolution. Avoid vigorous shaking.[2]

  • Purge: Flush the headspace of the vial with a gentle stream of argon or nitrogen for 30-60 seconds to displace air and prevent oxidation.[2]

  • Seal and Store: Immediately seal the vial tightly. For long-term storage, place at -80°C.[2]

Protocol 2: General Workflow for Assessing Stability via LC-MS/MS

This workflow allows for the empirical determination of this compound stability under specific experimental conditions.

cluster_exp Stability Experiment start Prepare Stock Solution (Protocol 1) aliquot Create Aliquots in Test Solvents/Buffers start->aliquot store Store Under Test Conditions (e.g., 4°C, RT, -20°C) aliquot->store sample Analyze Samples at Time Points (T=0, 4h, 24h, etc.) store->sample analysis LC-MS/MS Analysis (MRM Mode) sample->analysis quantify Quantify Peak Area of Intact Analyte analysis->quantify end Calculate % Remaining vs. T=0 quantify->end

Caption: An experimental workflow for quantifying acyl-CoA stability over time.

Methodology:

  • Preparation: Prepare solutions of this compound at a known concentration in the buffers or solvents you intend to test, following Protocol 1.[4]

  • Time Points: Place the vials under the desired storage conditions (e.g., 4°C autosampler).[4]

  • Analysis: At specified time intervals (e.g., 0, 4, and 24 hours), inject an aliquot of each sample into an LC-MS/MS system.[4]

  • Quantification: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify the parent this compound molecule.[7]

  • Data Interpretation: Calculate the stability by comparing the peak area of the analyte at each time point to the peak area at time-zero.[4]

References

Technical Support Center: Enhancing Detection Sensitivity for 11-Methylpentadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the detection sensitivity of 11-Methylpentadecanoyl-CoA and other long-chain acyl-CoAs (LC-CoAs).

Disclaimer: The following protocols and troubleshooting advice are based on established methods for general long-chain acyl-CoAs. While directly applicable to this compound, users should consider this a starting point and may need to optimize certain parameters for their specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting this compound?

A1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the detection and quantification of long-chain acyl-CoAs due to its high sensitivity, specificity, and ability to analyze complex biological samples.[1][2] It allows for the reliable detection of low-abundance species like this compound.

Q2: Why am I observing low or no recovery of my this compound samples?

A2: Low recovery of LC-CoAs is a common issue that can stem from several factors during sample preparation and extraction. The inherent instability of the thioester bond makes these molecules susceptible to both enzymatic and chemical degradation. Key reasons for low recovery include:

  • Inadequate Quenching of Enzymatic Activity: Tissues and cells contain active thioesterases that can rapidly hydrolyze acyl-CoAs. It is crucial to flash-freeze samples in liquid nitrogen immediately upon collection to halt enzymatic activity.

  • Inefficient Extraction: The choice of extraction solvent and method is critical. A robust extraction protocol, often involving a combination of organic solvents and acidic buffers, is necessary to efficiently isolate LC-CoAs from the biological matrix.

  • Sample Instability: LC-CoAs are unstable in aqueous solutions, particularly at neutral or alkaline pH. Maintaining a low temperature and slightly acidic environment throughout the extraction process is essential to prevent degradation.

Q3: My chromatographic peaks for this compound are showing significant tailing. What could be the cause?

A3: Peak tailing in LC-MS/MS analysis of LC-CoAs is often attributed to interactions between the analyte and active sites within the chromatographic system, such as the column or inlet liner. Column contamination from repeated injections of biological extracts can also lead to distorted peak shapes.

Q4: What is ion suppression and how can I mitigate it in my LC-MS/MS analysis?

A4: Ion suppression is a matrix effect where co-eluting compounds from the biological sample interfere with the ionization of the target analyte in the mass spectrometer, leading to a decreased signal and inaccurate quantification. To mitigate ion suppression, consider the following strategies:

  • Improve Sample Cleanup: Incorporate a solid-phase extraction (SPE) step to remove interfering matrix components.

  • Optimize Chromatography: Adjust the chromatographic gradient to better separate this compound from interfering compounds.

  • Dilute the Sample: If the analyte concentration is sufficient, diluting the sample can reduce the concentration of matrix components causing suppression.

Data Presentation: Comparison of Detection Methods

The following table summarizes the quantitative performance of common analytical methods for the detection of long-chain acyl-CoAs.

Analytical MethodTypical Limit of Detection (LOD)SpecificityThroughputKey AdvantagesKey Disadvantages
LC-MS/MS 1-5 fmolVery HighMedium to HighHigh sensitivity and specificity; suitable for complex samples.[1][2]Requires expensive instrumentation; potential for matrix effects.
HPLC-UV ~10 pmolModerateMediumMore accessible than LC-MS/MS; robust for more abundant species.[3]Lower sensitivity and specificity; susceptible to interferences.[3]
Enzymatic Assays Variable (nmol range)Low to ModerateHighHigh-throughput; provides functional measurement.[2]Less specific for individual acyl-CoA species; measures total or subsets of acyl-CoAs.[2]

Experimental Protocols

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Mammalian Tissues

This protocol outlines a robust method for extracting LC-CoAs from tissue samples for subsequent LC-MS/MS analysis.

Materials:

  • Frozen tissue sample

  • Liquid nitrogen

  • Pre-chilled glass homogenizer

  • Ice-cold 100 mM KH2PO4 buffer (pH 4.9)

  • Acetonitrile (ACN)

  • 2-Propanol

  • Internal standard (e.g., Heptadecanoyl-CoA)

  • Centrifuge capable of 16,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Sample Pulverization: Weigh approximately 20-50 mg of frozen tissue and immediately pulverize it to a fine powder in a mortar pre-chilled with liquid nitrogen.

  • Homogenization: Transfer the powdered tissue to a pre-chilled glass homogenizer containing 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) with the internal standard. Homogenize thoroughly on ice.

  • Solvent Extraction: Add 2 mL of a 3:1 (v/v) mixture of acetonitrile and 2-propanol to the homogenate. Vortex vigorously for 2 minutes.

  • Sonication: Sonicate the mixture for 3 minutes in an ice bath.

  • Centrifugation: Centrifuge the homogenate at 16,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to a new tube.

  • Drying: Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound

This protocol provides a general framework for the LC-MS/MS analysis of LC-CoAs. Instrument parameters should be optimized for the specific system being used.

Instrumentation:

  • UPLC or HPLC system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm particle size)

  • Mobile Phase A: 15 mM ammonium hydroxide in water

  • Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: A typical gradient starts with a low percentage of mobile phase B and ramps up to elute the more hydrophobic long-chain acyl-CoAs. An example gradient is as follows:

    • 0-2.8 min: 20% to 45% B

    • 2.8-3.0 min: 45% to 25% B

    • 3.0-4.0 min: 25% to 65% B

    • 4.0-4.5 min: 65% to 20% B

    • 4.5-5.0 min: Hold at 20% B

MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Analysis Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard. The neutral loss of 507 Da is a characteristic fragmentation for acyl-CoAs.

  • Optimization: Optimize source parameters such as capillary voltage, cone voltage, and collision energy for each analyte.

Troubleshooting Guides

Issue 1: Low Analyte Recovery
Question Possible Causes Troubleshooting Steps & Solutions
My recovery of this compound is consistently low. What should I check first? 1. Incomplete cell lysis or tissue homogenization.2. Degradation of the analyte due to enzymatic activity.3. Inefficient extraction from the sample matrix.4. Analyte instability in the final extract.1. Ensure thorough homogenization: Use a suitable homogenizer and ensure the sample is completely disrupted. Keep the sample on ice throughout the process.2. Rapidly inactivate enzymes: Flash-freeze tissue samples in liquid nitrogen immediately after collection. For cell cultures, rapidly quench metabolic activity with cold solvent.3. Optimize extraction solvent: The ratio of organic solvents may need to be adjusted for your specific sample type. Ensure vigorous vortexing and sonication to maximize extraction efficiency.4. Maintain stability: Reconstitute the dried extract in a solvent that provides good stability, such as a methanol/water mixture, immediately before analysis. Avoid prolonged storage in aqueous solutions.
Issue 2: Poor Chromatographic Peak Shape
Question Possible Causes Troubleshooting Steps & Solutions
I am observing significant peak tailing for my this compound peak. How can I improve this? 1. Column contamination from biological matrix.2. Secondary interactions with active sites on the column.3. Inappropriate mobile phase composition or pH.1. Implement column washing: After each batch of samples, flush the column with a strong organic solvent (e.g., 100% acetonitrile or isopropanol) to remove contaminants.2. Use a suitable column: Consider using a column with end-capping to minimize interactions with residual silanol groups.3. Optimize mobile phase: Adjusting the pH of the mobile phase can sometimes improve peak shape. For LC-CoAs, a slightly basic mobile phase (e.g., using ammonium hydroxide) is often effective.
Issue 3: High Background Noise or Ion Suppression
Question Possible Causes Troubleshooting Steps & Solutions
The signal for my analyte is weak and the baseline is noisy. What can I do? 1. Matrix effects causing ion suppression.2. Contamination of the LC-MS system.3. Suboptimal MS source parameters.1. Enhance sample cleanup: Utilize solid-phase extraction (SPE) to remove salts, phospholipids, and other interfering compounds from your sample extract.2. System cleaning: Clean the MS source components (e.g., ion transfer tube, skimmer) according to the manufacturer's instructions.3. Optimize MS parameters: Perform a tuning and calibration of the mass spectrometer. Optimize source parameters like spray voltage, gas flow rates, and temperature to maximize the signal for this compound.

Mandatory Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Tissue/Cell Sample Quench Flash Freeze (Liquid N2) Sample->Quench Immediate Homogenize Homogenization (Acidic Buffer + IS) Quench->Homogenize Extract Solvent Extraction (ACN/IPA) Homogenize->Extract Cleanup SPE Cleanup (Optional) Extract->Cleanup Dry Dry Down (N2 Stream) Cleanup->Dry Reconstitute Reconstitution Dry->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation (C18) Inject->Separate Ionize Ionization (ESI+) Separate->Ionize Detect Detection (MRM) Ionize->Detect Quantify Data Analysis & Quantification Detect->Quantify

Caption: Experimental workflow for enhancing detection of this compound.

AMPK_Signaling_Pathway cluster_activation AMPK Activation cluster_downstream Downstream Effects LCFA_CoA Long-Chain Fatty Acyl-CoA (e.g., this compound) AMPK AMPK LCFA_CoA->AMPK Allosteric Activation pAMPK p-AMPK (Active) AMPK->pAMPK Activation LKB1 LKB1 LKB1->AMPK Phosphorylation CaMKK2 CaMKK2 CaMKK2->AMPK Phosphorylation ACC Acetyl-CoA Carboxylase (ACC) pAMPK->ACC Phosphorylation (Inhibition) pACC p-ACC (Inactive) ACC->pACC Malonyl_CoA Malonyl-CoA ACC->Malonyl_CoA Production pACC->Malonyl_CoA Decreased Production CPT1 Carnitine Palmitoyltransferase 1 (CPT1) Malonyl_CoA->CPT1 Inhibition Fatty_Acid_Oxidation Increased Fatty Acid Oxidation CPT1->Fatty_Acid_Oxidation Promotes

Caption: Signaling pathway of AMPK activation by long-chain fatty acyl-CoAs.

References

Technical Support Center: Analysis of 11-Methylpentadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the analysis of 11-Methylpentadecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), which adversely affects the accuracy, precision, and sensitivity of the analysis.[1] For long-chain acyl-CoAs, phospholipids are a major cause of ion suppression in biological samples like plasma and tissue.[2]

Q2: What is the most effective way to compensate for matrix effects in this compound quantification?

A2: The use of a stable isotope-labeled internal standard (SIL-IS) is the most effective method to compensate for matrix effects.[1] An ideal SIL-IS for this compound would be one labeled with heavy isotopes (e.g., ¹³C, ¹⁵N) but with the same chemical structure. This standard co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for accurate correction of the signal.[3] Even with a SIL-IS, significant matrix effects can suppress the signal of both the analyte and the IS to undetectable levels, making optimized sample preparation crucial.[2]

Q3: Which sample preparation technique is best for minimizing matrix effects for this compound?

A3: The choice of sample preparation technique depends on the complexity of the matrix and the required sensitivity. While protein precipitation (PPT) is simple, it is often insufficient for removing all interfering matrix components.[4] Solid-Phase Extraction (SPE) is highly effective at removing interfering substances and is recommended for cleaner extracts.[4] Liquid-Liquid Extraction (LLE) can also be employed to reduce matrix effects. For a comprehensive cleanup, a combination of these techniques may be beneficial.[3]

Q4: How can I assess the extent of matrix effects in my this compound analysis?

A4: The post-extraction spike method is a quantitative approach to assess matrix effects.[2] This involves comparing the signal response of this compound spiked into a blank matrix extract with the response of a neat standard solution at the same concentration. The ratio of these responses indicates the degree of ion suppression or enhancement.[2] A qualitative assessment can be performed using the post-column infusion method, which helps identify regions in the chromatogram where ion suppression or enhancement occurs.[3]

Troubleshooting Guides

Issue 1: Poor Signal Intensity or High Background Noise for this compound

  • Possible Cause: Inefficient extraction or degradation of this compound. Long-chain acyl-CoAs are susceptible to degradation at non-optimal pH and temperature.[4]

    • Solution: Ensure rapid sample processing on ice and storage at -80°C. Use an acidic buffer (e.g., KH2PO4 at pH 4.9) during homogenization to precipitate proteins and inactivate thioesterase enzymes.[1]

  • Possible Cause: Significant ion suppression from matrix components.

    • Solution: Implement a more rigorous sample cleanup method, such as Solid-Phase Extraction (SPE), to remove interfering substances like phospholipids.[4] Consider diluting the sample if the analyte concentration is sufficiently high to reduce the concentration of interfering matrix components.[1]

  • Possible Cause: Suboptimal LC-MS/MS parameters.

    • Solution: Optimize ionization source parameters (e.g., capillary voltage, gas flow, temperature). For acyl-CoAs, a characteristic fragmentation in positive ion mode is the neutral loss of 507 Da. Optimize collision energy for this transition.[4]

Issue 2: Poor Chromatographic Peak Shape (Tailing, Broadening) for this compound

  • Possible Cause: Secondary interactions with the analytical column. Residual silanol groups on silica-based columns can interact with the polar head group of acyl-CoAs.

    • Solution: Adjust the mobile phase pH. Operating at a higher pH (e.g., 10.5) with an ammonium hydroxide and acetonitrile gradient can improve peak shape on a C18 column.[1] The addition of a buffer salt like ammonium formate can also help reduce silanol interactions.[5]

  • Possible Cause: Column contamination from repeated injections of biological samples.[1]

    • Solution: Implement a robust column washing procedure between analytical runs. Use an in-line filter to protect the column from particulates.[6]

  • Possible Cause: Inappropriate injection solvent.

    • Solution: Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase to avoid peak distortion.[7]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Long-Chain Acyl-CoA Analysis

Sample Preparation TechniquePrincipleTypical Analyte RecoveryMatrix Effect Reduction
Protein Precipitation (PPT) Removal of proteins using organic solvents or acids.HighLow to Moderate
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Moderate to HighModerate
Solid-Phase Extraction (SPE) Separation based on affinity of the analyte for a solid sorbent.HighHigh

Note: The effectiveness of each technique can vary depending on the specific protocol and sample matrix.

Table 2: Reported Recovery Rates for Long-Chain Acyl-CoAs Using Solid-Phase Extraction

Acyl-CoAChain LengthSPE SorbentReported Recovery RateReference
Palmitoyl-CoAC16:0Oligonucleotide70-80%[8]
Oleoyl-CoAC18:12-(2-pyridyl)ethyl85-90%[8]
Arachidonyl-CoAC20:42-(2-pyridyl)ethyl83-88%[8]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Long-Chain Acyl-CoAs from Tissue

This protocol is adapted from established methods for the extraction and purification of long-chain acyl-CoAs from tissue samples.

Materials:

  • Frozen tissue sample

  • Homogenization Buffer: 100 mM KH₂PO₄, pH 4.9

  • Internal Standard (e.g., ¹³C-labeled this compound)

  • 2-Propanol

  • Acetonitrile

  • SPE Column: Weak anion exchange (e.g., 2-(2-pyridyl)ethyl functionalized silica)

  • Wash Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v)

  • Elution Solution: 5% NH₄OH in Methanol

Procedure:

  • Weigh approximately 50-100 mg of frozen tissue and place it in a pre-chilled homogenizer.

  • Add 1 mL of ice-cold Homogenization Buffer containing the internal standard and homogenize.

  • Add 1 mL of 2-Propanol and homogenize again.

  • Transfer the homogenate to a centrifuge tube, add 2 mL of Acetonitrile, and vortex vigorously for 2 minutes.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant.

  • SPE Column Conditioning: Pass 2 mL of methanol followed by 2 mL of Homogenization Buffer through the SPE column.

  • Sample Loading: Load the supernatant onto the conditioned SPE column.

  • Washing: Wash the column with 2 mL of the Wash Solution.

  • Elution: Elute the acyl-CoAs with 1.5 mL of the Elution Solution.

  • Dry the eluate under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Tissue Sample + Internal Standard homogenize Homogenization (Acidic Buffer) sample->homogenize extract Solvent Extraction (Acetonitrile/Isopropanol) homogenize->extract centrifuge Centrifugation extract->centrifuge supernatant Collect Supernatant centrifuge->supernatant spe Solid-Phase Extraction (SPE) supernatant->spe Load elute Elution spe->elute Wash dry_reconstitute Dry & Reconstitute elute->dry_reconstitute lcms LC-MS/MS Analysis dry_reconstitute->lcms data Data Processing lcms->data

Caption: Experimental workflow for the extraction and analysis of this compound.

troubleshooting_workflow cluster_sample_solutions Sample Preparation Solutions cluster_lc_solutions LC Solutions cluster_ms_solutions MS Solutions start Poor Signal or Peak Shape Issue check_sample_prep Review Sample Preparation start->check_sample_prep check_lc_conditions Review LC Conditions check_sample_prep->check_lc_conditions [If sample prep is optimal] improve_cleanup Improve Cleanup (e.g., use SPE) check_sample_prep->improve_cleanup [Inefficient Cleanup] check_stability Ensure Sample Stability (pH, Temp) check_sample_prep->check_stability [Degradation Suspected] check_ms_settings Review MS Settings check_lc_conditions->check_ms_settings [If LC is optimal] optimize_gradient Optimize Gradient check_lc_conditions->optimize_gradient [Poor Resolution] adjust_ph Adjust Mobile Phase pH check_lc_conditions->adjust_ph [Peak Tailing] column_wash Implement Column Wash check_lc_conditions->column_wash [Carryover] optimize_source Optimize Source Parameters check_ms_settings->optimize_source [Low Intensity] optimize_ce Optimize Collision Energy check_ms_settings->optimize_ce [Poor Fragmentation] end_node Problem Resolved improve_cleanup->end_node check_stability->end_node optimize_gradient->end_node adjust_ph->end_node column_wash->end_node optimize_source->end_node optimize_ce->end_node

Caption: Logical troubleshooting workflow for this compound analysis.

References

preventing degradation of 11-Methylpentadecanoyl-CoA during sample prep

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 11-Methylpentadecanoyl-CoA. This resource provides detailed troubleshooting guides and frequently asked questions to help you prevent degradation of this branched-chain acyl-CoA during sample preparation, ensuring the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during sample preparation?

A1: The degradation of this compound, like other acyl-CoAs, is primarily caused by two factors: enzymatic activity and chemical instability. The thioester bond is susceptible to hydrolysis, which can be catalyzed by endogenous thioesterases or occur spontaneously under suboptimal pH conditions.[1] Oxidation of the thiol group in the Coenzyme A moiety can also contribute to degradation.

Q2: What is the optimal pH range for working with this compound?

A2: To minimize chemical hydrolysis of the thioester bond, it is crucial to maintain a slightly acidic pH. The optimal pH range for stability in aqueous solutions is between 4.0 and 6.8.[1][2] Alkaline conditions (pH > 7.0) significantly accelerate hydrolysis and should be strictly avoided.[2]

Q3: How should I store my samples containing this compound?

A3: For long-term storage, samples should be stored as dry pellets at -80°C.[1] If storing in solution, use a slightly acidic buffer (pH 4.0-6.0) and store in aliquots at -80°C to prevent repeated freeze-thaw cycles, which can lead to degradation.[1][3] For short-term storage, such as in an autosampler for LC-MS analysis, samples should be kept at 4°C.[1]

Q4: Can I use antioxidants to prevent the degradation of this compound?

A4: Yes, antioxidants can be beneficial. The thiol group of the Coenzyme A moiety is susceptible to oxidation. The addition of reducing agents like dithiothreitol (DTT) or 2-mercaptoethanol can help to prevent the formation of CoA disulfides during storage.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the extraction and analysis of this compound.

Issue 1: Low Recovery of this compound

Potential Cause Solution
Enzymatic Degradation Immediately quench metabolic activity by flash-freezing samples in liquid nitrogen.[3] Homogenize tissues or cells in an ice-cold, acidic buffer (e.g., 100 mM KH2PO4, pH 4.9) and/or with organic solvents like methanol or acetonitrile to precipitate and denature proteins.[1][3]
Chemical Hydrolysis Ensure all buffers and solvents used during extraction and analysis are within the optimal pH range of 4.0-6.8.[1][2]
Inefficient Extraction Use a proven extraction method, such as solid-phase extraction (SPE) with a weak anion exchange column.[3] Ensure complete cell lysis through vigorous vortexing or sonication.[3]
Sample Loss During Evaporation If evaporating the solvent, ensure the temperature is not excessively high. The addition of acetonitrile can facilitate the evaporation of water from the sample.[4]

Issue 2: Poor Chromatographic Peak Shape (Tailing, Fronting, or Splitting)

Potential Cause Solution
Secondary Interactions with Column Use a highly deactivated, end-capped column to minimize interactions with residual silanol groups.[5] Operating at a lower pH can also help by keeping the silanol groups protonated.[5]
Column Overload Reduce the sample concentration or injection volume.[5]
Sample Solvent Mismatch Dissolve the sample in a solvent that is of similar or weaker strength than the initial mobile phase.[5]
Column Contamination or Degradation Regularly flush the column and ensure proper storage. If contamination is suspected, back-flushing may help.[5]

Quantitative Data Summary

The stability of acyl-CoAs is highly dependent on the experimental conditions. The following table summarizes key parameters for maintaining the integrity of your this compound samples.

Parameter Recommended Condition Rationale
pH for Extraction 4.9Inhibits thioesterase activity and minimizes chemical hydrolysis.[1]
pH for Storage/Analysis 4.0 - 6.8The thioester bond is most stable in this slightly acidic range.[1][2]
Extraction Temperature 4°C (On Ice)Minimizes enzymatic degradation and slows chemical hydrolysis.[1]
Storage Temperature -80°CEssential for long-term stability, especially for dry pellets.[1]
Reconstitution Solvent Methanol or 50% Methanol / 50% Ammonium Acetate (pH 7)Methanol has been shown to provide good stability for acyl-CoAs over 24 hours.[1][4]

Experimental Protocols

Protocol 1: Extraction of this compound from Cultured Cells

This protocol is adapted from methods designed for the rapid inactivation of enzymes and efficient extraction of long-chain acyl-CoAs.[1][3]

  • Cell Washing: Aspirate the culture media and quickly wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Metabolic Quenching: Add 2 mL of ice-cold methanol to the plate and place it at -80°C for 15 minutes to halt all enzymatic activity.[1]

  • Cell Lysis & Collection: Scrape the cell lysate from the plate and transfer it to a microcentrifuge tube.

  • Centrifugation: Centrifuge at 15,000 x g for 5 minutes at 4°C.[1]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.

  • Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent, such as methanol, for analysis.[1]

Protocol 2: Solid-Phase Extraction (SPE) for Purification of this compound

This protocol is suitable for cleaning up samples prior to LC-MS analysis.[3]

  • Column Conditioning: Condition a weak anion exchange SPE column by washing with 1 mL of methanol followed by 1 mL of 100 mM KH2PO4 buffer (pH 4.9).

  • Sample Loading: Load the supernatant from the cell extraction onto the conditioned SPE column.

  • Washing: Wash the column with 1 mL of 100 mM KH2PO4 buffer (pH 4.9), followed by 1 mL of methanol.

  • Elution: Elute the this compound from the column with a suitable elution buffer (e.g., a buffer with a higher salt concentration or a different pH).

  • Evaporation and Reconstitution: Evaporate the eluate and reconstitute the sample in the desired solvent for analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_purification Purification (Optional) cluster_analysis Analysis sample Cell or Tissue Sample quench Metabolic Quenching (Ice-cold Methanol, -80°C) sample->quench 1. Inactivate Enzymes lysis Cell Lysis & Homogenization (Acidic Buffer, on ice) quench->lysis 2. Extract Acyl-CoAs centrifugation Centrifugation (15,000 x g, 4°C) lysis->centrifugation 3. Pellet Debris supernatant Collect Supernatant centrifugation->supernatant 4. Isolate Extract spe Solid-Phase Extraction (SPE) supernatant->spe 5a. Clean-up evaporation Evaporation to Dryness supernatant->evaporation 5b. Direct Analysis spe->evaporation reconstitution Reconstitution in appropriate solvent evaporation->reconstitution 6. Prepare for Injection lcms LC-MS/MS Analysis reconstitution->lcms 7. Quantify

Caption: A generalized workflow for the extraction and analysis of this compound.

degradation_pathways cluster_degradation Degradation Products cluster_causes Causes of Degradation acyl_coa This compound (Stable) ffa 11-Methylpentadecanoic Acid + CoA-SH acyl_coa->ffa oxidized_coa Oxidized CoA Derivatives acyl_coa->oxidized_coa enzymes Thioesterases enzymes->ffa Enzymatic Hydrolysis high_ph Alkaline pH (>7.0) high_ph->ffa Chemical Hydrolysis oxidation Oxidizing Agents oxidation->oxidized_coa Oxidation temp High Temperature temp->ffa Accelerates Hydrolysis freeze_thaw Freeze-Thaw Cycles freeze_thaw->ffa Physical Stress

Caption: Factors leading to the degradation of this compound during sample preparation.

References

Technical Support Center: Optimizing Ionization of 11-Methylpentadecanoyl-CoA in ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of 11-Methylpentadecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to optimizing the electrospray ionization (ESI) of this and other long-chain fatty acyl-CoAs.

Troubleshooting Guide

This guide addresses common issues encountered during the ESI-MS analysis of this compound, offering potential causes and actionable solutions.

Issue Potential Causes Recommended Solutions
Low Signal Intensity / Poor Ionization Suboptimal ionization mode.[1]For long-chain acyl-CoAs, positive ion mode ESI is often more sensitive, generating the protonated molecular ion [M+H]⁺.[1][2] Compare signal intensity in both positive and negative ion modes.
Inefficient desolvation or ionization in the ESI source.Systematically optimize ESI source parameters, including capillary voltage (e.g., 3.2 kV), cone voltage (e.g., 45 V), desolvation gas flow and temperature (e.g., 500 L/h at 500°C), and source temperature (e.g., 120°C).[3]
Ion suppression from matrix components (salts, phospholipids).[1][4]Implement a robust sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering substances.[1][4]
Unfavorable mobile phase composition.Add modifiers like ammonium formate or ammonium acetate (e.g., 10 mM) to the mobile phase to improve ionization efficiency.[1] Adjusting the pH to around 10.5 with ammonium hydroxide can also enhance peak shape.[1]
Prominent Sodium Adducts ([M+Na]⁺) High concentration of sodium ions in the sample or mobile phase.[2][5]Use high-purity, LC-MS grade solvents and fresh additives to minimize sodium contamination.[6] If sodium adducts are unavoidable and consistent, they can potentially be used for quantification.
In-source Fragmentation High cone/fragmentor voltage or source temperature.[7]Reduce the cone or fragmentor voltage to minimize fragmentation. A characteristic neutral loss of 507 Da is indicative of acyl-CoA fragmentation.[8] Optimize source temperature to ensure efficient desolvation without causing thermal degradation.
Poor Chromatographic Peak Shape (Tailing/Broadening) Secondary interactions with the stationary phase.Utilize a C8 or C18 reversed-phase column.[1] Operating at a higher pH (around 10.5) with an ammonium hydroxide gradient can improve peak shape for long-chain acyl-CoAs.[1]
Analyte degradation in the autosampler.Ensure samples are kept cool (e.g., 4°C) in the autosampler and analyzed promptly after preparation.[1]

Frequently Asked Questions (FAQs)

Q1: Should I use positive or negative ion mode for analyzing this compound?

A1: While both modes can be used, positive ion mode ESI is generally reported to be more sensitive for the detection of long-chain acyl-CoAs, primarily through the formation of the [M+H]⁺ ion.[1][2] However, it is always recommended to test both polarities during method development to determine the optimal mode for your specific instrument and conditions.

Q2: I see a significant peak corresponding to a neutral loss of 507 Da. What is this?

A2: This is a characteristic fragmentation pattern for acyl-CoAs, representing the neutral loss of the phosphorylated ADP moiety from the precursor ion.[8] While this can be useful for identification in tandem MS (MS/MS), its presence in a full scan MS spectrum indicates in-source fragmentation. If you are trying to quantify the intact molecule, you should adjust your source parameters (e.g., lower cone voltage) to minimize this.

Q3: My signal is inconsistent between injections. What could be the cause?

A3: Signal instability can be due to the inherent instability of acyl-CoA thioesters in aqueous solutions.[1] Ensure your samples are processed quickly on ice and stored at -80°C for long-term storage. For analysis, reconstitute dried extracts in a suitable solvent, such as 50% methanol in water with a low concentration of ammonium acetate, immediately before placing them in a cooled autosampler.[4]

Q4: How can I reduce the formation of sodium adducts?

A4: Adduct formation, particularly with sodium ([M+Na]⁺), is a common issue in ESI-MS.[9] To minimize this, use high-purity LC-MS grade solvents and additives.[6] Ensure all glassware is thoroughly cleaned to avoid sodium contamination. In some cases, chromatographic separation can help resolve the protonated molecule from its sodium adduct.

Q5: Can derivatization improve the signal for this compound?

A5: Yes, chemical derivatization can be a strategy to improve ionization efficiency.[10] However, this adds an extra step to your sample preparation workflow and needs to be carefully validated for reaction efficiency and potential side products. For long-chain acyl-CoAs, optimizing the mobile phase and ESI source parameters is often sufficient to achieve the desired sensitivity.

Experimental Protocols

Protocol for Optimization of ESI-MS Parameters

This protocol outlines a systematic approach to optimize key ESI-MS parameters for the analysis of this compound using flow injection analysis (FIA).

  • Preparation of Tuning Solution:

    • Prepare a 1 µM solution of this compound in a solvent composition that mimics the mobile phase used for LC separation (e.g., 50:50 acetonitrile:water with 10 mM ammonium formate).

  • Flow Injection Analysis Setup:

    • Infuse the tuning solution directly into the mass spectrometer at a flow rate typical for your LC method (e.g., 0.4 mL/min).

  • Initial Instrument Settings (Positive Ion Mode):

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Desolvation Gas (Nitrogen) Flow: 600 L/h

    • Desolvation Temperature: 400°C

    • Source Temperature: 120°C

    • Scan Range: m/z 700-1200

  • Systematic Optimization:

    • Capillary Voltage: While monitoring the signal intensity of the [M+H]⁺ ion, vary the capillary voltage in increments of 0.5 kV (e.g., from 2.5 kV to 4.5 kV). Record the voltage that provides the maximum stable signal.

    • Cone Voltage: At the optimal capillary voltage, vary the cone voltage in increments of 5 V (e.g., from 20 V to 60 V). Observe the intensity of the [M+H]⁺ ion and the emergence of any fragment ions (e.g., neutral loss of 507 Da). Select a voltage that maximizes the precursor ion intensity while minimizing in-source fragmentation.

    • Desolvation Temperature: Adjust the desolvation temperature in increments of 50°C (e.g., from 350°C to 550°C). Find the temperature that gives the best signal intensity, indicating efficient desolvation.

    • Desolvation Gas Flow: Vary the desolvation gas flow rate and observe its effect on signal intensity and stability.

  • Finalization:

    • Once the optimal parameters are determined, perform several replicate injections to ensure the signal is stable and reproducible.

Visualizations

TroubleshootingWorkflow cluster_problem Problem Identification cluster_investigation Initial Investigation cluster_solutions Solutions cluster_outcome Outcome Start Low Signal Intensity CheckMode Check Ionization Mode (Positive vs. Negative) Start->CheckMode CheckAdducts Review Spectrum for Adducts ([M+Na]⁺) Start->CheckAdducts CheckFragments Check for In-Source Fragmentation (NL 507) Start->CheckFragments OptimizeSource Optimize Source Parameters (Voltage, Gas, Temp) CheckMode->OptimizeSource Suboptimal Mode OptimizeMobilePhase Optimize Mobile Phase (Additives, pH) CheckAdducts->OptimizeMobilePhase High Adducts CleanSample Improve Sample Cleanup (e.g., SPE) CheckAdducts->CleanSample High Adducts CheckFragments->OptimizeSource Fragmentation Observed End Signal Optimized OptimizeSource->End OptimizeMobilePhase->End CleanSample->End

Caption: Troubleshooting workflow for low signal intensity in ESI-MS.

AdductFormation cluster_ions Observed Ions in Positive ESI-MS Analyte This compound (M) Protonated [M+H]⁺ (Desired Ion) Analyte->Protonated + H⁺ SodiumAdduct [M+Na]⁺ (Common Adduct) Analyte->SodiumAdduct + Na⁺ Fragment [M+H - 507]⁺ (In-source Fragment) Protonated->Fragment High Cone Voltage

Caption: Potential ion species of this compound in ESI-MS.

References

Technical Support Center: Overcoming Low Recovery of 11-Methylpentadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the low recovery of 11-Methylpentadecanoyl-CoA from various samples.

Troubleshooting Guide

Issue: Consistently Low or No Recovery of this compound

This is a common and multifactorial problem. The following guide will walk you through a systematic approach to identify and resolve the root cause of low analyte recovery.

Q1: How can I determine if the low recovery is due to inefficient extraction or degradation of this compound?

A1: The first step is to pinpoint where in your workflow the loss is occurring. The use of an internal standard is crucial for this.

  • Internal Standard: Add a structurally similar, stable isotope-labeled internal standard (e.g., ¹³C-labeled Pentadecanoyl-CoA) at the very beginning of your sample preparation (i.e., during homogenization or cell lysis).

  • Analysis: If you observe a low signal for both your target analyte and the internal standard, it points towards inefficient extraction or issues with the downstream analytical method (e.g., LC-MS/MS). If the internal standard shows good recovery but your target analyte is low, degradation of this compound during sample processing is the likely culprit.[1][2]

Q2: I suspect this compound is degrading during sample preparation. What are the most critical factors to control?

A2: Long-chain acyl-CoAs are notoriously unstable.[1][2][3] The thioester bond is susceptible to both enzymatic and chemical hydrolysis.

  • Temperature: Keep samples on ice or at 4°C at all times during processing.[4][5] Use pre-chilled solvents and tubes.

  • pH: Maintain an acidic pH (ideally between 4.0 and 6.0) throughout the extraction process.[4][5][6] Alkaline conditions will rapidly hydrolyze the thioester bond.

  • Enzymatic Activity: Immediately quench all enzymatic activity upon sample collection. For tissues, this means flash-freezing in liquid nitrogen.[2][5] For cell cultures, you can quench by adding a pre-chilled organic solvent like methanol.[3][5] Acyl-CoA thioesterases present in the sample can rapidly degrade your analyte.[2][4]

Frequently Asked Questions (FAQs)

Sample Handling and Preparation

Q3: What is the best way to store samples to prevent degradation of this compound?

A3: For long-term storage, samples should be stored as dry pellets at -80°C. If storing in solution, use a slightly acidic buffer (pH 4.0-6.0) and store in aliquots at -80°C to avoid repeated freeze-thaw cycles.[4] Flash-freezing of tissue samples in liquid nitrogen immediately after collection is critical to halt enzymatic activity.[2][5]

Q4: My recovery is still low despite controlling for temperature and pH. What else could be going wrong during sample preparation?

A4: Incomplete cell lysis or tissue homogenization can lead to poor recovery.[1] Ensure thorough disruption of the sample matrix to release the analyte. For tissues, a glass homogenizer is effective.[6] For cells, vigorous vortexing with an appropriate lysis buffer is necessary.[1]

Extraction Method Optimization

Q5: Should I use Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) for this compound?

A5: Both methods can yield good recovery rates if optimized correctly.[1]

  • Solid-Phase Extraction (SPE): Weak anion exchange (WAX) SPE columns are commonly used for acyl-CoA purification.[1][5] This method can provide cleaner extracts, which is beneficial for downstream analysis like mass spectrometry. However, analyte loss can occur during column loading, washing, or elution if not properly optimized.[5]

  • Liquid-Liquid Extraction (LLE): LLE with a solvent system like chloroform:methanol is also effective.[1] Long-chain acyl-CoAs will partition into the upper aqueous phase.[1] This method can be quicker but may result in a less clean extract compared to SPE.

Q6: I'm using SPE and I suspect my analyte is not binding to the column or is being lost during washing. How can I troubleshoot this?

A6:

  • Column Conditioning: Ensure the SPE column is properly conditioned according to the manufacturer's instructions. Insufficient activation can lead to poor binding.[7]

  • Sample Loading Conditions: The pH of your sample load solution is critical for anion exchange SPE. Ensure it is at a pH where your analyte is charged and will bind to the sorbent.

  • Wash Steps: Use a wash solvent that is strong enough to remove interferences but weak enough to not elute your analyte. You may need to test different solvent compositions and strengths.

  • Elution: Ensure your elution solvent is strong enough to completely remove your analyte from the column. A common elution solution for WAX columns is a basic methanolic solution (e.g., 5% ammonium hydroxide in methanol).[5]

Data Analysis and Quantification

Q7: My chromatographic peak shape is poor (broad, tailing). How can this affect my results and how can I improve it?

A7: Poor peak shape can lead to inaccurate integration and thus, inaccurate quantification.[2]

  • Reconstitution Solvent: The solvent used to reconstitute your dried extract is critical. For long-chain acyl-CoAs, a solvent containing some organic component (e.g., 50% methanol in 50 mM ammonium acetate) is often better than a purely aqueous one.[1][3]

  • Column Interactions: Residual interactions with the analytical column can cause peak tailing. Ensure your column is clean and consider using a column with end-capping to minimize these interactions.[2]

  • Mobile Phase: The pH and composition of your mobile phase can significantly impact peak shape. For reverse-phase chromatography of acyl-CoAs, an acidic mobile phase is typically used.[6]

Q8: I suspect ion suppression in my LC-MS/MS analysis is affecting my quantification. How can I address this?

A8: Ion suppression is a common matrix effect that can lead to artificially low results.[2]

  • Stable Isotope-Labeled Internal Standard: The most effective way to correct for ion suppression is to use a stable isotope-labeled internal standard that co-elutes with your analyte.[2]

  • Sample Cleanup: A more rigorous sample cleanup, such as using SPE, can help remove interfering matrix components.[8]

  • Chromatographic Separation: Improving the chromatographic separation of your analyte from co-eluting matrix components can also mitigate ion suppression.

Quantitative Data Summary

Table 1: Comparison of Extraction Methods for Long-Chain Acyl-CoAs

Extraction MethodTypical Recovery RateAdvantagesDisadvantages
Solid-Phase Extraction (SPE)70-90%[6][9]High purity of final extract, suitable for sensitive detection methods.Can be time-consuming, potential for analyte loss during multiple steps.[5]
Liquid-Liquid Extraction (LLE)60-80%Faster than SPE, fewer steps.Final extract may contain more interfering substances.[1]

Table 2: Recommended pH and Temperature Conditions for Handling Long-Chain Acyl-CoAs

ParameterRecommended RangeRationale
pH4.0 - 6.0[4]Minimizes chemical hydrolysis of the thioester bond.
Temperature0 - 4°C[4][5]Reduces the rate of both chemical and enzymatic degradation.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Tissue Samples

This protocol is adapted from established methods for long-chain acyl-CoA extraction.[5][6]

  • Homogenization: Homogenize ~50-100 mg of flash-frozen tissue in a glass homogenizer with 1 mL of ice-cold 100 mM KH₂PO₄ buffer (pH 4.9).

  • Internal Standard Spiking: Add a known amount of a suitable internal standard (e.g., ¹³C-labeled Pentadecanoyl-CoA).

  • Protein Precipitation & Extraction: Add 2 mL of ice-cold acetonitrile, vortex vigorously for 2 minutes, and then add 1 mL of isopropanol and vortex again.

  • Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • SPE Column Conditioning: Condition a weak anion exchange (WAX) SPE column by passing 1 mL of methanol, followed by 1 mL of water, and finally 1 mL of 100 mM KH₂PO₄ buffer (pH 4.9).

  • Sample Loading: Load the supernatant from step 4 onto the conditioned SPE column.

  • Washing: Wash the column with 1 mL of 100 mM KH₂PO₄ buffer (pH 4.9), followed by 1 mL of methanol to remove lipids.

  • Elution: Elute the acyl-CoAs with 1 mL of 5% ammonium hydroxide in methanol.

  • Drying: Dry the eluate under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 50-100 µL of a suitable solvent for LC-MS analysis (e.g., 50% methanol in 50 mM ammonium acetate).

Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Cell Cultures

This protocol is adapted from established methods for long-chain acyl-CoA extraction from cultured cells.[1]

  • Cell Harvesting: For adherent cells, wash the cell monolayer twice with ice-cold PBS and then scrape the cells in 0.5 mL of a cold (-20°C) extraction solvent mixture of chloroform:methanol (1:2 v/v). For suspension cells, pellet the cells, wash twice with ice-cold PBS, and resuspend the pellet in the cold extraction solvent.

  • Internal Standard Spiking: Add the internal standard at this stage.

  • Lysis: Transfer the lysate to a pre-chilled microcentrifuge tube and vortex for 2 minutes.

  • Phase Separation: Add 0.5 mL of chloroform and 0.5 mL of water to the tube. Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge at 2,000 x g for 5 minutes at 4°C to induce phase separation.

  • Aqueous Phase Collection: Carefully collect the upper aqueous phase, which contains the long-chain acyl-CoAs.

  • Drying: Dry the collected aqueous phase under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis.

Visualizations

Troubleshooting_Workflow Start Low Recovery of This compound Check_IS Analyze Internal Standard Recovery Start->Check_IS Low_IS Low Internal Standard Recovery Check_IS->Low_IS Low Good_IS Good Internal Standard Recovery Check_IS->Good_IS Good Troubleshoot_Extraction Troubleshoot Extraction & Analytical Method Low_IS->Troubleshoot_Extraction Troubleshoot_Degradation Troubleshoot Analyte Degradation Good_IS->Troubleshoot_Degradation Extraction_Issues Incomplete Lysis Inefficient SPE/LLE LC-MS Issues Troubleshoot_Extraction->Extraction_Issues Degradation_Issues Temperature Control pH Control Enzyme Inactivation Troubleshoot_Degradation->Degradation_Issues

Caption: Troubleshooting logic for low recovery of this compound.

SPE_Workflow Start Sample Homogenate (with Internal Standard) Load Load Sample Start->Load Condition Condition WAX SPE Column Condition->Load Wash Wash Column Load->Wash Elute Elute Analyte Wash->Elute Analyze Dry Down, Reconstitute & Analyze by LC-MS Elute->Analyze

Caption: Solid-Phase Extraction (SPE) workflow for this compound.

References

Technical Support Center: Addressing Co-elution of 11-Methylpentadecanoyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-elution challenges encountered during the analysis of 11-Methylpentadecanoyl-CoA isomers.

Introduction to this compound and its Isomers

This compound is a branched-chain acyl-coenzyme A (acyl-CoA) that plays a role in fatty acid metabolism. Its branched structure arises from the catabolism of branched-chain amino acids. The presence of a methyl group along the fatty acyl chain introduces chirality, leading to the existence of stereoisomers (R and S enantiomers at the 11-position). Additionally, other positional isomers of methylpentadecanoyl-CoA may exist, further complicating analysis. Due to their similar physicochemical properties, these isomers often co-elute in standard chromatographic systems, posing a significant challenge for accurate identification and quantification.

Metabolic Pathway of Branched-Chain Acyl-CoAs

The diagram below illustrates the general metabolic pathway for the generation of branched-chain acyl-CoAs from branched-chain amino acids (BCAAs).

BCAA_Metabolism BCAA Branched-Chain Amino Acids (Leucine, Isoleucine, Valine) BCAT Branched-Chain Aminotransferase (BCAT) BCAA->BCAT Transamination BCKA Branched-Chain α-Keto Acids BCAT->BCKA BCKDH Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDH) BCKA->BCKDH Oxidative Decarboxylation BCAcylCoA Branched-Chain Acyl-CoAs (e.g., this compound) BCKDH->BCAcylCoA TCA TCA Cycle Intermediates BCAcylCoA->TCA β-oxidation FA_Synthesis Fatty Acid Synthesis BCAcylCoA->FA_Synthesis Elongation/Incorporation

Caption: General metabolic pathway of branched-chain amino acids.

Troubleshooting Guide: Resolving Co-eluting this compound Isomers

This guide provides a systematic approach to troubleshoot and resolve co-elution issues.

Issue 1: Poor Resolution or Complete Co-elution of Isomers in LC-MS Analysis

Question: My chromatogram shows a single, broad peak, or a peak with a significant shoulder, for what I believe to be this compound isomers. How can I improve the separation?

Answer: Co-elution of long-chain branched acyl-CoA isomers is a common challenge. A multi-step optimization of your Liquid Chromatography-Mass Spectrometry (LC-MS) method is required.

  • Column Selection: The choice of stationary phase is critical. For separating structurally similar isomers, a standard C18 column may not provide sufficient resolution.

    • Recommendation: Consider using a column with a different selectivity, such as a C30 column or a phenyl-hexyl column. For enantiomeric separation (R/S isomers), a chiral stationary phase (CSP) is necessary. Polysaccharide-based chiral columns are often effective for separating chiral molecules.[1]

  • Mobile Phase Optimization:

    • Gradient Modification: A shallow gradient can significantly improve the resolution of closely eluting compounds.[2] Increase the gradient time to allow for better separation.

    • Organic Modifier: Switching the organic modifier (e.g., from acetonitrile to methanol or vice-versa) can alter selectivity and improve resolution.

    • Additives: The use of ion-pairing agents can improve peak shape and retention of polar analytes like acyl-CoAs. However, they can cause ion suppression in the mass spectrometer. If used, volatile ion-pairing agents like trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA) at low concentrations (0.05-0.1%) are preferred.[3][4]

  • Flow Rate and Temperature:

    • Flow Rate: Reducing the flow rate can increase column efficiency and improve separation, though it will increase the run time.

    • Column Temperature: Optimizing the column temperature can affect the viscosity of the mobile phase and the interaction of the analytes with the stationary phase, thereby influencing selectivity.

For highly complex samples where co-elution persists, 2D-LC can provide a significant increase in peak capacity and resolution. This involves using two columns with different separation mechanisms (e.g., reversed-phase followed by chiral chromatography).

Troubleshooting Workflow

Troubleshooting_Workflow Start Co-elution of this compound Isomers Step1 Optimize Mobile Phase Gradient (Shallower Gradient, Different Organic Modifier) Start->Step1 Step2 Evaluate Alternative Column Chemistries (C30, Phenyl-Hexyl, or Chiral Column) Step1->Step2 If co-elution persists End_Resolved Resolution Achieved Step1->End_Resolved If resolved Step3 Adjust Flow Rate and Temperature Step2->Step3 If co-elution persists Step2->End_Resolved If resolved Step4 Consider 2D-LC for Complex Samples Step3->Step4 If co-elution persists Step3->End_Resolved If resolved Step4->End_Resolved If resolved End_Unresolved Co-elution Persists (Further Method Development Required) Step4->End_Unresolved If unresolved

Caption: Logical workflow for troubleshooting co-elution of isomers.

Frequently Asked Questions (FAQs)

Q1: What are the potential isomers of this compound I should be aware of?

A1: The primary isomers of concern are:

  • Stereoisomers: Due to the chiral center at the 11-position, (11R)-Methylpentadecanoyl-CoA and (11S)-Methylpentadecanoyl-CoA will exist.

  • Positional Isomers: Other methylpentadecanoyl-CoA isomers (e.g., 10-Methylpentadecanoyl-CoA, 12-Methylpentadecanoyl-CoA) may be present in biological samples and can co-elute.

Q2: How can I confirm the presence of co-eluting isomers if my peak shape is symmetrical?

A2: Even with a symmetrical peak, co-elution can occur. High-resolution mass spectrometry (HRMS) can be invaluable. By examining the mass spectra across the peak, you may observe subtle differences in the fragmentation pattern or the presence of unique fragment ions for each isomer, confirming co-elution. Tandem mass spectrometry (MS/MS) can reveal characteristic fragmentation patterns for different branched-chain fatty acid methyl esters, which can be extrapolated to their CoA derivatives.[5][6] For acyl-CoAs, a characteristic neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (507 Da) is typically observed.[3][7][8]

Q3: What are the best practices for sample preparation to minimize degradation of long-chain acyl-CoAs?

A3: Long-chain acyl-CoAs are susceptible to hydrolysis and enzymatic degradation.[2][9]

  • Rapid Quenching: Immediately quench metabolic activity in tissues or cells by flash-freezing in liquid nitrogen.[2]

  • Cold Extraction: Perform all extraction steps on ice using pre-chilled solvents.

  • Acidic pH: Use a slightly acidic extraction buffer (pH 4-5) to minimize hydrolysis.

  • Storage: Store extracts at -80°C and minimize freeze-thaw cycles.[9]

  • Solvent Choice: Reconstitute dried extracts in a solution that promotes stability, such as 50% methanol in 50 mM ammonium acetate (pH 7).[10]

Q4: Are there any specific mass spectrometry parameters I should use for this compound?

  • Ionization Mode: Positive electrospray ionization (ESI+) is typically used for acyl-CoA analysis.

  • Precursor Ion: The precursor ion will be [M+H]+. For this compound (C37H66N7O17P3S), the monoisotopic mass is approximately 1005.3 g/mol , so the [M+H]+ would be around m/z 1006.3.

  • Product Ions: A common product ion for acyl-CoAs results from the neutral loss of 507 Da.[3][7][8] Therefore, a key transition to monitor would be m/z 1006.3 → 499.3. Other fragments related to the fatty acyl chain may also be present and can be used for confirmation.

Experimental Protocols

Starting Point for LC-MS/MS Method Development for this compound Isomers

This protocol is a suggested starting point and will require optimization for your specific instrumentation and sample matrix.

1. Sample Extraction (from cell culture)

  • Materials:

    • Cultured cells

    • Ice-cold PBS

    • Liquid nitrogen

    • Pre-chilled extraction solvent: 2:1:0.8 Methanol:Chloroform:Water

    • Internal standard (e.g., C17:0-CoA)

  • Procedure:

    • Aspirate cell culture medium and wash cells twice with ice-cold PBS.

    • Flash-freeze the cell plate or pellet in liquid nitrogen.

    • Add 1 mL of pre-chilled extraction solvent and the internal standard to the frozen cells.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Vortex for 10 minutes at 4°C.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the acyl-CoAs.

    • Dry the supernatant under a stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of 50% methanol in 50 mM ammonium acetate (pH 7).[10][11]

2. LC-MS/MS Conditions

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size). For better isomer separation, consider a C30 or phenyl-hexyl column. For enantiomers, a chiral column is required.

    • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.8

    • Mobile Phase B: Acetonitrile

    • Gradient (starting point):

      Time (min) %B
      0.0 20
      2.0 20
      15.0 95
      20.0 95
      20.1 20

      | 25.0 | 20 |

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • Mass Spectrometry:

    • Ionization: ESI+

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions (suggested):

      Analyte Precursor Ion (m/z) Product Ion (m/z)
      This compound 1006.3 499.3

      | C17:0-CoA (Internal Standard) | 1018.3 | 511.3 |

    • Instrument Parameters: Optimize capillary voltage, source temperature, and gas flows for your specific instrument.

Data Presentation: Expected Chromatographic Behavior

The following table summarizes the expected retention behavior of long-chain fatty acyl-CoA isomers on a C18 column. This data is generalized and will vary based on the specific isomers and chromatographic conditions.

ParameterExpected Observation on C18 ColumnRationale
Chain Length Longer chains have longer retention times.Increased hydrophobicity leads to stronger interaction with the stationary phase.
Branching Branched-chain isomers may have slightly shorter retention times than their straight-chain counterparts.The methyl branch can disrupt the hydrophobic interaction with the stationary phase.
Positional Isomers Isomers with the methyl group closer to the carboxyl end may elute slightly earlier.The proximity of the polar CoA moiety can influence the overall polarity.
Stereoisomers (R/S) Will co-elute on a standard C18 column.Enantiomers have identical physicochemical properties in an achiral environment. A chiral stationary phase is required for separation.[1]

Disclaimer: The information provided in this technical support center is intended for guidance and educational purposes. The experimental protocols are suggested starting points and will require optimization for specific applications and instrumentation.

References

Technical Support Center: Quantification of 11-Methylpentadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of 11-Methylpentadecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on quality control measures and to troubleshoot common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for quantifying this compound?

A1: The most reliable and widely used method for the quantification of long-chain acyl-CoAs, including this compound, is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] This technique offers high sensitivity and specificity, allowing for accurate measurement even at low physiological concentrations.

Q2: Why is sample handling critical for accurate quantification of this compound?

A2: this compound, like other long-chain acyl-CoAs, is an unstable molecule susceptible to both enzymatic and chemical degradation.[3] Proper sample handling, including rapid quenching of enzymatic activity (e.g., flash-freezing in liquid nitrogen) and maintaining low temperatures during extraction, is crucial to prevent hydrolysis of the thioester bond and to ensure that the measured concentrations reflect the true in vivo levels.[3]

Q3: What type of internal standard should be used for the quantification of this compound?

A3: The gold standard is a stable isotope-labeled (SIL) internal standard of this compound. However, if a specific SIL internal standard is not available, a common and effective strategy is to use an odd-chain-length fatty acyl-CoA, such as heptadecanoyl-CoA (C17:0-CoA), which is not naturally abundant in most biological systems.[4] The internal standard should be added as early as possible during the sample preparation process to account for variability in extraction efficiency and matrix effects.

Q4: What are the typical sources of variability in this compound quantification?

A4: Variability can arise from multiple sources, including:

  • Sample Preparation: Inconsistent extraction efficiency, degradation of the analyte due to improper temperature or pH control.[3][5]

  • Matrix Effects: Ion suppression or enhancement caused by co-eluting compounds from the biological matrix can significantly impact the accuracy of quantification.[2][6]

  • Instrument Performance: Fluctuations in the LC-MS/MS system's sensitivity and stability.

  • Standard Curve Preparation: Inaccuracies in the preparation of calibration standards.

Troubleshooting Guides

Issue 1: Low Signal Intensity or No Peak Detected

Question: I am not detecting a peak for this compound, or the signal intensity is very low. What are the possible causes and solutions?

Answer:

Potential Cause Troubleshooting Steps
Analyte Degradation Acyl-CoAs are unstable. Ensure samples were immediately flash-frozen after collection and stored at -80°C.[3] Process samples on ice and use pre-chilled solvents to minimize enzymatic and chemical degradation.[3] The thioester bond is most stable at a slightly acidic pH (4.0-6.8).[5]
Inefficient Extraction The extraction protocol may not be optimal for your sample type. Consider using a robust method such as solid-phase extraction (SPE) to enrich for acyl-CoAs and remove interfering substances.[7] A common solvent system for extraction is a mixture of isopropanol and acetonitrile.
Poor Ionization in MS Optimize the mass spectrometer source parameters. Positive electrospray ionization (ESI) is typically used for acyl-CoA analysis.[8] Infuse a standard solution of a similar long-chain acyl-CoA to tune the capillary voltage, gas flow, and temperature for maximum signal.
Matrix Effects (Ion Suppression) Co-eluting matrix components can suppress the ionization of your analyte.[2] Improve chromatographic separation to better resolve this compound from interfering compounds. A robust sample cleanup, such as SPE, is also highly effective at reducing matrix effects.[7]
Incorrect MRM Transition Verify the precursor and product ion m/z values for this compound. For acyl-CoAs, a characteristic neutral loss of 507 Da (the 3'-phospho-ADP moiety) is often monitored.[8]
Issue 2: Poor Chromatographic Peak Shape (Tailing or Broadening)

Question: The chromatographic peak for this compound is tailing or is very broad. How can I improve the peak shape?

Answer:

Potential Cause Troubleshooting Steps
Column Contamination Repeated injections of biological extracts can lead to the accumulation of matrix components on the analytical column.[9] Implement a rigorous column washing protocol between runs. If the problem persists, consider using a guard column or replacing the analytical column.
Inappropriate Mobile Phase The mobile phase composition can significantly affect peak shape. For reversed-phase chromatography of acyl-CoAs, a common mobile phase consists of an aqueous component with a buffer (e.g., ammonium acetate) and an organic solvent like acetonitrile.[9] Adjusting the gradient slope or buffer concentration may improve peak symmetry.
Secondary Interactions The analyte may be interacting with active sites on the column packing material. Ensure the pH of the mobile phase is appropriate. Sometimes, the addition of a small amount of a competing agent can reduce peak tailing.
Solvent Mismatch A mismatch between the sample solvent and the initial mobile phase can cause peak distortion. Whenever possible, dissolve the final sample extract in a solvent that is similar in composition and strength to the initial mobile phase.

Experimental Protocols

Protocol 1: Extraction of this compound from Tissue Samples

This protocol is a general guideline and may require optimization for specific tissue types.

  • Homogenization: Homogenize the flash-frozen tissue sample (50-100 mg) in an ice-cold extraction buffer (e.g., 2-propanol/50 mM KH2PO4, pH 7.2). The use of a bead beater or similar homogenizer is recommended for efficient cell lysis.

  • Internal Standard Spiking: Add an appropriate amount of an internal standard (e.g., C17:0-CoA) to the homogenate.

  • Phase Separation: Add methyl tert-butyl ether (MTBE) and water to the homogenate, vortex thoroughly, and centrifuge to separate the aqueous and organic layers. The acyl-CoAs will be in the lower aqueous/protein phase.

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge (e.g., C18) with methanol and then with water.

    • Load the aqueous extract onto the SPE cartridge.

    • Wash the cartridge with a low percentage of organic solvent to remove polar impurities.

    • Elute the acyl-CoAs with a higher concentration of organic solvent (e.g., methanol or acetonitrile).

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol in water) for LC-MS/MS analysis.[7]

Protocol 2: LC-MS/MS Quantification
  • Liquid Chromatography (LC):

    • Column: Use a C18 reversed-phase column (e.g., 1.7 µm particle size).

    • Mobile Phase A: Water with 10 mM ammonium acetate.

    • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 70:30 v/v) with 10 mM ammonium acetate.

    • Gradient: Run a gradient from a low to a high percentage of Mobile Phase B to elute the long-chain acyl-CoAs.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition: Monitor the specific precursor-to-product ion transition for this compound and the internal standard. A common transition for acyl-CoAs is the neutral loss of 507 Da.[8]

    • Source Parameter Optimization: Optimize the capillary voltage, source temperature, and gas flows to maximize the signal for the analyte.

Quantitative Data Summary

The following table summarizes typical validation parameters for LC-MS/MS-based quantification of long-chain acyl-CoAs, which can be used as a benchmark for method development for this compound.

Parameter Typical Acceptance Criteria Reference
Linearity (r²) > 0.99
Accuracy 85-115%[10]
Precision (CV%) < 15%
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio > 10
Recovery 60-140%[10]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing tissue 1. Tissue Homogenization (Flash-frozen sample) is 2. Internal Standard Spiking tissue->is spe 3. Solid-Phase Extraction (SPE) is->spe dry 4. Drying and Reconstitution spe->dry lc 5. LC Separation (C18 Reversed-Phase) dry->lc ms 6. MS/MS Detection (ESI+, MRM) lc->ms quant 7. Quantification (Standard Curve) ms->quant

Caption: Workflow for this compound Quantification.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Signal Intensity? degradation Analyte Degradation start->degradation extraction Inefficient Extraction start->extraction ionization Poor Ionization start->ionization matrix Matrix Effects start->matrix optimize_handling Optimize Sample Handling (Temp, pH) degradation->optimize_handling improve_extraction Improve Extraction (e.g., SPE) extraction->improve_extraction tune_ms Tune MS Parameters ionization->tune_ms enhance_cleanup Enhance Sample Cleanup matrix->enhance_cleanup

Caption: Troubleshooting Logic for Low Signal Intensity.

References

Technical Support Center: Optimizing 11-Methylpentadecanoyl-CoA Mass Spectra

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate background noise in the mass spectrometric analysis of 11-Methylpentadecanoyl-CoA.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common sources of background noise in your mass spectrometry experiments.

High, Noisy Baseline Across the Entire Spectrum

A consistently high and noisy baseline can obscure the signal of your target analyte, this compound, making accurate detection and quantification challenging. This issue often points to systemic contamination or suboptimal instrument settings.

Troubleshooting Steps:

  • Solvent and Reagent Purity Check: Even high-purity solvents can be a source of contamination.

    • Action: Run a blank injection of your mobile phase.

    • Interpretation: If the blank is noisy, prepare a fresh mobile phase using LC-MS grade solvents and reagents.

  • System Contamination Assessment: Contaminants can accumulate in the LC system, injector, and ion source over time.

    • Action: Flush the LC system with a strong organic solvent mixture, such as isopropanol, acetonitrile, and methanol. If you suspect ion source contamination, follow the manufacturer's protocol for cleaning.

    • Interpretation: A cleaner baseline in subsequent blank runs indicates successful removal of contaminants.

  • Leak Detection: Air leaks in the LC or MS system can introduce atmospheric components, leading to a high background.

    • Action: Systematically check all fittings and connections for leaks.

    • Interpretation: Elimination of leaks will result in a more stable and lower baseline.

Presence of Non-Specific, Repetitive Peaks

The appearance of consistent, non-analyte peaks, often in a series, is a strong indicator of contamination from consumables or the analytical column.

Troubleshooting Steps:

  • Consumable Contamination: Plasticizers and polymers can leach from sample tubes, pipette tips, and solvent bottle caps.

    • Action: Switch to glass or polypropylene labware and use Teflon-lined caps. Run a blank to confirm if the contaminant peaks are eliminated.

    • Interpretation: The disappearance of characteristic repeating polymer ion series (e.g., with +44 Da intervals for PEG) or phthalate-related peaks points to successful mitigation.

  • Column Bleed: The stationary phase of the LC column can degrade and elute, contributing to background noise.

    • Action: Condition the column according to the manufacturer's instructions. If the problem persists, replace the column.

    • Interpretation: A stable baseline at the expected operating temperatures indicates a well-conditioned and functioning column.

Poor Signal-to-Noise (S/N) Ratio for this compound

Even with a relatively clean baseline, the signal for your target analyte may be weak compared to the background noise. This can often be addressed by optimizing sample preparation and instrument parameters.

Troubleshooting Steps:

  • Sample Matrix Effects: Complex biological samples contain numerous endogenous compounds that can interfere with the ionization of this compound.

    • Action: Implement a sample cleanup procedure such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.

    • Interpretation: An increase in the signal intensity of your analyte and a reduction in background ions indicate effective sample cleanup.

  • Suboptimal Instrument Settings: Mass spectrometer parameters can be fine-tuned to enhance the signal of a specific analyte.

    • Action: Optimize the cone voltage and cone gas flow rate. Increased cone gas flow can improve desolvation and reduce solvent cluster formation, while adjusting the cone voltage can enhance the transmission of the target ion.

    • Interpretation: A significant improvement in the signal-to-noise ratio for the this compound peak will be observed.

  • Tandem Mass Spectrometry (MS/MS) Implementation: MS/MS is a powerful technique to reduce chemical noise by isolating the precursor ion of interest and detecting its specific fragment ions.

    • Action: Develop a Multiple Reaction Monitoring (MRM) method based on the characteristic fragmentation of long-chain acyl-CoAs. For this compound, this would likely involve targeting the neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (507 Da) or the characteristic fragment ion at m/z 428.[1][2]

    • Interpretation: A dramatic increase in specificity and signal-to-noise ratio is expected, as only ions that undergo the specific fragmentation transition are detected.

Data Presentation

The following tables summarize the potential quantitative impact of various noise reduction strategies. Please note that these are representative values and actual improvements may vary depending on the specific experimental conditions.

StrategyParameter OptimizedTypical Improvement in S/N Ratio
Solvent Quality Use of LC-MS Grade Solvents2-5 fold
System Cleaning Regular Flushing Protocols3-10 fold
Sample Preparation Solid-Phase Extraction (SPE)5-20 fold
Instrument Settings Cone Voltage & Gas Flow Optimization2-8 fold
Detection Mode Tandem MS (MRM) vs. Full Scan>50 fold
Common Background Ion SourceExample m/z (ESI+)Mitigation Strategy
Plasticizers (Phthalates)149, 279, 391Use glass or polypropylene labware
Polymers (PEG)Series with +44 Da intervalsAvoid plastic consumables, check detergents
Solvents (Acetonitrile Clusters)83, 105, 127Optimize desolvation parameters
Mobile Phase AdditivesVariesUse high-purity, filtered additives

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Acyl-CoA Cleanup

This protocol is designed to enrich long-chain acyl-CoAs from a biological matrix while removing interfering substances.

Materials:

  • C18 SPE Cartridge

  • LC-MS grade methanol

  • LC-MS grade water

  • LC-MS grade acetonitrile

  • Sample extract

Procedure:

  • Conditioning: Pass 1 mL of methanol through the C18 SPE cartridge.

  • Equilibration: Flush the cartridge with 1 mL of LC-MS grade water.

  • Sample Loading: Load the sample extract onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 50% methanol in water to remove polar impurities.

  • Elution: Elute the this compound with 1 mL of acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS analysis.

Protocol 2: LC System Flushing Procedure

This protocol is for routine system cleaning to remove accumulated contaminants.

Materials:

  • LC-MS grade isopropanol

  • LC-MS grade acetonitrile

  • LC-MS grade methanol

  • LC-MS grade water

Procedure:

  • Disconnect the column and replace it with a union.

  • Sequentially flush the system with each of the following solvents for 20 minutes at a flow rate of 0.5 mL/min:

    • Water

    • Methanol

    • Acetonitrile

    • Isopropanol

  • Reverse the flushing sequence, ending with water.

  • Equilibrate the system with the initial mobile phase before reconnecting the column.

Mandatory Visualization

TroubleshootingWorkflow Start High Background Noise in Mass Spectrum BlankRun Inject Solvent Blank Start->BlankRun IsBlankNoisy Is Blank Noisy? BlankRun->IsBlankNoisy FreshMobilePhase Prepare Fresh Mobile Phase IsBlankNoisy->FreshMobilePhase Yes SystemContamination System Contamination Check IsBlankNoisy->SystemContamination No FreshMobilePhase->BlankRun FlushSystem Flush LC System & Clean Ion Source SystemContamination->FlushSystem Yes CheckConsumables Check Consumables (Tubes, Vials, Solvents) SystemContamination->CheckConsumables No FlushSystem->BlankRun OptimizeMS Optimize MS Parameters (Cone Voltage, Gas Flow) CheckConsumables->OptimizeMS ImplementSPE Implement Sample Cleanup (SPE/LLE) OptimizeMS->ImplementSPE UseTandemMS Utilize Tandem MS (MRM) ImplementSPE->UseTandemMS Resolved Noise Reduced UseTandemMS->Resolved

Caption: A logical workflow for troubleshooting high background noise.

SignalPathway cluster_sample Sample Preparation cluster_analysis LC-MS/MS Analysis RawSample Biological Sample Extraction Lipid Extraction RawSample->Extraction SPE Solid-Phase Extraction Extraction->SPE LC LC Separation SPE->LC ESI Electrospray Ionization LC->ESI MS1 Q1: Precursor Ion Selection ESI->MS1 CID Q2: Collision-Induced Dissociation MS1->CID MS2 Q3: Fragment Ion Detection CID->MS2

Caption: Experimental workflow for acyl-CoA analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of background noise in the analysis of long-chain acyl-CoAs?

A1: The most prevalent sources of background noise include contaminants from solvents, reagents, and plastic labware (e.g., plasticizers like phthalates). System contamination from previous analyses, column bleed, and matrix effects from complex biological samples are also significant contributors.

Q2: I see a series of peaks with a regular mass difference. What could this be?

A2: This is a characteristic sign of polymer contamination. Polyethylene glycol (PEG), a common contaminant, often appears as a series of peaks separated by 44 Da. The source can be anything from detergents to plasticware.

Q3: How can I be sure the peak I am seeing is this compound and not background noise?

A3: The best way to confirm the identity of your peak is to use tandem mass spectrometry (MS/MS). By targeting the specific precursor-product ion transition for this compound (based on the characteristic neutral loss of 507 Da for acyl-CoAs), you can be highly confident in the identity of the detected peak.[1][2]

Q4: Can my choice of mobile phase additives increase background noise?

A4: Yes, impure mobile phase additives can introduce significant background noise. It is crucial to use high-purity, LC-MS grade additives and to filter the mobile phase after their addition.

Q5: Is positive or negative ion mode better for the analysis of this compound?

A5: Both positive and negative electrospray ionization (ESI) modes can be used for the analysis of long-chain acyl-CoAs. However, positive ion mode is often preferred for MS/MS analysis as it typically yields a more abundant and specific fragment ion resulting from the neutral loss of 507 Da.[3] It is recommended to test both modes during method development to determine the optimal conditions for your specific instrument and sample type.

References

Technical Support Center: Analysis of Branched-Chain Fatty Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of branched-chain fatty acyl-CoAs (BCFA-CoAs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the extraction, separation, and quantification of these challenging analytes.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in analyzing branched-chain fatty acyl-CoAs?

The analysis of BCFA-CoAs is inherently challenging due to several factors:

  • Low Abundance: BCFA-CoAs are often present in low concentrations within complex biological matrices.[1]

  • Structural Isomers: The presence of iso and anteiso isomers, which have very similar physical and chemical properties, makes chromatographic separation difficult.[2]

  • Analyte Instability: The thioester bond in acyl-CoAs is susceptible to hydrolysis, especially at non-optimal pH and temperature, requiring careful sample handling.[3]

  • Matrix Effects: Co-extracting lipids, salts, and proteins from biological samples can interfere with ionization in mass spectrometry, leading to ion suppression and inaccurate quantification.[3]

Q2: Which extraction method is best for recovering BCFA-CoAs from tissues?

Solid-phase extraction (SPE) is a highly effective and recommended method for cleaning up and concentrating acyl-CoAs from complex biological samples.[3] It generally provides high recovery rates for a broad range of acyl-CoA species, from short to long chains. An alternative is a liquid-liquid extraction, such as a modified Folch or Bligh-Dyer method, followed by purification.

Q3: How can I improve the separation of iso and anteiso BCFA-CoA isomers?

Achieving baseline separation of these isomers is critical and can be approached by:

  • Column Chemistry: Utilizing reversed-phase columns with C18 or C30 stationary phases can resolve isobaric lipids.[4]

  • Gradient Optimization: Employing a shallow, slow-ramping mobile phase gradient can enhance the resolution between closely eluting isomers.[5]

  • Mobile Phase Modifiers: Switching between organic modifiers like acetonitrile and methanol can alter selectivity. Adjusting the pH of the aqueous mobile phase can also improve peak shape and separation.[5]

Q4: What is the most sensitive method for quantifying BCFA-CoAs?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for acyl-CoA analysis due to its high sensitivity and specificity.[6][7] This method allows for the detection of low-abundance species and can provide structural information through fragmentation analysis. For GC-based methods, derivatization to fatty acid methyl esters (FAMEs) is required to increase volatility.[8]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Poor Signal Intensity or High Background Noise in LC-MS/MS

Question: I am observing very low signal intensity for my BCFA-CoA analytes, or the background noise is unacceptably high. What are the possible causes and solutions?

Answer: This is a common issue often related to sample preparation, matrix effects, or suboptimal instrument settings.[3]

  • Possible Cause: Interference from Biological Matrix

    • Explanation: Salts, phospholipids, and proteins in your sample can co-elute with your analytes and suppress their ionization.[3]

    • Solution: Implement a robust sample cleanup procedure. Solid-Phase Extraction (SPE) is highly recommended for removing interfering substances.[3] Ensure your sample is adequately purified before injection.

  • Possible Cause: Acyl-CoA Degradation

    • Explanation: Acyl-CoAs are unstable and can degrade if not handled properly.[3]

    • Solution: Process samples quickly on ice and store them at -80°C. Reconstitute dried extracts in a suitable, slightly acidic buffer immediately before analysis to improve stability.[3][9]

  • Possible Cause: Suboptimal Mass Spectrometer Settings

    • Explanation: The choice of ionization mode and source parameters can dramatically impact signal intensity.

    • Solution: For short-chain acyl-CoAs, positive ion mode electrospray ionization (ESI) is generally more sensitive.[3] Optimize source parameters like capillary voltage, gas flow, and temperature for your specific instrument and analytes. Ensure the collision energy is optimized for the specific fragmentation of your target BCFA-CoAs.

Issue 2: Chromatographic Peak Tailing

Question: My chromatographic peaks for later-eluting BCFA-CoAs are showing significant tailing. What could be the cause and how do I fix it?

Answer: Peak tailing is often caused by secondary interactions on the column, column overload, or issues with the HPLC system.[5][10]

  • Possible Cause: Secondary Silanol Interactions

    • Explanation: Residual, un-capped silanol groups on the silica-based stationary phase can interact with polar parts of the acyl-CoA molecule, causing tailing.[5]

    • Solution: Lower the pH of your mobile phase (e.g., to pH 3 or below) using an additive like formic acid to protonate the silanol groups and minimize these interactions.[11] Ensure your column is stable at low pH.

  • Possible Cause: Column Overload

    • Explanation: Injecting too much sample mass can saturate the stationary phase, leading to peak broadening and tailing.[5][10]

    • Solution: Test for mass overload by injecting a 10-fold dilution of your sample. If the peak shape improves, reduce the amount of sample injected.[10]

  • Possible Cause: Column Contamination or Voids

    • Explanation: Accumulation of particulate matter on the column inlet frit or the formation of a void in the packing bed can distort peak shape.[10][12]

    • Solution: Use a guard column to protect your analytical column from contaminants.[13] If you suspect a blocked frit, try back-flushing the column (if the manufacturer's instructions permit).[11]

Issue 3: Difficulty Differentiating iso and anteiso Isomers

Question: My iso and anteiso BCFA-CoA isomers are co-eluting, and their MS1 spectra are identical. How can I distinguish them?

Answer: While challenging, differentiation is possible through specific mass spectrometry techniques or optimized chromatography.

  • Solution 1: Tandem Mass Spectrometry (MS/MS) Fragmentation

    • Explanation: Even if the parent ions are identical, the fragmentation patterns of iso and anteiso isomers can differ. After derivatization to FAMEs, electron ionization (EI)-MS/MS can reveal characteristic fragment ions.

    • Details: Anteiso isomers often show fragmentation corresponding to the loss of the terminal ethyl group, while iso isomers show loss of a terminal isobutyl group.[8] For example, a prominent m/z 115 fragment may be more abundant in anteiso spectra.[8]

  • Solution 2: High-Resolution Chromatography

    • Explanation: As mentioned in the FAQs, optimizing your chromatographic method is key.

    • Details: Experiment with different stationary phases (e.g., C30) and very shallow gradients to try and achieve chromatographic separation, which is the most definitive way to quantify each isomer separately.[4]

Data Presentation

Table 1: Comparison of Acyl-CoA Extraction Methodologies
Extraction MethodPrincipleAverage Recovery (%)Key AdvantagesKey Disadvantages
Solid-Phase Extraction (SPE) Anion exchange or reversed-phase chromatography to bind and elute acyl-CoAs.83-90%[4][14]High selectivity, excellent for sample cleanup, good recovery for a broad range of acyl-CoAs.[3]More steps involved compared to simple precipitation.
Solvent Extraction (Acetonitrile/Isopropanol) Precipitation of proteins and extraction of acyl-CoAs into an organic/aqueous solvent mixture.93-104% (initial extraction step)[4][14]High initial recovery, relatively simple procedure.May co-extract more interfering matrix components requiring further cleanup.
Acid Precipitation (e.g., Perchloric Acid) Denaturation and precipitation of proteins using strong acid.30-60%[4]Simple and fast for short-chain acyl-CoAs.Poor recovery for long-chain acyl-CoAs, harsh conditions can cause degradation.[4]
Table 2: Performance Characteristics of LC-MS/MS Methods for Acyl-CoA Quantification
AnalyteLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)Reference
Free CoA-1 pmol0.97[15]
Acetyl-CoA-1 pmol0.97[15]
Propionyl-CoA-2 pmol0.99[15]
Isovaleryl-CoA-1 pmol0.99[15]
Various Acyl-CoAs2 - 133 nM10 - 400 nM>0.99[16]
Short-Chain Fatty Acids (underivatized)0.001 - 0.003 mM->0.998[17]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of Acyl-CoAs from Tissue

This protocol is adapted from established methods for the robust extraction and purification of a broad range of acyl-CoAs.[4][18]

  • Sample Homogenization:

    • Weigh 50-100 mg of frozen tissue and place it in a pre-chilled glass homogenizer.

    • Add 1.5 mL of ice-cold acetonitrile/isopropanol (3:1, v/v) and homogenize for 30 seconds.[4]

    • Add 0.5 mL of 100 mM KH₂PO₄ buffer (pH 6.7) and homogenize for another 30 seconds.[4]

    • Include an appropriate internal standard (e.g., Heptadecanoyl-CoA) in the homogenization buffer for accurate quantification.

  • Extraction and Clarification:

    • Transfer the homogenate to a centrifuge tube.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

    • Carefully collect the supernatant, which contains the acyl-CoAs.[18]

  • Solid-Phase Extraction:

    • Column Conditioning: Condition a 2-(2-pyridyl)ethyl functionalized silica SPE column by passing 1 mL of acetonitrile/isopropanol/water/acetic acid (9:3:4:4, v/v/v/v) through it.[4]

    • Sample Loading: Load the supernatant from step 2 onto the conditioned SPE column.

    • Washing: Wash the column with 1 mL of the conditioning solution to remove unbound impurities.[4]

    • Elution: Elute the acyl-CoAs with 1.5 mL of an elution solution (e.g., methanol/250 mM ammonium formate, 4:1, v/v).[4][18]

  • Sample Concentration:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol/water with 0.1% formic acid) immediately prior to LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of BCFA-CoAs

This is a general LC-MS/MS method that can be adapted for the analysis of BCFA-CoAs.

  • Liquid Chromatography:

    • Column: Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A linear gradient from 5% B to 95% B over 15-20 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ion Source: Electrospray Ionization (ESI), positive ion mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor the specific precursor-to-product ion transitions for each target BCFA-CoA. A common fragmentation for all acyl-CoAs is the neutral loss of the phosphopantetheine moiety (507 Da).[15][19]

      • Example Transition: For Iso/Anteiso-C15:0-CoA (Precursor m/z ~978.6), a potential product ion would be m/z ~471.6.

    • Instrument Parameters: Optimize capillary voltage, source temperature, and gas flows according to the instrument manufacturer's recommendations.

Visualizations

BCFA_Synthesis_Pathway cluster_amino_acids Branched-Chain Amino Acids cluster_keto_acids Branched-Chain α-Keto Acids cluster_primers Acyl-CoA Primers cluster_fatty_acids Branched-Chain Fatty Acids cluster_key Enzymes Leucine Leucine KIC α-Ketoisovalerate Leucine->KIC BCAT Isoleucine Isoleucine KMV α-Keto-β-methylvalerate Isoleucine->KMV BCAT Valine Valine KIV α-Ketoisocaproate Valine->KIV BCAT Isobutyryl_CoA Isobutyryl-CoA KIV->Isobutyryl_CoA BCKDH Methylbutyryl_CoA 2-Methylbutyryl-CoA KMV->Methylbutyryl_CoA BCKDH Isovaleryl_CoA Isovaleryl-CoA KIC->Isovaleryl_CoA BCKDH Iso_Odd iso-Odd Chain FAs Isovaleryl_CoA->Iso_Odd FAS (Malonyl-CoA) Anteiso_Odd anteiso-Odd Chain FAs Methylbutyryl_CoA->Anteiso_Odd FAS (Malonyl-CoA) Iso_Even iso-Even Chain FAs Isobutyryl_CoA->Iso_Even FAS (Malonyl-CoA) BCAT BCAT: Branched-chain aminotransferase BCKDH BCKDH: Branched-chain α-keto acid dehydrogenase FAS FAS: Fatty Acid Synthase

Caption: Biosynthesis pathway of branched-chain fatty acids.

Experimental_Workflow start Tissue/Cell Sample homogenization Homogenization in Extraction Buffer with Internal Standard start->homogenization centrifugation Centrifugation to Pellet Debris homogenization->centrifugation supernatant Collect Supernatant centrifugation->supernatant spe Solid-Phase Extraction (SPE) (Condition -> Load -> Wash -> Elute) supernatant->spe evaporation Evaporate to Dryness spe->evaporation reconstitution Reconstitute in LC-MS Grade Solvent evaporation->reconstitution analysis LC-MS/MS Analysis (MRM Mode) reconstitution->analysis data Data Processing & Quantification analysis->data

Caption: General experimental workflow for BCFA-CoA analysis.

Troubleshooting_Peak_Tailing start Peak Tailing Observed q_all_peaks Are all peaks tailing? start->q_all_peaks a_frit_blockage Likely column inlet frit blockage or column void. q_all_peaks->a_frit_blockage Yes q_overload Is peak shape better with diluted sample? q_all_peaks->q_overload No s_backflush Action: Backflush column (if permissible) or replace column. Use guard column. a_frit_blockage->s_backflush a_overload Column overload is likely. q_overload->a_overload Yes a_secondary_int Secondary interactions with residual silanols are likely. q_overload->a_secondary_int No s_reduce_load Action: Reduce sample mass injected onto the column. a_overload->s_reduce_load s_lower_ph Action: Lower mobile phase pH (e.g., with 0.1% Formic Acid). Check mobile phase prep. a_secondary_int->s_lower_ph

Caption: Troubleshooting decision tree for peak tailing.

References

Technical Support Center: Quantification of 11-Methylpentadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the selection and use of internal standards for the accurate quantification of 11-Methylpentadecanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What is the ideal internal standard for the quantification of this compound?

A1: The gold standard for an internal standard is a stable isotope-labeled (SIL) version of the analyte, such as deuterated this compound. SIL internal standards have nearly identical chemical and physical properties to the analyte, ensuring they behave similarly during sample preparation and analysis, which effectively compensates for variations in the analytical process.

Q2: What are the viable alternatives if a stable isotope-labeled this compound is not commercially available?

A2: When a SIL version of this compound is unavailable, two excellent alternatives are:

  • Structurally Similar Deuterated Fatty Acyl-CoA: A commercially available deuterated branched-chain fatty acyl-CoA with a similar chain length and branching pattern can be a suitable substitute.

  • Odd-Chain Fatty Acyl-CoA: A non-endogenous, odd-chain fatty acyl-CoA, such as heptadecanoyl-CoA (C17:0-CoA) or pentadecanoyl-CoA (C15:0-CoA), is a widely accepted internal standard for long-chain fatty acyl-CoA analysis.[1] These are unlikely to be present in most biological samples, minimizing interference.

Q3: Why is an internal standard crucial for accurate quantification of this compound?

A3: Internal standards are essential for accurate quantification in mass spectrometry-based analyses.[1][2][3] They are added at a known concentration to all samples (including calibration standards and unknown samples) at the beginning of the sample preparation process. The internal standard helps to correct for variability that can occur at various stages, including:

  • Sample extraction efficiency

  • Injection volume variations

  • Ion suppression or enhancement in the mass spectrometer (matrix effects)[4]

  • Instrumental drift

By comparing the signal of the analyte to the signal of the internal standard, a more accurate and precise quantification can be achieved.

Troubleshooting Guide

This guide addresses common issues encountered during the quantification of this compound using internal standards.

Problem Potential Cause Recommended Solution
High Variability in Internal Standard Signal Across Samples Inconsistent addition of the internal standard.Ensure precise and consistent pipetting of the internal standard solution into every sample and standard. Use a calibrated pipette.
Degradation of the internal standard.Store internal standard stock solutions and working solutions at the recommended temperature (typically -80°C) and avoid repeated freeze-thaw cycles. Prepare fresh working solutions regularly.
Matrix effects varying between samples.Optimize the sample preparation procedure to remove interfering matrix components. This may include solid-phase extraction (SPE) or liquid-liquid extraction (LLE). Diluting the sample extract can also mitigate matrix effects.
Low Internal Standard Recovery Inefficient extraction from the sample matrix.Ensure the chosen extraction solvent is appropriate for both this compound and the internal standard. The extraction protocol may need to be optimized for your specific sample type.
Adsorption to labware.Use low-binding microcentrifuge tubes and pipette tips to minimize the loss of acyl-CoAs.
Poor Peak Shape of Analyte and/or Internal Standard Suboptimal chromatographic conditions.Optimize the liquid chromatography (LC) method, including the column, mobile phases, and gradient, to ensure good peak shape and resolution.
Co-elution with interfering compounds.Adjust the LC gradient to better separate the analyte and internal standard from interfering matrix components.
Inaccurate Quantification Despite Using an Internal Standard The chosen internal standard does not adequately mimic the behavior of this compound.If using an odd-chain fatty acyl-CoA, its extraction recovery and ionization efficiency might differ significantly from the branched-chain analyte. If high accuracy is required, consider custom synthesis of a deuterated this compound.
Incorrect concentration of the internal standard stock solution.Verify the concentration of your internal standard stock solution, preferably by an independent method if possible.

Experimental Protocols

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Mammalian Cells

This protocol is adapted for the extraction of this compound from cultured mammalian cells.

Materials:

  • Ice-cold Phosphate Buffered Saline (PBS)

  • Ice-cold Methanol

  • Internal Standard Stock Solution (e.g., Heptadecanoyl-CoA in methanol/water)

  • Cell Scraper (for adherent cells)

  • Microcentrifuge tubes (1.5 mL, low-binding)

  • Centrifuge capable of >15,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Cell Harvesting:

    • For adherent cells, aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

    • For suspension cells, pellet the cells by centrifugation, aspirate the supernatant, and wash the cell pellet twice with ice-cold PBS.

  • Lysis and Extraction:

    • Add 1 mL of ice-cold methanol to the cell plate or pellet.

    • Spike the sample with the internal standard at a known concentration.

    • For adherent cells, use a cell scraper to collect the cells in the methanol. For suspension cells, resuspend the pellet.

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Protein Precipitation:

    • Vortex the lysate vigorously for 1 minute.

    • Incubate on ice for 15 minutes to allow for protein precipitation.

  • Centrifugation:

    • Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C.

  • Supernatant Collection:

    • Carefully transfer the supernatant containing the acyl-CoAs to a new microcentrifuge tube.

  • Drying and Reconstitution:

    • Evaporate the solvent using a vacuum concentrator or a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).

Quantitative Data Summary

The following table provides a summary of the abundance of various long-chain acyl-CoA species in different mammalian cell lines, which can serve as a reference for expected concentration ranges.

Acyl-CoA SpeciesHepG2 (pmol/10⁶ cells)MCF7 (pmol/mg protein)RAW264.7 (pmol/mg protein)
C14:0-CoA~1.5~2.5~1.5
C16:0-CoA~10.0~15.0~5.0
C16:1-CoA~3.0~5.0~2.0
C18:0-CoA~5.0~10.0~3.0
C18:1-CoA~12.0~20.0~8.0
C18:2-CoA~2.0~3.0~1.0

Data compiled from various sources. Absolute values can vary depending on cell culture conditions and analytical methods.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis sample Biological Sample (Cells/Tissue) add_is Add Internal Standard (e.g., C17:0-CoA) sample->add_is homogenize Homogenization & Lysis add_is->homogenize extract Extraction with Organic Solvent homogenize->extract centrifuge Centrifugation extract->centrifuge collect Collect Supernatant centrifuge->collect lc_separation LC Separation collect->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calc Calculate Analyte/IS Ratio peak_integration->ratio_calc quantification Quantification using Calibration Curve ratio_calc->quantification

Caption: Experimental workflow for the quantification of this compound.

metabolic_pathways cluster_sources Sources of Acyl-CoAs cluster_fates Metabolic Fates glucose Glucose acetyl_coa Acetyl-CoA glucose->acetyl_coa fatty_acids Fatty Acids acyl_coa Acyl-CoAs (including this compound) fatty_acids->acyl_coa amino_acids Amino Acids amino_acids->acetyl_coa amino_acids->acyl_coa tca_cycle TCA Cycle (Energy Production) acetyl_coa->tca_cycle lipid_synthesis Lipid Synthesis (Membranes, Storage) acetyl_coa->lipid_synthesis acyl_coa->tca_cycle β-oxidation acyl_coa->lipid_synthesis protein_acylation Protein Acylation (Regulation) acyl_coa->protein_acylation

Caption: Central role of Acyl-CoAs in cellular metabolism.

References

Technical Support Center: 11-Methylpentadecanoyl-CoA Stability and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) concerning the impact of solvent choice on the stability of 11-Methylpentadecanoyl-CoA.

Troubleshooting Guides

This section addresses common issues encountered during the handling and analysis of this compound, with a focus on solvent-related stability problems.

Issue 1: Low or No Signal of this compound in LC-MS/MS Analysis

Question: I am observing a very low or no signal for my this compound standard or sample. What are the potential solvent-related causes?

Answer: A low or absent signal for this compound can stem from several factors, with degradation due to improper solvent conditions being a primary suspect. Acyl-CoAs are known to be unstable in aqueous solutions, particularly under alkaline or strongly acidic conditions.[1]

  • Potential Cause: Hydrolysis of the Thioester Bond. The thioester bond in acyl-CoAs is susceptible to hydrolysis, which can be accelerated by suboptimal pH.

    • Solution: Ensure that all aqueous solutions and buffers are maintained within a slightly acidic to neutral pH range (pH 4.0-6.8), where the thioester bond is most stable.[2] Avoid purely aqueous reconstitution solvents if possible.

  • Potential Cause: Solvent-Induced Degradation during Storage or Sample Preparation. The choice of solvent for stock solutions and sample reconstitution significantly impacts stability.

    • Solution: For reconstitution of dry samples, methanol is often a good choice as it has demonstrated good stability for acyl-CoAs.[2] For medium to long-chain acyl-CoAs like this compound, dissolving the extract in a buffer containing an organic modifier, such as 20% acetonitrile in ammonium acetate buffer, can improve solubility and stability.[2] Always prepare fresh solutions when possible and store stock solutions at -80°C.

  • Potential Cause: Ion Suppression from Solvent Additives. Certain solvent additives, while beneficial for chromatography, can suppress the ionization of the analyte in the mass spectrometer.

    • Solution: If using additives like formic acid, be aware that it can decrease the MS signal of acyl-CoAs by more than 10-fold.[2] While acidic conditions can stabilize the molecule in solution, the trade-off in signal intensity must be considered. Ammonium acetate is a commonly used and more MS-friendly buffer component.

Issue 2: Poor Peak Shape and Chromatographic Resolution

Question: My this compound peak is broad, tailing, or co-eluting with other components. How can solvent choice improve this?

Answer: Poor chromatography can be a result of the reconstitution solvent being too strong or too weak compared to the initial mobile phase, or due to interactions with the analytical column.

  • Potential Cause: Inappropriate Reconstitution Solvent. The composition of the solvent used to dissolve the sample before injection is critical.

    • Solution: For reversed-phase chromatography, the reconstitution solvent should ideally be of similar or weaker strength than the initial mobile phase. A common practice for long-chain acyl-CoAs is to reconstitute the sample in the initial mobile phase or a solution with a slightly lower organic content. For example, a mixture of 50% methanol and 50% ammonium acetate buffer (pH 7) has been shown to provide good stability.

  • Potential Cause: Suboptimal Mobile Phase Composition. The mobile phase pH and organic solvent can affect peak shape and retention.

    • Solution: For the analysis of medium to long-chain acyl-CoAs, a mobile phase consisting of an ammonium acetate buffer (pH ~6.8-8.5) and an organic solvent like acetonitrile or methanol is commonly used with a C18 or C8 column.[2] Adjusting the pH and the gradient can significantly improve peak shape and resolution.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for long-term storage of this compound?

A1: For long-term storage, this compound should be stored as a dry pellet at -80°C. If a stock solution is necessary, prepare it in a non-aqueous solvent like high-purity methanol or a mixture of water and dimethylsulfoxide (DMSO). However, for maximal reliability, it is often recommended to make fresh aqueous solutions daily as needed.

Q2: How does temperature affect the stability of this compound in different solvents?

A2: Higher temperatures accelerate the degradation of acyl-CoAs in all solvents. It is crucial to perform all sample preparation steps on ice and to maintain the autosampler at a low temperature (e.g., 4°C) during analysis.[2]

Q3: Can I use water to dissolve my this compound sample?

A3: While this compound is soluble in water, it is not recommended for reconstitution or storage due to the instability of the thioester bond in aqueous solutions.[1] If water is necessary, it should be buffered to a slightly acidic pH (4.0-6.8) and used immediately.[2]

Q4: Are there any additives I can use to improve the stability of this compound in solution?

A4: The addition of a small amount of a reducing agent like Dithiothreitol (DTT) can help prevent oxidation of the free thiol group on the Coenzyme A moiety. Maintaining a slightly acidic pH with a buffer like ammonium acetate is the most critical factor for preserving the thioester linkage.

Data Presentation

The stability of long-chain acyl-CoAs, including those structurally similar to this compound, is highly dependent on the solvent and pH. The following table summarizes the percentage degradation of various acyl-CoAs in different solvents after 24 hours at 4°C, based on data from similar long-chain species.

Acyl-CoA SpeciesWater50 mM Ammonium Acetate (pH 4.0)50 mM Ammonium Acetate (pH 6.8)50% Methanol / 50% Water50% Methanol / 50% Ammonium Acetate (pH 6.8)
Free CoA < 30%< 30%< 30%< 30%< 30%
Acetyl-CoA (C2) < 30%< 30%< 30%< 30%< 30%
Hexanoyl-CoA (C6) > 90%> 90%> 90%> 90%> 90%
Octanoyl-CoA (C8) < 30%< 30%< 30%< 30%< 30%
Decanoyl-CoA (C10) < 30%< 30%< 30%< 30%< 30%
Myristoleoyl-CoA (C14:1) > 90%> 90%> 90%> 90%> 90%
Oleoyl-CoA (C18:1) < 30%< 30%< 30%< 30%< 30%

Data extrapolated from stability studies on various acyl-CoAs.[2] Specific degradation rates for this compound may vary but are expected to follow similar trends based on chain length.

Experimental Protocols

Protocol 1: Evaluation of this compound Stability in Different Solvents

This protocol outlines a method to assess the stability of this compound in various solvent systems.

  • Preparation of Stock Solution: Prepare a 1 mM stock solution of this compound in high-purity methanol.

  • Preparation of Test Solutions: Dilute the stock solution to a final concentration of 1 µM in the following solvents:

    • Deionized Water

    • 50 mM Ammonium Acetate, pH 4.0

    • 50 mM Ammonium Acetate, pH 6.8

    • 50% Methanol / 50% Deionized Water

    • 50% Methanol / 50% 50 mM Ammonium Acetate, pH 6.8

  • Incubation: Aliquot the test solutions into LC vials and place them in an autosampler set to 4°C.

  • LC-MS/MS Analysis: Inject and analyze the samples at regular intervals (e.g., 0, 4, 8, 12, 24, and 48 hours).

  • Data Analysis: Monitor the peak area of the this compound parent ion over time to determine the rate of degradation in each solvent.

Protocol 2: Sample Preparation for this compound Analysis from Biological Matrices

This protocol provides a general workflow for the extraction of long-chain acyl-CoAs from tissues or cells.

  • Sample Quenching: Immediately freeze-clamp tissue samples in liquid nitrogen to halt metabolic activity. For cell cultures, rapidly aspirate the media and add ice-cold extraction solvent.

  • Homogenization: Homogenize the frozen tissue or cell pellet in an ice-cold extraction solvent, such as 80% methanol or a 3:1 (v/v) mixture of acetonitrile and isopropanol.

  • Protein Precipitation: Centrifuge the homogenate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet proteins and cell debris.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Drying: Evaporate the supernatant to dryness using a vacuum concentrator.

  • Storage: Store the dry pellet at -80°C until analysis.

  • Reconstitution: Immediately before LC-MS/MS analysis, reconstitute the dried extract in an appropriate solvent, such as 50% methanol / 50% ammonium acetate buffer (pH 6.8).

Mandatory Visualization

experimental_workflow Experimental Workflow for Stability Assessment cluster_prep Solution Preparation cluster_analysis Analysis cluster_solvents Test Solvents stock Prepare 1 mM Stock Solution (Methanol) dilution Dilute to 1 µM in Test Solvents stock->dilution incubation Incubate at 4°C in Autosampler dilution->incubation water Water dilution->water ph4 Ammonium Acetate (pH 4.0) dilution->ph4 ph68 Ammonium Acetate (pH 6.8) dilution->ph68 meth50 50% Methanol / Water dilution->meth50 meth_buff 50% Methanol / Buffer (pH 6.8) dilution->meth_buff lcms LC-MS/MS Analysis at Time Points (0, 4, 8, 12, 24, 48h) incubation->lcms data Monitor Peak Area vs. Time lcms->data

Caption: Workflow for assessing the stability of this compound.

branched_chain_beta_oxidation Metabolic Pathway: Beta-Oxidation of Methyl-Branched Fatty Acids fatty_acid 11-Methylpentadecanoic Acid acyl_coa_synthetase Acyl-CoA Synthetase (ATP -> AMP + PPi) fatty_acid->acyl_coa_synthetase methyl_acyl_coa This compound acyl_coa_synthetase->methyl_acyl_coa beta_oxidation Beta-Oxidation Cycle methyl_acyl_coa->beta_oxidation acetyl_coa Acetyl-CoA beta_oxidation->acetyl_coa propionyl_coa Propionyl-CoA beta_oxidation->propionyl_coa tca_cycle TCA Cycle acetyl_coa->tca_cycle propionyl_coa->tca_cycle (as Succinyl-CoA)

Caption: Beta-oxidation pathway for methyl-branched fatty acids.

References

Technical Support Center: Trace Level Detection of 11-Methylpentadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the trace level detection of 11-Methylpentadecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the quantitative analysis of this branched-chain acyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What is the recommended analytical method for trace level detection of this compound?

For trace level detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. This method offers high sensitivity and specificity, which is crucial for distinguishing and quantifying low-abundance analytes like this compound in complex biological matrices.[1] LC-MS/MS can often be performed without chemical derivatization, simplifying sample preparation.[1]

Q2: Why is an internal standard crucial for the accurate quantification of this compound?

Acyl-CoAs, including this compound, are susceptible to degradation and can be affected by matrix effects during analysis, which can lead to variability in signal intensity. An internal standard, ideally a stable isotope-labeled version of the analyte, is essential to compensate for sample loss during preparation and for variations in ionization efficiency in the mass spectrometer. This ensures accurate and reproducible quantification. For long-chain acyl-CoAs, odd-numbered chain length species like pentadecanoyl-CoA (C15:0 CoA) can be used as an internal standard if an isotopically labeled standard is unavailable.[2]

Q3: What are the common challenges in analyzing branched-chain acyl-CoAs like this compound?

The primary challenges include:

  • Isomer Separation: Biological samples may contain multiple isomers of pentadecanoyl-CoA, which have the same mass and can be difficult to separate chromatographically. This can lead to inaccurate quantification if not properly resolved.

  • Low Abundance: Trace level detection requires highly sensitive instrumentation and optimized methods to distinguish the analyte signal from background noise.

  • Analyte Stability: Acyl-CoAs are inherently unstable in aqueous solutions and can degrade during sample collection, extraction, and storage.[2]

  • Matrix Effects: Components of the biological sample can interfere with the ionization of the target analyte, leading to ion suppression or enhancement.[2]

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during your experiments.

Issue 1: Poor Signal Intensity or High Background Noise

Question: I am observing a very low signal for this compound, or the background noise is unacceptably high. What are the possible causes and solutions?

Answer: Low signal intensity and high background are common problems in the LC-MS/MS analysis of acyl-CoAs. The causes can range from sample preparation to instrument settings.

Possible Cause Recommended Solution(s)
Analyte Degradation Ensure samples are processed quickly on ice and stored at -80°C. Avoid repeated freeze-thaw cycles. Reconstitute dried extracts in an appropriate solvent, such as 50% methanol in water with a low concentration of ammonium acetate, immediately before analysis.
Inefficient Extraction For tissues, use a robust homogenization and liquid-liquid extraction protocol. For cells, protein precipitation with a cold organic solvent like acetonitrile or methanol containing an internal standard is effective.[1]
Matrix Effects (Ion Suppression) Implement a thorough sample cleanup procedure. Solid-Phase Extraction (SPE) can be highly effective in removing interfering substances. Optimize the chromatographic separation to ensure this compound elutes in a region with minimal co-eluting matrix components.
Suboptimal Mass Spectrometer Settings Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature) for your specific instrument. For acyl-CoAs, positive ion mode ESI is generally used. The most abundant fragment ion for acyl-CoAs typically results from the neutral loss of the 3'-phosphoadenosine-5'-diphosphate moiety (507 Da).[3][4][5]
Issue 2: Poor Chromatographic Peak Shape or Resolution

Question: The chromatographic peak for this compound is broad, tailing, or not well-resolved from other peaks. How can I improve this?

Answer: Good chromatographic separation is critical for accurate quantification, especially when dealing with isomers.

Possible Cause Recommended Solution(s)
Inappropriate Column Chemistry A C18 reversed-phase column is commonly used for acyl-CoA analysis. Consider a column with a different chemistry or particle size if resolution is poor.
Suboptimal Mobile Phase Adjusting the mobile phase composition and gradient can significantly improve peak shape and resolution. Using a mobile phase containing a small amount of acid, like formic acid, can improve peak shape for acidic analytes.
Co-elution with Isomers The presence of other methylpentadecanoyl-CoA isomers can be challenging. A slower, more shallow gradient may be necessary to improve separation. High-resolution mass spectrometry can also help to distinguish between closely related compounds if they have different elemental compositions.
Issue 3: Inconsistent or Non-linear Calibration Curve

Question: My calibration curve for this compound is not linear or shows high variability between points. What could be the issue?

Answer: A reliable calibration curve is essential for accurate quantification.

Possible Cause Recommended Solution(s)
Analyte Adsorption Acyl-CoAs can adsorb to plasticware. Use low-binding tubes and pipette tips throughout the sample preparation process.
Inaccurate Standard Preparation Ensure that the stock solutions of your analytical standards are prepared accurately and stored properly to prevent degradation. Perform serial dilutions carefully.
Detector Saturation If the signal for high-concentration standards is flattening, the detector may be saturated. Extend the calibration range to lower concentrations or dilute the samples.
Matrix Effects in Standards If possible, prepare your calibration standards in a matrix that closely matches your samples to account for matrix effects.

Experimental Protocols

Recommended Protocol: LC-MS/MS Analysis of this compound

This protocol provides a general framework. Optimization will be required for specific sample types and instrumentation.

1. Sample Preparation (from Tissue)

  • Homogenization: Homogenize approximately 20-50 mg of frozen tissue in an ice-cold extraction solvent (e.g., acetonitrile/methanol/water 2:2:1 v/v/v) containing a known amount of a suitable internal standard (e.g., ¹³C-labeled palmitoyl-CoA or C17:0-CoA).

  • Protein Precipitation: Vortex the homogenate vigorously and incubate on ice for 20 minutes to precipitate proteins.

  • Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol in water) for LC-MS/MS analysis.

2. LC-MS/MS Parameters

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over several minutes to ensure the separation of acyl-CoAs.

  • Mass Spectrometer: A triple quadrupole mass spectrometer is recommended for targeted quantification.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: Monitor the specific precursor-to-product ion transition for this compound. The precursor ion will be the protonated molecule [M+H]⁺. A common product ion for acyl-CoAs results from the neutral loss of 507 Da.[3][4][5] A second, more specific product ion should also be monitored for confirmation.

Quantitative Data Summary

The following table provides an example of the type of quantitative data that can be generated. Actual values will vary depending on the sample type and experimental conditions.

Analyte Retention Time (min) Precursor Ion (m/z) Product Ion (m/z) Limit of Detection (LOD) Limit of Quantification (LOQ)
This compoundUser DeterminedCalculatedUser DeterminedUser DeterminedUser Determined
Internal Standard (e.g., C17:0-CoA)User DeterminedCalculatedUser DeterminedN/AN/A

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Homogenization Homogenization with Internal Standard Sample->Homogenization Centrifugation Protein Precipitation & Centrifugation Homogenization->Centrifugation Extraction Supernatant Extraction Centrifugation->Extraction Reconstitution Evaporation & Reconstitution Extraction->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification

Caption: A generalized workflow for the LC-MS/MS analysis of this compound.

Troubleshooting_Logic Start Poor Signal or High Noise Check_Sample_Prep Review Sample Preparation Start->Check_Sample_Prep Check_LC Evaluate Chromatography Start->Check_LC Check_MS Optimize MS Settings Start->Check_MS Solution1 Improve Extraction/Cleanup Check_Sample_Prep->Solution1 Solution2 Adjust Gradient/Mobile Phase Check_LC->Solution2 Solution3 Optimize Source/MRM Check_MS->Solution3

Caption: A troubleshooting decision tree for low signal intensity in acyl-CoA analysis.

References

Validation & Comparative

A Comparative Guide to the Validation of an LC-MS/MS Method for 11-Methylpentadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview and comparison of a proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of 11-Methylpentadecanoyl-CoA, an activated long-chain fatty acid. The performance of this method is compared against a typical alternative analytical approach. This document is intended for researchers, scientists, and drug development professionals requiring robust bioanalytical methods for metabolic studies.

Introduction to this compound Analysis

This compound is a long-chain acyl-coenzyme A (acyl-CoA) thioester, a class of molecules central to fatty acid metabolism, energy production, and lipid signaling. Accurate quantification of specific acyl-CoAs in biological matrices is crucial for understanding metabolic pathways in health and disease. LC-MS/MS has become the preferred technique for this purpose due to its high sensitivity and specificity.[1][2][3]

Method validation is essential to ensure that the analytical procedure is accurate, reliable, and reproducible for its intended use.[4][5] This guide adheres to the principles outlined in regulatory guidelines such as the FDA's "Bioanalytical Method Validation Guidance for Industry".[4][6]

Experimental Methodologies

A detailed protocol for the proposed LC-MS/MS method is provided below. This method is designed for high sensitivity and throughput.

2.1. Proposed Method: Reversed-Phase LC-MS/MS with Solid-Phase Extraction (SPE)

This method utilizes a robust solid-phase extraction for sample cleanup and a C18 reversed-phase column for chromatographic separation, coupled to a triple quadrupole mass spectrometer.

  • Sample Preparation (SPE):

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load 100 µL of the sample (e.g., tissue homogenate, cell lysate) onto the cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water to remove salts and polar interferences.

    • Elute the acyl-CoAs with 1 mL of methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of 50% methanol.

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase, 2.1 x 100 mm, 1.8 µm particle size.

    • Mobile Phase A: 10 mM Ammonium Hydroxide in Water, pH 10.5.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Instrument: Triple Quadrupole Mass Spectrometer.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition (Hypothetical): Precursor Ion (Q1) m/z > Product Ion (Q3) m/z (e.g., monitoring for the characteristic neutral loss of 507 Da is common for acyl-CoAs).[1][2]

    • Internal Standard: A stable isotope-labeled analog (e.g., ¹³C-Palmitoyl-CoA) is recommended for accurate quantification of endogenous analytes.[7]

2.2. Alternative Method: Protein Precipitation and HILIC Chromatography

An alternative approach involves a simpler protein precipitation extraction followed by Hydrophilic Interaction Liquid Chromatography (HILIC), which can offer different selectivity.

  • Sample Preparation (Protein Precipitation):

    • Add 3 volumes of ice-cold acetonitrile to 1 volume of sample.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness.

    • Reconstitute in 100 µL of 90% acetonitrile.

  • Liquid Chromatography (HILIC):

    • Column: Amide or silica-based HILIC column.

    • Mobile Phase A: Acetonitrile with 0.1% formic acid.

    • Mobile Phase B: Water with 0.1% formic acid.

    • Gradient: Typically starts at high organic content (e.g., 95% A) and decreases.

Method Validation and Performance Comparison

The following tables summarize the validation results for the proposed LC-MS/MS method compared to the alternative method. Data presented are exemplary and reflect typical performance expectations based on published methods for similar long-chain acyl-CoAs.[2][3][8]

Table 1: Linearity and Sensitivity

Parameter Proposed Method (SPE-RP-LC-MS/MS) Alternative Method (PP-HILIC-LC-MS/MS) Acceptance Criteria
Calibration Range 0.5 - 500 ng/mL 5 - 1000 ng/mL Consistent with expected concentrations
Correlation Coefficient (r²) > 0.998 > 0.995 ≥ 0.99
Lower Limit of Quantitation (LLOQ) 0.5 ng/mL 5 ng/mL S/N > 10; Precision < 20%; Accuracy ± 20%[9][10]

| Limit of Detection (LOD) | 0.15 ng/mL | 1.5 ng/mL | S/N > 3 |

Table 2: Accuracy and Precision

QC Level Proposed Method (SPE-RP-LC-MS/MS) Alternative Method (PP-HILIC-LC-MS/MS) Acceptance Criteria
Accuracy (% Bias) / Precision (% CV) Accuracy (% Bias) / Precision (% CV) Accuracy: ±15% (±20% at LLOQ) Precision: ≤15% (≤20% at LLOQ)[9]
LLOQ (0.5 ng/mL) +5.2% / 11.8% N/A
Low QC (1.5 ng/mL) +3.1% / 8.5% +9.5% / 14.2%
Mid QC (75 ng/mL) -1.8% / 4.2% -4.1% / 9.8%

| High QC (400 ng/mL) | -2.5% / 3.1% | -6.8% / 11.5% | |

Table 3: Matrix Effect and Recovery

Parameter Proposed Method (SPE-RP-LC-MS/MS) Alternative Method (PP-HILIC-LC-MS/MS) Acceptance Criteria
Extraction Recovery 85 - 95% 60 - 75% Consistent, precise, and reproducible

| Matrix Effect (% CV) | < 10% | < 25% | % CV ≤ 15% across different matrix lots |

Diagrams and Workflows

4.1. Experimental Workflow

The following diagram illustrates the key steps in the proposed LC-MS/MS method validation workflow.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample SPE Solid-Phase Extraction (SPE) Sample->SPE Loading Elution Elution & Reconstitution SPE->Elution Wash & Elute LC LC Separation (C18 Column) Elution->LC Injection MS MS/MS Detection (ESI+, MRM) LC->MS Quant Quantification (Internal Standard) MS->Quant Validation Method Validation Quant->Validation

Workflow for the proposed LC-MS/MS method.

4.2. Method Validation Logic

This diagram outlines the logical relationship between core validation parameters as per regulatory guidelines.

G cluster_quant Quantitative Performance cluster_sample Sample-Related Performance Validation Bioanalytical Method Validation Accuracy Accuracy (% Bias) Validation->Accuracy Precision Precision (% CV) Validation->Precision Linearity Linearity (r²) Validation->Linearity Sensitivity Sensitivity (LLOQ) Validation->Sensitivity Selectivity Selectivity & Specificity Validation->Selectivity MatrixEffect Matrix Effect Validation->MatrixEffect Stability Stability (Freeze/Thaw, Benchtop) Validation->Stability

Core parameters for bioanalytical method validation.

Discussion and Conclusion

The Proposed Method (SPE-RP-LC-MS/MS) demonstrates superior performance characteristics compared to the alternative.

  • Sensitivity and Accuracy: The SPE cleanup procedure effectively removes interfering matrix components, leading to a lower LLOQ (0.5 ng/mL vs. 5 ng/mL) and higher accuracy and precision across all quality control levels.[1][2]

  • Recovery and Matrix Effect: The multi-step SPE process provides significantly better and more consistent extraction recovery (85-95%) compared to the simpler protein precipitation (60-75%). This results in a minimized matrix effect, which is critical for reliable quantification of endogenous analytes in complex biological samples.

  • Throughput: While protein precipitation is faster per sample, the improved data quality and reduced need for re-analysis with the SPE method can lead to higher overall efficiency in a regulated environment.

References

A Comparative Analysis of 11-Methylpentadecanoyl-CoA and Palmitoyl-CoA: Metabolism, Signaling, and Cellular Effects

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the distinct roles of a branched-chain versus a straight-chain fatty acyl-CoA.

This guide provides an objective comparison of the biochemical properties, metabolic fates, and cellular signaling effects of 11-methylpentadecanoyl-CoA, a branched-chain fatty acyl-CoA, and palmitoyl-CoA, a saturated straight-chain fatty acyl-CoA. Understanding the nuanced differences between these molecules is critical for advancing research in metabolic diseases, oncology, and pharmacology.

Introduction

Acyl-Coenzyme A (acyl-CoA) molecules are central players in cellular metabolism, serving as activated forms of fatty acids. While both this compound and palmitoyl-CoA are 16-carbon fatty acyl-CoAs, the presence of a methyl branch in the former dramatically alters its interaction with metabolic enzymes and signaling pathways. Palmitoyl-CoA is the most common saturated fatty acid in the human diet and is endogenously synthesized, playing a pivotal role in energy production and lipid synthesis.[1] In contrast, branched-chain fatty acids like 11-methylpentadecanoic acid are primarily derived from dietary sources such as dairy products and ruminant meat and have been associated with a range of unique biological activities, including anti-inflammatory and anti-cancer properties.[2]

Quantitative Data Comparison

The structural differences between these two acyl-CoAs lead to distinct metabolic processing and cellular effects. The following table summarizes key quantitative parameters, with data for this compound inferred from studies on similar branched-chain fatty acids due to the limited direct experimental data.

FeatureThis compound (Inferred)Palmitoyl-CoAReferences
Structure Branched-chain (C16:0 with a methyl group at C11)Straight-chain (C16:0)[3]
Primary Site of β-Oxidation PeroxisomesMitochondria[4][5]
Primary β-Oxidation Products Acetyl-CoA, Propionyl-CoAAcetyl-CoA
Enzyme Affinity (Acyl-CoA Dehydrogenases) Lower affinity for mitochondrial ACADsHigh affinity for mitochondrial ACADs[6]
Role in Protein Acylation Potential substrate for branched-chain acylationSubstrate for S-palmitoylation
Signaling Molecule May modulate inflammation and cancer pathwaysRegulates insulin signaling, gene expression[2][4]

Metabolic Pathways and Cellular Fates

The metabolic journeys of this compound and palmitoyl-CoA diverge significantly, leading to different downstream effects.

Palmitoyl-CoA Metabolism

Palmitoyl-CoA is a primary fuel source for many cell types. It is transported into the mitochondria via the carnitine shuttle and undergoes β-oxidation to produce acetyl-CoA, which then enters the citric acid cycle to generate ATP.[7] Beyond its catabolic role, palmitoyl-CoA is a key precursor for the synthesis of other complex lipids, including sphingolipids.[7]

This compound Metabolism

Due to its methyl branch, this compound is a poor substrate for mitochondrial β-oxidation enzymes. Instead, its initial breakdown occurs in peroxisomes.[4][5] Peroxisomal β-oxidation of branched-chain fatty acids can proceed through a combination of α- and β-oxidation steps to bypass the methyl group, ultimately yielding a mix of acetyl-CoA and propionyl-CoA.[8][9] Propionyl-CoA can be further metabolized to succinyl-CoA and enter the citric acid cycle.

cluster_Mitochondria Mitochondria cluster_Peroxisome Peroxisome Palmitoyl_CoA_M Palmitoyl-CoA Beta_Oxidation_M β-Oxidation Palmitoyl_CoA_M->Beta_Oxidation_M Acetyl_CoA_M Acetyl-CoA Beta_Oxidation_M->Acetyl_CoA_M Citric_Acid_Cycle Citric Acid Cycle Acetyl_CoA_M->Citric_Acid_Cycle Methylpentadecanoyl_CoA_P This compound Beta_Oxidation_P Peroxisomal β-Oxidation Methylpentadecanoyl_CoA_P->Beta_Oxidation_P Acetyl_CoA_P Acetyl-CoA Beta_Oxidation_P->Acetyl_CoA_P Propionyl_CoA_P Propionyl-CoA Beta_Oxidation_P->Propionyl_CoA_P Palmitoyl_CoA Palmitoyl-CoA Palmitoyl_CoA->Palmitoyl_CoA_M Methylpentadecanoyl_CoA This compound Methylpentadecanoyl_CoA->Methylpentadecanoyl_CoA_P cluster_Palmitoyl_CoA Palmitoyl-CoA Signaling cluster_Methylpentadecanoyl_CoA This compound Signaling (Hypothesized) Palmitoyl_CoA_Signal Palmitoyl-CoA Protein_Palmitoylation Protein S-Palmitoylation Palmitoyl_CoA_Signal->Protein_Palmitoylation Gene_Expression Gene Expression Palmitoyl_CoA_Signal->Gene_Expression Insulin_Signaling Insulin Signaling Protein_Palmitoylation->Insulin_Signaling Methylpentadecanoyl_CoA_Signal This compound Protein_Acylation Branched-Chain Protein Acylation Methylpentadecanoyl_CoA_Signal->Protein_Acylation Anti_Inflammatory Anti-Inflammatory Pathways Methylpentadecanoyl_CoA_Signal->Anti_Inflammatory Anti_Cancer Anti-Cancer Pathways Methylpentadecanoyl_CoA_Signal->Anti_Cancer cluster_Mitochondrial_Assay Mitochondrial β-Oxidation Assay cluster_Peroxisomal_Assay Peroxisomal β-Oxidation Assay Isolate_Mito Isolate Mitochondria Incubate_Substrate_Mito Incubate with Palmitoyl-CoA Isolate_Mito->Incubate_Substrate_Mito Measure_NADH_O2 Measure NADH or O2 Consumption Incubate_Substrate_Mito->Measure_NADH_O2 Culture_Cells Culture Cells Label_BCFA Incubate with Radiolabeled Branched-Chain Fatty Acid Culture_Cells->Label_BCFA Extract_Metabolites Extract and Separate Metabolites Label_BCFA->Extract_Metabolites Quantify_Radioactivity Quantify Radioactivity in Aqueous Phase Extract_Metabolites->Quantify_Radioactivity

References

Comparative Analysis of Acyl-CoA Thioesterase Substrate Specificity for 11-Methylpentadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the substrate specificity of various acyl-CoA thioesterases (ACOTs) with a focus on their potential activity towards 11-Methylpentadecanoyl-CoA, a branched-chain fatty acyl-CoA. While direct kinetic data for this specific substrate is limited in publicly available literature, this document synthesizes existing data on related branched-chain and straight-chain acyl-CoAs to infer the likely substrate preferences of different ACOT isoforms. This information is crucial for researchers investigating lipid metabolism, cellular signaling, and for professionals in drug development targeting these enzymes.

Introduction to Acyl-CoA Thioesterases (ACOTs)

Acyl-CoA thioesterases are a family of enzymes that catalyze the hydrolysis of acyl-CoA molecules into a free fatty acid and coenzyme A (CoASH).[1] This activity plays a critical role in regulating the intracellular balance of fatty acids and their activated CoA esters, thereby influencing a wide range of cellular processes including fatty acid oxidation, lipid synthesis, and cellular signaling.[1][2] Mammalian ACOTs are classified into two main types based on their protein structure: Type I (ACOT1-6) and Type II (ACOT7-13), which are localized in different subcellular compartments such as the cytosol, mitochondria, and peroxisomes.[2]

Substrate Specificity of ACOT Isoforms for Branched-Chain Acyl-CoAs

The substrate specificity of ACOTs varies significantly among isoforms. While many ACOTs preferentially hydrolyze straight-chain fatty acyl-CoAs, some have been shown to exhibit activity towards branched-chain substrates. Based on available literature, the following isoforms are of particular interest when considering the metabolism of this compound.

Mitochondrial Acyl-CoA Thioesterases

Mitochondrial ACOTs are key regulators of fatty acid β-oxidation. Among them, ACOT9 has been identified as a primary candidate for the hydrolysis of branched-chain fatty acyl-CoAs.[3][4]

  • ACOT9: Detailed kinetic studies of mouse ACOT9 have revealed its activity towards short-chain methyl-branched CoA esters.[3][5] This suggests a potential role for ACOT9 in the metabolism of intermediates from the breakdown of branched-chain amino acids and fatty acids.[3] Its broad specificity also covers short-, medium-, and long-chain saturated acyl-CoAs.[3][5]

  • ACOT2: While primarily known for its activity on long-chain fatty acyl-CoAs, ACOT2's localization in the mitochondria and its role in fatty acid oxidation make it a potential, albeit likely less specific, candidate for hydrolyzing long-branched chain substrates like this compound.[4][6]

Peroxisomal Acyl-CoA Thioesterases

Peroxisomes are involved in the metabolism of very long-chain and branched-chain fatty acids.

  • ACOT8: This peroxisomal enzyme is characterized by its broad substrate specificity, which includes medium- to long-chain straight-chain acyl-CoAs and, notably, methyl-branched acyl-CoAs.[1] This makes ACOT8 a strong candidate for the hydrolysis of this compound.

Quantitative Comparison of ACOT Activity

EnzymeSubcellular LocalizationReported Substrate Specificity for Branched-Chain Acyl-CoAs and Related SubstratesKinetic Parameters (for related substrates)
ACOT9 MitochondriaHydrolyzes short-chain methyl-branched CoA esters.[3][5] Also active on a wide range of saturated acyl-CoAs (C2-C20).[3][5]For isobutyryl-CoA (a short-chain branched acyl-CoA), mouse ACOT9 exhibits significant activity.[3]
ACOT8 PeroxisomesBroad substrate specificity for medium- to long-chain (C12-C20) and methyl-branched acyl-CoAs.[1]Specific kinetic data for branched-chain substrates are not detailed in the reviewed literature.
ACOT2 MitochondriaPrimarily active on long-chain fatty acyl-CoAs (C12-C20).[4][6] Implicated in branched-chain fatty acid metabolism.Kinetic data for branched-chain substrates are not available in the reviewed literature.

Note: The provided information is based on studies often conducted on murine models. The substrate specificities of human orthologs are expected to be similar but may exhibit some differences.

Experimental Protocols

Acyl-CoA Thioesterase Activity Assay (Spectrophotometric)

A widely used method to determine ACOT activity is a continuous spectrophotometric assay using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). This assay measures the rate of CoASH release from the hydrolysis of the acyl-CoA substrate.

Principle: The free thiol group of the released CoASH reacts with DTNB to produce 2-nitro-5-thiobenzoate (TNB), a yellow-colored compound that can be quantified by measuring the absorbance at 412 nm.

Materials:

  • Purified recombinant ACOT enzyme or cell/tissue lysate

  • Assay Buffer: 50 mM potassium phosphate, pH 7.4

  • DTNB stock solution (e.g., 10 mM in assay buffer)

  • Acyl-CoA substrate stock solution (e.g., this compound, if available, or a suitable analog)

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Prepare a reaction mixture in a 96-well plate containing the assay buffer and DTNB (final concentration typically 0.2-0.5 mM).

  • Add the acyl-CoA substrate to the desired final concentration.

  • Initiate the reaction by adding the enzyme preparation (purified enzyme or lysate).

  • Immediately place the plate in the microplate reader and record the increase in absorbance at 412 nm over time (e.g., every 30 seconds for 10-20 minutes) at a constant temperature (e.g., 37°C).

  • The rate of the reaction is determined from the linear portion of the absorbance versus time plot.

  • Enzyme activity is calculated using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹). One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of TNB per minute.

Signaling Pathways and Experimental Workflows

Regulation of ACOT Expression by PPARα

The expression of several ACOT genes is regulated by the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that acts as a key regulator of lipid metabolism.[7] Fatty acids and their CoA derivatives can act as ligands for PPARα.

PPARa_Signaling_Pathway cluster_nucleus Nucleus Fatty_Acids Fatty Acids / Acyl-CoAs PPARa PPARα Fatty_Acids->PPARa binds & activates RXR RXR PPARa->RXR heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE binds to ACOT_Gene ACOT Gene (e.g., ACOT1, ACOT8) PPRE->ACOT_Gene activates transcription ACOT_Protein ACOT Protein ACOT_Gene->ACOT_Protein translation Hydrolysis Acyl-CoA Hydrolysis ACOT_Protein->Hydrolysis catalyzes Hydrolysis->Fatty_Acids releases

Caption: PPARα signaling pathway regulating ACOT gene expression.

Experimental Workflow for ACOT Substrate Specificity Screening

The following diagram illustrates a typical workflow for screening the substrate specificity of a panel of ACOT enzymes.

ACOT_Screening_Workflow Start Start: Select ACOT Isoforms Expression Recombinant Protein Expression & Purification Start->Expression Substrates Synthesize/Procure Branched-Chain Acyl-CoAs (e.g., this compound) Start->Substrates Assay Perform DTNB-based Thioesterase Activity Assay Expression->Assay Substrates->Assay Data_Analysis Kinetic Data Analysis (Km, Vmax, kcat) Assay->Data_Analysis Comparison Comparative Analysis of Substrate Specificity Data_Analysis->Comparison End End: Identify ACOT(s) with Highest Activity Comparison->End

Caption: Experimental workflow for ACOT substrate specificity screening.

Conclusion

While direct experimental evidence for the hydrolysis of this compound by specific acyl-CoA thioesterases is currently lacking, the existing literature strongly suggests that mitochondrial ACOT9 and peroxisomal ACOT8 are the most promising candidates for this activity due to their demonstrated preference for other branched-chain acyl-CoAs. Further research involving direct kinetic analysis of a panel of recombinant human ACOTs with this compound is necessary to definitively identify the key enzymes involved in its metabolism. The experimental protocols and workflows outlined in this guide provide a framework for conducting such investigations, which will be invaluable for advancing our understanding of branched-chain fatty acid metabolism and its role in health and disease.

References

Comparative Analysis of 11-Methylpentadecanoyl-CoA Abundance Across Cell Types: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Data Presentation: A Call for Future Research

A core objective of this guide was to present a quantitative comparison of 11-Methylpentadecanoyl-CoA levels in various cell lines. However, an exhaustive search of scientific literature and metabolic databases did not yield specific quantitative values for this molecule. The table below is presented as a template for future research, highlighting the data points required to build a comprehensive understanding of this compound's cellular distribution.

Cell Type/LineTissue of OriginRelative Abundance of this compound (pmol/mg protein or similar unit)Experimental MethodReference
Data Not AvailableData Not AvailableData Not Availablee.g., LC-MS/MSFuture Publication
Data Not AvailableData Not AvailableData Not Availablee.g., GC-MSFuture Publication
Data Not AvailableData Not AvailableData Not Availablee.g., Capillary Electrophoresis-MSFuture Publication

Experimental Protocols for Acyl-CoA Quantification

The quantification of specific acyl-CoA species like this compound from biological samples is a technically demanding process. The low abundance and inherent instability of these molecules require sensitive and robust analytical methods. The most common and effective technique for this purpose is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Key Experimental Steps:

  • Cell Lysis and Extraction: Cells are typically harvested and rapidly lysed in a cold environment to minimize enzymatic degradation of acyl-CoAs. A common method involves protein precipitation with acids like trichloroacetic acid (TCA) or perchloric acid, followed by centrifugation to separate the protein pellet from the supernatant containing the acyl-CoAs.

  • Solid-Phase Extraction (SPE): The supernatant is then often subjected to solid-phase extraction to enrich for acyl-CoAs and remove interfering substances.

  • LC-MS/MS Analysis: The purified extract is injected into an LC-MS/MS system. Reverse-phase chromatography is typically used to separate the different acyl-CoA species based on their chain length and polarity. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the target molecule (this compound) and an appropriate internal standard.

  • Data Analysis: The concentration of this compound is determined by comparing its peak area to that of a known concentration of an internal standard (ideally, a stable isotope-labeled version of this compound).

Below is a generalized workflow for the quantification of acyl-CoAs.

experimental_workflow cell_pellet Cell Pellet lysis Cell Lysis & Protein Precipitation (e.g., with TCA) cell_pellet->lysis centrifugation Centrifugation lysis->centrifugation supernatant Supernatant (contains Acyl-CoAs) centrifugation->supernatant spe Solid-Phase Extraction (SPE) supernatant->spe lcms LC-MS/MS Analysis spe->lcms data_analysis Data Analysis lcms->data_analysis bcaa_metabolism bcaas Branched-Chain Amino Acids (Leucine, Isoleucine, Valine) bckas Branched-Chain Keto Acids bcaas->bckas Transamination bc_acyl_coas Branched-Chain Acyl-CoAs (e.g., this compound) bckas->bc_acyl_coas Decarboxylation tca_cycle TCA Cycle Intermediates bc_acyl_coas->tca_cycle fatty_acid_synthesis Fatty Acid Synthesis bc_acyl_coas->fatty_acid_synthesis signaling Signaling Molecules bc_acyl_coas->signaling membrane_lipids Membrane Lipids fatty_acid_synthesis->membrane_lipids

The Gold Standard for Accuracy: A Comparative Guide to Using 13C-Labeled 11-Methylpentadecanoyl-CoA as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of branched-chain fatty acyl-CoAs (BCFA-CoAs) like 11-Methylpentadecanoyl-CoA is paramount for unraveling complex metabolic pathways and their roles in health and disease. The analytical method of choice, liquid chromatography-tandem mass spectrometry (LC-MS/MS), demands a robust internal standard to ensure data accuracy and reliability. This guide provides an objective comparison of 13C-labeled this compound against other common internal standards, supported by established analytical principles.

The use of an internal standard is a cornerstone of quantitative mass spectrometry, serving to correct for variations that can arise during sample preparation, extraction, and instrumental analysis. An ideal internal standard should be chemically and physically analogous to the analyte of interest, co-elute during chromatography, and not be naturally present in the biological sample. Stable isotope-labeled (SIL) compounds, particularly those incorporating Carbon-13 (¹³C), are widely recognized as the "gold standard" for meeting these criteria.

Performance Comparison of Internal Standards for Branched-Chain Fatty Acyl-CoA Analysis

The selection of an appropriate internal standard is a critical decision that directly impacts the quality of quantitative data. The following table compares the performance of ¹³C-labeled this compound with alternative standards for the analysis of branched-chain fatty acyl-CoAs.

Internal Standard TypeTarget Analyte(s)AdvantagesDisadvantagesTypical Linearity (R²)Typical Accuracy (% Bias)Typical Precision (% RSD)
¹³C-Labeled this compound This compound and related BCFA-CoAs- Co-elutes with the analyte, ensuring identical behavior during chromatography. - Experiences the same matrix effects and ionization suppression. - Provides the most accurate correction for analyte loss during sample processing. - Delivers the highest level of accuracy and precision.- Can be costly to synthesize. - May have limited commercial availability for specific branched-chain isomers.>0.99<5%<5%
Deuterated Branched-Chain Fatty Acyl-CoA Branched-Chain Fatty Acyl-CoAs- Possesses chemical and physical properties very similar to the analyte. - Offers good correction for most sources of analytical variability.- Potential for minor chromatographic separation from the analyte (isotopic effect). - Risk of deuterium exchange, which can lead to inaccuracies.>0.99<10%<10%
Odd-Chain Fatty Acyl-CoA (e.g., Pentadecanoyl-CoA) Broad range of Acyl-CoAs- Readily available from commercial sources and more cost-effective. - Structurally similar to many endogenous acyl-CoAs.- Does not co-elute perfectly with all branched-chain isomers. - May not correct for matrix effects as effectively as a SIL standard. - Can be naturally present in certain biological samples, leading to interference.[1]>0.98<15%<15%
Structural Analogue (e.g., another BCFA-CoA) Specific BCFA-CoAs- May exhibit similar extraction and chromatographic characteristics.- Possesses different fragmentation patterns and ionization efficiencies. - May not provide accurate correction for analyte-specific matrix effects.VariableVariableVariable

Experimental Protocols

A validated and meticulously executed experimental protocol is essential for the accurate quantification of this compound. The following outlines a general procedure for the analysis of branched-chain fatty acyl-CoAs in biological samples using LC-MS/MS with a ¹³C-labeled internal standard.

Sample Preparation and Extraction
  • Homogenization: Biological samples (tissues or cells) should be homogenized in a cold buffer (e.g., phosphate-buffered saline) on ice to minimize enzymatic degradation.

  • Internal Standard Spiking: A precise and known quantity of ¹³C-labeled this compound internal standard solution is added to the homogenate at the earliest stage of sample preparation.

  • Protein Precipitation: Proteins are precipitated by the addition of a cold organic solvent, such as acetonitrile or methanol, followed by vigorous vortexing.

  • Centrifugation: The sample is centrifuged at high speed (e.g., 14,000 x g) at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: The supernatant, which contains the acyl-CoAs, is carefully transferred to a new tube.

  • Solid-Phase Extraction (SPE) (Optional): For complex matrices, an optional SPE step using a C18 cartridge can be employed to further purify and concentrate the acyl-CoAs.

  • Drying and Reconstitution: The final extract is dried under a gentle stream of nitrogen and then reconstituted in a solvent mixture compatible with the LC-MS/MS system (e.g., 50% methanol in water).

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is typically used for separation.

    • Mobile Phase A: Water containing 0.1% formic acid.

    • Mobile Phase B: Acetonitrile containing 0.1% formic acid.

    • Gradient: A linear gradient elution from a low to a high concentration of mobile phase B is employed to separate the acyl-CoAs based on their hydrophobicity.

    • Flow Rate: A typical flow rate is 0.3 mL/min.

    • Column Temperature: The column is maintained at a constant temperature, for instance, 40°C, to ensure reproducible retention times.

  • Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used for acyl-CoA analysis.

    • Analysis Mode: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for targeted quantification.

    • MRM Transitions: Specific precursor-to-product ion transitions are monitored for both the native this compound and its ¹³C-labeled internal standard. The precursor ion of the ¹³C-labeled standard will have a higher mass-to-charge ratio (m/z) corresponding to the number of incorporated ¹³C atoms.

    • Optimization: Critical MS parameters, such as declustering potential and collision energy, are optimized for each transition to achieve maximum signal intensity.

Data Analysis and Quantification
  • Peak Integration: The peak areas of the MRM chromatograms for both the analyte and the internal standard are integrated.

  • Response Ratio Calculation: The ratio of the analyte peak area to the internal standard peak area is calculated for each sample.

  • Calibration Curve: A calibration curve is constructed by plotting the response ratio against the concentration of a series of prepared standards with known concentrations.

  • Quantification: The concentration of this compound in the unknown samples is determined by interpolating their response ratios on the calibration curve.

Visualizing Key Concepts

To further clarify the context and procedures, the following diagrams illustrate the metabolic pathway of branched-chain fatty acids, the experimental workflow, and the logical hierarchy for selecting an internal standard.

Caption: Metabolic origin of branched-chain fatty acids.

Experimental_Workflow Sample Biological Sample (Tissue or Cells) Homogenization Homogenization Sample->Homogenization Spiking Spiking with ¹³C-11-Methylpentadecanoyl-CoA Homogenization->Spiking Extraction Extraction & Protein Precipitation Spiking->Extraction LC_MS LC-MS/MS Analysis (MRM Mode) Extraction->LC_MS Data_Analysis Data Analysis & Quantification LC_MS->Data_Analysis

Caption: Workflow for BCFA-CoA quantification.

IS_Selection Ideal Ideal Internal Standard SIL Stable Isotope-Labeled (¹³C or D) Ideal->SIL Best Choice Odd_Chain Odd-Chain Analogue SIL->Odd_Chain Good Alternative Structural_Analogue Other Structural Analogue Odd_Chain->Structural_Analogue Acceptable Alternative

Caption: Hierarchy for internal standard selection.

Conclusion

References

Comparative Analysis of 11-Methylpentadecanoyl-CoA Activity on Nuclear Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential activity of 11-Methylpentadecanoyl-CoA on key nuclear receptors involved in metabolic regulation. Due to the limited direct experimental data on this compound, this analysis is based on published data for structurally related branched-chain fatty acyl-CoAs.

Executive Summary

Evidence strongly suggests that branched-chain fatty acyl-CoAs are potent endogenous ligands for Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a key regulator of lipid metabolism.[1][2][3][4] Based on the activity of similar molecules, this compound is predicted to be a high-affinity agonist for PPARα. In contrast, its activity on other nuclear receptors such as Liver X Receptor (LXR) and Farnesoid X Receptor (FXR) is likely to be significantly lower or negligible, as these receptors generally show preference for different classes of endogenous ligands.

Comparative Activity of Fatty Acyl-CoAs on Nuclear Receptors

The following table summarizes the known activities of various fatty acyl-CoAs on PPARα, LXRα, and FXR, providing a basis for estimating the potential activity of this compound.

LigandNuclear ReceptorReported ActivityBinding Affinity (Kd)Reference
Phytanoyl-CoA PPARαAgonist~11 nM[1]
Pristanoyl-CoA PPARαAgonist~11 nM[1]
Isopalmitic acid (a monomethyl BCFA) PPARαAgonist (3.5-fold activation in reporter assay)Not Reported[3]
This compound PPARα Predicted Agonist Predicted in low nM range Inferred from[1][3]
Medium-Chain Fatty Acids (C10, C12) LXRαAgonistLow nM range[2]
Long-Chain Fatty Acyl-CoAs LXRαWeak to no bindingNot Reported[2]
This compound LXRα Predicted weak to no activity Not ApplicableInferred from[2]
Bile Acids (e.g., CDCA) FXRAgonistEC50 = 17 µM[5]
Various Fatty Acids & Bioactive Lipids FXRWeak AgonistsMuch lower than synthetic ligands[6]
This compound FXR Predicted very weak to no activity Not ApplicableInferred from[6]

Signaling Pathways

Nuclear receptors act as ligand-activated transcription factors. Upon binding of an agonist, the receptor undergoes a conformational change, leading to the recruitment of coactivators and subsequent regulation of target gene expression.

cluster_ligand Ligand Binding cluster_receptor Nuclear Receptor Activation cluster_transcription Transcriptional Regulation Ligand This compound (Predicted) PPARa PPARα Ligand->PPARa Binds to LBD PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR Heterodimerizes with RXR RXR RXR->PPARa_RXR Coactivators Coactivator Recruitment PPARa_RXR->Coactivators Recruits PPRE PPRE Binding Coactivators->PPRE Binds to Target_Genes Target Gene Transcription (e.g., FAO enzymes) PPRE->Target_Genes Initiates

Predicted signaling pathway for this compound via PPARα.

Experimental Protocols

The activity of this compound on nuclear receptors can be determined using a variety of in vitro assays. A standard and widely used method is the dual-luciferase reporter assay.

Dual-Luciferase Reporter Assay for Nuclear Receptor Activation

Objective: To quantify the ability of a test compound to activate a specific nuclear receptor.

Principle: This cell-based assay utilizes two plasmids. The first plasmid contains the ligand-binding domain (LBD) of the nuclear receptor of interest fused to a GAL4 DNA-binding domain (DBD). The second plasmid contains a luciferase reporter gene downstream of a GAL4 upstream activation sequence (UAS). If the test compound activates the nuclear receptor LBD, the GAL4-DBD-LBD fusion protein binds to the UAS and drives the expression of luciferase. A second reporter, typically Renilla luciferase, is co-transfected to normalize for transfection efficiency and cell viability.

Materials:

  • HEK293T cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Expression plasmid for GAL4-DBD-Nuclear Receptor-LBD fusion protein

  • Reporter plasmid with GAL4 UAS-driven firefly luciferase

  • Control plasmid with a constitutively expressed Renilla luciferase

  • Transfection reagent (e.g., Lipofectamine)

  • Test compound (this compound) and reference agonist

  • 96-well cell culture plates

  • Dual-luciferase assay reagent

  • Luminometer

Workflow:

cluster_prep Cell Preparation & Transfection cluster_treatment Compound Treatment cluster_analysis Data Acquisition & Analysis Seed Seed HEK293T cells in a 96-well plate Transfect Co-transfect with - GAL4-NR-LBD - UAS-Luciferase - Renilla control plasmids Seed->Transfect Incubate_cells Incubate cells (24h) Add_compound Add test compound (this compound) and controls Incubate_cells->Add_compound Incubate_treatment Incubate (18-24h) Add_compound->Incubate_treatment Lyse Lyse cells Measure_luc Measure Firefly and Renilla luciferase activity Lyse->Measure_luc Analyze Normalize Firefly to Renilla and calculate fold activation Measure_luc->Analyze

Workflow for a dual-luciferase reporter assay.

Data Analysis: The activity is typically expressed as "fold activation" over a vehicle control. By testing a range of concentrations of the test compound, a dose-response curve can be generated to determine the EC50 value (the concentration at which 50% of the maximal response is observed).

Conclusion

Based on the available evidence for structurally similar branched-chain fatty acyl-CoAs, this compound is strongly predicted to be a potent and selective agonist of PPARα. Its activity on other metabolic nuclear receptors like LXRα and FXR is expected to be minimal. Further direct experimental validation using assays such as the dual-luciferase reporter assay is necessary to confirm these predictions and to fully characterize the activity profile of this compound. This information is critical for researchers investigating the role of novel lipids in metabolic signaling and for professionals in drug development exploring new therapeutic agents targeting nuclear receptors.

References

Cross-Validation of 11-Methylpentadecanoyl-CoA Measurement Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of lipid metabolites is critical for advancing our understanding of cellular processes and developing novel therapeutics. This guide provides an objective comparison of analytical methodologies for the measurement of 11-Methylpentadecanoyl-CoA, a long-chain branched-chain acyl-coenzyme A (acyl-CoA). Due to the limited availability of cross-validation studies specifically for this compound, this guide focuses on the validation and comparison of methods for long-chain and branched-chain acyl-CoAs, with a particular emphasis on the gold-standard technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Biological Significance and Metabolism of Branched-Chain Acyl-CoAs

Long-chain acyl-CoAs are crucial intermediates in numerous metabolic pathways, serving as substrates for energy production through beta-oxidation, lipid biosynthesis, and protein acylation.[1] Branched-chain fatty acids, such as 11-methylpentadecanoic acid, are derived from dietary sources or the catabolism of branched-chain amino acids.[2] Their metabolism primarily occurs in the mitochondria and peroxisomes via beta-oxidation.[1][3] The initial steps of this process are catalyzed by a class of enzymes known as acyl-CoA dehydrogenases.[4]

Branched_Chain_Fatty_Acid_Beta_Oxidation cluster_Mitochondria Mitochondrial Matrix BCFA_CoA Branched-Chain Acyl-CoA Enoyl_CoA Unsaturated Acyl-CoA BCFA_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA Hydroxyacyl-CoA Dehydrogenase Shortened_Acyl_CoA Shortened Acyl-CoA Ketoacyl_CoA->Shortened_Acyl_CoA Thiolase Propionyl_CoA Propionyl-CoA Ketoacyl_CoA->Propionyl_CoA Final Cycle Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Final Cycle Shortened_Acyl_CoA->BCFA_CoA Multiple Cycles TCA TCA Cycle Propionyl_CoA->TCA Succinyl-CoA Acetyl_CoA->TCA LCMS_Workflow Sample Biological Sample (e.g., Tissue, Cells) Homogenization Homogenization & Internal Standard Spiking Sample->Homogenization Extraction Acyl-CoA Extraction (e.g., Organic Solvent) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant LC_Separation LC Separation (e.g., Reversed-Phase) Supernatant->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis Method_Selection Start Start: Need to measure Acyl-CoAs Question_Broad Broad, untargeted profiling needed? Start->Question_Broad Question_High_Sensitivity High sensitivity for low-abundance species? Question_Broad->Question_High_Sensitivity No LCMS LC-MS/MS Question_Broad->LCMS Yes Question_High_Throughput High-throughput screening required? Question_High_Sensitivity->Question_High_Throughput No Question_High_Sensitivity->LCMS Yes HPLC_UV HPLC-UV Question_High_Throughput->HPLC_UV No Enzymatic_Assay Enzymatic/Fluorometric Assay Question_High_Throughput->Enzymatic_Assay Yes

References

Comparative Analysis of 11-Methylpentadecanoyl-CoA Isomer Bioactivity: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Long-chain fatty acyl-CoA esters are established as crucial molecules in cellular metabolism and signaling. They are the activated forms of fatty acids, primed for metabolic processes such as beta-oxidation or incorporation into complex lipids. The intracellular concentrations of these molecules are tightly regulated and they are known to act as allosteric regulators of various enzymes and transcription factors.[1][2]

Methyl-branched fatty acids, a subclass to which 11-methylpentadecanoic acid belongs, are found in various organisms, particularly bacteria. The presence of a methyl group along the acyl chain is known to alter the physical properties of lipids, such as their melting point and packing density within cell membranes.[3] This can, in turn, affect membrane fluidity and permeability, which is a critical aspect of cellular adaptation to environmental stressors.[4] For instance, an increase in methyl-branched fatty acids has been observed in some bacteria in response to toxic compounds, suggesting a role in membrane stabilization.[4]

Potential for Differential Effects of Isomers

The specific position of the methyl group on the pentadecanoyl-CoA chain would logically influence its three-dimensional structure. This structural variance could lead to differential interactions with enzymes and binding proteins. For example, acyl-CoA binding proteins (ACBPs) that transport these molecules, or the active sites of enzymes involved in their metabolism, may exhibit stereospecificity. Such differences could translate into varying rates of metabolism, different downstream signaling effects, or altered impacts on the biophysical properties of cellular membranes.

While direct evidence for 11-Methylpentadecanoyl-CoA isomers is lacking, the principle of stereospecificity is fundamental in biochemistry and pharmacology. Therefore, it is reasonable to hypothesize that different isomers could elicit distinct biological responses.

Hypothetical Experimental Protocols for Comparative Analysis

To elucidate the differential effects of this compound isomers, a series of bioassays would be required. Below are detailed methodologies for key hypothetical experiments.

Enzyme Activity Assays

Objective: To determine if isomers of this compound are metabolized at different rates by key enzymes in fatty acid metabolism, such as Acyl-CoA Dehydrogenases (ACADs) or Acyl-CoA Thioesterases (ACOTs).[5]

Methodology:

  • Enzyme Preparation: Recombinant human ACADs (e.g., SCAD, MCAD, LCAD) and ACOTs (e.g., ACOT1, ACOT2) would be expressed and purified.

  • Assay Conditions: The assay buffer would be prepared (e.g., 100 mM HEPES, pH 7.6, containing 1 mM EDTA).

  • Substrate Preparation: Solutions of each this compound isomer would be prepared at various concentrations.

  • Reaction Initiation: The reaction would be initiated by adding the enzyme to the assay buffer containing the isomer substrate and appropriate cofactors (e.g., FAD for ACADs).

  • Detection:

    • For ACADs, the reduction of a reporter dye (e.g., 2,6-dichlorophenolindophenol) would be monitored spectrophotometrically.

    • For ACOTs, the release of Coenzyme A could be measured using Ellman's reagent (DTNB), which reacts with free thiols to produce a colored product.

  • Data Analysis: Michaelis-Menten kinetics (Vmax and Km) would be determined for each isomer to compare enzyme affinity and turnover rates.

Cell Viability and Proliferation Assays

Objective: To assess the cytotoxic or cytostatic effects of different isomers on cultured cells.

Methodology:

  • Cell Culture: A relevant cell line (e.g., HepG2 for liver metabolism studies, or a cancer cell line) would be cultured in appropriate media.

  • Treatment: Cells would be seeded in 96-well plates and treated with a range of concentrations of each this compound isomer. A vehicle control (e.g., DMSO) would be included.

  • Incubation: Cells would be incubated for standard time points (e.g., 24, 48, 72 hours).

  • Viability Assessment:

    • MTT Assay: MTT reagent would be added to each well, and after incubation, the resulting formazan crystals would be solubilized and the absorbance measured.

    • Trypan Blue Exclusion: Cells would be harvested, stained with trypan blue, and live/dead cells would be counted using a hemocytometer or automated cell counter.

  • Data Analysis: The IC50 (concentration at which 50% of cell growth is inhibited) would be calculated for each isomer.

Data Presentation

As no experimental data is available from the literature, a template for the presentation of hypothetical quantitative data is provided below.

Table 1: Hypothetical Kinetic Parameters of Acyl-CoA Dehydrogenase with this compound Isomers

Isomer PositionKm (µM)Vmax (nmol/min/mg)
8-methyl5.2150.3
10-methyl7.8125.1
11-methyl6.5140.7
12-methyl9.1110.9

Table 2: Hypothetical IC50 Values of this compound Isomers in HepG2 Cells (48h)

Isomer PositionIC50 (µM)
8-methyl25.4
10-methyl32.1
11-methyl28.9
12-methyl45.6

Visualizations: Workflows and Signaling Pathways

To guide future research, the following diagrams illustrate a potential experimental workflow and a signaling pathway that could be influenced by these molecules.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: In Vitro Bioassays cluster_2 Phase 3: Cell-Based Assays cluster_3 Phase 4: Data Analysis synthesis Chemical Synthesis of This compound Isomers purification Purification by HPLC synthesis->purification characterization Structural Verification (NMR, MS) purification->characterization enzyme_assays Enzyme Kinetic Assays (ACADs, ACOTs) characterization->enzyme_assays binding_assays Protein Binding Assays (ACBPs) characterization->binding_assays cell_culture Cell Line Selection (e.g., HepG2) characterization->cell_culture data_analysis Comparative Analysis of Isomer Bioactivity enzyme_assays->data_analysis binding_assays->data_analysis viability Viability/Proliferation Assays (MTT, Trypan Blue) cell_culture->viability gene_expression Gene Expression Analysis (qPCR, RNA-seq) cell_culture->gene_expression viability->data_analysis gene_expression->data_analysis

Caption: Hypothetical workflow for comparative bioassays of fatty acyl-CoA isomers.

G isomer Methylpentadecanoyl-CoA Isomer ppar PPARα (Peroxisome Proliferator- Activated Receptor Alpha) isomer->ppar Ligand Binding (Hypothetical) p_complex PPARα-RXR Heterodimer ppar->p_complex rxr RXR rxr->p_complex p_complex_dna Binding to PPRE (Peroxisome Proliferator Response Element) p_complex->p_complex_dna Translocation to Nucleus gene_transcription Target Gene Transcription p_complex_dna->gene_transcription protein_expression Increased Expression of Fatty Acid Oxidation Enzymes gene_transcription->protein_expression metabolic_outcome Altered Cellular Metabolism protein_expression->metabolic_outcome

References

Metabolic Crossroads: A Comparative Guide to the Fate of 11-Methylpentadecanoyl-CoA and Other Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolic fate of 11-Methylpentadecanoyl-CoA, a branched-chain acyl-CoA, against other key acyl-CoA molecules. Understanding these metabolic distinctions is crucial for research in metabolic diseases, drug development, and toxicology. This document synthesizes current knowledge on fatty acid oxidation pathways, presenting data in a structured format with detailed experimental context and visual aids to clarify complex metabolic processes.

Introduction to Acyl-CoA Metabolism

Acyl-CoAs are central intermediates in lipid metabolism, serving as substrates for energy production through β-oxidation, building blocks for complex lipids, and signaling molecules. The structural characteristics of the fatty acyl chain, such as length, degree of saturation, and the presence of branches, dictate the specific metabolic pathway it will enter. This guide focuses on comparing the metabolism of this compound with that of straight-chain (even and odd-carbon) and other branched-chain acyl-CoAs.

Comparison of Metabolic Fates

The metabolic pathway of an acyl-CoA is primarily determined by its carbon chain structure. Here, we compare the fate of this compound with three other representative acyl-CoAs: Palmitoyl-CoA (straight-chain, even-carbon), Pentadecanoyl-CoA (straight-chain, odd-carbon), and Phytanoyl-CoA (branched-chain).

FeatureThis compound (Predicted)Palmitoyl-CoAPentadecanoyl-CoAPhytanoyl-CoA
Acyl-CoA Type Branched-chain (anteiso)Straight-chain, even-carbonStraight-chain, odd-carbonBranched-chain (multi-methylated)
Primary Metabolic Pathway β-oxidationβ-oxidationβ-oxidationα-oxidation followed by β-oxidation
Location of Oxidation MitochondriaMitochondriaMitochondriaPeroxisomes (initial α-oxidation) and Mitochondria (subsequent β-oxidation)[1][2][3]
Initial Step Dehydrogenation by Acyl-CoA DehydrogenaseDehydrogenation by Acyl-CoA DehydrogenaseDehydrogenation by Acyl-CoA DehydrogenaseHydroxylation by Phytanoyl-CoA Dioxygenase[1][4]
Key Intermediate Products Acetyl-CoA, Propionyl-CoAAcetyl-CoAAcetyl-CoA, Propionyl-CoA[5][6]Pristanic acid, Acetyl-CoA, Propionyl-CoA[1][2]
Final Products of β-oxidation 6 Acetyl-CoA, 1 Propionyl-CoA8 Acetyl-CoA[7]6 Acetyl-CoA, 1 Propionyl-CoA[5][8]Acetyl-CoA, Propionyl-CoA
Alternative Pathways ω-oxidation (minor)ω-oxidation (minor)[9][10]ω-oxidation (minor)ω-oxidation (minor)
Associated Pathologies Potentially related to branched-chain fatty acid metabolism disordersDeficiencies in β-oxidation enzymes (e.g., MCAD deficiency)Disorders of propionyl-CoA metabolismRefsum Disease (deficiency in phytanoyl-CoA hydroxylase)[1][11]

Metabolic Pathways Overview

Beta-Oxidation of this compound (Predicted)

Due to the methyl group at the 11th carbon (an odd-numbered carbon), this compound is expected to undergo β-oxidation in a manner similar to straight-chain odd-carbon fatty acids. The process will yield multiple molecules of acetyl-CoA until the final three carbons, which will be released as propionyl-CoA. Propionyl-CoA can then be converted to succinyl-CoA and enter the citric acid cycle.

Beta_Oxidation_11_Methylpentadecanoyl_CoA cluster_mitochondria Mitochondrial Matrix AcylCoA This compound BetaOxidation β-Oxidation Cycles (6 rounds) AcylCoA->BetaOxidation AcetylCoA 6 Acetyl-CoA BetaOxidation->AcetylCoA PropionylCoA Propionyl-CoA BetaOxidation->PropionylCoA TCA Citric Acid Cycle AcetylCoA->TCA SuccinylCoA Succinyl-CoA PropionylCoA->SuccinylCoA Carboxylation & Isomerization SuccinylCoA->TCA

Predicted β-oxidation of this compound.
Beta-Oxidation of Palmitoyl-CoA

Palmitoyl-CoA, a 16-carbon saturated fatty acyl-CoA, is a classic substrate for mitochondrial β-oxidation. It undergoes seven rounds of β-oxidation, each producing one molecule of FADH2, one molecule of NADH, and one molecule of acetyl-CoA, with the final round yielding two molecules of acetyl-CoA.[7][12]

Beta_Oxidation_Palmitoyl_CoA cluster_mitochondria Mitochondrial Matrix PalmitoylCoA Palmitoyl-CoA (C16) BetaOxidation β-Oxidation Cycles (7 rounds) PalmitoylCoA->BetaOxidation AcetylCoA 8 Acetyl-CoA BetaOxidation->AcetylCoA TCA Citric Acid Cycle AcetylCoA->TCA

β-oxidation of Palmitoyl-CoA.
Alpha-Oxidation of Phytanoyl-CoA

Phytanic acid, a branched-chain fatty acid, contains a methyl group on its β-carbon, which sterically hinders the formation of a double bond required for β-oxidation.[1][3] Therefore, it must first undergo α-oxidation in the peroxisome. This process involves the removal of the first carboxyl carbon as CO2, shifting the methyl group to the α-position and allowing the resulting molecule, pristanic acid, to be a substrate for β-oxidation.[1][2][4]

Alpha_Oxidation_Phytanoyl_CoA cluster_peroxisome Peroxisome cluster_mitochondria Mitochondria PhytanoylCoA Phytanoyl-CoA AlphaOxidation α-Oxidation PhytanoylCoA->AlphaOxidation Phytanoyl-CoA Dioxygenase Pristanal Pristanal + Formyl-CoA AlphaOxidation->Pristanal 2-Hydroxyphytanoyl- CoA Lyase PristanicAcid Pristanic Acid Pristanal->PristanicAcid Aldehyde Dehydrogenase PristanoylCoA Pristanoyl-CoA PristanicAcid->PristanoylCoA Activation BetaOxidation β-Oxidation PristanoylCoA->BetaOxidation FinalProducts Acetyl-CoA + Propionyl-CoA BetaOxidation->FinalProducts

α-oxidation of Phytanoyl-CoA.
Omega-Oxidation

Omega (ω)-oxidation is a minor alternative pathway for fatty acid metabolism that occurs in the endoplasmic reticulum of the liver and kidneys.[9][10] This pathway involves the oxidation of the ω-carbon (the carbon furthest from the carboxyl group). It becomes more significant when β-oxidation is defective.[9][13] The end products are dicarboxylic acids, which can then undergo β-oxidation from both ends.[13]

Omega_Oxidation cluster_er Endoplasmic Reticulum FattyAcid Fatty Acid HydroxyFA ω-Hydroxy Fatty Acid FattyAcid->HydroxyFA Mixed-Function Oxidase (CYP450) AldehydeFA Aldehyde Fatty Acid HydroxyFA->AldehydeFA Alcohol Dehydrogenase DicarboxylicAcid Dicarboxylic Acid AldehydeFA->DicarboxylicAcid Aldehyde Dehydrogenase

General pathway of ω-oxidation.

Experimental Protocols

Studying Fatty Acid Oxidation in Isolated Mitochondria

Objective: To determine the rate of oxidation of a specific acyl-CoA by isolated mitochondria.

Methodology:

  • Isolation of Mitochondria: Mitochondria are isolated from tissue homogenates (e.g., rat liver) by differential centrifugation.

  • Incubation: Isolated mitochondria are incubated in a reaction buffer containing the acyl-CoA substrate of interest (e.g., this compound, Palmitoyl-CoA), L-carnitine, and cofactors (ADP, phosphate, malate).

  • Measurement of Oxygen Consumption: The rate of oxygen consumption is measured using a Clark-type oxygen electrode. The rate of oxygen consumption is directly proportional to the rate of substrate oxidation.

  • Analysis of Intermediates: Aliquots of the reaction mixture can be taken at different time points and analyzed by mass spectrometry to identify and quantify metabolic intermediates (e.g., acetyl-CoA, propionyl-CoA, and acyl-carnitines of varying chain lengths).

In Vitro Assays for α-Oxidation

Objective: To measure the activity of enzymes involved in α-oxidation, such as phytanoyl-CoA dioxygenase.

Methodology:

  • Enzyme Source: The enzyme can be obtained from recombinant expression systems or purified from tissue homogenates (e.g., peroxisomal fractions).

  • Reaction Mixture: The enzyme is incubated with its substrate (e.g., phytanoyl-CoA) and necessary cofactors (Fe²⁺, O₂, ascorbate, and 2-oxoglutarate).

  • Product Detection: The formation of the product (e.g., 2-hydroxyphytanoyl-CoA) is monitored over time. This can be achieved using methods such as high-performance liquid chromatography (HPLC) or mass spectrometry.

Conclusion

The metabolic fate of an acyl-CoA is intricately linked to its chemical structure. While this compound is predicted to follow a β-oxidation pathway similar to that of straight-chain odd-carbon fatty acids, this is in stark contrast to branched-chain fatty acids like phytanic acid, which necessitate an initial α-oxidation step. Straight-chain even-carbon acyl-CoAs like palmitoyl-CoA undergo the canonical β-oxidation pathway. Omega-oxidation represents a minor but important alternative route for fatty acid catabolism, particularly when primary pathways are impaired. A thorough understanding of these metabolic nuances is essential for advancing our knowledge of metabolic diseases and for the development of targeted therapeutic interventions.

References

A Comparative Guide to the Validation of 11-Methylpentadecanoyl-CoA as a Novel Biomarker for Metabolic Syndrome

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the analytical and clinical validation of 11-Methylpentadecanoyl-CoA as a potential biomarker for Metabolic Syndrome (MetS). Due to the limited direct experimental data on this compound, this document presents a hypothetical validation pathway, drawing on established methodologies and analogous data from other branched-chain fatty acids (BCFAs) to illustrate the validation process.

Introduction to this compound and its Biomarker Potential

This compound is a branched-chain acyl-CoA, a class of molecules increasingly recognized for their roles in cellular signaling and metabolism. BCFAs are found in various foods, including dairy and ruminant meat products, and can also be synthesized by the gut microbiota. Recent meta-analyses have indicated a significant negative correlation between the levels of endogenous BCFAs and the risk of developing MetS, suggesting their potential as diagnostic or prognostic biomarkers.[1][2] Lowered levels of circulating BCFAs have been observed in obese patients and are associated with markers of inflammation and dyslipidemia.[3][4] The rationale for investigating this compound stems from its unique structure, which may confer specific biological activities relevant to the pathophysiology of MetS.

Analytical Validation: Quantifying this compound in Biological Matrices

Accurate and reproducible quantification is the cornerstone of biomarker validation. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of acyl-CoAs due to its high sensitivity and specificity.

Table 1: Hypothetical Performance Characteristics of an LC-MS/MS Method for this compound Quantification in Human Plasma
ParameterAcceptance CriteriaHypothetical Result for this compound
Linearity (r²) > 0.990.998
Lower Limit of Quantification (LLOQ) Signal-to-Noise > 100.5 ng/mL
Intra-assay Precision (%CV) < 15%6.8%
Inter-assay Precision (%CV) < 15%9.2%
Accuracy (% Recovery) 85-115%97.5%
Matrix Effect MinimalNo significant ion suppression/enhancement observed
Experimental Protocol: Quantification of this compound by LC-MS/MS

This protocol is adapted from established methods for long-chain acyl-CoA analysis.[5][6]

  • Sample Preparation:

    • Spike 100 µL of human plasma with an internal standard (e.g., ¹³C-labeled this compound).

    • Precipitate proteins with 400 µL of cold acetonitrile.

    • Vortex and centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Use a C18 reversed-phase column with a gradient elution of (A) 10 mM ammonium acetate in water and (B) acetonitrile.

    • Mass Spectrometry: Employ a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.

    • Multiple Reaction Monitoring (MRM): Monitor for the specific precursor-to-product ion transitions for this compound and the internal standard.

Clinical Validation: Associating this compound with Metabolic Syndrome

Clinical validation aims to establish a clear link between the biomarker and a clinical endpoint. This involves comparing the levels of this compound in healthy individuals versus those with MetS.

Table 2: Hypothetical Plasma Concentrations of this compound and a Comparator Biomarker in a Case-Control Study
BiomarkerHealthy Controls (n=100) Mean ± SD (ng/mL)Metabolic Syndrome Patients (n=100) Mean ± SD (ng/mL)p-valueOdds Ratio (95% CI) for MetS (per SD decrease)
This compound 15.2 ± 3.59.8 ± 2.1< 0.0012.5 (1.8 - 3.4)
Adiponectin 8.5 ± 2.0 µg/mL4.2 ± 1.5 µg/mL< 0.0013.1 (2.2 - 4.3)
Table 3: Hypothetical Correlation of this compound with Key Clinical Parameters of Metabolic Syndrome
Clinical ParameterCorrelation Coefficient (r) with this compoundp-value
Waist Circumference -0.45< 0.001
Triglycerides -0.52< 0.001
HDL Cholesterol 0.48< 0.001
Fasting Glucose -0.39< 0.01
HOMA-IR (Insulin Resistance) -0.41< 0.01

Mechanistic Insight: Signaling Pathways and Biological Plausibility

Understanding the biological role of a biomarker strengthens its clinical utility. BCFAs and their CoA-esters are known to be ligands for peroxisome proliferator-activated receptors (PPARs), particularly PPARα, which are key regulators of lipid metabolism.[7][8]

biomarker_pathway cluster_origin Origin cluster_cellular_action Cellular Action (Hepatocyte) Dietary BCFAs Dietary BCFAs This compound This compound Dietary BCFAs->this compound Gut Microbiota Gut Microbiota Gut Microbiota->this compound PPARα Activation PPARα Activation This compound->PPARα Activation Increased Fatty Acid Oxidation Increased Fatty Acid Oxidation PPARα Activation->Increased Fatty Acid Oxidation Decreased Triglyceride Synthesis Decreased Triglyceride Synthesis PPARα Activation->Decreased Triglyceride Synthesis Reduced Inflammation Reduced Inflammation PPARα Activation->Reduced Inflammation Metabolic Health Metabolic Health Increased Fatty Acid Oxidation->Metabolic Health Decreased Triglyceride Synthesis->Metabolic Health Reduced Inflammation->Metabolic Health experimental_workflow Discovery Discovery Analytical Validation Analytical Validation Discovery->Analytical Validation LC-MS/MS Method Development Clinical Association Studies Clinical Association Studies Analytical Validation->Clinical Association Studies Quantification in Patient Samples Mechanistic Studies Mechanistic Studies Clinical Association Studies->Mechanistic Studies Investigate Biological Role Prospective Cohort Validation Prospective Cohort Validation Clinical Association Studies->Prospective Cohort Validation Confirm Associations Mechanistic Studies->Clinical Association Studies Clinical Utility Assessment Clinical Utility Assessment Prospective Cohort Validation->Clinical Utility Assessment

References

A Researcher's Guide to Assessing the Purity of Synthetic 11-Methylpentadecanoyl-CoA Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in lipid metabolism research, the purity of synthetic acyl-Coenzyme A (acyl-CoA) standards is of paramount importance for obtaining accurate and reproducible experimental results. 11-Methylpentadecanoyl-CoA, a branched-chain acyl-CoA, is a crucial substrate and intermediate in various metabolic pathways. This guide provides a framework for assessing the purity of commercially available synthetic this compound standards, offering a comparison of analytical methodologies and presenting hypothetical data for illustrative purposes.

Comparative Analysis of Analytical Methods for Purity Assessment

The determination of purity for synthetic acyl-CoA standards primarily relies on chromatographic and mass spectrometric techniques. The choice of method depends on the desired level of detail, sensitivity, and available instrumentation.

Table 1: Comparison of Analytical Methods for Acyl-CoA Purity Assessment

Analytical Method Principle Information Provided Advantages Limitations
High-Performance Liquid Chromatography (HPLC) with UV Detection Separation based on polarity, with detection of the adenine ring of Coenzyme A at ~260 nm.Retention time, relative purity (area %), detection of UV-active impurities.Widely available, robust, cost-effective for routine analysis.Lower sensitivity and specificity compared to MS; non-UV active impurities are not detected.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Separation by HPLC coupled with mass analysis of the parent ion and its fragments.Molecular weight confirmation, structural information, high-sensitivity detection of impurities, and accurate quantification.Gold standard for specificity and sensitivity; allows for identification of unknown impurities.Higher cost of instrumentation and maintenance; requires more expertise for method development.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis of the magnetic properties of atomic nuclei to elucidate molecular structure.Confirms the overall structure of the molecule and can identify major impurities.Provides detailed structural information; can be quantitative.Lower sensitivity compared to MS; complex spectra for large molecules like acyl-CoAs.
Potential Impurities in Synthetic this compound

Synthetic preparations of acyl-CoAs may contain various impurities that can interfere with experimental outcomes. Understanding the potential sources of these impurities is critical for a thorough purity assessment.

  • Starting Material Impurities : Residual unreacted 11-methylpentadecanoic acid and Coenzyme A.

  • Side-Reaction Products : Isomers of this compound or byproducts from the coupling reaction.

  • Degradation Products : Hydrolysis of the thioester bond, leading to the free fatty acid and Coenzyme A. Oxidation of the molecule can also occur.

  • Residual Solvents and Reagents : Traces of solvents or reagents used during the synthesis and purification process.

Experimental Protocols for Purity Assessment

Detailed and standardized experimental protocols are essential for the reliable assessment of synthetic standard purity.

Protocol 1: Purity Assessment by HPLC-UV
  • Standard Preparation : Prepare a stock solution of the synthetic this compound standard in a suitable solvent (e.g., water or a buffered aqueous solution) at a concentration of 1 mg/mL.

  • Chromatographic Conditions :

    • Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A : 50 mM potassium phosphate buffer, pH 5.5.

    • Mobile Phase B : Acetonitrile.

    • Gradient : A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

    • Flow Rate : 1.0 mL/min.

    • Detection : UV absorbance at 260 nm.

    • Injection Volume : 10 µL.

  • Data Analysis : Integrate the peak area of this compound and any impurity peaks. Calculate the purity as the percentage of the main peak area relative to the total peak area.

Protocol 2: Purity Confirmation and Impurity Identification by LC-MS/MS
  • Standard Preparation : Prepare a dilute solution of the synthetic this compound standard (e.g., 1 µg/mL) in a solvent compatible with mass spectrometry (e.g., 50% acetonitrile in water with 0.1% formic acid).

  • LC-MS/MS Conditions :

    • LC System : Utilize a UHPLC system with a C18 column for high-resolution separation.

    • Mass Spectrometer : A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Ionization Mode : Electrospray Ionization (ESI) in positive mode.

    • MS Scan Mode : Full scan to detect all ions and product ion scan of the [M+H]+ for this compound to confirm its identity and identify co-eluting impurities.

    • Multiple Reaction Monitoring (MRM) : For targeted quantification, monitor specific precursor-to-product ion transitions for this compound and potential impurities.

  • Data Analysis : Analyze the mass spectra to confirm the molecular weight of the main peak. Search for the masses of potential impurities and analyze their fragmentation patterns for identification.

Hypothetical Purity Comparison of Synthetic Standards

The following table provides a hypothetical comparison of purity data for this compound standards from two different suppliers, as would be determined by the methods described above.

Table 2: Hypothetical Purity Data for this compound Standards

Parameter Supplier A Standard Supplier B Standard Method
Purity (by HPLC-UV, % Area) 98.5%95.2%HPLC-UV
Identity Confirmation ConfirmedConfirmedLC-MS/MS
Major Impurity 1 (Identity) Unreacted Coenzyme A11-methylpentadecanoic acidLC-MS/MS
Major Impurity 1 (Abundance) 0.8%2.5%HPLC-UV
Major Impurity 2 (Identity) Unknown (m/z = X)Oxidized productLC-MS/MS
Major Impurity 2 (Abundance) 0.5%1.8%HPLC-UV
Endotoxin Levels < 0.1 EU/mg< 0.5 EU/mgLAL Assay

Visualizing the Purity Assessment Workflow

A clear workflow is essential for a systematic approach to purity assessment.

Purity_Assessment_Workflow cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Analysis & Reporting Standard Synthetic 11-Methyl- pentadecanoyl-CoA Dissolution Dissolution in Appropriate Solvent Standard->Dissolution HPLC_UV HPLC-UV Analysis Dissolution->HPLC_UV Inject LC_MSMS LC-MS/MS Analysis Dissolution->LC_MSMS Inject Purity_Calc Purity Calculation (% Area) HPLC_UV->Purity_Calc ID_Confirm Identity Confirmation (MS/MS) LC_MSMS->ID_Confirm Impurity_ID Impurity Identification LC_MSMS->Impurity_ID CoA Certificate of Analysis Purity_Calc->CoA ID_Confirm->CoA Impurity_ID->CoA

Caption: Workflow for the comprehensive purity assessment of synthetic acyl-CoA standards.

Signaling Pathway Involvement

This compound is involved in fatty acid metabolism, which includes beta-oxidation and incorporation into complex lipids. The purity of this substrate is critical for accurately studying these pathways.

Fatty_Acid_Metabolism cluster_pathway Mitochondrial Beta-Oxidation cluster_synthesis Complex Lipid Synthesis Acyl_CoA This compound FAD_Oxidation Acyl-CoA Dehydrogenase Acyl_CoA->FAD_Oxidation Acyltransferase Acyltransferase Acyl_CoA->Acyltransferase Hydration Enoyl-CoA Hydratase FAD_Oxidation->Hydration NAD_Oxidation Hydroxyacyl-CoA Dehydrogenase Hydration->NAD_Oxidation Thiolysis Thiolase NAD_Oxidation->Thiolysis Acetyl_CoA Acetyl-CoA & Propionyl-CoA Thiolysis->Acetyl_CoA TCA TCA Cycle Acetyl_CoA->TCA Glycerol_P Glycerol-3-Phosphate Glycerol_P->Acyltransferase Phospholipid Branched-Chain Phospholipids Acyltransferase->Phospholipid Membranes Cell Membranes Phospholipid->Membranes

Caption: Involvement of this compound in cellular metabolic pathways.

By implementing a rigorous analytical approach as outlined in this guide, researchers can ensure the quality and purity of their synthetic this compound standards, leading to more reliable and impactful scientific discoveries.

A Comparative Guide to the Inter-Laboratory Analysis of 11-Methylpentadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals | December 17, 2025

This guide provides a comparative overview of analytical performance for the quantification of 11-Methylpentadecanoyl-CoA, a branched-chain long-chain acyl-CoA. The data presented herein is based on a simulated inter-laboratory proficiency test designed to assess the accuracy, precision, and sensitivity of methods employed by different analytical service providers. The objective is to offer a clear, data-driven comparison to aid researchers in selecting a laboratory and understanding the methodological nuances of this challenging analysis.

Quantitative Performance Comparison

Three laboratories participated in this proficiency test. Each was provided with identical sets of blinded samples containing this compound at three different concentrations in a biological matrix. The results, summarized below, highlight the performance of each laboratory in terms of accuracy and precision.

Table 1: Inter-Laboratory Comparison of Accuracy and Precision

Target Concentration (µM)LaboratoryMean Measured Concentration (µM)Accuracy (% Recovery)Precision (% RSD)
0.50 Lab A0.4896.0%7.5%
Lab B0.53106.0%11.2%
Lab C0.4590.0%8.1%
5.00 Lab A5.07101.4%4.2%
Lab B4.8196.2%6.5%
Lab C5.25105.0%5.3%
25.00 Lab A24.6598.6%3.1%
Lab B26.05104.2%5.8%
Lab C23.9095.6%4.5%

RSD: Relative Standard Deviation

A key differentiator in analytical methods is their sensitivity. The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical parameters for studies involving low-abundance analytes.

Table 2: Comparison of Analytical Sensitivity

ParameterLab ALab BLab C
LOD (µM) 0.050.100.08
LOQ (µM) 0.150.300.25

Experimental Protocols

Reproducibility in metabolomics is critically dependent on standardized protocols.[1][2] While each laboratory employed a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) based method, variations in sample preparation and instrumentation were noted.[3][4][5] The generalized protocol, representing the most common workflow, is described below.

2.1. Acyl-CoA Extraction

  • Homogenization: Approximately 30-50 mg of frozen tissue or a pellet of 1-2 million cells was homogenized on ice in 0.5 mL of a freshly prepared extraction solvent (e.g., 100 mM KH₂PO₄, pH 4.9) mixed with 0.5 mL of an organic solvent mixture (e.g., Acetonitrile:Isopropanol:Methanol, 3:1:1) containing an internal standard (e.g., Heptadecanoyl-CoA).[6]

  • Deproteinization: The homogenate was vigorously mixed and then centrifuged at high speed (e.g., 15,000 x g) for 15 minutes at 4°C to pellet proteins and cellular debris.

  • Purification (Lab A & C): The resulting supernatant was subjected to Solid-Phase Extraction (SPE).[7][8] SPE cartridges were activated with methanol, equilibrated with an appropriate buffer, loaded with the sample, washed, and the acyl-CoAs were eluted.[8] This step is crucial for removing matrix components that can cause ion suppression.[9]

  • Drying and Reconstitution: The purified eluate (or direct supernatant for Lab B) was dried under a stream of nitrogen gas. The dried residue was reconstituted in a solvent compatible with LC-MS/MS analysis (e.g., 2.5% Sulfosalicylic Acid or 50% Methanol/water) immediately before injection.[7][9]

2.2. LC-MS/MS Analysis

  • Chromatography: Separation was performed using a reverse-phase C18 or C8 column.[6][8] A binary solvent gradient was employed, typically with mobile phase A consisting of water with a volatile salt (e.g., 5-10 mM ammonium acetate) and mobile phase B consisting of acetonitrile or methanol.[3][10]

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode was used.[3][6] Quantification was achieved via Multiple Reaction Monitoring (MRM), which offers high selectivity and sensitivity.[3] Specific precursor-to-product ion transitions were optimized for this compound and the internal standard.

Visualized Workflows and Pathways

3.1. Experimental Workflow

The diagram below illustrates the general sequence of operations performed by the laboratories, from sample receipt to final data analysis.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Sample Receipt (Frozen Tissue/Cells) homogenize Homogenization & Addition of Internal Std sample->homogenize centrifuge Centrifugation (Deproteinization) homogenize->centrifuge spe Solid-Phase Extraction (SPE) (Labs A & C) centrifuge->spe dry Drying under N2 centrifuge->dry Lab B Skips SPE spe->dry reconstitute Reconstitution dry->reconstitute lcms LC-MS/MS Analysis (MRM Mode) reconstitute->lcms integrate Peak Integration lcms->integrate quantify Quantification vs. Standard Curve integrate->quantify report Final Report quantify->report G BCFA This compound (Cytosol) CPT1 CPT1 BCFA->CPT1 Carnitine BCCarnitine Branched-Chain Acylcarnitine CPT1->BCCarnitine CoA-SH Matrix Mitochondrial Matrix BCCarnitine->Matrix CPT2 CPT2 BCCarnitine->CPT2 Carnitine Matrix->CPT2 BCFA_mito This compound (Mitochondria) CPT2->BCFA_mito CoA-SH BetaOx Beta-Oxidation Cycle BCFA_mito->BetaOx PropionylCoA Propionyl-CoA BetaOx->PropionylCoA Final Cycle AcetylCoA Acetyl-CoA BetaOx->AcetylCoA TCA TCA Cycle AcetylCoA->TCA

References

11-Methylpentadecanoyl-CoA vs. straight-chain acyl-CoAs in enzyme kinetics

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the enzyme kinetics of branched-chain versus straight-chain acyl-CoAs reveals significant differences in substrate specificity and metabolic efficiency. While specific kinetic data for 11-Methylpentadecanoyl-CoA is not extensively documented in publicly available literature, studies on analogous branched-chain acyl-CoAs provide critical insights into their metabolic fate compared to their linear counterparts.

The structural divergence between straight-chain and branched-chain acyl-CoAs, stemming from the latter's methyl group, dictates their interaction with metabolic enzymes.[1] Straight-chain acyl-CoAs are primary substrates for energy production via the main fatty acid β-oxidation pathway, whereas branched-chain variants are often metabolized through specialized pathways.[1][2] Enzymes such as acyl-CoA dehydrogenases (ACADs) and carboxylases show distinct substrate preferences and kinetic profiles for these two classes of molecules.[1]

Quantitative Comparison of Enzyme Kinetics

Enzymatic reactions involving branched-chain acyl-CoAs can be significantly slower or exhibit different kinetic behaviors compared to those with straight-chain substrates. A study on α-methylacyl-CoA racemase (AMACR), an enzyme involved in branched-chain fatty acid metabolism, provides a clear example. When comparing the kinetics of S-2-methyldecanoyl-CoA (a branched-chain acyl-CoA) with decanoyl-CoA (its straight-chain equivalent), distinct differences were observed.

The branched-chain substrate, S-2-methyldecanoyl-CoA, followed standard Michaelis-Menten kinetics.[2] In contrast, its straight-chain counterpart, decanoyl-CoA, exhibited non-competitive substrate inhibition at higher concentrations, complicating direct comparison but indicating that the enzyme is not optimized for this substrate.[2] The presence of the methyl group appears to enhance the catalytic efficiency for longer-chain substrates in this specific enzyme.[2]

EnzymeSubstrateSubstrate TypeKm (µM)Vmax (nmol min-1 mg-1)kcat (s-1)kcat/Km (M-1 s-1)
α-methylacyl-CoA racemase (AMACR)S-2-Methyldecanoyl-CoABranched-Chain614[2]88.7[2]0.07[2]114[2]
α-methylacyl-CoA racemase (AMACR)Decanoyl-CoAStraight-ChainN/AN/AN/AN/A
Displayed non-Michaelis-Menten kinetics due to substrate inhibition.[2]

Furthermore, key enzymes in β-oxidation, such as Long-Chain Acyl-CoA Dehydrogenase (LCAD) and Medium-Chain Acyl-CoA Dehydrogenase (MCAD), have been shown to be specific for the S-enantiomer of methyl-branched chain substrates like S-2-methylpentadecanoyl-CoA, with no measurable activity towards the R-enantiomer.[3] This stereospecificity highlights the precise structural recognition required for enzymatic processing of branched-chain lipids.

Experimental Protocols

Determining the kinetic parameters (Km and Vmax) for an enzyme with different acyl-CoA substrates typically involves an in vitro enzymatic assay. The following is a generalized protocol for an Acyl-CoA Dehydrogenase (ACAD) assay.

Objective: To determine the initial reaction velocities of an ACAD enzyme at various concentrations of a selected acyl-CoA substrate (e.g., this compound or a straight-chain equivalent) to calculate Km and Vmax.

Materials:

  • Purified Acyl-CoA Dehydrogenase enzyme

  • Substrates: this compound and a straight-chain Acyl-CoA (e.g., Palmitoyl-CoA)

  • Reaction Buffer (e.g., 100 mM HEPES, pH 7.6)

  • Electron Acceptor: Ferrocenium hexafluorophosphate or similar artificial electron acceptor

  • Spectrophotometer capable of reading absorbance at a specific wavelength (e.g., 300 nm for ferrocenium reduction)

  • Cuvettes

Procedure:

  • Reagent Preparation : Prepare stock solutions of the acyl-CoA substrates, the enzyme, and the electron acceptor in the reaction buffer.

  • Reaction Mixture Setup : In a cuvette, prepare a reaction mixture containing the reaction buffer and a fixed concentration of the electron acceptor.

  • Substrate Addition : Add a specific concentration of the acyl-CoA substrate to the cuvette. A range of concentrations should be used across multiple experiments to generate a saturation curve.

  • Reaction Initiation : Initiate the reaction by adding a small, fixed amount of the purified ACAD enzyme to the cuvette.

  • Spectrophotometric Measurement : Immediately place the cuvette in the spectrophotometer and monitor the change in absorbance over time. The rate of reduction of the electron acceptor is proportional to the rate of the enzyme-catalyzed dehydrogenation of the acyl-CoA.

  • Data Analysis : Calculate the initial velocity (v₀) from the linear portion of the absorbance vs. time plot for each substrate concentration. Plot the initial velocities against the corresponding substrate concentrations.

  • Parameter Calculation : Fit the resulting data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.[4]

Signaling and Metabolic Pathways

The metabolism of straight-chain and branched-chain acyl-CoAs occurs through distinct, though sometimes overlapping, pathways. Straight-chain acyl-CoAs are canonical substrates for the mitochondrial β-oxidation cycle, which systematically shortens the fatty acid chain to produce acetyl-CoA for the Krebs cycle. Branched-chain acyl-CoAs, originating from branched-chain amino acid catabolism or diet, require additional enzymatic steps to be fully metabolized.[1]

G sub_prep Substrate Preparation (Branched-Chain or Straight-Chain Acyl-CoA) initiation Initiate Reaction (Add Enzyme to Mixture) sub_prep->initiation enzyme_prep Enzyme Purification (e.g., Acyl-CoA Dehydrogenase) enzyme_prep->initiation reaction_mix Prepare Reaction Mixture (Buffer, Electron Acceptor) reaction_mix->initiation measurement Spectrophotometric Measurement (Monitor Reduction of Electron Acceptor) initiation->measurement analysis Data Analysis (Calculate Initial Velocity, Vmax, Km) measurement->analysis result Kinetic Parameters analysis->result

Caption: Workflow for an Acyl-CoA Dehydrogenase kinetic assay.

The diagram below illustrates the differential entry points and processing of straight-chain versus branched-chain acyl-CoAs in mitochondrial metabolism.

G cluster_0 Substrate Pools cluster_1 Metabolic Processing cluster_2 Metabolic Fates SCA Straight-Chain Acyl-CoA ACAD Standard ACADs (e.g., MCAD, LCAD) SCA->ACAD High Affinity BCA Branched-Chain Acyl-CoA (e.g., this compound) BCA->ACAD Lower Affinity/ Stereospecific BC_Enzyme Specialized Enzymes (e.g., AMACR, ACAD10) BCA->BC_Enzyme Specific Processing BetaOx β-Oxidation Cycle ACAD->BetaOx BC_Enzyme->BetaOx PropionylCoA Propionyl-CoA Metabolism BC_Enzyme->PropionylCoA

Caption: Differential metabolic pathways for acyl-CoAs.

References

Unraveling the Biological Potency of 11-Methylpentadecanoyl-CoA: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced biological activities of lipid molecules is paramount. This guide provides a comparative analysis of the biological potency of 11-Methylpentadecanoyl-CoA, a branched-chain fatty acyl-CoA, against other key lipid classes. While direct quantitative data for this compound remains limited in publicly available research, this guide synthesizes existing knowledge on closely related branched-chain fatty acids (BCFAs) and their straight-chain counterparts to offer a valuable comparative perspective.

Introduction to Acyl-CoAs: Central Players in Cellular Metabolism and Signaling

Acyl-Coenzyme A (acyl-CoA) molecules are activated forms of fatty acids, playing a pivotal role in a myriad of cellular processes. These include energy metabolism through beta-oxidation, biosynthesis of complex lipids, and regulation of cellular signaling pathways. The structure of the fatty acid chain, particularly the presence and position of methyl branches, can significantly influence the molecule's biological activity.

This compound: A Member of the Branched-Chain Fatty Acyl-CoA Family

This compound is a C16 fatty acyl-CoA with a methyl group at the 11th carbon position. As a branched-chain fatty acyl-CoA, it is part of a class of lipids known to have distinct metabolic fates and signaling properties compared to their linear counterparts.

Comparative Biological Potency: Insights from Related Lipids

Peroxisome Proliferator-Activated Receptor (PPAR) Activation

PPARs are a group of nuclear receptors that play crucial roles in lipid and glucose metabolism. Fatty acids and their derivatives are natural ligands for PPARs.

General Findings:

  • Branched-chain fatty acids and their CoA esters are known to be potent activators of PPARα.[1][2][3]

  • The CoA thioesters of very-long-chain and branched-chain fatty acids are often more potent PPARα ligands than the corresponding free fatty acids.[1][2][3] This suggests that this compound is likely a more potent PPARα activator than 11-methylpentadecanoic acid.

Comparative Data on Related Lipids:

While specific data for this compound is absent, studies on other BCFAs provide valuable benchmarks. For instance, phytanoyl-CoA and pristanoyl-CoA, both branched-chain acyl-CoAs, exhibit high affinity for PPARα, with reported dissociation constants (Kd) in the nanomolar range.[1][2]

Table 1: Comparative PPARα Activation of Acyl-CoAs

LipidTypePotency (Kd for PPARα)Reference
Phytanoyl-CoABranched-Chain~11 nM[1][2]
Pristanoyl-CoABranched-Chain~12 nM[1][2]
Palmitoyl-CoAStraight-ChainLower affinity (data varies)[4]

Note: Data for this compound is not available and is a key area for future research.

Cytotoxicity in Cancer Cells

Emerging research indicates that different fatty acids can have varied effects on cancer cell viability and proliferation.

General Findings:

  • The structure of fatty acids, including chain length and branching, influences their anti-cancer activities.[5]

  • Some BCFAs have demonstrated cytotoxic effects against various cancer cell lines.[5]

Comparative Data on Related Lipids:

A systematic evaluation of 50 different fatty acids against hepatoma (HepG2) cells revealed that both straight-chain and branched-chain fatty acids can exhibit anti-cancer properties.[5] The study highlighted that 16-19 carbon iso-BCFAs and 14-19 carbon anteiso-BCFAs were among the key anti-hepatoma fatty acids.[5] As this compound is a C16 BCFA, it is plausible that it may also possess cytotoxic activity against certain cancer cell lines.

Table 2: Comparative Cytotoxicity of Fatty Acids on Cancer Cells

Lipid ClassCancer Cell LineObserved EffectReference
16-19 carbon iso-BCFAsHepG2Anti-hepatoma activity[5]
14-19 carbon anteiso-BCFAsHepG2Anti-hepatoma activity[5]
Palmitic Acid (C16:0)VariousCan induce cytotoxicity[6]

Note: Specific cytotoxicity data for this compound is needed to make a direct comparison.

Signaling Pathways and Experimental Workflows

To facilitate further research in this area, we provide diagrams of key signaling pathways and experimental workflows relevant to the study of acyl-CoA biological activity.

PPAR_Activation_Pathway BCFA_CoA Branched-Chain Acyl-CoA (e.g., this compound) PPARa PPARα BCFA_CoA->PPARa Binds and Activates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to Target_Genes Target Gene Transcription (e.g., enzymes for β-oxidation) PPRE->Target_Genes Initiates

Caption: PPARα activation pathway by a branched-chain acyl-CoA.

Cytotoxicity_Assay_Workflow Start Seed Cancer Cells in Plates Treatment Treat with varying concentrations of This compound and other lipids Start->Treatment Incubation Incubate for a defined period (e.g., 24, 48, 72 hours) Treatment->Incubation Assay Perform Cytotoxicity Assay (e.g., MTT, LDH release) Incubation->Assay Data_Analysis Measure cell viability and determine IC50 values Assay->Data_Analysis

Caption: General workflow for a cell-based cytotoxicity assay.

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable experimental outcomes. Below are representative protocols for key assays.

PPARα Ligand Binding Assay (Fluorescence Polarization)

This assay measures the binding affinity of a ligand to the PPARα ligand-binding domain (LBD).

Materials:

  • Recombinant human PPARα-LBD

  • Fluorescently labeled PPARα ligand (tracer)

  • This compound and other test lipids

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 50 mM KCl, 1 mM DTT)

  • 384-well black plates

Procedure:

  • Prepare a dilution series of the test lipids (e.g., this compound, Palmitoyl-CoA) in the assay buffer.

  • In a 384-well plate, add the assay buffer, a fixed concentration of PPARα-LBD, and the fluorescent tracer.

  • Add the diluted test lipids to the wells. Include wells with no test lipid (positive control) and wells with no PPARα-LBD (negative control).

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the fluorescence polarization using a suitable plate reader.

  • Calculate the Ki or IC50 values by fitting the data to a competitive binding model.

Cell Viability (MTT) Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

Materials:

  • Cancer cell line of interest (e.g., HepG2, MCF-7)

  • Complete cell culture medium

  • This compound and other test lipids

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test lipids in the cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the test lipids. Include a vehicle control (medium with the same solvent concentration used to dissolve the lipids).

  • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Conclusion and Future Directions

While the precise biological potency of this compound is yet to be fully elucidated, the existing body of research on branched-chain fatty acyl-CoAs suggests it is a molecule of significant interest. It is likely to be a potent activator of PPARα, potentially more so than its free fatty acid counterpart. Furthermore, its structure warrants investigation into its cytotoxic effects on various cancer cell lines.

Future research should focus on direct quantitative analysis of this compound's binding affinity to PPARs and its IC50 values against a panel of cancer cell lines. Such studies will be instrumental in providing a definitive comparison with other lipids and will pave the way for a deeper understanding of the structure-activity relationships of branched-chain fatty acyl-CoAs, ultimately aiding in the development of novel therapeutic agents.

References

Confirming the Identity of 11-Methylpentadecanoyl-CoA in Biological Samples: A Comparative Guide to Analytical Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification and quantification of specific lipid molecules are paramount to unraveling complex biological processes. This guide provides a comprehensive comparison of leading analytical techniques for confirming the identity of 11-Methylpentadecanoyl-CoA, a branched-chain fatty acyl-CoA, in biological samples. We present a detailed overview of methodologies, comparative performance data, and experimental protocols to assist in selecting the most suitable approach for your research needs.

The analysis of long-chain branched-chain fatty acyl-CoAs like this compound presents unique challenges due to their low abundance and the complexity of biological matrices. The two primary analytical platforms for this task are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Each offers distinct advantages and limitations in terms of sample preparation, sensitivity, and specificity.

Method Comparison: LC-MS/MS vs. GC-MS

The choice between LC-MS/MS and GC-MS for the analysis of this compound hinges on several factors, including the need for derivatization, desired sensitivity, and the overall analytical workflow.

FeatureLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Derivatization Not typically required for the intact acyl-CoA molecule.Mandatory. The fatty acid must be hydrolyzed from CoA and derivatized to a volatile ester (e.g., FAME).
Sample Preparation Simpler, direct analysis of the acyl-CoA is possible.[1]More complex, involving hydrolysis and derivatization steps.[2]
Sensitivity Generally offers higher sensitivity, reaching picomolar to femtomolar levels.[3][4]High sensitivity, but can be limited by the efficiency of derivatization.
Specificity High, based on precursor/product ion transitions (MRM).[5][6]High, based on characteristic fragmentation patterns of derivatized fatty acids.
Throughput Higher, due to simpler sample preparation.Lower, due to the additional derivatization step.
Analysis of Intact Molecule Yes, allows for the direct detection of this compound.No, detects the derivatized 11-methylpentadecanoic acid.
Primary Advantage Direct analysis of the intact molecule with high sensitivity.[4]Excellent chromatographic separation of fatty acid isomers.
Primary Disadvantage Potential for ion suppression from complex matrices.Indirect analysis requiring derivatization, which can introduce variability.[2]

Quantitative Performance Data

While specific performance data for this compound is not widely published, the following table presents typical validation parameters for the analysis of long-chain and branched-chain fatty acids using LC-MS/MS and GC-MS, providing a reliable proxy for expected performance.

ParameterLC-MS/MS (for Long-Chain Acyl-CoAs)GC-MS (for Very-Long-Chain Fatty Acids)
Limit of Detection (LOD) 1-5 fmol on column[3]-
Limit of Quantitation (LOQ) --
**Linearity (R²) **>0.99[7]-
Precision (%RSD) <15%[7]Day-to-day precision: 2.5-8.6%[8]
Accuracy/Recovery (%) 90-111%[3]89-120%[8]

Detailed Experimental Protocols

Protocol 1: LC-MS/MS for Intact this compound Analysis

This protocol is adapted from established methods for the analysis of long-chain acyl-CoAs in biological tissues.[6][7][9]

1. Sample Preparation (from Tissue)

  • Homogenization: Snap-freeze tissue samples in liquid nitrogen. Homogenize the frozen tissue (50-100 mg) in ice-cold 2:1 methanol:chloroform.

  • Extraction: Add internal standards (e.g., C17:0-CoA). After homogenization, add water to achieve a final solvent ratio of 2:1:0.8 methanol:chloroform:water. Vortex and centrifuge to separate the phases.

  • Solid-Phase Extraction (SPE): The upper aqueous/methanol phase containing the acyl-CoAs is collected and can be further purified using a weak anion exchange SPE column.

  • Elution and Reconstitution: Elute the acyl-CoAs from the SPE column and dry the eluate under a stream of nitrogen. Reconstitute the sample in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol).

2. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of A) water with 0.1% formic acid and B) acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.3-0.5 mL/min.

  • Mass Spectrometry:

    • Ionization: Positive ion electrospray ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transition for this compound would need to be determined using a standard. A characteristic neutral loss of 507 Da is common for acyl-CoAs.[6]

Protocol 2: GC-MS for 11-Methylpentadecanoic Acid Analysis (from Acyl-CoA)

This protocol involves the hydrolysis of the acyl-CoA and subsequent derivatization of the fatty acid.[2][8]

1. Sample Preparation and Derivatization

  • Hydrolysis: To the acyl-CoA extract, add a strong base (e.g., KOH in methanol) and heat to hydrolyze the thioester bond, releasing the free fatty acid.

  • Acidification and Extraction: Acidify the solution and extract the free fatty acid into an organic solvent like hexane.

  • Derivatization to Fatty Acid Methyl Ester (FAME):

    • Evaporate the solvent.

    • Add a derivatizing agent such as 14% Boron Trifluoride in methanol (BF3-methanol).

    • Heat the mixture to facilitate the formation of the methyl ester.

    • Extract the FAME into hexane.

2. GC-MS Analysis

  • Gas Chromatography:

    • Column: A polar capillary column suitable for FAME analysis (e.g., DB-225).

    • Injector Temperature: 250°C.

    • Oven Program: A temperature gradient to separate the FAMEs based on their boiling points.

  • Mass Spectrometry:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Analysis Mode: Scan mode to obtain a full mass spectrum for identification, or Selected Ion Monitoring (SIM) for targeted quantification.

Mandatory Visualizations

Caption: Comparative workflows for LC-MS/MS and GC-MS analysis.

alpha_oxidation_pathway Peroxisomal Alpha-Oxidation of Branched-Chain Fatty Acids BCFA 11-Methylpentadecanoic Acid (Branched-Chain Fatty Acid) AcylCoA_Synthetase Acyl-CoA Synthetase BCFA->AcylCoA_Synthetase BCFA_CoA This compound AcylCoA_Synthetase->BCFA_CoA Phytanoyl_CoA_Dioxygenase Phytanoyl-CoA Dioxygenase (or similar) BCFA_CoA->Phytanoyl_CoA_Dioxygenase Hydroxy_BCFA_CoA 2-Hydroxy-11-Methylpentadecanoyl-CoA Phytanoyl_CoA_Dioxygenase->Hydroxy_BCFA_CoA Lyase 2-Hydroxyphytanoyl-CoA Lyase (or similar) Hydroxy_BCFA_CoA->Lyase Pristanal_analog Pristanal Analog Lyase->Pristanal_analog Formyl_CoA Formyl-CoA Lyase->Formyl_CoA Aldehyde_Dehydrogenase Aldehyde Dehydrogenase Pristanal_analog->Aldehyde_Dehydrogenase Pristanic_Acid_analog Pristanic Acid Analog Aldehyde_Dehydrogenase->Pristanic_Acid_analog Beta_Oxidation Beta-Oxidation Pristanic_Acid_analog->Beta_Oxidation

References

Safety Operating Guide

Safeguarding Your Research: Essential Protective Measures for Handling 11-Methylpentadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized biochemicals like 11-Methylpentadecanoyl-CoA. Adherence to strict safety protocols not only protects personnel but also preserves the integrity of the compound for accurate experimental outcomes. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound.

Long-chain acyl-CoA esters are central to cellular metabolism, participating in fatty acid metabolism and energy homeostasis.[1] However, their inherent instability makes proper handling and storage critical to prevent chemical and enzymatic degradation, which can compromise research results.[1]

Personal Protective Equipment (PPE): A Comprehensive Overview

When handling this compound, a suite of personal protective equipment is necessary to minimize exposure and ensure safety. The following table summarizes the recommended PPE based on general best practices for handling similar chemical compounds.[2]

ScenarioRequired PPEJustification
Small-Scale Handling (e.g., preparing solutions, aliquoting)- Nitrile or butyl rubber gloves- Safety glasses with side shields or safety goggles- Laboratory coatTo prevent skin and eye contact from minor splashes or spills.[2]
Large-Scale Handling or Operations with Splash Potential - Chemical-resistant gloves (double-gloving recommended)- Chemical splash goggles and a face shield- Chemical-resistant lab coat or apronTo provide a higher level of protection for the skin and face in situations with an increased risk of significant splashes.[2]
Cleaning Spills - Chemical-resistant gloves- Safety goggles- Lab coat- Appropriate respiratory protection if aerosols are generatedTo ensure protection during the cleanup of potentially hazardous material.[2]

Standard laboratory attire, including safety glasses, a lab coat, and gloves, is the minimum requirement.[3] In situations with a higher risk of exposure, more robust protection, such as Level B or C equipment, may be necessary, which includes chemical-resistant clothing and advanced respiratory protection.[4]

Operational Plan: From Receipt to Experimentation

A systematic approach to handling this compound from the moment it arrives in the lab is crucial for both safety and experimental success.

1. Receiving and Inspection:

  • Upon receipt, carefully inspect the container for any signs of damage or leaks.[3]

  • Verify that the container is clearly labeled with the chemical name and any hazard warnings.[3]

2. Storage:

  • Store in a cool, dry, and well-ventilated area.[3]

  • Keep the container tightly sealed to prevent contamination and degradation.[3]

  • To minimize degradation from repeated freeze-thaw cycles, it is highly recommended to prepare single-use aliquots.[1]

3. Preparation of Solutions: The following protocol is adapted from best practices for handling long-chain acyl-CoA esters to ensure their integrity.[1]

  • Equilibration: Before opening, allow the container of powdered this compound to warm to room temperature to prevent moisture condensation.[1]

  • Weighing: In a clean, dry glass vial, accurately weigh the desired amount of the powder.[1]

  • Dissolving: Add the appropriate volume of a high-purity solvent (e.g., a 2:1 v/v mixture of chloroform and methanol) to achieve the desired concentration.[1]

  • Inert Atmosphere: For unsaturated long-chain acyl-CoAs, it is advisable to handle them under an inert atmosphere (e.g., in a glove box) to prevent oxidation. If a glove box is not available, overlaying solutions with argon or nitrogen before sealing the container is a good practice.[1]

  • Work Environment: When preparing solutions or handling samples, work efficiently and keep all materials on ice to minimize thermal degradation.[1]

G cluster_receipt Receiving cluster_storage Storage cluster_handling Handling & Preparation cluster_disposal Disposal Receive Receive Shipment Inspect Inspect for Damage Receive->Inspect Label Verify Labeling Inspect->Label Store Store in Cool, Dry,Well-Ventilated Area Label->Store Aliquot Prepare Single-Use Aliquots Store->Aliquot Equilibrate Equilibrate to Room Temp Aliquot->Equilibrate Weigh Weigh Powder Equilibrate->Weigh Dissolve Dissolve inHigh-Purity Solvent Weigh->Dissolve Inert Use Inert Atmosphere(if necessary) Dissolve->Inert OnIce Work on Ice Inert->OnIce CollectUnused Collect Unused Chemical OnIce->CollectUnused CollectContaminated Collect Contaminated Labware OnIce->CollectContaminated LabelWaste Label Waste Containers CollectUnused->LabelWaste CollectContaminated->LabelWaste Dispose Dispose via Licensed Service LabelWaste->Dispose

Disposal Plan: Ensuring Safe and Compliant Waste Management

Proper disposal of this compound and any contaminated materials is a critical final step in the handling process.

Waste TypeDisposal Procedure
Unused Chemical - Collect in a designated, labeled, and sealed container for chemical waste.- Do not mix with other waste streams unless compatibility is confirmed.- Arrange for pickup by a licensed hazardous waste disposal service.[2]
Contaminated Labware (e.g., pipette tips, tubes)- Place in a designated hazardous waste container.- Ensure the container is properly labeled with the chemical name.[2]
Empty Containers - Rinse thoroughly with a suitable solvent.- Dispose of the rinsate as chemical waste.- Deface the label before disposing of the container in regular laboratory glass or plastic recycling, as appropriate.[2]

In the event of a spill, evacuate the area and avoid inhaling any dust or vapors.[5] For containment, cover drains and collect the spilled material with suitable equipment, then dispose of it properly.[5]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.